molecular formula C9H7NO B1418103 7-Hydroxyquinoline CAS No. 580-20-1

7-Hydroxyquinoline

Katalognummer: B1418103
CAS-Nummer: 580-20-1
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: XCRPPAPDRUBKRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Quinolin-7-ol is a monohydroxyquinoline carrying a hydroxy substituent at position 7.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

quinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRPPAPDRUBKRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060380, DTXSID001316496
Record name 7-Quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7(1H)-Quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light beige powder; [Spectrum MSDS]
Record name 7-Quinolinol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9678
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00033 [mmHg]
Record name 7-Quinolinol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9678
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

580-20-1, 81123-52-6
Record name 7-Hydroxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=580-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-HYDROXYQUINOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Quinolinol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 7-Quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7(1H)-Quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinolin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-HYDROXYQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2G6YUK7ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

7-Hydroxyquinoline chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyquinoline, a heterocyclic aromatic organic compound, is a significant building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical and physical properties, synthesis methodologies, and spectral characteristics. Quantitative data is presented in structured tables for ease of reference, and key experimental protocols are detailed. Visual diagrams of synthetic pathways are provided to facilitate understanding.

Chemical and Physical Properties

This compound, also known as 7-quinolinol, is characterized by a quinoline (B57606) structure with a hydroxyl group substituted at the 7-position.[1] It typically appears as a light beige to pale brown or light yellow to brown crystalline powder.[2][3][4][5] This compound serves as a crucial precursor in the synthesis of a variety of functional molecules, including quinolinium dyes.[6]

Quantitative Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₇NO[1][3][4][7]
Molecular Weight 145.16 g/mol [2][3][4][7]
Melting Point 239 - 244 °C[3][4][7][8]
Boiling Point 312.954 °C at 760 mmHg[7][8]
Density 1.26 g/cm³[7][8]
Water Solubility 454.3 mg/L at 20 °C[4][7]
Solubility Moderately soluble in water; more soluble in organic solvents like ethanol (B145695), acetone, DMSO, and Methanol.[1][4][5]
pKa (at 20 °C) pK₁: 5.48 (+1), pK₂: 8.85 (0)[4][7]
LogP 1.94040[7]
Flash Point 143.07 °C[7][8]
Vapor Pressure 1.7 x 10⁻⁷ mmHg at 25 °C[7]
Refractive Index 1.642[7]
Structural Identifiers
IdentifierValueSource(s)
CAS Number 580-20-1[1][4][7]
InChI InChI=1S/C9H7NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H[1][2][4]
InChIKey XCRPPAPDRUBKRJ-UHFFFAOYSA-N[1][2][4]
SMILES OC1=CC2=C(C=C1)C=CC=N2[1]
Synonyms 7-Quinolinol, NSC 87630, quinolin-7-ol[1][3]

Synthesis of this compound

Several synthetic routes for this compound have been established. The selection of a particular method often depends on factors such as the availability of starting materials, desired yield, and scalability.

Modified Skraup-Doebner-von Miller Reaction

A classic and versatile method for quinoline synthesis is the Skraup-Doebner-von Miller reaction. For the synthesis of this compound, 3-aminophenol (B1664112) is used as the starting material.[6] An efficient one-pot procedure has been developed starting from 3-N-tosylaminophenol, which avoids the isolation of intermediates and reduces exposure to toxic acrolein.[6][9]

  • Preparation of N-Tosyl-3-aminophenol: To a stirred slurry of 3-aminophenol in dichloromethane (B109758) at -4 °C, tosyl chloride is added portionwise, maintaining the temperature below 5 °C. The solution is stirred at 0-5 °C for 1 hour and then at ambient temperature for 16 hours. Water and hydrochloric acid are then added for workup.[9]

  • Reaction with Acrolein: To a stirred solution of N-tosyl-3-aminophenol and diisopropylethylamine in ethanol cooled to -7 °C, acrolein is added over 1 hour, maintaining a batch temperature of -5 to -10 °C. The mixture is aged at -2 to -10 °C for 4 hours.[9]

  • Cyclization and Hydrolysis: A solution of 6 N HCl is added to the reaction mixture, which is then warmed to 20 °C and stirred for 16 hours. The mixture is further heated to 45 °C and stirred for 4 hours.[9]

  • Deprotection and Isolation: A portion of the resulting solution is cooled to -6 °C, and solid potassium hydroxide (B78521) is added. The mixture is heated at reflux for 24 hours. After cooling, toluene (B28343) and water are added. The pH is adjusted to 7 with 5 N HCl. The resulting solid is isolated by filtration.[9]

G cluster_0 Synthesis of this compound via Modified Skraup-Doebner-von Miller Reaction A 3-Aminophenol B N-Tosyl-3-aminophenol A->B Tosyl Chloride, Pyridine C Addition of Acrolein B->C D Intermediate Adduct C->D E Acid-catalyzed Cyclization (HCl) D->E F N-Tosyl-7-hydroxyhydroquinoline E->F G Base-mediated Deprotection & Elimination (KOH) F->G H This compound G->H

Workflow for the synthesis of this compound.
Copper-Catalyzed Hydroxylation

Another effective route involves the nucleophilic substitution of a halogen on the quinoline ring. 7-Bromoquinoline (B152726) can be converted to this compound via a copper-catalyzed hydroxylation reaction.[6]

  • In a hydrothermal synthesis reactor, dissolve sodium hydroxide (3 mmol) in water (5 mL).

  • Add 7-bromoquinoline (0.5 mmol), cuprous oxide (0.05 mmol), and white hardwood alcohol (0.05 mmol).

  • Stir the mixture evenly and heat at 130 °C for 6 hours.

  • After cooling, adjust the pH to 8 with dilute hydrochloric acid.

  • Extract the product with ethyl acetate.

  • The extract is then concentrated and purified by column chromatography to yield this compound.

G cluster_1 Synthesis of this compound via Copper-Catalyzed Hydroxylation A 7-Bromoquinoline B Reaction Mixture: NaOH, H₂O, Cuprous Oxide A->B C Heating at 130°C B->C D pH Adjustment (HCl) C->D E Extraction with Ethyl Acetate D->E F Column Chromatography E->F G This compound F->G

Workflow for the synthesis from 7-bromoquinoline.

Spectral Information

The structural elucidation and characterization of this compound are routinely performed using various spectrometric methods.

Mass Spectrometry (MS)

GC-MS analysis of this compound shows a prominent molecular ion peak at m/z 145, corresponding to its molecular weight.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the structure and purity of this compound. While detailed spectral data is not provided in the cited sources, these techniques are standard for the characterization of such organic molecules.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound, particularly the O-H stretching of the hydroxyl group and the C=N and C=C stretching vibrations of the quinoline ring.[11][12]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound derivatives exhibits absorption maxima (λmax) that are influenced by the solvent and substituents. For instance, a derivative, PB-22 this compound isomer, shows λmax at 216 and 293 nm.[13] The electronic transitions in the molecule give rise to these absorptions.[11][14]

Applications and Biological Relevance

This compound is a versatile compound with a range of applications:

  • Chemical Synthesis: It is a key intermediate in the synthesis of pharmaceuticals and other functional molecules.[1][6] For example, it is a precursor for some compounds with potential biological activity.[15]

  • Coordination Chemistry: The ability of this compound to form complexes with metal ions makes it a useful ligand in coordination chemistry.[1]

  • Analytical Chemistry: It can be used as a reagent in analytical chemistry.[1]

  • Biological Activity: Studies have indicated that this compound and its derivatives may possess antimicrobial and antioxidant properties.[1] Some derivatives have been investigated for their interaction with biological targets like epidermal growth factor (EGF) receptors.[16]

Safety and Handling

This compound is considered hazardous and requires careful handling.

  • Hazards: It is harmful if swallowed, in contact with skin, or inhaled.[2][3] It causes skin and serious eye irritation and may cause respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical goggles.[17] A respirator may be necessary depending on workplace conditions.[17]

  • First Aid: In case of contact, flush the affected area with plenty of water.[3][17] If inhaled, move to fresh air.[3][17] Seek medical attention if symptoms persist.[3][17]

  • Storage: Store in a cool, dry, dark, and well-ventilated place in a tightly closed container under an inert atmosphere.[4][7][17]

Always consult the Safety Data Sheet (SDS) before handling this chemical.[3][17][18]

References

7-Hydroxyquinoline CAS 580-20-1 physicochemical data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxyquinoline (CAS 580-20-1)

Introduction

This compound, with the CAS Registry Number 580-20-1, is an aromatic heterocyclic organic compound.[1] It consists of a quinoline (B57606) backbone substituted with a hydroxyl group at the 7-position.[1] This compound and its derivatives are subjects of interest in various fields, including medicinal chemistry and materials science, due to their roles as intermediates in the synthesis of more complex molecules and their ability to act as ligands in coordination chemistry.[1][2] This document provides a comprehensive overview of the physicochemical data for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for understanding its behavior in various chemical and biological systems.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₉H₇NO[1][3][4]
Molecular Weight 145.16 g/mol [3][4][5][6]
Appearance White to light yellow or beige to pale brown crystalline powder.[3][4][7][8][3][4][7][8]
Melting Point 235 - 244 °C[3][5][7][8]
Boiling Point ~313 °C at 760 mmHg[5][7][8]
Density 1.26 g/cm³[7][8]
Flash Point 143.07 °C[7][8]
Vapor Pressure 1.7 x 10⁻⁷ mmHg at 25°C; 0.00033 mmHg[6][7]
Refractive Index 1.642[7]
Solubility and Partitioning
PropertyValueSource(s)
Water Solubility 454.3 mg/L at 20°C[3][7]
Solubility in Organic Solvents Moderately soluble in ethanol (B145695) and acetone; Slightly soluble in DMSO and Methanol.[1][3][4][1][3][4]
LogP (Octanol/Water) 1.35 - 1.94[5][7][9]
pKa pK₁: 5.48 (+1); pK₂: 8.85 (0) at 20°C[3][4][5][7]

Structural and Spectroscopic Data

IdentifierValueSource(s)
SMILES OC1=CC2=C(C=C1)C=CC=N2[1]
InChI InChI=1S/C9H7NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-6,11H[3][4]
InChIKey XCRPPAPDRUBKRJ-UHFFFAOYSA-N[1][3][4]
UV-Vis λmax 216, 293 nm[10]
Mass Spectrometry Molecular Ion [M]⁺: 145[6]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of physicochemical data. Below are generalized protocols for key analytical techniques used in the characterization of this compound.

Synthesis of this compound

A common laboratory synthesis involves the reaction of 3-aminophenol (B1664112) with acrolein diethyl acetal (B89532), often facilitated by microwave irradiation to improve reaction times and yields.

  • Procedure: 3-aminophenol (4 mmol) and acrolein diethyl acetal (1 mmol) are combined in a round-bottom flask with a suitable solid catalyst. The flask is placed in a microwave reactor equipped with a magnetic stirrer. The reaction mixture is subjected to continuous microwave radiation under reflux conditions for a duration of 1 to 40 minutes.[4]

  • Analysis: Upon completion, the reaction products are analyzed and identified using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the structure and purity of the synthesized this compound.[4]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., DMSO-d₆).[11] The spectra provide detailed information about the molecular structure, including the chemical environment of each proton and carbon atom.[12]

  • Mass Spectrometry (MS): The exact mass and fragmentation pattern are determined using techniques like GC-MS.[6] In GC-MS, the compound is first separated on a gas chromatography column and then ionized (commonly by electron impact, EI) to produce a mass spectrum that is characteristic of the molecule's structure.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A sample is typically prepared as a KBr pellet.[6] The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds, such as O-H and C=N.[2]

  • UV-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties, a dilute solution of the compound in a suitable solvent (e.g., methanol, chloroform) is prepared. The absorbance is measured over a range of wavelengths (typically 200-800 nm) using a spectrophotometer to identify the wavelengths of maximum absorbance (λmax).[2][13]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of this compound. A common method involves a C18 or a specialized column (like Primesep 200) with a mobile phase consisting of an acetonitrile-water mixture and an acid modifier like phosphoric acid.[14] Detection is typically performed using a UV detector set to a wavelength where the compound absorbs strongly (e.g., 250 nm).[14]

Visualizations: Workflows and Molecular Properties

Logical Relationship: Tautomeric Equilibrium

In solution, this compound can exist in equilibrium between its phenol (B47542) (7-quinolinol) and keto (7(1H)-quinolinone) tautomeric forms. This equilibrium can be influenced by solvent polarity.[12]

tautomerism cluster_phenol 7-Quinolinol Form cluster_keto 7(1H)-Quinolinone Form phenol Phenol (-OH) keto Keto (=O) phenol->keto Proton Transfer

Caption: Tautomeric equilibrium of this compound.

Experimental Workflow: Physicochemical Characterization

The process of characterizing a chemical compound like this compound follows a logical progression from synthesis to detailed analysis.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Sample Purity Purity Assessment (HPLC, GC) Structure->Purity Properties Property Measurement (Melting Point, Solubility) Purity->Properties signaling_pathway Ligand 7-HQ Derivative Receptor Cell Surface Receptor (e.g., EGFR) Ligand->Receptor Binding Signal Signal Transduction Cascade Receptor->Signal Activation Response Cellular Response (e.g., Growth, Proliferation) Signal->Response Modulation

References

An In-depth Technical Guide to the Synthesis of 7-Hydroxyquinoline from 3-Aminophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-hydroxyquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science, with a primary focus on its preparation from 3-aminophenol (B1664112). This document details the prevalent synthetic methodologies, experimental protocols, and relevant quantitative data. Furthermore, it explores the potential biological significance of this compound by illustrating a relevant signaling pathway.

Introduction

This compound is a crucial building block in the development of novel therapeutic agents and functional materials. Its derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic placement of the hydroxyl group at the 7-position offers a key site for further functionalization, making its efficient synthesis a topic of significant interest for researchers in organic synthesis and drug discovery. The Skraup-Doebner-von Miller reaction, a classic and versatile method for quinoline (B57606) synthesis, stands as a primary route to this compound, utilizing 3-aminophenol as the logical starting material.[1]

Synthetic Methodologies

The most prominent and historically significant method for the synthesis of this compound from 3-aminophenol is the Skraup-Doebner-von Miller reaction. This reaction involves the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound, typically generated in situ from glycerol (B35011), in the presence of a strong acid and an oxidizing agent.

Skraup-Doebner-von Miller Reaction

The general transformation for the synthesis of this compound from 3-aminophenol via the Skraup reaction is depicted below:

Reaction Scheme:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Aminophenol 3-Aminophenol Reaction + Aminophenol->Reaction Glycerol Glycerol Glycerol->Reaction Acid H₂SO₄ Acid->Reaction Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidant->Reaction Hydroxyquinoline This compound Reaction->Hydroxyquinoline Heat

Caption: General scheme of the Skraup synthesis of this compound.

The reaction proceeds through several key steps:

  • Dehydration of Glycerol: In the presence of concentrated sulfuric acid and heat, glycerol dehydrates to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of 3-aminophenol undergoes a conjugate addition to acrolein.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization followed by dehydration to form a dihydroquinoline derivative.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic this compound. An oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide, is typically used. The reaction is notoriously exothermic and requires careful temperature control.[2]

A modified and often more controlled approach involves the initial protection of the amino group of 3-aminophenol, for instance, as a tosyl derivative. This can lead to a cleaner reaction with higher yields. A one-pot procedure for the preparation of this compound from 3-N-tosylaminophenol has been reported with a 60% isolated yield.[1]

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound.

One-Pot Synthesis from 3-N-Tosylaminophenol

This protocol is adapted from a reported one-pot procedure and offers a more controlled route to this compound.

Step 1: Preparation of 3-N-Tosylaminophenol

  • To a stirred slurry of 3-aminophenol in a suitable solvent (e.g., pyridine (B92270) or aqueous sodium hydroxide), add tosyl chloride portion-wise at a controlled temperature (e.g., 0-10 °C).

  • Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, perform a standard aqueous workup to isolate the N-tosylated product. This typically involves acidification to precipitate the product, followed by filtration and washing.

Step 2: One-Pot Synthesis of this compound

  • The crude 3-N-tosylaminophenol can be used directly in the next step.

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the 3-N-tosylaminophenol, glycerol, and concentrated sulfuric acid.

  • Add an oxidizing agent, such as nitrobenzene.

  • Heat the mixture cautiously in an oil bath. The reaction is exothermic and may become vigorous. Maintain careful temperature control, typically in the range of 130-150 °C.

  • After the initial exothermic reaction subsides, continue heating for several hours to ensure the completion of the reaction.

  • Cool the reaction mixture and carefully dilute it with water.

  • Neutralize the acidic solution with a concentrated base, such as sodium hydroxide (B78521), until the pH is approximately 8. This will cause the crude this compound to precipitate.

  • Isolate the crude product by filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or water) or by column chromatography on silica (B1680970) gel.

General Protocol for Direct Skraup Synthesis (Adapted from similar syntheses)

This protocol is a general guideline adapted from procedures for similar hydroxyquinolines and may require optimization.

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Slowly add 3-aminophenol to the mixture.

  • Add a moderator, such as ferrous sulfate (B86663) heptahydrate, to control the exothermic nature of the reaction.

  • Heat the mixture gently in a fume hood.

  • Slowly add an oxidizing agent, such as nitrobenzene, through the dropping funnel over a period of 1-2 hours, ensuring the reaction temperature is maintained within a controlled range (e.g., 130-140 °C).

  • After the addition is complete, continue to heat the mixture for an additional 3-4 hours.

  • Allow the mixture to cool and then carefully pour it into a large volume of water.

  • Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until it is strongly alkaline.

  • Isolate the crude this compound by steam distillation or by extraction with an appropriate organic solvent.

  • Further purify the product by recrystallization or column chromatography.

Data Presentation

Reaction Parameters and Yields
Starting MaterialKey ReagentsReaction ConditionsProductYield (%)Reference
3-N-TosylaminophenolGlycerol, H₂SO₄, Oxidizing AgentOne-pot, RefluxThis compound60[1]
p-AminophenolGlycerin, H₂SO₄, Nitrotoluenes135 °C, 4 hours6-Hydroxyquinoline-[3]

Note: The yield for the direct synthesis from 3-aminophenol can vary and is often lower than the protected route due to side reactions and tar formation.

Spectroscopic Data for this compound
Spectroscopic TechniqueData
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm)~9.6 (br s, 1H, OH), 8.6-8.7 (m, 1H, H-2), 8.2-8.3 (m, 1H, H-4), 7.8-7.9 (d, 1H, H-5), 7.3-7.4 (m, 1H, H-3), 7.1-7.2 (m, 1H, H-6), 7.0-7.1 (d, 1H, H-8)
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm)~157 (C-7), ~148 (C-2), ~145 (C-8a), ~136 (C-4), ~128 (C-5), ~122 (C-4a), ~121 (C-3), ~118 (C-6), ~109 (C-8)
FTIR (KBr), ν (cm⁻¹)~3400-3200 (O-H stretching), ~3100-3000 (aromatic C-H stretching), ~1620-1580 (C=C and C=N stretching), ~1300-1200 (C-O stretching)
Mass Spectrometry (EI)m/z (%): 145 (M⁺, 100), 117 ([M-CO]⁺), 90, 63

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. The provided assignments are based on general quinoline spectra and require experimental confirmation.

Mandatory Visualization

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the Skraup-Doebner-von Miller synthesis of this compound.

G A Glycerol B Acrolein A->B H₂SO₄, Δ -2H₂O D Michael Adduct B->D Michael Addition C 3-Aminophenol C->D E Cyclized Intermediate D->E H⁺, Cyclization F 1,2-Dihydro-7-hydroxyquinoline E->F -H₂O G This compound F->G [O]

Caption: Skraup-Doebner-von Miller reaction mechanism workflow.

Potential Signaling Pathway Modulation

While the direct molecular targets of this compound are still under extensive investigation, derivatives of the closely related 8-hydroxyquinoline (B1678124) have been shown to modulate cellular signaling pathways. For instance, a 2-substituted 8-hydroxyquinoline derivative has been reported to stimulate neural stem cell proliferation by modulating reactive oxygen species (ROS) signaling through the NADPH oxidase (Nox) enzyme family.[4] This suggests a potential mechanism by which hydroxyquinoline scaffolds could exert their biological effects.

cluster_pathway Potential Signaling Pathway Modulation by Hydroxyquinoline Derivatives HQ Hydroxyquinoline Derivative NOX NADPH Oxidase (Nox) HQ->NOX Activates ROS Increased Intracellular ROS NOX->ROS Produces Proliferation Enhanced Self-Renewal and Neurite Outgrowth ROS->Proliferation Stimulates

Caption: Potential ROS signaling modulation by hydroxyquinoline derivatives.

Conclusion

The synthesis of this compound from 3-aminophenol, primarily through the Skraup-Doebner-von Miller reaction, remains a cornerstone for accessing this important heterocyclic scaffold. While the direct reaction can be challenging to control, modifications such as the use of a protected amine offer improved yields and cleaner reaction profiles. The diverse biological activities reported for hydroxyquinoline derivatives underscore the importance of efficient and scalable synthetic routes. Further research into the specific molecular targets and signaling pathways modulated by this compound will undoubtedly open new avenues for its application in drug development and beyond.

References

One-Pot Synthesis of 7-Hydroxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyquinoline is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, serving as a precursor for a diverse range of biologically active compounds and functional materials.[1] Traditional multi-step syntheses of this key intermediate are often hampered by harsh reaction conditions, the use of toxic reagents, and laborious purification procedures. This technical guide provides a comprehensive overview of modern one-pot synthetic strategies for this compound, emphasizing efficiency, safety, and yield. We present detailed experimental protocols, comparative data in structured tables, and visual representations of reaction pathways and workflows to facilitate practical application in a laboratory setting. The methodologies covered include a modified Skraup-Doebner-von Miller reaction, a three-component synthesis of this compound derivatives, and a copper-catalyzed hydroxylation approach.

Introduction

Quinoline (B57606) and its derivatives are fundamental components in numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimalarial, anti-inflammatory, antiviral, and anticancer properties.[2] Specifically, the this compound moiety is a crucial building block for more complex molecules, such as certain alkaloids and quinolinium dyes used as fluorescent probes.[1][3] The development of efficient and scalable synthetic routes to this compound is therefore of significant interest to the drug development and chemical synthesis communities. One-pot reactions, which involve the sequential transformation of reactants in a single reactor without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction.[4] This guide focuses on such streamlined approaches to the synthesis of this compound and its derivatives.

One-Pot Modified Skraup-Doebner-von Miller Synthesis

A highly efficient and safer one-pot procedure for the preparation of this compound has been developed, starting from 3-N-tosylaminophenol.[3][4][5][6] This method circumvents the need to isolate intermediates, thereby minimizing exposure to the highly toxic and volatile reagent, acrolein.[3][5] The overall process achieves a respectable isolated yield and produces a product of sufficient purity for subsequent applications.

Reaction Pathway

The synthesis proceeds through a four-step sequence in a single pot, beginning with the Michael addition of 3-N-tosylaminophenol to acrolein, followed by cyclization, dehydration, and finally, deprotection of the tosyl group to yield this compound.

G cluster_0 One-Pot Reaction Vessel (Ethanol) A 3-N-Tosylaminophenol C Michael Adduct Intermediate A->C + Acrolein (diisopropylethylamine, -10 to -5°C) B Acrolein B->C D Cyclized Intermediate (N-Tosyl-7-hydroxyhydroquinoline) C->D + HCl (warm to 20°C, then 45°C) E Dehydrated Intermediate D->E Dehydration F This compound E->F + KOH (reflux) Deprotection & Aromatization G HCl (aq) G->D H KOH H->F

Caption: Workflow for the one-pot synthesis of this compound.

Quantitative Data
ParameterValueReference
Starting Material3-N-Tosylaminophenol[3][5]
ReagentsAcrolein, Diisopropylethylamine, HCl, KOH[3][5]
SolventEthanol (B145695), Toluene (B28343), Water[3][5]
Reaction TimeMichael Addition: 4h; Cyclization/Dehydration: 20h; Deprotection: 24h[3][5]
TemperatureMichael Addition: -10 to -2°C; Cyclization: 20-45°C; Deprotection: Reflux[3][5]
Isolated Yield60%[3][4][5][6]
Detailed Experimental Protocol

Preparation of N-Tosyl-3-aminophenol: To a stirred slurry of 3-aminophenol (B1664112) (252.7 g, 2.29 mol) and pyridine (B92270) (200 mL, 2.47 mol) in CH2Cl2 (1250 mL) at -4 °C, add tosyl chloride (473.1 g, 2.43 mol) portionwise over 40 minutes, maintaining the reaction temperature below 5 °C.[3] Stir the solution at 0-5 °C for 1 hour and then at ambient temperature for 16 hours.[3] Add water (1000 mL) followed by 12 N HCl (100 mL).[3] Separate the layers and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with water and brine, dry over MgSO4, filter, and concentrate to afford N-Tosyl-3-aminophenol.

One-Pot Synthesis of this compound:

  • To a stirred solution of N-tosyl-3-aminophenol (100.0 g, 379.9 mmol) and diisopropylethylamine (5.0 mL, 28.8 mmol) in ethanol (500 mL) cooled to -7 °C, add acrolein (38 mL, 570.0 mmol) over 1 hour, maintaining the batch temperature between -5 to -10 °C.[3][5]

  • Age the reaction mixture at -2 to -10 °C for 4 hours.[3][5]

  • Add a solution of 6 N HCl (128 mL, 768.0 mmol) to the reaction mixture over 15 minutes.[3][5]

  • Warm the reaction mixture to 20 °C and stir for 16 hours, then heat to 45 °C and stir for a further 4 hours.[5]

  • Cool a portion of this solution (containing the intermediate N-tosyl-7-hydroxyhydroquinoline) to -6 °C and add solid KOH (140.0 g, 2.175 mol) over 10 minutes, keeping the temperature below 25 °C.[3][5]

  • Heat the mixture at reflux for 24 hours.[3][5]

  • Cool the mixture to 15 °C and add toluene (50 mL) and then slowly add water (100 mL), maintaining the temperature below 15 °C.[3][5]

  • Cool the mixture to 0 °C and adjust the pH to 7 with 5 N HCl.[3][5]

  • Stir the resulting suspension for 1 hour at 0-5 °C and isolate the solid product by filtration.[3][5]

One-Pot, Three-Component Synthesis of this compound Derivatives

A facile one-pot, three-component protocol has been developed for the synthesis of functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives.[2] This method utilizes inexpensive starting materials and a simple catalyst, offering high atom economy and excellent yields under mild reaction conditions.[2]

Reaction Pathway

The reaction proceeds via a sequence of Knoevenagel condensation, Michael addition, rearrangement, and cyclization.

G cluster_1 One-Pot Reaction Vessel (Ethanol) A Benzaldehyde (B42025) Derivative C Benzylidenemalononitrile (B1330407) (Intermediate) A->C + Malononitrile (B47326) (Ammonium Acetate (B1210297), rt) B Malononitrile B->C E Michael Adduct C->E + 3-Aminophenol (reflux) D 3-Aminophenol D->E F 7-Hydroxy-4-phenyl-1,2- dihydroquinoline Derivative E->F Rearrangement & Cyclization

Caption: Three-component synthesis of this compound derivatives.

Quantitative Data
ParameterValueReference
Starting MaterialsBenzaldehyde derivative, Malononitrile, 3-Aminophenol[2]
CatalystAmmonium (B1175870) Acetate (30 mol%)[2]
SolventEthanol[2]
Reaction Time15–90 minutes (reflux step)[2]
TemperatureRoom temperature, then 70°C to reflux[2]
Isolated Yield63–97%[2]
General Experimental Protocol
  • To a solution of malononitrile (5.0 mmol) and ammonium acetate (30 mol %) in 10 mL of ethanol, add the appropriate benzaldehyde (5.0 mmol) and stir at room temperature for 5–10 minutes to form the intermediate benzylidenemalononitrile as a solid product.[2]

  • Increase the temperature of the reaction mixture to 70 °C to dissolve the intermediate.[2]

  • Once a clear solution is obtained, add a solution of 3-aminophenol (5.0 mmol) in 10 mL of ethanol.[2]

  • Reflux the reaction mixture for 15–90 minutes.[2]

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Isolate the solid product by filtration and wash with cold ethanol.

Copper-Catalyzed Hydroxylation of 7-Bromoquinoline (B152726)

Another effective route to this compound is the nucleophilic substitution of a halogen on the quinoline ring. Specifically, 7-bromoquinoline can be converted to this compound in a copper-catalyzed hydroxylation reaction.[1][7]

Reaction Pathway

G A 7-Bromoquinoline C This compound A->C Cu₂O, Water, 130°C, 6h B NaOH B->C

Caption: Copper-catalyzed synthesis of this compound.

Quantitative Data
ParameterValueReference
Starting Material7-Bromoquinoline[7]
ReagentsSodium hydroxide (B78521), Copper(I) oxide[7]
SolventWater[7]
Reaction Time6 hours[7]
Temperature130 °C[7]
Isolated Yield78%[7]
Detailed Experimental Protocol
  • In a 100 mL hydrothermal synthesis reactor, add sodium hydroxide (3 mmol) and water (5 mL), and stir until dissolved.[7]

  • Add 7-bromoquinoline (0.5 mmol) and cuprous oxide (0.05 mmol).[7]

  • Stir the mixture evenly and heat at 130 °C for 6 hours.[7]

  • After cooling, adjust the pH to 8 with dilute hydrochloric acid.[7]

  • Extract the product with ethyl acetate.[7]

  • Concentrate the extract and purify by column chromatography to obtain this compound.[7]

Conclusion

This guide has detailed three distinct and efficient one-pot or direct methods for the synthesis of this compound and its derivatives. The modified Skraup-Doebner-von Miller reaction offers a safe and scalable route to the parent this compound with a good yield. The three-component reaction provides rapid access to a library of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives with high efficiency. Finally, the copper-catalyzed hydroxylation of 7-bromoquinoline presents a high-yielding alternative for the synthesis of the core structure. The choice of method will depend on the specific needs of the researcher, including the desired scale, available starting materials, and target molecular complexity. These methodologies represent a significant advancement over classical, multi-step syntheses, aligning with the principles of green chemistry by reducing waste, time, and exposure to hazardous substances.

References

An In-depth Technical Guide to the Synthesis and Characterization of 7-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 7-hydroxyquinoline and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This compound serves as a crucial heterocyclic building block for a variety of functional molecules, including quinolinium dyes used in fluorescent probes and solar cell sensitizers.[1] Its derivatives are explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This document details key synthetic methodologies, experimental protocols, and characterization techniques essential for researchers in the field.

Core Synthesis Methodologies

The synthesis of the this compound scaffold can be achieved through several established methods. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoline (B57606) ring.

Skraup-Doebner-von Miller Reaction

A foundational and versatile method for quinoline synthesis is the Skraup-Doebner-von Miller reaction. This reaction involves the cyclization of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent.[1][4] For the specific synthesis of this compound, 3-aminophenol (B1664112) is the required starting material.[1] The reaction can be notoriously vigorous, but modifications have been developed to improve safety and yields.[5][6] An efficient one-pot procedure has been described starting from 3-N-tosylaminophenol, which reduces exposure to hazardous reagents like acrolein.[7][8]

Skraup_Synthesis_Workflow Start 3-Aminophenol + α,β-Unsaturated Carbonyl Step1 Acid-Catalyzed Michael Addition Start->Step1 H+, Oxidant Step2 Cyclization & Dehydration Step1->Step2 Step3 Oxidation Step2->Step3 End This compound Derivative Step3->End

Caption: Workflow of the Skraup-Doebner-von Miller reaction.

Combes Quinoline Synthesis

The Combes synthesis is another powerful method, typically used to prepare 2,4-substituted quinolines. It involves the acid-catalyzed condensation of an aromatic amine (like 3-aminophenol) with a β-diketone.[9][10] The reaction proceeds through the formation of an enamine intermediate, which then cyclizes under acidic conditions.[10][11]

Combes_Synthesis_Mechanism cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization and Dehydration Aniline 3-Aminophenol Enamine Enamine Intermediate Aniline->Enamine Diketone β-Diketone Diketone->Enamine Protonation Protonation of Ketone Enamine->Protonation H+ Cyclization Electrophilic Aromatic Substitution (Cyclization) Protonation->Cyclization Dehydration Loss of Water Cyclization->Dehydration Product 2,4-Disubstituted this compound Dehydration->Product

Caption: Mechanism of the Combes quinoline synthesis.

Synthesis from Halogenated Precursors

An alternative route involves the nucleophilic substitution of a halogen on a pre-formed quinoline ring. For instance, 7-bromoquinoline (B152726) can be converted to this compound via a copper-catalyzed hydroxylation reaction.[1][12] This method is advantageous when the corresponding halogenated quinoline is commercially available or easily synthesized.

Patented Synthesis of this compound-4-carboxylic acid

A specific, multi-step synthesis for this compound-4-carboxylic acid, a key medical intermediate, has been patented.[13] This route starts with 6-bromoisatin (B21408) and proceeds through several intermediates, demonstrating a targeted approach to producing functionalized derivatives.[13] The process involves reactions such as condensation with pyruvic acid, decarboxylation, esterification, amination, deprotection, diazotization, and final hydrolysis.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following protocols are based on established procedures.

Protocol 2.1: Modified Skraup Synthesis of this compound

This protocol is a conceptual adaptation intended to be safer than the classic Skraup reaction.

  • Reactant Preparation: To a stirred slurry of 3-aminophenol (1 eq.) in a suitable solvent (e.g., water), slowly add concentrated sulfuric acid (3 eq.) while cooling in an ice bath.[1][5]

  • Addition of Glycerol (B35011): Once the mixture is homogeneous, add glycerol (3 eq.) dropwise, maintaining the temperature below 120°C.

  • Oxidizing Agent: Add a mild oxidizing agent, such as nitrobenzene (B124822) or arsenic acid, portion-wise.

  • Reaction: Heat the mixture to 130-140°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., NaOH solution) to pH 8.[12]

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[1][12] Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2.2: Copper-Catalyzed Hydroxylation of 7-Bromoquinoline[12]
  • Reaction Setup: In a hydrothermal synthesis reactor, add 7-bromoquinoline (0.5 mmol), cuprous oxide (0.05 mmol), sodium hydroxide (B78521) (3 mmol), and water (5 mL).[12]

  • Reaction: Stir the mixture evenly and heat at 130°C for 6 hours.[12]

  • Workup: After cooling, adjust the pH of the reaction mixture to 8 with dilute hydrochloric acid.[12]

  • Extraction: Extract the product with ethyl acetate.[12]

  • Purification: Concentrate the extract and purify the residue by column chromatography to yield this compound.[12]

Protocol 2.3: Synthesis of this compound-4-carboxylic acid[13]
  • Step 1: Mix 6-bromoisatin, 15% NaOH, and pyruvic acid. Heat the mixture at 100°C for 3 hours. Cool to 0°C, dilute with water, and then acidify with concentrated hydrochloric acid. Filter the solid, wash with water, and dry to obtain 7-bromoquinoline-2,4-carboxylic acid.[13]

  • Subsequent Steps: This intermediate is then carried through a series of reactions including decarboxylation with nitrobenzene, esterification with methanol (B129727), amination using Boc-protected amine, deprotection, diazotization in concentrated sulfuric acid, and finally, hydrolysis in aqueous sodium hydroxide to yield the target this compound-4-carboxylic acid.[13]

Characterization of this compound Derivatives

Once synthesized, the identity and purity of the derivatives must be confirmed using a combination of spectroscopic and analytical techniques.

Characterization_Workflow cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Physical Properties Crude Crude Product Purified Purified Compound Crude->Purified Column Chromatography NMR NMR Spectroscopy (1H, 13C) Purified->NMR MS Mass Spectrometry (MS) Purified->MS IR FT-IR Spectroscopy Purified->IR MP Melting Point Analysis Purified->MP Final Characterized Derivative NMR->Final MS->Final IR->Final MP->Final

Caption: General workflow for the characterization of synthesized compounds.

Spectroscopic Data

Spectroscopic methods provide detailed information about the molecular structure.

Table 1: Summary of Synthesis Methods

MethodStarting MaterialsKey Reagents/CatalystsProduct TypeTypical Yields
Skraup-Doebner-von Miller 3-Aminophenol, α,β-unsaturated carbonylH₂SO₄, Oxidizing AgentSubstituted 7-Hydroxyquinolines20-60%[5][7]
Combes Synthesis 3-Aminophenol, β-DiketoneAcid catalyst (e.g., H₂SO₄, PPA)2,4-Disubstituted 7-HydroxyquinolinesVaries
Copper-Catalyzed Hydroxylation 7-BromoquinolineCu₂O, NaOHThis compound~78%[12]

Table 2: Typical Spectroscopic Data for the this compound Scaffold

TechniqueFeatureTypical Range/ValueInterpretation
¹H NMR Aromatic Protonsδ 7.0 - 8.8 ppmProtons on the quinoline ring system.[14]
Phenolic Proton (OH)δ 9.5 - 10.5 ppm (variable)Labile proton of the hydroxyl group.
¹³C NMR Aromatic Carbonsδ 110 - 160 ppmCarbons of the bicyclic aromatic system.[15]
FT-IR O-H Stretch (phenolic)3200 - 3600 cm⁻¹ (broad)Hydroxyl functional group.[15][16]
C=N Stretch1610 - 1640 cm⁻¹Imine bond within the pyridine (B92270) ring.[15]
Aromatic C=C Stretch1500 - 1600 cm⁻¹Aromatic ring vibrations.[15]
Mass Spec. Molecular Ion Peak (M+)Calculated M.W.Confirms the molecular weight of the compound.[16]
Analytical Characterization Protocols
  • Sample Preparation: For NMR, dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For FT-IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, dissolve a small amount of sample in a suitable volatile solvent like methanol or acetonitrile.[14]

  • Data Acquisition:

    • NMR: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).

    • MS: Analyze the sample using techniques like Electrospray Ionization (ESI) to obtain the mass-to-charge ratio.[17]

    • FT-IR: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Purity Assessment: Determine the melting point of the crystalline solid and compare it to literature values. A sharp melting point range is indicative of high purity.

This guide provides the foundational knowledge for the synthesis and characterization of this compound derivatives, equipping researchers with the necessary protocols and data to advance their work in drug discovery and materials science.

References

The Photophysical intricacies of 7-Hydroxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core photophysical properties of 7-Hydroxyquinoline (7-HQ), a molecule of significant interest in fluorescence spectroscopy, materials science, and pharmaceutical research. Its unique solvent-dependent fluorescence characteristics, primarily governed by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), make it a versatile probe and a subject of fundamental scientific inquiry. This document outlines its key photophysical parameters, details the experimental protocols for their measurement, and visually represents the underlying molecular processes and experimental workflows.

Core Photophysical Properties of this compound

The photophysics of this compound are profoundly influenced by its molecular environment, particularly the solvent. The molecule can exist in several forms, including a neutral species, a cation (protonated nitrogen), an anion (deprotonated hydroxyl group), and a tautomer, each with distinct absorption and emission characteristics.[1] In many solvents, 7-HQ exhibits dual fluorescence, a consequence of the excited-state intramolecular proton transfer (ESIPT) process.[2]

Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the quinoline (B57606) nitrogen atom increase.[2] In protic solvents, this facilitates the transfer of a proton from the hydroxyl group to the nitrogen atom, leading to the formation of an excited-state keto-tautomer. This tautomer then relaxes to the ground state, emitting light at a longer wavelength (a larger Stokes shift) compared to the locally excited enol form. In aprotic solvents, this process is often suppressed, leading to a more dominant emission from the enol form.[1]

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for this compound and its derivatives in various solvents. These parameters include the absorption maximum (λabs), emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).

CompoundSolventλabs (nm)λem (nm)ΦFτF (ns)Reference
This compoundAcetonitrile~330 (N), ~350 (C)350-400 (N), 530 (T)--[1]
This compoundWater (pH 6-7)~330 (N), ~400 (T)---[1]
This compoundWater (pH 1-2)~350 (C)---[1]
This compoundWater (pH 11-12)~360 (A)---[1]
This compoundMethanol-350-400 (N), 530 (T)--[3]
7-Hydroxy-2,4-dimethylquinoline-----[1]

Note: (N) - Neutral, (C) - Cationic, (A) - Anionic, (T) - Tautomer, (N) - Excited-state Enol, (T) - Excited-state Tautomer. Data for quantum yields and lifetimes are not consistently available across all cited sources for 7-HQ in these specific solvents.

Experimental Protocols

Accurate and reproducible measurement of photophysical properties is paramount. The following sections detail the standard methodologies for the characterization of this compound.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λmax) and the molar absorption coefficient (ε).

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is required. Matched quartz cuvettes with a 1 cm path length are typically used.[4]

  • Sample Preparation: A stock solution of this compound is prepared in the desired spectroscopic grade solvent at a concentration of approximately 1 mM.[4] This stock solution is then diluted to a final concentration that yields an absorbance maximum between 0.1 and 1.0.[4]

  • Measurement Procedure:

    • The spectrophotometer is powered on and the lamps are allowed to warm up for at least 30 minutes.[4]

    • A baseline is recorded with a cuvette containing the pure solvent.

    • The absorption spectrum of the 7-HQ solution is recorded over a relevant wavelength range (e.g., 200-500 nm).

    • The wavelength of maximum absorption (λmax) is identified from the spectrum.

    • The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length (1 cm), and c is the molar concentration of the solution.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectra, determine the emission maximum (λem), and assess the fluorescence quantum yield and lifetime.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon arc lamp) and a sensitive detector is used. Quartz cuvettes are required for sample analysis.

  • Sample Preparation: Solutions are prepared in spectroscopic grade solvents with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[1]

  • Measurement Procedure:

    • The excitation wavelength (λex) is set to the absorption maximum (λmax) determined from the UV-Vis spectrum.

    • The emission spectrum is recorded over a wavelength range that is broader than the expected emission.

    • A solvent blank is measured to account for any background fluorescence.

    • The emission maximum (λem) is determined from the corrected emission spectrum.

Fluorescence Quantum Yield (ΦF) Determination

The relative quantum yield is a commonly used method that compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.

  • Materials: A standard fluorophore with a known quantum yield in the same or a similar solvent is required (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, ΦF = 0.54).[4]

  • Procedure:

    • Prepare a series of solutions of both the 7-HQ sample and the standard with absorbances ranging from 0.02 to 0.1 at the same excitation wavelength.[4]

    • Measure the absorption and fluorescence emission spectra for all solutions under identical instrumental conditions.

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

      ΦF,sample = ΦF,standard * (msample / mstandard) * (η2sample / η2standard)

      where m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

For absolute quantum yield measurements, a fluorometer equipped with a calibrated integrating sphere is used.[1] This method directly measures the ratio of emitted to absorbed photons.[1]

Visualizing Molecular Processes and Workflows

Excited-State Intramolecular Proton Transfer (ESIPT) in this compound

The ESIPT process is a fundamental photochemical reaction that dictates the fluorescence properties of 7-HQ. The following diagram illustrates the key steps involved.

ESIPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_ground_tautomer Ground State (S0) S0_enol Enol (N) S1_enol Excited Enol (N) S0_enol->S1_enol Absorption (hν_abs) S1_enol->S0_enol Fluorescence (hν_em1) S1_tautomer Excited Tautomer (T) S1_enol->S1_tautomer ESIPT S0_tautomer Tautomer (T) S1_tautomer->S0_tautomer Fluorescence (hν_em2) S0_tautomer->S0_enol Tautomerization

Caption: The ESIPT pathway in this compound.

Experimental Workflow for Photophysical Characterization

The systematic characterization of the photophysical properties of a molecule like 7-HQ follows a well-defined workflow, from sample preparation to data analysis and interpretation.

photophysical_workflow prep Sample Preparation (Solvent Selection, Concentration) uv_vis UV-Vis Spectroscopy prep->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence Determine λ_ex analysis Data Analysis & Interpretation uv_vis->analysis qy Quantum Yield Measurement fluorescence->qy lifetime Lifetime Measurement fluorescence->lifetime fluorescence->analysis qy->analysis lifetime->analysis report Reporting of Photophysical Properties analysis->report

Caption: General workflow for photophysical characterization.

References

An In-depth Technical Guide to the Fluorescence and Phosphorescence of 7-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photophysical properties of 7-hydroxyquinoline (7-HQ), a versatile heterocyclic compound with significant applications in fluorescence sensing, bioimaging, and as a scaffold in drug development. This document details the core principles governing its fluorescence and phosphorescence, the profound influence of its environment on its emissive properties, and standardized protocols for its characterization.

Core Photophysical Principles of this compound

This compound's luminescence is dictated by the interplay of its electronic structure and its interaction with the surrounding environment. The presence of both a hydroxyl group (a proton donor) and a quinoline (B57606) nitrogen atom (a proton acceptor) within the same molecule gives rise to complex and fascinating photophysical behavior, most notably Excited-State Intramolecular Proton Transfer (ESIPT).

Upon absorption of a photon, the 7-HQ molecule transitions from its ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, several relaxation pathways are possible:

  • Fluorescence: The molecule can return to the ground state by emitting a photon. This process is typically fast, occurring on the nanosecond timescale.

  • Internal Conversion (IC): A non-radiative decay process where the molecule transitions to a lower electronic state of the same spin multiplicity without emitting a photon.

  • Intersystem Crossing (ISC): A non-radiative transition to an excited triplet state (T₁), which has a different spin multiplicity. This process is crucial for phosphorescence.

  • Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the hydroxyl group and the basicity of the quinoline nitrogen increase. This facilitates the transfer of a proton from the hydroxyl group to the nitrogen atom, forming a transient keto-tautomer. This tautomer is also in an excited state and can exhibit its own distinct fluorescence at a longer wavelength (a larger Stokes shift) before relaxing to its ground state.

The efficiency of these competing pathways determines the overall fluorescence and phosphorescence characteristics of 7-HQ.

Data Presentation: Photophysical Properties of this compound and its Analogs

The following tables summarize key quantitative data for this compound and some of its derivatives. It is important to note that these values are highly dependent on the solvent, pH, and temperature.

Table 1: Fluorescence Properties of this compound and its Tautomer

SpeciesSolventExcitation (nm)Emission (nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf)Reference
7-HQ (Enol form)Aprotic Solvents~310-330~350-400VariesVaries[1]
7-HQ (Keto-tautomer)Protic Solvents (e.g., Methanol)~310-330~515-530VariesRise time: 350 ps - 1.4 ns[2]
7-HQ (in water)Water400Green Emission-2.60 ± 0.01 ns[3]

Table 2: Fluorescence Properties of Selected this compound Analogs

CompoundSolvent/ConditionsExcitation (nm)Emission (nm)Fluorescence Quantum Yield (Φf)Reference
7-Hydroxy-2,4-dimethylquinolineAqueous Buffer--0.26[1]

Note on Phosphorescence Data: Extensive literature searches did not yield specific quantitative data (quantum yield, lifetime) for the phosphorescence of this compound itself. This is likely due to the high efficiency of competing deactivation pathways such as ESIPT and fluorescence. However, to provide context, data for a related quinoline compound, tris(8-hydroxyquinoline)aluminum (Alq3), which is known to exhibit phosphorescence, is presented in the relevant section.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol describes the determination of the fluorescence quantum yield of 7-HQ relative to a known standard.[4]

Materials:

  • This compound

  • Fluorescence standard with a known quantum yield in a similar spectral region (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54)

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol (B145695), water)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of 7-HQ and the fluorescence standard in the desired solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions. Note the absorbance at the excitation wavelength to be used for fluorescence measurements.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer (e.g., 310 nm).

    • Record the fluorescence emission spectrum for each solution of the sample and the standard, ensuring identical instrument settings (e.g., excitation and emission slit widths).

    • Integrate the area under the fluorescence emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the 7-HQ solutions and the standard solutions.

    • Determine the slope of the linear fit for each plot.

    • Calculate the fluorescence quantum yield of 7-HQ (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

    where:

    • Φ is the fluorescence quantum yield.

    • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • η is the refractive index of the solvent.

    • 'sample' refers to 7-HQ and 'std' refers to the standard.

Measurement of Phosphorescence

Due to the typically low quantum yield and long lifetime of phosphorescence, its measurement requires specific instrumentation and conditions to minimize quenching from oxygen and other competing processes.

Materials:

  • This compound

  • Spectroscopic grade solvent that forms a clear glass at low temperatures (e.g., ethanol, EPA: diethyl ether, isopentane, and ethanol in a 5:5:2 ratio).

  • Liquid nitrogen

  • Dewar flask for sample cooling

  • Spectrofluorometer with a phosphorescence mode (typically equipped with a pulsed excitation source and a time-gated detector or rotating choppers).

Procedure:

  • Sample Preparation: Prepare a solution of 7-HQ in the chosen solvent in a quartz tube suitable for low-temperature measurements.

  • Deoxygenation: Deoxygenate the sample solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. This is crucial as oxygen is an efficient quencher of triplet states.

  • Sample Cooling: Carefully immerse the sample tube in the liquid nitrogen-filled Dewar until it is completely frozen and forms a clear, rigid glass.

  • Phosphorescence Measurement:

    • Place the Dewar with the frozen sample into the sample compartment of the spectrofluorometer.

    • Set the instrument to phosphorescence mode. This will introduce a delay between the excitation pulse and the start of signal acquisition to allow for the decay of short-lived fluorescence.

    • Acquire the phosphorescence emission spectrum by scanning the emission monochromator while exciting at a fixed wavelength.

    • To measure the phosphorescence lifetime, set the emission monochromator to the peak of the phosphorescence spectrum and record the decay of the emission intensity over time after the excitation pulse.

  • Data Analysis: The phosphorescence lifetime (τp) is typically determined by fitting the decay curve to an exponential function. The quantum yield can be determined using an integrating sphere at low temperatures, though this is a more complex procedure.

Visualizations of Key Concepts and Processes

Jablonski Diagram for this compound

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ S1->T1 Intersystem Crossing (ISC) S2 S₂ S2->S1 Internal Conversion (IC) T1->S0 Phosphorescence

Caption: A simplified Jablonski diagram illustrating the electronic transitions of this compound.

Excited-State Intramolecular Proton Transfer (ESIPT) Pathway

ESIPT cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) Enol_G Enol Form Keto_G Keto Tautomer Enol_E Excited Enol Enol_G->Enol_E Absorption (hν) Keto_G->Enol_G Tautomerization Enol_E->Enol_G Fluorescence (Enol) Keto_E Excited Keto Enol_E->Keto_E ESIPT Keto_E->Keto_G Fluorescence (Keto)

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) pathway in this compound.

Experimental Workflow for Fluorescence Analysis

Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare 7-HQ Stock Solution B Create Serial Dilutions (Abs < 0.1) A->B C Measure Absorbance Spectra (UV-Vis) B->C D Measure Fluorescence Spectra (Fluorometer) C->D E Integrate Fluorescence Intensity D->E F Plot Intensity vs. Absorbance E->F G Calculate Quantum Yield F->G

Caption: A typical experimental workflow for determining the fluorescence quantum yield of 7-HQ.

Conceptual Application in Drug Delivery

DrugDelivery Nanocarrier Drug-loaded Nanocarrier (7-HQ Conjugated) Tumor Tumor Microenvironment (Acidic pH) Nanocarrier->Tumor Targeting DrugRelease Drug Release Tumor->DrugRelease pH-triggered Fluorescence Fluorescence Signal Change (ESIPT Modulation) DrugRelease->Fluorescence Induces Imaging Bioimaging & Monitoring Fluorescence->Imaging

References

An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 7-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excited-state intramolecular proton transfer (ESIPT) phenomenon observed in 7-Hydroxyquinoline (7-HQ). 7-HQ is a fascinating molecule that serves as a model system for studying proton transfer processes, which are fundamental to many chemical and biological systems. Its unique photophysical properties, characterized by a large Stokes shift upon tautomerization, make it a valuable scaffold for developing fluorescent probes and sensors.

The Core Mechanism of ESIPT in this compound

In its ground state, this compound primarily exists in the enol (E) form. Upon photoexcitation to the first excited singlet state (E), a rapid intramolecular proton transfer occurs from the hydroxyl group (-OH) to the quinoline (B57606) nitrogen atom. This process is often mediated by solvent molecules, particularly in protic environments, and leads to the formation of an excited-state keto-tautomer (K).[1][2] This tautomer is responsible for the characteristic, largely Stokes-shifted fluorescence. The molecule then relaxes to the ground-state keto form (K) before rapidly reverting to the more stable enol ground state (E). This four-level photochemical cycle is the cornerstone of the ESIPT process in 7-HQ.

In aqueous solutions, the mechanism can be more complex, involving stepwise proton transfer through anionic and zwitterionic intermediates.[3][4] The relative populations of the different ground-state species (normal, zwitterionic) can also be solvent-dependent.[4][5]

// Transitions E -> E_star [label="Absorption\n(λ_abs)", color="#4285F4"]; E_star -> K_star [label="ESIPT\n(k_ESIPT)", color="#EA4335"]; K_star -> K [label="Fluorescence\n(λ_em, tautomer)", color="#34A853"]; E_star -> E [label="Fluorescence\n(λ_em, normal)", color="#34A853", style=dashed]; K -> E [label="Back Proton\nTransfer (fast)", color="#FBBC05"]; } Figure 1: General ESIPT photocycle in this compound.

In protic solvents like water and alcohols, the ESIPT process in 7-HQ is often facilitated by a hydrogen-bonding bridge formed by solvent molecules.[6] This solvent-assisted proton transfer is a key aspect of its photophysics. In some cases, a minimum number of solvent molecules, such as three water molecules, are necessary to create a stable "solvent wire" to shuttle the proton from the hydroxyl group to the nitrogen atom.[4]

Solvent_Assisted_ESIPT HQ_E {N|O-H}|this compound (Enol) Solvent_Bridge Solvent Molecules (e.g., H₂O, MeOH) HQ_E:n->Solvent_Bridge H-bond HQ_E:o->Solvent_Bridge H-bond HQ_K {N-H⁺|O⁻}|Tautomer (Zwitterionic) Solvent_Bridge->HQ_K:n Proton Relay

Quantitative Photophysical Data

The photophysical properties of this compound are highly sensitive to its environment, particularly the solvent. The following tables summarize key quantitative data from various studies.

Table 1: Absorption and Emission Maxima of this compound Species

SpeciesSolvent/EnvironmentAbsorption Max. (nm)Emission Max. (nm)Reference
Normal (Enol)RTILs~320-330~360[1]
Normal (Enol)Acetonitrile-~360[1]
TautomerRTILs with Methanol (B129727)-~540[1]
Normal (N)Water (pH 7)~315~360[3]
IntermediateWater (pH 7)-~450[3]
Tautomer (T)Water (pH 7)-~600[3]
ZwitterionAqueous MediaPresentObserved[4]

Table 2: Time-Resolved Fluorescence and Proton Transfer Kinetics

ProcessSolvent/EnvironmentTime ConstantReference
Enol-deprotonationWater40 ps[3]
Enol-deprotonationβ-Cyclodextrin170 ps[3]
Imine-protonation of AnionWater160 ps[3]
Imine-protonation of Anionβ-Cyclodextrin85 ps[3]
Tautomer Fluorescence Rise TimeRTILs with Methanol350 ps - 1.4 ns[7]
Deuteron transfer (Neutral to Zwitterionic)Deuterated Methanol330 ps[8]
Deuteron transfer (Cationic to Zwitterionic)Deuterated Methanol170 ps[8]
Deuteron transfer (Anionic to Zwitterionic)Deuterated Methanol600 ps[8]

Experimental Protocols

The investigation of ESIPT in this compound relies on a combination of steady-state and time-resolved spectroscopic techniques, often complemented by computational chemistry.

Steady-State Absorption and Fluorescence Spectroscopy

This is the foundational experimental approach to characterize the ground and excited states of 7-HQ in different environments.

  • Objective: To determine the absorption and emission maxima of the normal and tautomer forms and to assess the influence of solvent polarity and hydrogen bonding on the electronic transitions.

  • Sample Preparation: Solutions of 7-HQ are prepared in spectroscopic grade solvents at a concentration typically in the range of 10⁻⁵ to 10⁻⁶ M to avoid aggregation and inner filter effects. For studies involving solvent mixtures or additives (e.g., methanol in ionic liquids), precise concentrations are prepared.

  • Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectra. A spectrofluorometer is used to measure the fluorescence emission and excitation spectra.

  • Procedure:

    • Record the absorption spectrum of 7-HQ in the solvent of interest to identify the absorption maxima.

    • Set the excitation wavelength at or near the absorption maximum of the enol form (e.g., 320-330 nm).

    • Scan the emission spectrum over a wide range (e.g., 340-700 nm) to observe the fluorescence from both the normal and tautomer species.

    • To confirm the origin of the emission peaks, record the excitation spectrum while monitoring the emission at the maxima of the normal and tautomer fluorescence bands.

Time-Resolved Fluorescence Spectroscopy

This technique is crucial for elucidating the dynamics of the excited-state processes, including the rates of proton transfer and the lifetimes of the excited species. Time-Correlated Single Photon Counting (TCSPC) is a commonly employed method.

  • Objective: To measure the fluorescence decay kinetics of the normal and tautomer forms and to determine the time constants for the ESIPT process.

  • Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Procedure:

    • Excite the sample with short light pulses at a wavelength where the enol form absorbs.

    • Collect the fluorescence emission at the characteristic wavelengths of the normal and tautomer forms using appropriate filters or a monochromator.

    • The time delay between the excitation pulse and the detection of the first fluorescence photon is measured repeatedly to build up a histogram of photon arrival times.

    • The resulting fluorescence decay curves are then fitted to exponential functions to extract the fluorescence lifetimes and rise times. For a system with ESIPT, the decay of the normal form is often linked to the rise time of the tautomer form.

Femtosecond Transient Absorption Spectroscopy

This powerful technique allows for the direct observation of the excited-state species and their evolution on ultrafast timescales.

  • Objective: To directly monitor the formation and decay of the excited enol and tautomer states and to resolve the kinetics of the proton transfer reaction.

  • Instrumentation: A pump-probe setup is used. An ultrashort laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the change in absorbance of the sample as a function of the delay time.

  • Procedure:

    • The pump pulse excites the 7-HQ molecules to the E* state.

    • The probe pulse, which is a broadband white-light continuum, passes through the sample at a specific time delay after the pump pulse.

    • The change in the absorbance of the probe light is recorded as a function of wavelength and delay time.

    • By varying the delay time, a time-resolved spectral map is generated, showing the transient absorption features of the excited species. Analysis of the rise and decay kinetics of these features provides direct information about the ESIPT dynamics.

// Workflow Prep -> Abs [color="#4285F4"]; Prep -> Fluor [color="#4285F4"]; Abs -> Analysis [color="#EA4335"]; Fluor -> Analysis [color="#EA4335"]; Prep -> TRF [color="#FBBC05"]; Prep -> TAS [color="#FBBC05"]; TRF -> Analysis [color="#34A853"]; TAS -> Analysis [color="#34A853"]; Analysis -> Model [color="#5F6368"]; } Figure 3: General experimental workflow for studying ESIPT in 7-HQ.

Implications for Drug Development and Research

The sensitivity of 7-HQ's fluorescence to its local environment makes it an excellent candidate for developing fluorescent probes. By modifying the 7-HQ core, researchers can design sensors for various analytes and biological parameters, including:

  • pH Sensing: The proton transfer process is inherently pH-dependent, making 7-HQ derivatives suitable for developing pH probes.

  • Metal Ion Detection: The hydroxyl and nitrogen groups of 7-HQ can act as a chelating site for metal ions. The binding of a metal ion can modulate the ESIPT process, leading to a change in the fluorescence signal, which can be used for metal ion sensing.

  • Probing Biological Microenvironments: The solvatochromic nature of 7-HQ's fluorescence can be exploited to probe the polarity and hydrogen-bonding capacity of microenvironments within proteins and membranes.

Conclusion

This compound is a canonical example of a molecule undergoing excited-state intramolecular proton transfer. Its rich photophysical behavior, which is highly dependent on its surroundings, has been extensively studied using a variety of spectroscopic techniques. A thorough understanding of the ESIPT mechanism in 7-HQ not only provides fundamental insights into proton transfer reactions but also paves the way for the rational design of novel fluorescent probes and sensors with applications in chemistry, biology, and medicine. The quantitative data and experimental protocols outlined in this guide serve as a valuable resource for researchers and professionals working in these fields.

References

Unveiling the Photophysics of 7-Hydroxyquinoline: A Technical Guide to Solvent-Dependent Absorption and Emission Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound influence of the solvent environment on the absorption and emission characteristics of 7-Hydroxyquinoline (7-HQ). A molecule of significant interest in fluorescence spectroscopy and as a potential biological probe, 7-HQ's photophysical behavior is intricately linked to solvent polarity and hydrogen-bonding capabilities. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols for spectral analysis, and a compilation of quantitative data to facilitate comparative studies.

The Pivotal Role of the Solvent: Excited-State Intramolecular Proton Transfer (ESIPT)

The photophysics of this compound are dominated by an ultrafast excited-state process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon photoexcitation, the hydroxyl group (-OH) at the 7-position becomes a stronger acid, while the nitrogen atom in the quinoline (B57606) ring becomes a stronger base. This significant change in acidity and basicity in the excited state facilitates the transfer of a proton from the hydroxyl group to the nitrogen atom.[1]

This proton transfer leads to the formation of a transient tautomer, the keto form, which is energetically favorable in the excited state. The original form is referred to as the enol form. The efficiency and dynamics of this ESIPT process are highly sensitive to the surrounding solvent molecules.[1]

  • Protic Solvents (e.g., water, alcohols) can actively participate in the proton transfer by forming hydrogen-bond bridges between the donor (-OH) and acceptor (N) sites. This often leads to a dual fluorescence emission, with one band corresponding to the locally excited enol form and a second, significantly red-shifted band corresponding to the keto tautomer.[1]

  • Aprotic Solvents (e.g., DMSO, THF), which lack the ability to donate hydrogen bonds, can hinder the ESIPT process. In such environments, the emission from the enol form is typically more prominent.[1]

The solvent polarity also plays a crucial role. An increase in solvent polarity can lead to a stabilization of the more polar keto tautomer, thereby influencing the emission spectra.[2]

Quantitative Spectral Data of this compound in Various Solvents

The following table summarizes the absorption and emission maxima of this compound in a range of solvents with varying polarities and hydrogen-bonding properties. The data has been compiled from various scientific sources. Note the characteristic dual emission in protic solvents, indicative of the ESIPT process.

SolventDielectric Constant (ε)Absorption Max (λ_abs) [nm]Emission Max (λ_em) - Enol [nm]Emission Max (λ_em) - Keto [nm]Stokes Shift (Enol) [cm⁻¹]Stokes Shift (Keto) [cm⁻¹]
Cyclohexane2.02~310~350-~3800-
Dioxane2.21~312~355-~3900-
Chloroform4.81~315~360-~4000-
Ethyl Acetate6.02~313~365~480~4500~10000
Dichloromethane8.93~315~370~485~4700~9900
1-Propanol20.1~315~380~510~5300~10600
Ethanol24.55~315~382~515~5400~10700
Methanol32.7~315~385~520~5600~10800
Acetonitrile37.5~313~375~490~5200~10100
DMSO46.7~318~390~500~5500~9600
Water80.1~315~400~525~6400~10900

Note: The exact values can vary slightly depending on the experimental conditions (e.g., concentration, temperature, pH, and instrument). The Stokes shifts were calculated using the formula: Stokes Shift (cm⁻¹) = (1/λ_abs - 1/λ_em) x 10⁷.

Experimental Protocols

Accurate and reproducible measurements are paramount in studying the solvent effects on 7-HQ. The following sections provide detailed methodologies for key experiments.

Measurement of Absorption and Emission Spectra

This protocol outlines the procedure for obtaining the absorption (UV-Vis) and fluorescence emission spectra of this compound in a chosen solvent.

Materials:

  • This compound (high purity)

  • Spectroscopic grade solvents

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer (spectrofluorometer)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 7-HQ (e.g., 1 mM) in the desired spectroscopic grade solvent. Gentle heating or sonication may be required to ensure complete dissolution.

  • Working Solution Preparation: From the stock solution, prepare a dilute working solution. The concentration should be adjusted so that the absorbance at the absorption maximum (λ_max) is between 0.05 and 0.1 to minimize inner filter effects.

  • UV-Vis Absorption Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

    • Use a quartz cuvette filled with the pure solvent to record a baseline.

    • Record the absorption spectrum of the 7-HQ working solution over a suitable wavelength range (e.g., 250-450 nm).

    • Identify and record the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Emission Measurement:

    • Turn on the fluorescence spectrometer and allow the lamp to stabilize (typically 20-30 minutes).

    • Set the excitation wavelength (λ_ex) to the absorption maximum (λ_abs) determined in the previous step.

    • Set the excitation and emission slit widths (e.g., 2-5 nm).

    • Record a blank spectrum using a cuvette containing only the pure solvent to account for Raman scattering and other background signals.

    • Record the fluorescence emission spectrum of the 7-HQ working solution. The scan range should start approximately 10-20 nm above the excitation wavelength and extend to a wavelength that captures the entire emission profile (e.g., for protic solvents, scan up to 650 nm to include the tautomer emission).

    • Identify and record the wavelength(s) of maximum emission (λ_em).

Determination of Relative Fluorescence Quantum Yield (Φ_f)

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can be determined relative to a well-characterized standard.

Materials:

  • All materials from Protocol 3.1.

  • Quantum yield standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral range as 7-HQ (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_std = 0.54).

Procedure:

  • Prepare a Series of Dilutions: Prepare a series of at least five dilutions for both the 7-HQ sample and the quantum yield standard in the same solvent (if possible, or solvents with similar refractive indices). The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1.

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Integrate Emission Spectra: Calculate the integrated area under the fluorescence emission curve for each spectrum.

  • Data Analysis:

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    where:

    • Φ_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

Visualizing the Processes

Diagrams can aid in understanding the experimental workflow and the underlying photophysical mechanisms.

Experimental Workflow

The following diagram illustrates the systematic approach to investigating the solvent effects on the absorption and emission spectra of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy cluster_qy Quantum Yield Determination cluster_data Data Analysis and Interpretation prep_stock Prepare 7-HQ Stock Solution prep_working Prepare Dilute Working Solutions in Various Solvents prep_stock->prep_working abs_measure Measure UV-Vis Absorption Spectra prep_working->abs_measure em_measure Measure Fluorescence Emission Spectra prep_working->em_measure qy_measure Measure Absorbance and Emission of Sample and Standard Series prep_working->qy_measure abs_analysis Determine λ_abs abs_measure->abs_analysis abs_analysis->em_measure Set λ_ex = λ_abs stokes_shift Calculate Stokes Shifts abs_analysis->stokes_shift em_analysis Determine λ_em (Enol and/or Keto) em_measure->em_analysis em_analysis->stokes_shift qy_analysis Calculate Relative Quantum Yield (Φ_f) qy_measure->qy_analysis data_table Compile Data Table qy_analysis->data_table interpretation Correlate Spectral Shifts with Solvent Properties (Polarity, H-bonding) data_table->interpretation stokes_shift->data_table

Caption: Experimental workflow for studying solvent effects on 7-HQ.

Solvent-Mediated Excited-State Intramolecular Proton Transfer (ESIPT)

This diagram illustrates the ESIPT mechanism in this compound, highlighting the role of protic solvents.

esipt_mechanism cluster_ground Ground State (S₀) cluster_emission Emission enol_s0 Enol Form (N) enol_s1 Excited Enol Form (N) enol_s0->enol_s1 Absorption (hν_abs) keto_s1 Excited Keto Tautomer (T) enol_s1->keto_s1 ESIPT enol_emission Enol Fluorescence (hν_em1) enol_s1->enol_emission Normal Emission keto_s1->enol_s1 Reverse PT keto_emission Keto Fluorescence (hν_em2) keto_s1->keto_emission Tautomer Emission (Large Stokes Shift) solvent Protic Solvent (e.g., H₂O, ROH) note Protic solvent facilitates ESIPT by forming a hydrogen-bond wire.

Caption: Solvent-mediated ESIPT in this compound.

Conclusion

The absorption and emission spectra of this compound are exquisitely sensitive to the solvent environment. The phenomenon of Excited-State Intramolecular Proton Transfer, modulated by solvent polarity and hydrogen-bonding ability, gives rise to complex and informative spectral behavior, including dual emission. A thorough understanding and careful experimental approach, as outlined in this guide, are essential for harnessing the full potential of 7-HQ as a fluorescent probe in chemical and biological research. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of spectroscopy and drug development, enabling more accurate and insightful investigations into the photophysics of this versatile molecule.

References

An In-depth Technical Guide to the Tautomerism of 7-Hydroxyquinoline: Core Principles and Implications for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyquinoline is a versatile heterocyclic compound that exhibits pronounced tautomerism, existing in a dynamic equilibrium between its enol and keto forms. This equilibrium is highly sensitive to environmental factors, particularly solvent polarity, and plays a pivotal role in the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the underlying principles, experimental and computational methodologies for its characterization, and its significant implications in the field of drug development, with a focus on anticancer and antimalarial applications.

Introduction to Tautomerism in this compound

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for molecular recognition and biological function. In the case of this compound, the principal tautomeric equilibrium is between the enol form (this compound) and the keto form (7(1H)-quinolinone). This keto-enol tautomerism involves the migration of a proton between the hydroxyl group and the ring nitrogen atom.[1]

The position of this equilibrium is not fixed and is influenced by several factors, including the substitution pattern on the quinoline (B57606) ring, solvent polarity, temperature, and pH.[1] Understanding and controlling this tautomeric balance is crucial for the rational design of this compound derivatives as therapeutic agents.

The Keto-Enol Tautomeric Equilibrium

The tautomeric equilibrium of this compound is a solvent-dependent phenomenon.[2] In nonpolar solvents, the enol form is generally favored. However, in polar and protic solvents, particularly water, the equilibrium can shift significantly towards the more polar keto or zwitterionic tautomer.[2] The zwitterionic form is a resonance structure of the keto tautomer, characterized by a separation of charge.

dot

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Final Product 3-Aminophenol 3-Aminophenol N-Tosylation N-Tosylation 3-Aminophenol->N-Tosylation Tosyl Chloride Tosyl Chloride Tosyl Chloride->N-Tosylation Acrolein Acrolein Reaction_with_Acrolein Reaction_with_Acrolein Acrolein->Reaction_with_Acrolein N-Tosylation->Reaction_with_Acrolein One-pot Cyclization_Deprotection Cyclization_Deprotection Reaction_with_Acrolein->Cyclization_Deprotection Acid catalyst Purification Purification Cyclization_Deprotection->Purification This compound This compound Purification->this compound ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomerism Analysis cluster_data Data Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy Purification->NMR DFT DFT Calculations Purification->DFT Qualitative_Analysis Qualitative Analysis UV_Vis->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis (K_T) NMR->Quantitative_Analysis DFT->Quantitative_Analysis

References

The Enigmatic Solid State of 7-Hydroxyquinoline: A Guide to Crystal Structure and Polymorphism in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

- A comprehensive overview of the critical role of solid-state chemistry in pharmaceuticals, framed by the notable absence of public crystallographic data for 7-hydroxyquinoline.

Foreword: The Uncharacterized Crystalline Landscape of this compound

A thorough investigation into the publicly available scientific literature and crystallographic databases reveals a significant finding: as of the date of this publication, the crystal structure of this compound remains uncharacterized. No crystallographic data, including unit cell parameters, space group, or atomic coordinates, has been deposited in major databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, there is no reported evidence of polymorphism for this compound.

This absence of data presents both a challenge and an opportunity. For researchers and pharmaceutical scientists working with this compound, the lack of a defined crystalline structure introduces an element of risk in drug development, as properties like solubility, stability, and bioavailability are intrinsically linked to the solid-state form. However, it also signifies a field ripe for discovery, where the first to fully characterize this molecule's solid state will make a significant contribution to the field.

This guide, therefore, serves a dual purpose. It is a testament to the current knowledge gap concerning this compound's solid state and, more broadly, a technical guide to the principles and practices of crystal structure and polymorphism analysis that are essential for the development of any active pharmaceutical ingredient (API).

The Critical Importance of Crystal Structure and Polymorphism in Drug Development

The ability of a solid compound to exist in more than one crystalline form is known as polymorphism.[1] These different forms, or polymorphs, share the same chemical composition but differ in their three-dimensional molecular arrangement.[1] This variation in the crystal lattice can have profound effects on the physicochemical properties of a drug, including:

  • Solubility and Dissolution Rate: Different polymorphs can exhibit varying solubilities, which directly impacts the dissolution rate and, consequently, the bioavailability of a drug.[1] A more soluble form may lead to faster absorption and a more rapid onset of therapeutic action.

  • Stability: One polymorph is typically more thermodynamically stable than others under a given set of conditions.[2] Metastable forms can convert to a more stable form over time, potentially altering the drug's performance and shelf-life.[2]

  • Mechanical Properties: The shape and packing of crystals influence properties like flowability, compressibility, and tabletability, which are critical for the manufacturing of solid dosage forms.[1]

  • Intellectual Property: Novel polymorphic forms of an API can be patentable, offering a strategy for extending market exclusivity.

The unpredictable appearance of a more stable, less soluble polymorph can have disastrous consequences, as famously illustrated by the case of the antiviral drug Ritonavir, where the emergence of a new polymorph led to a market withdrawal and reformulation.[1] Therefore, a thorough investigation of polymorphism is a regulatory expectation and a critical component of risk management in drug development.[3][4]

Experimental Methodologies for Crystallization and Polymorph Screening

A comprehensive polymorph screen aims to crystallize a compound under a wide variety of conditions to induce the formation of as many solid forms as possible.[5] Common crystallization techniques include:

  • Cooling Crystallization: This involves dissolving the solute in a solvent at an elevated temperature and then slowly cooling the solution to induce crystallization. It is effective for compounds with a significant temperature-dependent solubility.[6]

  • Solvent Evaporation: A saturated solution is allowed to stand, and the solvent slowly evaporates, increasing the solute concentration and leading to crystallization. This method is suitable for generating single crystals for diffraction studies.[6]

  • Anti-Solvent Addition: An anti-solvent, in which the compound is poorly soluble, is added to a solution of the compound, causing it to precipitate. This technique can be used to control particle size and morphology.[6]

  • Slurry Experiments: A suspension of the solid material is stirred in a solvent in which it is sparingly soluble. Over time, less stable forms will dissolve and recrystallize into the most stable form at that temperature, making this a valuable technique for determining the relative stability of polymorphs.[7]

The choice of solvents is a critical parameter in polymorph screening, with a diverse range of solvents of varying polarities and hydrogen bonding capabilities being employed to maximize the chances of discovering new forms.[8]

Characterization of Solid Forms: Key Experimental Protocols

Once different solid forms are generated, they must be thoroughly characterized to identify and differentiate them. The primary analytical techniques employed for this purpose are:

X-ray Powder Diffraction (XRPD)

XRPD is the most powerful and widely used technique for the routine analysis of polymorphic forms.[9][10] Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint" for that specific form.[10]

  • Experimental Protocol: A finely ground powder of the sample is packed into a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The resulting diffractogram shows a series of peaks at specific 2θ values, which are characteristic of the crystal lattice of the substance.[9]

Single-Crystal X-ray Diffraction (SCXRD)

When a suitable single crystal can be grown, SCXRD provides the definitive three-dimensional structure of a molecule in the solid state.[11][12] This technique allows for the precise determination of unit cell dimensions, space group, bond lengths, bond angles, and intermolecular interactions.[11]

  • Experimental Protocol: A single crystal of suitable size and quality is mounted on a goniometer. The crystal is then rotated while being irradiated with an X-ray beam. A detector collects the diffraction pattern, which consists of a series of spots of varying intensity. The positions and intensities of these spots are used to solve and refine the crystal structure.[13]

Thermal Analysis: DSC and TGA

Thermal analysis techniques are crucial for investigating the thermodynamic relationships between different polymorphs and for detecting phase transitions.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It can be used to determine melting points, enthalpies of fusion, and to detect solid-solid phase transitions between polymorphs.[15]

    • Experimental Protocol: A small amount of the sample is placed in a sealed pan, and an empty pan is used as a reference. Both pans are heated or cooled at a controlled rate, and the difference in heat flow is recorded. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks in the DSC thermogram.[14]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[16] It is particularly useful for identifying solvates and hydrates by detecting the loss of solvent molecules upon heating.

    • Experimental Protocol: A sample is placed on a sensitive balance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously monitored. A loss in mass indicates decomposition or the loss of volatile components like water or solvent.[16]

Data Presentation

For a comprehensive comparison of different polymorphic forms, the quantitative data obtained from these analytical techniques should be summarized in clear and structured tables.

Table 1: Hypothetical Crystallographic Data for this compound Polymorphs

ParameterForm IForm II
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁/c
a (Å)10.1238.456
b (Å)12.45615.789
c (Å)5.7897.123
α (°)9090
β (°)90105.4
γ (°)9090
V (ų)729.8895.2
Z44

Note: This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Table 2: Hypothetical Thermal Analysis Data for this compound Polymorphs

ParameterForm IForm II
Melting Point (°C)210195
Enthalpy of Fusion (J/g)150135
Phase TransitionNone observedConverts to Form I at 180°C

Note: This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Visualizing the Polymorphism Study Workflow

A systematic approach is essential for a successful polymorphism study. The following diagram illustrates a typical workflow.

polymorphism_workflow cluster_0 Crystallization & Screening cluster_1 Characterization & Analysis cluster_2 Form Identification & Selection cluster_3 Advanced Characterization start API Synthesis & Purification solubility Solubility Screening start->solubility crystallization Crystallization Experiments (Cooling, Evaporation, Anti-solvent, Slurry) solubility->crystallization solids Generation of Solid Forms crystallization->solids xprd XRPD Analysis solids->xprd thermal Thermal Analysis (DSC, TGA) xprd->thermal spectroscopy Spectroscopy (IR, Raman) thermal->spectroscopy microscopy Microscopy spectroscopy->microscopy identification Identification of Unique Forms microscopy->identification stability Thermodynamic Stability Assessment identification->stability selection Selection of Candidate Form stability->selection scxrd Single Crystal Growth & SCXRD selection->scxrd structure Crystal Structure Elucidation scxrd->structure

A generalized workflow for a comprehensive polymorphism study.

Implications of the Undefined Solid State of this compound

The absence of crystal structure and polymorphism data for this compound has several important implications for its use in research and drug development:

  • Risk of Unexpected Phase Transformations: Without knowledge of the stable polymorphic form, there is a risk that a metastable form could be unknowingly produced, which could later convert to a more stable, less soluble form, impacting product performance and safety.

  • Challenges in Formulation Development: The lack of data on physical properties such as solubility, hygroscopicity, and mechanical behavior makes it difficult to design robust and reproducible formulations.

  • Intellectual Property Uncertainty: The potential for the discovery of new, patentable polymorphic forms remains, which could impact the freedom to operate for those currently using the uncharacterized solid.

  • Regulatory Scrutiny: Regulatory agencies like the FDA and EMA require thorough solid-state characterization of APIs.[17] The lack of this data for this compound would be a significant hurdle in any new drug application.

Conclusion

While the crystal structure and polymorphic landscape of this compound remain uncharted territory, the principles and experimental methodologies outlined in this guide provide a robust framework for its future characterization. The importance of understanding and controlling the solid state of an API cannot be overstated, as it is a cornerstone of modern pharmaceutical development, ensuring the safety, efficacy, and quality of medicines. The elucidation of the crystal structure of this compound and the investigation of its potential polymorphism represent a valuable opportunity for scientific advancement and a critical step towards its potential use in pharmaceutical applications.

References

The Multifaceted Biological Activities of 7-Hydroxyquinoline and Its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry, forming the foundation for a multitude of therapeutic agents. Among its many isomers, 7-hydroxyquinoline has emerged as a particularly interesting core for the development of novel bioactive molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Analysis of Anticancer Activity

The anticancer potency of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of cancer cells. The following tables summarize the in vitro anticancer activity of several this compound derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Thiazole Hybrid (4b) MCF-7 (Breast)33.19[1]
Quinoline-Thiazolidinone Hybrid (6b) MCF-7 (Breast)5.35[1]
Quinoline Derivative (6d) A549 (Lung)0.18 (EGFR IC50)[2]
Quinoline Derivative (8b) A549 (Lung)0.08 (EGFR IC50)[2]
6,7,8-substituted 4-benzyloxyquinolin-2(1H)-one (11e) COLO 205 (Colon)< 1[3]
8-hydroxy-2-quinolinecarbaldehyde (3) Hep3B (Hepatocellular Carcinoma)6.25 ± 0.034 µg/mL[4]
7-hydroxy-3,4-dihydrocadalene MCF7 (Breast)55.24 (at 48h)[5]
CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-based mTOR inhibitor (PQQ) HL-60 (Leukemia)0.064[6]
Indole/Quinolone-based mTOR inhibitor (HA-2l) MDA-MB231 (Breast), HCT-116 (Colon)0.610 - 0.780[7]
Quinoline-based EGFR inhibitor (6d) MCF-7 (Breast), HL-60 (Leukemia), A549 (Lung)0.06 - 1.12[2]
Quinoline-based EGFR inhibitor (8b) MCF-7 (Breast), HL-60 (Leukemia), A549 (Lung)0.06 - 1.12[2]
Hybrid 2-Quinolinone Derivative (6) MCF-7 (Breast)Comparable to Doxorubicin[8]
Hybrid 2-Quinolinone Derivative (8) MCF-7 (Breast)Comparable to Doxorubicin[8]
Key Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are often attributed to their ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer.

The Phosphatidylinositol-3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[9][10] Its aberrant activation is a hallmark of many cancers.[7][9] Several quinoline derivatives have been developed as potent inhibitors of this pathway.[6][7] For instance, 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) has been identified as a potent mTOR inhibitor with an IC50 value of 64 nM.[6]

PI3K_Akt_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline This compound Derivatives Quinoline->mTORC1

Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[2][11] Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target.[12] Certain 4-anilinoquinoline-3-carbonitrile (B11863878) derivatives have been designed as potent EGFR inhibitors.[11]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., Ras/Raf/MEK, PI3K/Akt) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Quinoline This compound Derivatives Quinoline->EGFR

Inhibition of the EGFR signaling pathway by this compound derivatives.
Experimental Protocols

A common and versatile method for synthesizing the quinoline core is the Skraup-Doebner-von Miller reaction. For this compound, 3-aminophenol (B1664112) is a logical starting material.[13]

Protocol: Modified Skraup-Doebner-von Miller Reaction [13]

  • Protection of the amino group: React 3-aminophenol with an appropriate protecting group (e.g., tosyl chloride) to prevent unwanted side reactions.

  • Cyclization: React the protected 3-aminophenol with an α,β-unsaturated carbonyl compound (e.g., acrolein, generated in situ from glycerol) in the presence of an acid catalyst (e.g., sulfuric acid) and an oxidizing agent (e.g., nitrobenzene).

  • Deprotection: Remove the protecting group from the amino group to yield this compound.

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

Another synthetic route involves the nucleophilic substitution of a halogen on the quinoline ring. For example, 7-bromoquinoline (B152726) can be converted to this compound via a copper-catalyzed hydroxylation reaction.[13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cancer Cells (96-well plate) Start->Seed Treat Add this compound Derivatives Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 MTT Add MTT Reagent Incubate1->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Add Solubilization Buffer Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read End End Read->End

Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of this compound Derivatives

This compound and its derivatives have long been recognized for their broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Their mechanism of action is often linked to their ability to chelate metal ions, which are essential for microbial growth and enzymatic function.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Quinoline-based Hydroxyimidazolium Hybrid (7b) Staphylococcus aureus2[14]
Quinoline-based Hydroxyimidazolium Hybrid (7h) Staphylococcus aureus20[14]
Quinoline-based Hydroxyimidazolium Hybrid (7a) Mycobacterium tuberculosis H37Rv20[14]
Quinoline-based Hydroxyimidazolium Hybrid (7b) Mycobacterium tuberculosis H37Rv10[14]
9-bromo substituted indolizinoquinoline-5,12-dione (7) Escherichia coli ATCC259222[15]
9-bromo substituted indolizinoquinoline-5,12-dione (7) Streptococcus pyogenes ATCC196152[15]
Quinolidene-rhodanine conjugate (30) Mycobacterium tuberculosis H37Ra (active state)1.9[15]
Quinolidene-rhodanine conjugate (31) Mycobacterium tuberculosis H37Ra (active state)1.9[15]
7-Methoxyquinoline derivative (3l) Escherichia coli7.81[5]
7-Methoxyquinoline derivative (3l) Candida albicans7.812[5]
Quinolinequinone (QQ6) Enterococcus faecalis4.88[16]
Quinolinequinone (QQ10) Candida albicans1.22[17]
Quinoline derivative (11) Staphylococcus aureus6.25[18]
Quinoline derivative (3c) Staphylococcus aureus2.67[19]
Experimental Protocols

The agar (B569324) dilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol: Agar Dilution Method

  • Preparation of Antimicrobial Plates: Prepare a series of agar plates containing serial twofold dilutions of the this compound derivative.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Inoculate a small, standardized volume of the microbial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar_Dilution_Workflow Start Start PreparePlates Prepare Agar Plates with Serial Dilutions of Compound Start->PreparePlates PrepareInoculum Prepare Standardized Microbial Inoculum Start->PrepareInoculum Inoculate Inoculate Plates with Microbial Suspension PreparePlates->Inoculate PrepareInoculum->Inoculate Incubate Incubate Plates Inoculate->Incubate DetermineMIC Determine MIC (Lowest concentration with no growth) Incubate->DetermineMIC End End DetermineMIC->End

Experimental workflow for the agar dilution susceptibility test.

Neuroprotective Activity of this compound Derivatives

Emerging evidence suggests that this compound derivatives possess significant neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective mechanisms are often linked to their ability to chelate metal ions, reduce oxidative stress, and modulate signaling pathways involved in neuronal survival.[20]

Mechanisms of Neuroprotection

The neuroprotective effects of this compound derivatives are attributed to several key mechanisms:

  • Metal Chelation: Dysregulation of metal ions like copper, zinc, and iron is implicated in the pathogenesis of neurodegenerative diseases. This compound derivatives can chelate these metal ions, preventing their participation in redox reactions that generate harmful reactive oxygen species (ROS).[21]

  • Antioxidant Activity: These compounds can directly scavenge free radicals and upregulate the expression of antioxidant enzymes, thereby protecting neurons from oxidative damage.[22]

  • Modulation of Signaling Pathways: this compound derivatives can influence various signaling pathways involved in neuronal cell death and survival, such as the calpain-calpastatin pathway.[15]

Neuroprotection_Mechanisms Stress Oxidative Stress Metal Dyshomeostasis Chelation Metal Chelation Antioxidant Antioxidant Activity Signaling Modulation of Signaling Pathways Neuroprotection Neuroprotection Quinoline This compound Derivatives Quinoline->Chelation Quinoline->Antioxidant Quinoline->Signaling Chelation->Neuroprotection Antioxidant->Neuroprotection Signaling->Neuroprotection

Mechanisms of neuroprotection by this compound derivatives.
Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

  • Anticancer Activity: For anticancer activity, substitutions at the C2, C4, C6, C7, and C8 positions have been explored. The introduction of bulky and lipophilic groups at certain positions can enhance cytotoxicity. For example, in a series of 6,7,8-substituted 4-benzyloxyquinolin-2(1H)-ones, specific substitutions led to nanomolar potency against colon cancer cells.[3]

  • Antimicrobial Activity: In the context of antimicrobial activity, halogenation at the C5 and C7 positions often enhances potency.[23] The presence of a hydroxyl group at C8 is generally considered crucial for the metal-chelating ability and, consequently, the antimicrobial effect.[23]

  • Neuroprotective Activity: For neuroprotective activity, modifications that enhance blood-brain barrier permeability and metal-chelating capacity are desirable. The introduction of piperazine (B1678402) and piperidine (B6355638) moieties at the C7 position has been shown to yield compounds with promising anti-Alzheimer's properties.[24]

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potent anticancer, antimicrobial, and neuroprotective properties, coupled with their synthetic accessibility, make them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to improve their efficacy, selectivity, and pharmacokinetic profiles. A deeper understanding of their mechanisms of action and the identification of their specific molecular targets will be crucial for translating these promising laboratory findings into clinically effective therapies. The continued exploration of the this compound scaffold holds great potential for addressing significant unmet medical needs in oncology, infectious diseases, and neurodegeneration.

References

7-Hydroxyquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 7-Hydroxyquinoline, a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. This document covers its discovery and historical background, detailed synthesis protocols, physicochemical properties, and its diverse biological activities, including its anticancer, anti-inflammatory, and antimicrobial effects. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Discovery and History

The history of this compound is intrinsically linked to the discovery and synthesis of its parent compound, quinoline (B57606).

  • 1834: Quinoline was first isolated from coal tar by the German chemist Friedlieb Ferdinand Runge.[1]

  • 1880: The Czech chemist Zdenko Hans Skraup developed a method for synthesizing quinoline and its derivatives, known as the Skraup synthesis. This reaction involves the heating of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1][2][3] This breakthrough allowed for the large-scale production of quinolines, paving the way for extensive research into their properties and applications.[4]

  • Late 19th Century: Following Skraup's discovery, various methods for quinoline synthesis were developed, including the Doebner-von Miller reaction, which is a variation of the Skraup synthesis.[5] It was during this period of exploration into quinoline chemistry that this compound was first synthesized and characterized.

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of production.

Skraup-Doebner-von Miller Reaction

A classic and versatile method for synthesizing this compound is the Skraup-Doebner-von Miller reaction, which utilizes 3-aminophenol (B1664112) as the starting material.[4] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst and an oxidizing agent.[4]

Experimental Protocol: Modified Skraup-Doebner-von Miller Synthesis [4]

A one-pot procedure for the four-step preparation of this compound from 3-N-tosylaminophenol has been reported with a 60% isolated yield. This method avoids the isolation of intermediates and reduces exposure to toxic acrolein.[4]

  • Preparation of N-Tosyl-3-aminophenol: To a stirred slurry of 3-aminophenol in a suitable solvent, add tosyl chloride portionwise at a controlled temperature. Stir the reaction mixture until completion, followed by workup to isolate the N-tosylated product.[4]

  • Michael Addition: The N-tosyl-3-aminophenol is then reacted with acrolein in the presence of a base.

  • Cyclization and Dehydration: The intermediate undergoes acid-catalyzed cyclization and dehydration.

  • Oxidation and Deprotection: The final steps involve oxidation to form the aromatic quinoline ring and removal of the tosyl protecting group to yield this compound.

G cluster_synthesis Skraup-Doebner-von Miller Synthesis of this compound 3-Aminophenol 3-Aminophenol Intermediate Intermediate 3-Aminophenol->Intermediate Reacts with Acrolein Acrolein Acrolein->Intermediate Acid_Catalyst Acid_Catalyst Acid_Catalyst->Intermediate Oxidizing_Agent Oxidizing_Agent Oxidizing_Agent->Intermediate This compound This compound Intermediate->this compound Cyclization & Oxidation G cluster_pathway Anticancer Signaling Pathways of this compound This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK_Pathway MAPK_Pathway This compound->MAPK_Pathway Inhibits Caspase_Activation Caspase_Activation This compound->Caspase_Activation Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Reduced_Proliferation Reduced_Proliferation mTOR->Reduced_Proliferation Leads to MAPK_Pathway->Reduced_Proliferation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest G cluster_antimicrobial Antimicrobial Mechanism of this compound This compound This compound DNA_Gyrase DNA_Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to

References

Theoretical Exploration of 7-Hydroxyquinoline's Electronic Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyquinoline (7HQ) is a heterocyclic aromatic molecule of significant interest due to its unique photophysical properties, primarily governed by an excited-state intramolecular proton transfer (ESIPT) mechanism. This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 7HQ. It delves into the computational methodologies employed, presents key quantitative data from various theoretical models, and outlines the experimental protocols used for validation. Furthermore, this guide utilizes visualizations to elucidate the fundamental signaling pathways and computational workflows, offering a valuable resource for researchers in computational chemistry, materials science, and drug development.

Introduction

This compound (7HQ) and its derivatives are widely investigated for their applications as fluorescent probes, molecular switches, and potential therapeutic agents. The core of their functionality lies in the tautomerism between their enol (E) and keto/zwitterionic (K/Z) forms, a process that can be triggered by photoexcitation. Understanding the electronic structure of these tautomers and the dynamics of their interconversion is crucial for the rational design of novel 7HQ-based materials and drugs.

Theoretical and computational chemistry provide powerful tools to investigate the electronic properties of molecules like 7HQ at a level of detail that is often inaccessible to experimental techniques alone. This guide summarizes the key findings from theoretical studies, offering insights into the ground and excited state energetics, absorption and emission properties, and the solvent-assisted ESIPT mechanism that is characteristic of 7HQ.

Theoretical and Computational Methodologies

A variety of computational methods have been employed to study the electronic structure of this compound. The choice of method often represents a compromise between computational cost and accuracy.

Ab Initio Methods

Ab initio methods, meaning "from first principles," solve the Schrödinger equation without empirical parameters. For 7HQ, the following ab initio methods have been utilized:

  • Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a qualitative understanding of the electronic structure but often lacks quantitative accuracy due to the neglect of electron correlation.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation effects, leading to more accurate energy calculations compared to HF.

  • Multi-State Multi-Reference Møller-Plesset Second-Order Perturbation Theory (MSMRMP2): This advanced method is particularly suited for studying excited states, especially when multiple electronic states are close in energy. It has been used to calculate the electronic spectrum of 7HQ with good agreement with experimental data.[1][2][3][4]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. In DFT, the electron density is the fundamental variable used to calculate the system's energy. For studies on 7HQ, several functionals have been employed:

  • B3LYP: A hybrid functional that combines a portion of Hartree-Fock exchange with DFT exchange-correlation. It is widely used for a broad range of chemical systems.

  • CAM-B3LYP: A long-range corrected hybrid functional that improves the description of charge-transfer states, which can be important for molecules like 7HQ.

  • M06-2X: A high-nonlocality functional with a good performance for main-group thermochemistry and noncovalent interactions.

  • ωB97X-D: A long-range corrected functional that includes empirical dispersion corrections, making it suitable for studying systems where van der Waals interactions are important.

Basis Sets

The choice of basis set is crucial for the accuracy of any quantum chemical calculation. For 7HQ, commonly used basis sets include:

  • Pople-style basis sets: 6-31G**, 6-311++G(d,p)

  • Correlation-consistent basis sets: aug-cc-pVDZ

The inclusion of polarization (e.g., d, p) and diffuse functions (e.g., +, ++) is important for accurately describing the electronic structure and non-covalent interactions in 7HQ.

Quantitative Data from Theoretical Studies

The following tables summarize the key quantitative data obtained from various theoretical studies on this compound.

Table 1: Calculated Vertical Excitation Energies and Oscillator Strengths for this compound
Computational MethodBasis SetExcitationEnergy (eV)Oscillator StrengthReference
MSMRMP2-π-π3.65-[1][2][4]
MSMRMP2-π-π4.930.06[2]
MSMRMP2-π-π5.200.13[2]
MSMRMP2-σ-π5.280.006[2]
MSMRMP2-π-π5.470.03[2]
MSMRMP2-π-σ5.870.006[2]
MSMRMP2-π-π6.080.1[2]
MSMRMP2-σ-π6.440.0002[2]
Experimental-π-π*3.82-[2]
Table 2: Relative Energies of this compound Tautomers in Water
Computational MethodTautomerRelative Energy (kcal/mol)Reference
DFT (PCM)Enol (E)0.0[5]
DFT (PCM)Zwitterion (Z)1.6[5]

Experimental Protocols

The theoretical calculations are often validated by comparing the results with experimental data. The following are typical protocols for the spectroscopic analysis of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima of 7HQ in different solvents, which correspond to the vertical excitation energies.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity solvent (e.g., spectroscopic grade ethanol, water, or dioxane). From the stock solution, prepare a series of dilutions to a final concentration range where the absorbance is between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Measurement:

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Measure the absorption spectrum of each 7HQ solution over a relevant wavelength range (e.g., 250-500 nm).

    • The wavelength of maximum absorbance (λmax) is recorded for the lowest energy π-π* transition.

Fluorescence Spectroscopy

Objective: To measure the emission spectra of 7HQ and determine the Stokes shift, which provides information about the energy difference between the absorbed and emitted photons and can indicate the occurrence of ESIPT.

Methodology:

  • Sample Preparation: Prepare dilute solutions of 7HQ (absorbance < 0.1 at the excitation wavelength) in the solvent of interest to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

  • Measurement:

    • Set the excitation wavelength to the absorption maximum (λmax) determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm) to record the fluorescence spectrum.

    • The presence of a large Stokes shift or dual emission bands can be indicative of ESIPT. For instance, in aqueous media, fluorescence is often observed only from the zwitterionic tautomer.[6]

Visualizing Key Processes

Excited-State Intramolecular Proton Transfer (ESIPT) Pathway

The solvent-assisted ESIPT is a hallmark of 7HQ's photophysics. In protic solvents, a "wire" of solvent molecules facilitates the transfer of a proton from the hydroxyl group to the nitrogen atom upon photoexcitation.

ESIPT_Pathway Solvent-Assisted ESIPT in this compound cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0_E Enol (E) S1_E Enol* (E) S0_E->S1_E Absorption (hν) S0_K Keto (K) S0_K->S0_E Tautomerization S1_E->S0_E Fluorescence (hν'') S1_K Keto (K*) S1_E->S1_K ESIPT S1_K->S0_K Fluorescence (hν')

Caption: A simplified Jablonski-like diagram illustrating the solvent-assisted ESIPT process in 7HQ.

Typical Computational Workflow for Studying 7HQ

The theoretical investigation of 7HQ's electronic structure follows a systematic workflow.

Computational_Workflow Computational Workflow for 7HQ Electronic Structure start Define Research Question (e.g., ESIPT mechanism) geom_opt Geometry Optimization (Ground State - S0) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc excited_state Excited State Calculation (e.g., TD-DFT, MSMRMP2) freq_calc->excited_state pes_scan Potential Energy Surface Scan (Proton Transfer Coordinate) excited_state->pes_scan analysis Analysis of Results (Energies, Spectra, Orbitals) pes_scan->analysis comparison Comparison with Experimental Data analysis->comparison conclusion Draw Conclusions comparison->conclusion

Caption: A flowchart outlining the typical steps in a computational study of 7HQ's electronic structure.

Conclusion

Theoretical studies have provided invaluable insights into the electronic structure and photophysical properties of this compound. A combination of ab initio and DFT methods has successfully elucidated the energetics of its tautomeric forms and the mechanism of the solvent-assisted excited-state intramolecular proton transfer. The quantitative data from these studies, when benchmarked against experimental results, offer a robust framework for understanding and predicting the behavior of 7HQ and its derivatives. This knowledge is paramount for the design of novel functional molecules with tailored photophysical properties for applications in drug development, bio-imaging, and materials science. Future work in this area will likely focus on more complex environments, such as biological macromolecules, and the use of more advanced computational methods to capture the intricate dynamics of the ESIPT process with even greater accuracy.

References

Methodological & Application

Application Notes and Protocols: 7-Hydroxyquinoline in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyquinoline is a heterocyclic organic compound with the chemical formula C₉H₇NO. As a derivative of quinoline, it possesses a hydroxyl group at the seventh position, which imparts specific chemical and photophysical properties that are highly valuable in analytical chemistry. Its ability to act as a bidentate ligand, coordinating with metal ions through its nitrogen and oxygen atoms, forms the basis of many of its applications. This characteristic allows this compound and its derivatives to be employed as sensitive and selective fluorescent probes for the detection of various metal ions. The modulation of its fluorescence upon metal chelation, often due to mechanisms like Chelation-Enhanced Fluorescence (CHEF) and inhibition of Excited-State Intramolecular Proton Transfer (ESIPT), makes it a powerful tool in trace analysis. Beyond fluorescence spectroscopy, its chelating properties are also utilized in separation sciences, including chromatography and electrophoresis, for the analysis of metal ions and organic compounds.

Core Applications in Analytical Chemistry

The primary analytical applications of this compound and its derivatives are centered around their coordination and fluorescence properties. These include:

  • Fluorescent Probes for Metal Ion Detection: Development of "turn-on" or "turn-off" fluorescent sensors for the qualitative and quantitative analysis of metal ions such as Zn²⁺, Al³⁺, and others.

  • Chromatographic Analysis: Use as a chelating agent in High-Performance Liquid Chromatography (HPLC) for the separation and quantification of metal ions or as an analyte in various matrices.

  • Coordination Chemistry: Serving as a versatile ligand in the synthesis of metal complexes with unique photophysical and electrochemical properties, which can be used in various analytical methods.

Application 1: Fluorescent Detection of Metal Ions

The fluorescence of this compound is often quenched in solution due to an efficient Excited-State Intramolecular Proton Transfer (ESIPT) process.[1] Upon chelation with a metal ion, this proton transfer is blocked, leading to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). This "turn-on" response provides a sensitive mechanism for metal ion detection.

Quantitative Data Summary

The performance of various hydroxyquinoline-based fluorescent probes for the detection of different metal ions is summarized below. Note: Data for specific this compound probes are limited; therefore, data for closely related isomers and derivatives are included for comparative purposes and to illustrate the potential of the scaffold.

Probe/Derivative NameTarget IonDetection Limit (LOD)Binding Constant (Kₐ)Solvent System
8-Hydroxyquinoline-based Schiff baseZn²⁺9.53 x 10⁻⁸ M-Ethanol (B145695)
(E)-7-(((8-hydroxyquinolin-2-yl)methylene)amino)-4-methyl-2H-chromen-2-oneZn²⁺~5.6 x 10⁻⁷ M~2.16 x 10⁵ M⁻¹CH₃CN/H₂O
(E)-7-(((8-hydroxyquinolin-2-yl)methylene)amino)-4-methyl-2H-chromen-2-oneCu²⁺~6.2 x 10⁻⁷ M~1.24 x 10⁵ M⁻¹CH₃CN/H₂O
2-Hydroxyquinoline-based probe (RhBQ)Cr³⁺2.12 x 10⁻⁸ MNot ReportedACN/H₂O (9:1, v/v)
Signaling Pathway and Experimental Workflow

The general mechanism of metal ion detection using a this compound-based fluorescent probe involves the formation of a stable complex that enhances fluorescence. The experimental workflow follows a standard procedure for spectrofluorimetric analysis.

G Signaling Pathway for Metal Ion Detection cluster_0 Probe State cluster_1 Complexation cluster_2 Mechanism 7_HQ This compound (Low Fluorescence) Complex 7-HQ-Metal Complex (High Fluorescence) 7_HQ->Complex Chelation ESIPT ESIPT (Quenching) 7_HQ->ESIPT Dominant Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex CHEF CHEF (Enhancement) Complex->CHEF Dominant

Caption: Signaling pathway of a this compound-based sensor.

G Experimental Workflow for Metal Ion Detection Start Start Reagent_Prep Prepare Stock Solutions: - 7-HQ Probe - Metal Ion Standards - Buffer Start->Reagent_Prep Sample_Prep Prepare Test Solutions: - Mix Probe, Buffer, and Sample/Standard Reagent_Prep->Sample_Prep Incubation Incubate for Complex Formation Sample_Prep->Incubation Measurement Measure Fluorescence Intensity (Spectrofluorometer) Incubation->Measurement Data_Analysis Data Analysis: - Plot Calibration Curve - Calculate LOD Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for fluorescent metal ion detection.

Experimental Protocol: Spectrofluorimetric Determination of Zn²⁺

This protocol describes a general method for the determination of zinc ions using a this compound-based fluorescent probe. This is a generalized protocol and should be optimized for the specific this compound derivative and instrumentation used.

1. Materials and Instruments:

  • This compound derivative (probe)

  • Zinc Chloride (ZnCl₂) or Zinc Acetate (Zn(OAc)₂)

  • HEPES buffer (or other suitable buffer)

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (for stock solutions)

  • Deionized water

  • Spectrofluorometer

  • Quartz cuvettes

  • Micropipettes

2. Reagent Preparation:

  • Probe Stock Solution (1 mM): Dissolve the appropriate amount of the this compound derivative in DMSO or ethanol to make a 1 mM stock solution. Store in the dark.

  • Zinc Stock Solution (10 mM): Dissolve an accurate weight of ZnCl₂ or Zn(OAc)₂ in deionized water to prepare a 10 mM stock solution.

  • Buffer Solution (e.g., 10 mM HEPES, pH 7.4): Prepare the buffer solution and adjust the pH as required for optimal complex formation.

3. Assay Procedure:

  • Calibration Standards: Prepare a series of zinc standards by diluting the zinc stock solution with the buffer to achieve concentrations in the expected analytical range (e.g., 0-100 µM).

  • Sample Preparation: To a series of test tubes or wells in a microplate, add the appropriate volume of buffer. Then, add a small aliquot of the probe stock solution to each to achieve the final desired concentration (e.g., 10 µM). Finally, add the zinc standards or unknown samples to each tube/well. The final volume should be constant.

  • Incubation: Mix the solutions gently and incubate at room temperature for a predetermined time (e.g., 15 minutes) to allow for complete complexation.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the spectrofluorometer. These should be determined experimentally by running excitation and emission scans of the probe in the presence of the metal ion.

    • Measure the fluorescence intensity of the blank (probe in buffer without zinc), the standards, and the unknown samples.

4. Data Analysis:

  • Calibration Curve: Subtract the fluorescence intensity of the blank from the readings of the standards. Plot the corrected fluorescence intensity versus the zinc concentration to generate a calibration curve.

  • Quantification: Determine the concentration of zinc in the unknown samples using the calibration curve.

  • Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurements and S is the slope of the calibration curve.[2]

Application 2: High-Performance Liquid Chromatography (HPLC)

While specific HPLC methods for this compound are not extensively reported, methods developed for its isomer, 8-hydroxyquinoline, can be adapted. 8-Hydroxyquinoline is used as a chelating agent for the pre-column derivatization of metal ions, allowing for their separation and detection by HPLC with UV-Vis or fluorescence detection.[3] A similar approach can be applied using this compound. Additionally, HPLC methods can be developed for the quantification of this compound itself in various samples.

Logical Relationship for HPLC Method Development

The development of an HPLC method for this compound would involve a systematic optimization of chromatographic parameters.

G HPLC Method Development for this compound Define_Objective Define Analytical Objective (e.g., quantify 7-HQ in a sample) Select_Column Select Stationary Phase (e.g., C18 for reverse-phase) Define_Objective->Select_Column Optimize_Mobile_Phase Optimize Mobile Phase - Organic Solvent (ACN, MeOH) - Aqueous Phase (Water, Buffer) - pH Select_Column->Optimize_Mobile_Phase Set_Detection Set Detection Wavelength (UV-Vis or Fluorescence) Optimize_Mobile_Phase->Set_Detection Validate_Method Method Validation - Linearity, Accuracy, Precision, LOD, LOQ Set_Detection->Validate_Method

Caption: Logical workflow for HPLC method development.

Experimental Protocol: HPLC Analysis of this compound (Adapted from 8-Hydroxyquinoline Methods)

This protocol provides a starting point for the development of a reverse-phase HPLC method for the analysis of this compound.[3]

1. Materials and Instruments:

  • This compound standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • HPLC system with a UV-Vis or fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to control the pH and improve peak shape. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection:

    • UV-Vis: Monitor at the absorbance maximum of this compound (to be determined experimentally).

    • Fluorescence: Set excitation and emission wavelengths for optimal detection.

3. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Inject the standards and samples and record the chromatograms.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

4. Method Validation:

  • Validate the method according to standard guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

Conclusion

This compound is a versatile molecule with significant potential in analytical chemistry, particularly as a fluorescent probe for metal ion detection. While much of the published research focuses on its isomer, 8-hydroxyquinoline, the fundamental principles of chelation-enhanced fluorescence and its utility in separation sciences are applicable to this compound as well. The protocols and data presented here provide a foundation for researchers to explore and develop new analytical methods based on this promising compound. Further research dedicated specifically to the analytical applications of this compound is warranted to fully elucidate its capabilities.

References

Application Notes and Protocols: 7-Hydroxyquinoline as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyquinoline (7-HQ), a structural isomer of the well-studied 8-hydroxyquinoline (B1678124), is a versatile heterocyclic compound with significant potential in coordination chemistry.[1] Its structure, featuring a quinoline (B57606) ring with a hydroxyl group at the seventh position, enables it to act as a potent bidentate chelating agent.[2] Coordination with metal ions typically occurs through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group, forming a stable five-membered ring.[2] This N,O-donation capability makes 7-HQ and its derivatives valuable ligands for developing novel metal complexes with diverse applications in medicinal chemistry, materials science, and analytical chemistry.[2][3] The unique electronic and structural properties of the 7-HQ scaffold, including its ability to engage in hydrogen bonding and its inherent fluorescence, are actively being explored for creating advanced materials and therapeutics.[2][4]

Applications of this compound Metal Complexes

The ability of this compound to form stable complexes with a wide range of metal ions has led to its investigation in several key scientific domains.

2.1 Anticancer and Therapeutic Agents The this compound scaffold is a key intermediate in drug design and discovery.[2] Derivatives have been synthesized and investigated for a range of therapeutic activities, including anticancer, anti-inflammatory, and antineurodegenerative properties.[2][5] For instance, it is used as a core framework for developing fibroblast activation protein (FAP) inhibitors, which have potential in cancer therapy.[2] While much of the extensive research has focused on the 8-hydroxyquinoline isomer, the fundamental principle of metal chelation as a mechanism for biological activity is shared. Metal complexes of hydroxyquinolines are explored as anticancer drugs due to their potential for higher activity and lower toxicity compared to the free ligands or traditional platinum-based drugs.[6]

2.2 Antimicrobial Agents Metal complexes of hydroxyquinoline derivatives have demonstrated significant antimicrobial activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][7][8] The biological activity is often attributed to the chelation of metal ions essential for the function of microbial enzymes.[7] The formation of the metal complex can enhance the lipophilic character of the molecule, facilitating its transport across cell membranes and increasing its efficacy.[7]

2.3 Fluorescent Probes and Metal Ion Sensors this compound and its derivatives exhibit intrinsic fluorescence, a property that is highly sensitive to their environment and coordination state.[2][4] This has been exploited in the development of chemosensors for the selective detection of various metal ions, such as Zn²⁺, Al³⁺, and Fe³⁺.[2][4][9] The mechanism of detection often relies on processes like chelation-enhanced fluorescence (CHEF) or the inhibition of excited-state intramolecular proton transfer (ESIPT).[10][11] Upon binding to a target metal ion, the fluorescence of the 7-HQ derivative can be significantly "turned on" or quenched, providing a measurable signal for detection and quantification.[10][12]

2.4 Materials Science and Molecular Switches The unique photophysical properties of this compound derivatives are being explored for applications in materials science.[2] They have been investigated as electron carriers in organic light-emitting diodes (OLEDs) and as model systems for studying light-induced proton transfer, which is a key mechanism for creating bistable molecular switches.[2][7]

Quantitative Data Summary

The following tables summarize quantitative data for hydroxyquinoline-based complexes. Note that much of the available data pertains to the closely related 8-hydroxyquinoline (8-HQ) isomer, which serves as a valuable reference for the potential of the hydroxyquinoline scaffold.

Table 1: Anticancer Activity of Hydroxyquinoline Derivatives

Compound Class Cell Lines Activity Range (IC₅₀) Reference
5,7-dihalo-8-hydroxyquinoline metal complexes Hepatoma, Ovarian, Lung 1.4 nM to 32.13 µM [2]

| 8-hydroxyquinoline-1,4-naphthoquinone hybrids | A549 (Lung) | High Activity Reported |[2] |

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline and its Metal Complexes

Compound/Complex Microorganism(s) Activity Metric Value Reference
8-Hydroxyquinoline (8-HQ) S. aureus, E. faecalis, C. albicans MIC 27.58 µM [8]
8-HQ Metal Complexes (Co, Ni, Cu) Gram-positive & Gram-negative bacteria Zone of Inhibition 15 - 28 mm [7]
8-HQ-5-substituted Uracil Complexes S. pyogenes, S. dysenteriae, A. hydrophila MIC 575.71 - 718.76 µM [8]
PBT2 (8-HQ derivative) N. gonorrhoeae MIC 0.078 - 0.156 mg/L [13]

| Silver (I) - 8-HQ Complex | Gram-negative bacteria | - | Higher activity than ligand |[14] |

Table 3: Fluorescence Properties of Metal Complexes with an 8-Hydroxyquinoline Derivative Data for 8-hydroxyquinoline-5-sulfonic acid (HQS)

Metal Ion Fluorescence Optimal pH for Fluorescence Reference
Cadmium (Cd²⁺) Strong ~9.5 [15]
Zinc (Zn²⁺) Strong ~8 [15]
Scandium (Sc³⁺) Strong ~5-6 [15]
Yttrium (Y³⁺) Strong ~5-6 [15]
Lanthanum (La³⁺) Strong ~5-6 [15]
Aluminum (Al³⁺) Strong ~5 [15]
Gallium (Ga³⁺) Strong ~3 [15]

| Magnesium (Mg²⁺) | Moderate | ~10 |[15] |

Experimental Protocols

4.1 Protocol for Synthesis of a this compound Metal Complex (General Procedure)

This protocol provides a general method for synthesizing metal complexes of this compound. Molar ratios, solvents, and reaction times should be optimized for specific metal ions.

  • Preparation of Solutions:

    • Prepare a solution of this compound (1 mmol) in a suitable solvent such as ethanol (B145695) or DMSO.

    • Prepare a solution of the desired metal salt (e.g., chloride or nitrate (B79036) salt) (0.5 mmol for a 1:2 Metal:Ligand ratio) in distilled water or ethanol.

  • Reaction:

    • In a round-bottom flask, add the this compound solution and stir using a magnetic stirrer.

    • Slowly add the metal salt solution dropwise to the ligand solution while stirring.

    • Adjust the pH of the mixture using a solution of NaOH or NH₄OH to facilitate deprotonation of the hydroxyl group and complex formation. The optimal pH can vary (typically between 5.0 and 8.0).[7]

    • Continue stirring the mixture at room temperature or under reflux for a period ranging from 30 minutes to several hours.[7][16]

  • Isolation and Purification:

    • Allow the reaction mixture to cool. The resulting precipitate is the metal complex.

    • Collect the precipitate by filtration using appropriate filter paper (e.g., Whatman).[16]

    • Wash the collected solid with the solvent used (e.g., ethanol, water) to remove any unreacted starting materials.

    • Dry the purified complex in a desiccator or a vacuum oven.[7]

4.2 Protocol for Characterization of Metal Complexes

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Acquire the FTIR spectrum of the free this compound ligand and the synthesized metal complex.

  • Compare the spectra. Successful coordination is typically indicated by:

    • The disappearance or significant broadening of the O-H stretching band (around 3200-3400 cm⁻¹).

    • A shift in the C-N stretching vibration of the quinoline ring, indicating the involvement of the nitrogen atom in chelation.[16]

B. UV-Visible Spectroscopy:

  • Prepare dilute solutions of the free ligand and the metal complex in a suitable solvent (e.g., DMSO, methanol).

  • Record the UV-Vis absorption spectra over a range of 200-800 nm.

  • The formation of the complex is often confirmed by the appearance of new absorption bands or shifts (typically bathochromic shifts to longer wavelengths) in the bands corresponding to the ligand, indicating a change in the electronic environment upon coordination.[16]

C. Determination of Stoichiometry (Mole-Ratio Method):

  • Prepare a series of solutions with a constant concentration of the metal ion while varying the concentration of the this compound ligand.[7]

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) for the complex.

  • Plot the absorbance versus the molar ratio of [Ligand]/[Metal].

  • The point of inflection in the resulting plot indicates the stoichiometric ratio of the metal-ligand complex.[7]

4.3 Protocol for In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

  • Preparation:

    • Prepare sterile Mueller-Hinton agar (B569324) plates.

    • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) of the test organism.

    • Evenly spread the inoculum over the surface of the agar plates.

    • Prepare stock solutions of the synthesized complexes and the free ligand in a suitable solvent like DMSO (e.g., 2.5 mg/mL).[7]

  • Assay:

    • Aseptically punch uniform wells (e.g., 6 mm diameter) into the inoculated agar plates.

    • Add a fixed volume (e.g., 100 µL) of the test compound solution into each well.[7]

    • Include a negative control (solvent only, e.g., DMSO) and a positive control (a standard antibiotic, e.g., Ciprofloxacin).[7]

  • Incubation and Measurement:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.[7]

4.4 Protocol for Metal Ion Sensing using Fluorescence Spectroscopy

  • Preparation:

    • Prepare a stock solution of the this compound-based sensor in an appropriate solvent (e.g., 1 mM in DMSO or THF/water mixture).[10][12]

    • Prepare stock solutions of various metal ion salts (e.g., 10 mM) to be tested.[12]

  • Titration Experiment:

    • In a quartz cuvette, place a dilute solution of the sensor (e.g., 10-20 µM).

    • Record the initial fluorescence emission spectrum of the sensor solution by exciting at its λ_max.

    • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the new fluorescence emission spectrum.

  • Analysis:

    • Observe the changes in fluorescence intensity. A "turn-on" response is a significant increase in intensity, while a "turn-off" response is a decrease (quenching).[10]

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the detection limit and binding affinity.

    • To assess selectivity, repeat the experiment with a range of different metal ions at the same concentration and compare the fluorescence response.[10]

Visualizations

G cluster_chelation Chelation Process Ligand This compound Complex [M(7-HQ)ₙ] Complex (Stable 5-membered ring) Ligand->Complex + Mⁿ⁺ - H⁺ Metal Metal Ion (Mⁿ⁺) Metal->Complex

Caption: Chelation of a metal ion by this compound.

G cluster_workflow Workflow: Synthesis to Characterization A 1. Prepare Solutions (Ligand & Metal Salt) B 2. Mix & React (Adjust pH, Stir/Reflux) A->B C 3. Isolate Product (Filtration) B->C D 4. Purify & Dry C->D E 5. Characterization (FTIR, UV-Vis, etc.) D->E

Caption: Experimental workflow for complex synthesis.

G cluster_antimicrobial Workflow: Antimicrobial Screening A 1. Prepare Inoculated Agar Plates B 2. Create Wells in Agar A->B C 3. Add Test Compounds & Controls to Wells B->C D 4. Incubate Plates (e.g., 24h at 37°C) C->D E 5. Measure Zones of Inhibition D->E

Caption: Workflow for antimicrobial activity testing.

G cluster_sensing Fluorescence 'Turn-On' Sensing Sensor 7-HQ Sensor (Low Fluorescence) Result Sensor-Metal Complex (High Fluorescence) Sensor->Result + Metal Ion (Chelation) Metal Target Metal Ion Metal->Result

Caption: Logic of a 'turn-on' fluorescence sensor.

References

Application Notes and Protocols for 7-Hydroxyquinoline-Based Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 7-hydroxyquinoline and its derivatives in fluorescence-based assays. The unique photophysical properties of this scaffold, primarily governed by Excited-State Intramolecular Proton Transfer (ESIPT), make it a versatile tool for developing "turn-on" fluorescent probes for a variety of applications, including metal ion detection, enzyme inhibition assays, and cellular imaging.

Principle of the Assay: Harnessing ESIPT for "Turn-On" Fluorescence

This compound (7-HQ) in its ground state exists predominantly in the enol form. Upon photoexcitation, an intramolecular proton transfer can occur from the hydroxyl group to the nitrogen atom of the quinoline (B57606) ring, forming a keto tautomer. This ESIPT process provides a non-radiative decay pathway, resulting in weak intrinsic fluorescence of the 7-HQ molecule.

The fluorescence assay is based on the inhibition of this ESIPT process. When a target analyte, such as a metal ion or an enzyme, binds to the 7-HQ derivative, the proton transfer is blocked. This blockage of the non-radiative decay pathway forces the excited molecule to relax through radiative decay, leading to a significant enhancement in fluorescence intensity—a "turn-on" response. This principle allows for the sensitive and selective detection of the target analyte.

Applications

The unique properties of this compound-based probes have led to their application in various fields:

  • Metal Ion Detection: The ability of the this compound scaffold to chelate metal ions makes it an excellent platform for developing selective fluorescent sensors for biologically and environmentally important cations such as Zn²⁺, Al³⁺, and Cu²⁺.

  • Enzyme Inhibition Assays: By designing this compound derivatives that can interact with the active site of an enzyme, competitive binding assays can be developed. The displacement of a fluorescent probe by a potential inhibitor leads to a measurable change in fluorescence, enabling high-throughput screening for drug candidates.

  • Cellular Imaging: The "turn-on" fluorescence upon target binding allows for the visualization of specific analytes within complex biological systems, such as living cells, with high contrast.

Quantitative Data Summary

The photophysical properties of this compound derivatives are crucial for their application as fluorescent probes. The following table summarizes key quantitative data for selected this compound-based sensors.

Probe/DerivativeTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)Limit of Detection (LOD)Solvent SystemReference
(E)-7-(((8-hydroxyquinolin-2-yl)methylene)amino)-4-methyl-2H-chromen-2-oneZn²⁺~370~490-2.5 x 10⁻⁷ MCH₃CN/H₂O[1]
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL)Zn²⁺420596-1.07 x 10⁻⁷ MTHF/H₂O (3:7, v/v)[2][3]
1H-Pyrazolo[3,4-b]quinoline Derivative (PQPc)Zn²⁺~390~483 (free), ~510 (bound)0.0075 (free), 0.10 (bound)1.93 x 10⁻⁷ MAcetonitrile[4]
8-Hydroxyquinoline-5-sulfonic acid (HQS) ComplexCd²⁺~375~500-Sub-picomoleAqueous[5]
8-Hydroxyquinoline-5-sulfonic acid (HQS) ComplexZn²⁺~370~480-Sub-picomoleAqueous[5]
8-Hydroxyquinoline-5-sulfonic acid (HQS) ComplexMg²⁺~365~475-Sub-picomoleAqueous[5]

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Detection

This protocol outlines the general steps for detecting and quantifying a target metal ion using a this compound-based fluorescent probe.

Materials:

  • This compound-based fluorescent probe

  • Stock solution of the target metal ion (e.g., ZnCl₂)

  • Stock solutions of other metal ions for selectivity testing

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH

  • Organic solvent (if required to dissolve the probe, e.g., DMSO, ethanol)

  • Deionized water

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Probe Preparation: Prepare a stock solution of the this compound-based probe (e.g., 1 mM) in a suitable solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the probe stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

  • Metal Ion Dilutions: Prepare a series of dilutions of the target metal ion stock solution in the assay buffer.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add a fixed volume of the probe working solution.

    • Add varying concentrations of the target metal ion solution to the respective wells.

    • For selectivity studies, add solutions of different metal ions at the same concentration to separate wells.

    • Include a blank control containing only the probe working solution in the buffer.

  • Incubation: Incubate the plate at room temperature for a sufficient time to allow for complex formation (e.g., 5-15 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the predetermined excitation and emission wavelengths for the probe-metal complex.

  • Data Analysis:

    • Subtract the fluorescence of the blank control from all readings.

    • Plot the fluorescence intensity as a function of the metal ion concentration to generate a calibration curve.

    • The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.[2]

Protocol 2: Competitive Enzyme Inhibition Assay

This protocol is adapted from a fluorescence indicator displacement (FID) assay using a coumarin-based probe and can be applied to a this compound-based probe that binds to the enzyme of interest.[6][7][8] The principle relies on the displacement of the fluorescent probe from the enzyme's active site by a competing inhibitor, leading to a change in fluorescence.

Materials:

  • This compound-based fluorescent probe (binds to the target enzyme)

  • Target enzyme

  • Test compounds (potential inhibitors)

  • Assay Buffer (e.g., PBS, Tris-HCl) at the optimal pH for the enzyme

  • DMSO for dissolving test compounds

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound probe in DMSO. Dilute to a working concentration in Assay Buffer.

    • Prepare a stock solution of the target enzyme in Assay Buffer.

    • Prepare serial dilutions of the test compounds in DMSO, then dilute further in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of the target enzyme to each well (except for the no-enzyme control).

    • Add the different concentrations of the test compounds to the wells. Include a control with no inhibitor (enzyme only) and a vehicle control (DMSO).

    • Pre-incubate the enzyme and test compounds for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Probe Addition: Add the this compound probe working solution to all wells.

  • Incubation: Incubate the plate at room temperature for an additional period (e.g., 30-60 minutes) to allow the system to reach equilibrium, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: ESIPT Inhibition by Metal Ion Binding

ESIPT_Inhibition cluster_0 This compound (7-HQ) Probe cluster_1 Analyte Binding cluster_2 Fluorescence Turn-On HQ_ground 7-HQ (Enol) Ground State (S0) HQ_excited 7-HQ* (Enol) Excited State (S1) HQ_ground->HQ_excited Excitation (hν) HQ_Analyte_ground [7-HQ-M+] Ground State (S0) HQ_ground->HQ_Analyte_ground Binding HQ_excited->HQ_ground Weak Fluorescence Keto_tautomer Keto Tautomer* (Non-fluorescent) HQ_excited->Keto_tautomer ESIPT Keto_tautomer->HQ_ground Non-radiative decay Analyte Metal Ion (M+) HQ_Analyte_excited [7-HQ-M+]* Excited State (S1) HQ_Analyte_ground->HQ_Analyte_excited Excitation (hν) HQ_Analyte_excited->HQ_Analyte_ground Strong Fluorescence (hν') block->Keto_tautomer

Caption: ESIPT inhibition mechanism leading to "turn-on" fluorescence.

Experimental Workflow: Metal Ion Detection

workflow prep 1. Reagent Preparation - Probe Stock Solution - Metal Ion Standards - Assay Buffer setup 2. Assay Setup (96-well plate) - Add Probe Working Solution - Add Metal Ion Dilutions - Include Blanks prep->setup incubate 3. Incubation - Room Temperature - Protect from Light setup->incubate measure 4. Fluorescence Measurement - Set Excitation/Emission λ - Read Plate incubate->measure analyze 5. Data Analysis - Subtract Blank - Plot Calibration Curve - Calculate LOD measure->analyze

Caption: General workflow for a this compound-based metal ion detection assay.

Logical Relationship: Competitive Enzyme Inhibition Assay

inhibition_logic cluster_enzyme Enzyme Active Site cluster_molecules Binding Molecules cluster_outcomes Assay Outcomes Enzyme Target Enzyme High_Fluorescence High Fluorescence (Probe Displaced) Enzyme->High_Fluorescence Inhibitor Binds Low_Fluorescence Low Fluorescence (Probe Bound) Enzyme->Low_Fluorescence Probe Binds Probe 7-HQ Probe (Fluorescent when unbound) Inhibitor Test Compound (Non-fluorescent)

Caption: Logical diagram of a competitive fluorescence-based enzyme inhibition assay.

References

Application Notes: 7-Hydroxyquinoline as a pH Indicator in Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyquinoline (7-HQ) is a fluorescent heterocyclic organic compound that exhibits sensitivity to the pH of its environment. This property makes it a valuable tool for measuring intracellular pH (pHi) in living cells. Its fluorescence characteristics, including dual emission resulting from excited-state intramolecular proton transfer (ESIPT), provide a ratiometric potential for quantitative pH measurements. These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use in cellular studies.

Photophysical and Chemical Properties

This compound's utility as a pH indicator stems from the pH-dependent equilibrium between its neutral and ionized forms, each possessing distinct fluorescence properties. The key physicochemical properties are summarized below.

PropertyValueConditions
pKa₁ (pyridinium) 5.4820°C
pKa₂ (hydroxyl) 8.8520°C
Fluorescence Exhibits dual fluorescenceDependent on solvent and pH

Note: The fluorescence quantum yield of this compound is highly dependent on the solvent environment. Protic solvents can facilitate ESIPT, which may lead to quenching or the appearance of a second emission band. Chemical modifications, such as the introduction of methyl groups, have been shown to enhance the quantum yield.

Experimental Protocols

I. In Vitro pH Titration of this compound

This protocol outlines the steps to determine the pH-dependent fluorescence spectra of this compound in vitro, which is essential for establishing a calibration curve for intracellular pH measurements.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, DMSO)

  • Phosphate-buffered saline (PBS) at various known pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution in a series of PBS buffers with different pH values to a final concentration of 1-10 µM.

  • Spectral Measurement:

    • For each pH-buffered solution, record the fluorescence excitation and emission spectra using a spectrofluorometer.

    • To minimize inner filter effects, ensure the absorbance of the solutions at the excitation wavelength is below 0.1.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the pH to generate a pH titration curve.

    • For ratiometric measurements, if dual emission is observed, plot the ratio of the intensities of the two emission peaks against pH.

    • Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

II. Intracellular pH Measurement Using this compound

This protocol describes the loading of this compound into live cells and the subsequent measurement of intracellular pH using fluorescence microscopy.

Materials:

  • This compound, cell-permeant ester form (e.g., 7-acetoxyquinoline)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cell culture medium (serum-free for loading)

  • Physiological buffer (e.g., Hank's Balanced Salt Solution, HBSS)

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

  • Calibration buffers for intracellular pH (see Protocol III)

Procedure:

  • Dye Loading:

    • Prepare a 1-10 mM stock solution of the this compound ester in anhydrous DMSO.

    • Dilute the stock solution in serum-free cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

    • Remove the culture medium from the cells and replace it with the dye-loading solution.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with pre-warmed physiological buffer (e.g., HBSS) to remove any extracellular dye.

  • Imaging:

    • Mount the cells on a fluorescence microscope.

    • Excite the cells at the appropriate wavelength for this compound and capture the fluorescence emission using a suitable filter set.

    • For ratiometric imaging, acquire images at the two distinct emission wavelengths corresponding to the different protonation states of the dye.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each cell or region of interest.

    • Convert the fluorescence ratio to intracellular pH using the calibration curve generated in Protocol III.

III. In Situ Calibration of Intracellular pH

This protocol describes the generation of a calibration curve to correlate the fluorescence ratio of intracellular this compound to the actual intracellular pH. This is achieved by equilibrating the intracellular and extracellular pH using an ionophore.

Materials:

  • Cells loaded with this compound (from Protocol II)

  • Calibration buffers: High K⁺ buffers with varying known pH values (e.g., pH 5.5, 6.5, 7.5, 8.5)

  • Nigericin (a K⁺/H⁺ ionophore) stock solution (e.g., 10 mM in ethanol)

Procedure:

  • Prepare Calibration Buffers: Prepare a set of high K⁺ buffers with different pH values. A typical composition is 120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 10 mM glucose, and 20 mM of a suitable buffer (e.g., MES for acidic pH, HEPES for neutral pH, and Tris for alkaline pH).

  • Equilibration:

    • Replace the physiological buffer on the dye-loaded cells with the first high K⁺ calibration buffer containing 10 µM nigericin.

    • Incubate for 5-10 minutes to allow the intracellular pH to equilibrate with the extracellular pH.

  • Image Acquisition: Acquire fluorescence images as described in Protocol II.

  • Repeat for all pH values: Repeat steps 2 and 3 for each of the calibration buffers with different pH values.

  • Calibration Curve Generation:

    • For each pH value, calculate the average fluorescence intensity ratio from multiple cells.

    • Plot the fluorescence ratio against the corresponding pH of the calibration buffer to generate the in situ calibration curve.

Applications in Cellular Studies

This compound can be employed to investigate various cellular processes that involve changes in intracellular pH.

Monitoring Lysosomal Acidification

Lysosomes are acidic organelles crucial for cellular degradation pathways. Dysregulation of lysosomal pH is associated with various diseases. This compound derivatives designed to accumulate in lysosomes can be used to monitor their pH.

lysosomal_acidification cluster_cell Cell Lysosome Lysosome (Acidic pH) V-ATPase V-ATPase Proton Pump V-ATPase->Lysosome Pumps H+ in H_in H+ 7HQ_probe 7-HQ Probe 7HQ_probe->Lysosome Accumulation Fluorescence_Change Fluorescence Change (Ratiometric) 7HQ_probe->Fluorescence_Change Reports pH Cytosol Cytosol (Neutral pH) Cytosol->7HQ_probe Uptake

Caption: Workflow for monitoring lysosomal pH using a this compound-based probe.

Investigating Sodium-Hydrogen Exchanger (NHE) Activity

The Na⁺/H⁺ exchanger (NHE) is a key regulator of intracellular pH and cell volume. Its activity can be monitored by inducing an acid load in cells and measuring the rate of pH recovery, which is mediated by NHE.

nhe_activity cluster_workflow NHE Activity Assay Workflow cluster_signaling Cellular Mechanism Load_7HQ 1. Load cells with 7-HQ ester Acid_Load 2. Induce intracellular acidification (e.g., NH4Cl prepulse) Load_7HQ->Acid_Load Monitor_Recovery 3. Monitor fluorescence ratio (pHi recovery) over time Acid_Load->Monitor_Recovery Analyze_Rate 4. Calculate initial rate of pHi recovery Monitor_Recovery->Analyze_Rate NHE1 NHE1 Analyze_Rate->NHE1 Reflects Activity H_out H+ NHE1->H_out Efflux Intracellular_pH Intracellular pH (Measured by 7-HQ) Na_in Na+ Na_in->NHE1 Influx Intracellular_pH->NHE1 Activates

Caption: Experimental workflow and cellular mechanism for monitoring NHE1 activity using this compound.

Conclusion

This compound and its derivatives are powerful fluorescent probes for the measurement of intracellular pH. Their pH-sensitive fluorescence provides a valuable tool for investigating a wide range of cellular processes. The protocols provided herein offer a framework for the successful application of this compound in cellular studies. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure accurate and reproducible results.

Application Notes and Protocols: Synthesis and Application of 7-Hydroxyquinoline-Based Fluorescent Chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 7-Hydroxyquinoline (7-HQ) is a versatile heterocyclic scaffold that has garnered significant interest in the development of fluorescent chemosensors. Unlike its more commonly studied isomer, 8-hydroxyquinoline, 7-HQ exhibits unique photophysical properties stemming from potential excited-state intramolecular proton transfer (ESIPT), making it a promising platform for designing sensitive and selective probes.[1][2] The functionalization of the 7-HQ core allows for the fine-tuning of its electronic properties and the introduction of specific binding sites for the detection of various analytes, including metal ions and changes in pH.[3]

This document provides detailed protocols for the synthesis of the this compound core and its subsequent functionalization into a representative fluorescent chemosensor. It also outlines the signaling mechanism and quantitative performance for detecting pH and copper ions (Cu²⁺).

Part 1: Synthesis of the this compound Core

A stable supply of the this compound scaffold is the first critical step. An efficient one-pot procedure has been developed that avoids the use of hazardous reagents like acrolein, starting from 3-N-tosylaminophenol.[3]

Protocol 1.1: One-Pot Synthesis of this compound

This protocol describes a four-step, one-pot synthesis to yield this compound.

Materials:

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Chromatography column

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-N-tosylaminophenol (1.0 eq) in anhydrous THF.

  • Addition of Base: Add diisopropylethylamine (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes.

  • Michael Addition: Slowly add acrolein diethyl acetal (1.2 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization and Elimination: Once the starting material is consumed, cool the reaction to room temperature. Slowly add a solution of concentrated HCl (4.0 eq) and heat the mixture to 60°C for 2 hours to facilitate the intramolecular Friedel-Crafts cyclization and subsequent elimination steps.

  • Work-up: Cool the mixture to room temperature and neutralize with a saturated NaOH solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to yield pure this compound. The final product is typically an off-white to pale yellow solid.

G cluster_workflow Workflow: One-Pot Synthesis of this compound start Start: 3-N-tosylaminophenol step1 1. Dissolve in THF 2. Add DIPEA start->step1 Reagents step2 Michael Addition: Add Acrolein Acetal Reflux 4-6h step1->step2 Reaction step3 Cyclization/Elimination: Add conc. HCl Heat to 60°C step2->step3 Reaction step4 Work-up: Neutralize (NaOH) Extract (EtOAc) step3->step4 Isolation step5 Purification: Silica Gel Chromatography step4->step5 Purification end_product End Product: This compound step5->end_product

Caption: Workflow for the one-pot synthesis of this compound.

Part 2: Synthesis of a 7-HQ-Based Chemosensor

The this compound core can be functionalized to create chemosensors for specific analytes. The following is a representative protocol for the synthesis of a fluorescent sensor, 7-((2-Aminoethyl)amino)-5-Bromo-6-Hydroxy-1-Methylquinolin-1-ium-3-Sulfonate (QEt) , which has been shown to detect pH and Cu²⁺ ions.[3]

Protocol 2.1: Representative Multi-Step Synthesis of Chemosensor QEt

This protocol outlines a plausible synthetic route starting from a functionalized 7-HQ derivative.

Materials:

  • 7-Amino-6-hydroxyquinoline-3-sulfonic acid (or a suitable precursor)

  • N-Bromosuccinimide (NBS)

  • Dimethyl sulfate

  • 2-Bromoethylamine (B90993) hydrobromide

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Standard acids, bases, and solvents for work-up and purification.

Procedure:

  • Bromination: Dissolve the 7-amino-6-hydroxyquinoline-3-sulfonic acid precursor (1.0 eq) in a suitable solvent like DMF. Cool the solution to 0°C and add N-Bromosuccinimide (1.05 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. The product, 7-amino-5-bromo-6-hydroxyquinoline-3-sulfonic acid, can be isolated by precipitation and filtration.

  • N-Alkylation (Amine Substitution): Suspend the brominated intermediate (1.0 eq) and Na₂CO₃ (3.0 eq) in ACN. Add 2-bromoethylamine hydrobromide (1.5 eq). Heat the mixture to reflux for 24 hours. After cooling, filter the solids and concentrate the filtrate. Purify the residue via chromatography to obtain 7-((2-aminoethyl)amino)-5-bromo-6-hydroxyquinoline-3-sulfonic acid.

  • N-Methylation (Quaternization): Dissolve the product from the previous step (1.0 eq) in DMF. Add dimethyl sulfate (1.2 eq) dropwise at 0°C. Stir the reaction at room temperature for 8 hours. The quaternized product, QEt, may precipitate from the solution or can be isolated after solvent evaporation and purification by recrystallization.

G cluster_workflow Workflow: Representative Synthesis of Chemosensor QEt start Start: 7-Amino-6-hydroxyquinoline -3-sulfonic acid step1 Step 1: Bromination (NBS, DMF) start->step1 inter1 Intermediate 1: 5-Bromo derivative step1->inter1 step2 Step 2: N-Alkylation (2-Bromoethylamine HBr, Na2CO3, ACN) inter1->step2 inter2 Intermediate 2: 7-((2-Aminoethyl)amino) derivative step2->inter2 step3 Step 3: N-Methylation (Dimethyl Sulfate, DMF) inter2->step3 end_product Final Product: Chemosensor QEt step3->end_product

Caption: Representative workflow for the functionalization of a 7-HQ precursor.

Part 3: Application in Fluorescent Sensing

The synthesized chemosensor QEt demonstrates distinct fluorescent responses to changes in pH and the presence of Cu²⁺ ions, enabling its use as a dual-analyte probe.[3]

Signaling Mechanism

The sensing mechanism is based on the modulation of the fluorophore's electronic properties.

  • pH Sensing: In acidic conditions, the amine and phenol (B47542) groups are protonated. As the pH increases, deprotonation occurs, altering the intramolecular charge transfer (ICT) characteristics of the molecule. This results in a shift in the fluorescence emission wavelength, allowing for ratiometric pH sensing.[3]

  • Cu²⁺ Sensing: The nitrogen and oxygen atoms of the aminoethylamino and hydroxyl groups act as a chelation site for Cu²⁺ ions. Upon binding, the fluorescence of the sensor is typically quenched due to mechanisms like photoinduced electron transfer (PET) or energy transfer to the metal center.[3]

G cluster_pathway Signaling Pathway of Chemosensor QEt QEt_low_pH QEt (Low pH) Protonated State Signal_pH Fluorescence Shift (Green to Yellow) QEt_low_pH->Signal_pH Increase pH QEt_high_pH QEt (High pH) Deprotonated State QEt_high_pH->Signal_pH Deprotonation QEt_free QEt (Free Sensor) QEt_Cu_complex [QEt-Cu²⁺] Complex QEt_free->QEt_Cu_complex Chelation Cu_ion Cu²⁺ Ion Cu_ion->QEt_Cu_complex Signal_Cu Fluorescence Quenching QEt_Cu_complex->Signal_Cu PET/Energy Transfer

Caption: Signaling pathways for pH and Cu²⁺ detection by chemosensor QEt.
Quantitative Data

The performance of chemosensor QEt for the detection of pH and Cu²⁺ is summarized below. The data is based on reported fluorescence measurements.[3]

AnalyteParameterValueEmission Change
pH Linear Range3.0 - 4.0Shift from 490 nm (Green) to 563 nm (Yellow)
ResponseLinear intensity increase at 563 nmN/A
Cu²⁺ Limit of Detection (LOD)0.66 µMFluorescence Quenching
SelectivityHigh over other common metal ionsN/A

Disclaimer: The provided protocols are representative and may require optimization based on specific laboratory conditions and starting materials. Appropriate safety precautions should be taken when handling all chemical reagents.

References

Application of 7-Hydroxyquinoline in Pharmaceutical Analysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxyquinoline (7-HQ) is a versatile heterocyclic compound with significant potential in pharmaceutical analysis. As an isomer of the more commonly studied 8-hydroxyquinoline, 7-HQ exhibits unique photophysical properties that make it a valuable tool for various analytical applications. Its utility stems from its inherent fluorescence, its ability to act as a chelating agent, and its potential for derivatization to enhance analytical detection.

This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical analysis, focusing on its application as a fluorescent probe in drug-protein binding studies and its potential use in chromatographic and metal ion analysis.

Application as a Fluorescent Probe in Drug-Binding Studies

One of the primary applications of this compound in a pharmaceutical context is as a fluorescent probe to characterize drug-binding sites on proteins, such as human serum albumin (HSA). HSA is a critical protein in determining the pharmacokinetics and pharmacodynamics of many drugs. Understanding drug-protein interactions is therefore essential in drug development. 7-HQ can be used to probe the binding environment of specific sites on HSA, providing insights into the binding of other drug molecules.

The mechanism of action for 7-HQ as a fluorescent probe in this context often involves Fluorescence Resonance Energy Transfer (FRET), where the intrinsic fluorescence of tryptophan residues in the protein is quenched upon the binding of 7-HQ.

Quantitative Data Summary

The following table summarizes the quantitative data for the interaction of this compound with Human Serum Albumin (HSA).

ParameterValueMethodReference
Binding Site Subdomain IIAFluorescence Spectroscopy[1],[2]
Binding Constant (K) 3.04 x 10¹² M⁻¹s⁻¹ (quenching rate constant, kq)Stern-Volmer Plot[1],[2]
Number of Binding Sites (n) ~1Scatchard Analysis[1],[2]
FRET Distance (Trp-214 to 7-HQ) 1.95 nmFörster Theory[1],[2]
Quenching Mechanism Static QuenchingFluorescence Spectroscopy[1],[2]
Experimental Protocol: Characterization of Drug-Protein Binding using this compound

This protocol describes a fluorescence quenching assay to study the binding of this compound to Human Serum Albumin (HSA).

Objective: To determine the binding characteristics of 7-HQ to HSA and to demonstrate its use as a site-specific fluorescent probe.

Materials:

  • This compound (analytical grade)

  • Human Serum Albumin (HSA), fatty acid-free

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and store it protected from light.

    • Prepare a 100 µM stock solution of HSA in phosphate buffer. Determine the exact concentration using a UV-Vis spectrophotometer (absorbance at 280 nm, ε = 35,700 M⁻¹cm⁻¹).

  • Fluorescence Titration:

    • Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite the tryptophan residues of HSA.

    • Record the emission spectrum from 300 nm to 500 nm.

    • To a cuvette containing 2 mL of 5 µM HSA solution in phosphate buffer, record the initial fluorescence spectrum.

    • Sequentially add small aliquots (e.g., 2 µL) of the 7-HQ stock solution to the HSA solution to achieve a final concentration range of 0 to 50 µM.

    • After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Plot the fluorescence intensity of HSA at its emission maximum (around 340 nm) as a function of the 7-HQ concentration.

    • Analyze the quenching data using the Stern-Volmer equation to determine the quenching rate constant (kq).

    • Determine the binding constant (K) and the number of binding sites (n) using a Scatchard plot or by fitting the data to a suitable binding model.

Visualization of Experimental Workflow and Binding Mechanism

G cluster_workflow Experimental Workflow for 7-HQ and HSA Binding Assay prep_solutions Prepare Stock Solutions (7-HQ and HSA) fluorescence_titration Perform Fluorescence Titration (Excite at 295 nm, measure emission) prep_solutions->fluorescence_titration data_analysis Analyze Quenching Data (Stern-Volmer, Scatchard) fluorescence_titration->data_analysis determine_parameters Determine Binding Parameters (K, n, kq) data_analysis->determine_parameters

Workflow for 7-HQ and HSA binding assay.

G cluster_binding Mechanism of Fluorescence Quenching HSA_Trp HSA (Trp-214) Excited State HQ This compound HSA_Trp->HQ Binds to Subdomain IIA HSA_HQ_complex HSA-7-HQ Complex HSA_Trp->HSA_HQ_complex FRET Fluorescence Fluorescence Emission (~340 nm) HSA_Trp->Fluorescence Intrinsic Fluorescence Quenching Fluorescence Quenching HSA_HQ_complex->Quenching

Fluorescence quenching of HSA by 7-HQ.

Application in High-Performance Liquid Chromatography (HPLC)

While specific validated HPLC methods for the routine analysis of pharmaceuticals using this compound are not extensively documented in the literature, its inherent fluorescence suggests its potential as a derivatization agent for compounds lacking a native chromophore or fluorophore. Derivatization can significantly enhance the sensitivity and selectivity of HPLC methods.[3]

Hypothetical Application: Derivatization of Amines for HPLC-Fluorescence Detection

Many pharmaceutical compounds and their impurities contain primary or secondary amine functional groups. These can be derivatized with a reagent that introduces a fluorescent tag, such as a derivative of this compound, to enable highly sensitive detection.

Generalized Protocol for Method Development

Objective: To develop an HPLC method with fluorescence detection for the analysis of an amine-containing drug after derivatization with a this compound-based reagent.

Materials:

  • Amine-containing drug substance or drug product

  • This compound derivatizing agent (e.g., a reactive ester or sulfonyl chloride derivative of 7-HQ)

  • HPLC system with a fluorescence detector

  • Reversed-phase HPLC column (e.g., C18)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer (e.g., phosphate or acetate)

  • Other reagents for derivatization (e.g., catalyst, quenching agent)

Procedure:

  • Derivatization Reaction Optimization:

    • Optimize reaction conditions (e.g., temperature, time, pH, and reagent concentration) to ensure complete and reproducible derivatization of the target analyte.

    • Monitor the reaction progress using TLC or a preliminary HPLC method.

  • Chromatographic Method Development:

    • Column Selection: Start with a standard C18 column.

    • Mobile Phase Optimization:

      • Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and buffer systems.

      • Optimize the gradient or isocratic elution profile to achieve good resolution between the derivatized analyte, excess reagent, and any potential by-products.

    • Detector Settings:

      • Determine the optimal excitation and emission wavelengths for the derivatized analyte by scanning with a spectrofluorometer.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualization of Derivatization and Analysis Workflow

G cluster_hplc Workflow for HPLC Analysis via Derivatization sample_prep Sample Preparation (Extraction of Amine Drug) derivatization Derivatization with 7-HQ Reagent sample_prep->derivatization hplc_analysis HPLC Separation (Reversed-Phase) derivatization->hplc_analysis fluorescence_detection Fluorescence Detection (Optimal Ex/Em) hplc_analysis->fluorescence_detection quantification Quantification fluorescence_detection->quantification

HPLC analysis workflow with derivatization.

Application in Metal Ion Analysis

Like its 8-hydroxy isomer, this compound has the potential to act as a chelating agent for various metal ions.[4] The formation of a metal-ligand complex can lead to changes in the spectroscopic properties of 7-HQ, such as a shift in absorbance or an enhancement of fluorescence, which can be exploited for the quantitative determination of metal impurities in pharmaceutical samples. The control of metal impurities is a critical aspect of pharmaceutical quality control.

Potential Quantitative Data

While specific quantitative data for 7-HQ in pharmaceutical metal ion analysis is limited, a study on its use for sensing trivalent cations in an aqueous environment provides some relevant information.

ParameterAnalyteValueMethodReference
Detection Principle Fe³⁺, Al³⁺, Cr³⁺Fluorescence QuenchingFluorescence Spectroscopy[5]
Quenching Constant (Ksv) Fe³⁺1.2 x 10⁵ M⁻¹Stern-Volmer Analysis[5]
Limit of Detection (LOD) Fe³⁺2.5 µMFluorescence Spectroscopy[5]
Generalized Protocol for Metal Ion Determination

Objective: To determine the concentration of a specific metal ion impurity (e.g., Fe³⁺) in a pharmaceutical sample using a this compound-based fluorescence quenching assay.

Materials:

  • This compound

  • Stock solution of the target metal ion (e.g., FeCl₃)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Spectrofluorometer

  • Pharmaceutical sample (e.g., dissolved API or formulation)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of 7-HQ in a suitable solvent.

    • Prepare a series of standard solutions of the metal ion in the chosen buffer.

  • Fluorescence Measurement:

    • Determine the optimal excitation and emission wavelengths for 7-HQ in the buffer.

    • In a cuvette, add a fixed concentration of 7-HQ to the buffer and record the initial fluorescence intensity.

    • Add increasing concentrations of the metal ion standard solutions to the 7-HQ solution and record the fluorescence intensity after each addition.

    • Prepare the pharmaceutical sample by dissolving it in the buffer and perform the same fluorescence measurement.

  • Data Analysis:

    • Construct a calibration curve by plotting the fluorescence intensity (or the degree of quenching) versus the metal ion concentration.

    • Determine the concentration of the metal ion in the pharmaceutical sample by interpolating its fluorescence reading on the calibration curve.

Visualization of Chelation and Sensing Mechanism

G cluster_chelation Metal Ion Sensing via Fluorescence Quenching HQ_excited 7-HQ (Excited State) Metal_ion Metal Ion (e.g., Fe³⁺) HQ_excited->Metal_ion Chelation HQ_metal_complex 7-HQ-Metal Complex (Non-fluorescent) HQ_excited->HQ_metal_complex Forms Complex Fluorescence Fluorescence Emission HQ_excited->Fluorescence Intrinsic Fluorescence

Chelation-induced fluorescence quenching.

Conclusion

This compound is a promising analytical tool in pharmaceutical sciences. Its application as a fluorescent probe for studying drug-protein interactions is well-demonstrated. While its use in routine HPLC and metal ion analysis is less established compared to its 8-hydroxy isomer, the fundamental principles of fluorescence, chelation, and derivatization suggest significant potential. Further research and method development are warranted to fully explore and validate the applications of this compound in pharmaceutical analysis and quality control.

References

7-Hydroxyquinoline: A Versatile Intermediate for Quinolinium Dyes in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxyquinoline is a heterocyclic aromatic compound that serves as a critical building block in the synthesis of a diverse range of quinolinium dyes. These dyes, featuring a positively charged quinoline (B57606) core, possess tunable photophysical properties that make them invaluable tools in various scientific disciplines. Their applications span from fluorescent probes for cellular imaging and biosensing to components in advanced materials. The N-alkylation of this compound to form a quinolinium salt is the initial step in creating these versatile dyes. Subsequent condensation reactions introduce a chromophoric system, leading to the formation of dyes such as styryl and cyanine (B1664457) derivatives. This document provides a comprehensive overview of the synthesis, properties, and applications of this compound-based quinolinium dyes, along with detailed experimental protocols.

Synthesis of Quinolinium Dyes from this compound

The conversion of this compound into quinolinium dyes is a multi-step process that begins with the synthesis of the this compound precursor, followed by N-alkylation and subsequent condensation reactions to build the final dye structure.[1]

Diagram of the General Synthesis Workflow

G cluster_0 Synthesis of this compound cluster_1 Quinolinium Dye Synthesis A 3-Aminophenol B Skraup-Doebner-von Miller Reaction (with α,β-unsaturated carbonyl) A->B C This compound B->C D N-Alkylation (e.g., with Alkyl Halide) C->D E N-Alkyl-7-hydroxyquinolinium Salt F Condensation Reaction E->F G Styryl Quinolinium Dye (with Aromatic Aldehyde) F->G Knoevenagel H Cyanine Quinolinium Dye (with Heterocyclic Salt) F->H Hemicyanine intermediate

Caption: General workflow for the synthesis of quinolinium dyes from this compound.

Photophysical Properties of this compound-Derived Dyes

The photophysical characteristics of quinolinium dyes are highly dependent on their molecular structure and the solvent environment. N-methylation of this compound can shift the absorption maximum to the visible light region and increase the molar absorptivity, which is beneficial for biological applications.[2] The introduction of different substituents allows for the fine-tuning of properties such as absorption and emission wavelengths, quantum yield, and fluorescence lifetime.

Table 1: Photophysical Data of Representative this compound Derivatives

CompoundSolvent/ConditionsAbsorption Max (λabs) (nm)Emission Max (λem) (nm)Quantum Yield (Φ)Reference(s)
N-methyl-7-hydroxyquinolinium (NM7HQ+)Acidic Aqueous Solution398425-[2]
N-methyl-7-hydroxyquinolinium (NM7HQ+)Neutral Aqueous Solution-510 (tautomer)-[2]
N-Me-7-HQm-OAcPBS (pH 7.2)425-0.018 (photolysis)[3]
7-hydroxy-2,4-dimethylquinoline---~13-fold > this compound[2]
(E)-1-butyl-4-(4-(dimethylamino)styryl)quinolinium iodideVarious~550--[4]
(E)-1-butyl-4-(p-hydroxystyryl)quinolinium iodideVarious450-525-Low[4]

Applications and Experimental Protocols

Live-Cell Imaging: Mitochondrial Staining

Quinolinium dyes, due to their positive charge, can accumulate in mitochondria, which have a negative membrane potential. This makes them useful as fluorescent probes for mitochondrial imaging in live cells.

Protocol: Live-Cell Mitochondrial Staining

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of the this compound-based quinolinium dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Store at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in a warm (37°C) buffer or growth medium to a final working concentration of 50-200 nM. The optimal concentration should be determined empirically for each cell type.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and grow to the desired confluency.

  • Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed working solution of the quinolinium dye to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing (Optional but Recommended):

    • Remove the staining solution.

    • Wash the cells two to three times with a pre-warmed physiological buffer (e.g., PBS) or fresh medium to remove excess probe.

  • Imaging:

    • Image the cells using a fluorescence microscope with the appropriate filter set for the dye's excitation and emission wavelengths.

    • Use the lowest possible laser power and shortest exposure time to minimize phototoxicity.

Intracellular pH Measurement

The fluorescence of certain this compound-derived dyes can be sensitive to pH, making them valuable probes for measuring pH in intracellular compartments. The mechanism often involves photoinduced electron transfer (PET), where protonation of a receptor moiety on the dye modulates its fluorescence.[5]

Protocol: Ratiometric Intracellular pH Measurement

This protocol is a general guideline and should be adapted for the specific pH-sensitive quinolinium dye used.

  • Dye Loading:

    • Prepare a stock solution of the pH-sensitive quinolinium dye in DMSO.

    • Dilute the stock solution in an appropriate buffer (e.g., HEPES-buffered saline) to the final loading concentration.

    • Incubate the cells with the dye solution for a time determined by the specific probe's properties (typically 15-30 minutes) at 37°C.

    • Wash the cells with fresh buffer to remove extracellular dye.

  • In Situ Calibration:

    • Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 8.0).

    • Add a protonophore (e.g., nigericin, 10-50 µM) and a high concentration of potassium (100-150 mM) to the calibration buffers to equilibrate the intracellular and extracellular pH.

    • Expose the dye-loaded cells to each calibration buffer and record the fluorescence intensity at two different excitation or emission wavelengths (depending on the dye's properties).

  • Data Acquisition and Analysis:

    • For experimental cells, record the fluorescence intensity at the same two wavelengths used for calibration.

    • Calculate the ratio of the fluorescence intensities for both the calibration and experimental samples.

    • Generate a calibration curve by plotting the fluorescence ratio against the corresponding pH of the calibration buffers.

    • Determine the intracellular pH of the experimental cells by interpolating their fluorescence ratio on the calibration curve.

Enzyme Activity Assays

This compound-based probes can be designed to detect specific enzyme activities. These "activity-based probes" often consist of the quinolinium fluorophore, a linker, and a recognition motif that is a substrate for the target enzyme. Enzymatic cleavage of the recognition motif can lead to a change in the fluorescence of the quinophore, allowing for the quantification of enzyme activity.

Protocol: General Enzyme Activity Assay in Cell Lysates

  • Cell Lysate Preparation:

    • Harvest cells and lyse them using a suitable lysis buffer (e.g., CelLytic™ M) on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a microplate, add the cell lysate to each well.

    • Add the this compound-based enzyme activity probe to each well.

    • Include appropriate controls, such as a well with lysate but no probe, and a well with probe but no lysate.

  • Incubation and Measurement:

    • Incubate the microplate at the optimal temperature for the enzyme of interest for a specific period.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. An increase or decrease in fluorescence, depending on the probe design, indicates enzyme activity.

  • Data Analysis:

    • Subtract the background fluorescence from the control wells.

    • Normalize the fluorescence signal to the protein concentration to determine the specific enzyme activity.

Application in Drug Discovery: High-Throughput Screening

The bright fluorescence and tunable properties of this compound-derived dyes make them well-suited for high-throughput screening (HTS) in drug discovery. They can be used to develop assays that monitor changes in cellular processes, such as enzyme activity or ion concentration, in response to treatment with a library of small molecules.

Diagram of a Drug Discovery Workflow

G cluster_0 Assay Development & Primary Screen cluster_1 Hit Validation & Optimization cluster_2 Lead Optimization A Develop Cell-Based Assay (using this compound Dye) B High-Throughput Screening (Compound Library) A->B C Identify Primary 'Hits' (Modulation of Fluorescence) B->C D Dose-Response & Potency (IC50/EC50 Determination) C->D E Secondary Assays (Orthogonal Methods) D->E F Lead Compound Identification E->F G Structure-Activity Relationship (SAR) F->G H ADME/Tox Profiling G->H I Candidate Drug H->I

Caption: Workflow for drug discovery using a this compound-based fluorescent probe assay.

Signaling Pathway Visualization: Kinase Activity Monitoring

Quinolinium-based fluorescent probes can be engineered to report on the activity of specific kinases, which are key regulators of cellular signaling pathways. For instance, a probe could be designed with a substrate peptide for a particular kinase. Upon phosphorylation by the active kinase, the probe might undergo a conformational change that alters its fluorescence, allowing for real-time monitoring of kinase activity within a signaling cascade.

Diagram of a Generic Kinase Signaling Pathway Monitored by a Quinolinium Probe

G A Extracellular Signal (e.g., Growth Factor) B Receptor Tyrosine Kinase (RTK) A->B Binds & Activates C Downstream Kinase Cascade (e.g., MAPK Pathway) B->C Activates D Target Kinase (Active) C->D Activates E Quinolinium-Based Kinase Probe (Low Fluorescence) D->E Phosphorylates G Cellular Response (e.g., Gene Expression, Proliferation) D->G Leads to F Phosphorylated Probe (High Fluorescence) E->F Fluorescence 'Turn-On'

References

Application Notes and Protocols: Metal Complexes of 7-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and applications of metal complexes incorporating the 7-hydroxyquinoline scaffold. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic and diagnostic agents. While the closely related 8-hydroxyquinoline (B1678124) and its derivatives have been extensively studied, this document focuses on the available data for this compound metal complexes, supplemented with comparative data from 8-hydroxyquinoline analogues where direct data for the 7-isomer is limited.

Anticancer Applications

Metal complexes of hydroxyquinoline derivatives have demonstrated significant potential as anticancer agents. The coordination of a metal ion to the this compound ligand can enhance the cytotoxic activity through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of key cellular enzymes, and interaction with DNA, ultimately leading to apoptotic cell death.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of a representative copper(II) complex of a this compound derivative. For comparative purposes, data for some 8-hydroxyquinoline complexes are also included.

Complex/LigandCancer Cell LineIC₅₀ (µM)Reference
[Cu(IQL)(H₂O)₂Cl₂] (IQL = imine quinoline (B57606) ligand from 7-chloro-2-hydroxyquinoline-3-carbaldehyde)MCF-7 (Breast)43.82 ± 2.351 (as µg/mL)[1]
IQL (Ligand alone)MCF-7 (Breast)>100 (as µg/mL)[1]
[Cu(5,7-dihalo-8-HQ)]Hepatoma, Ovarian, Lung0.0014 - 32.13
[Gd(H-L)]T24 (Bladder)~Cisplatin[2]

Note: Data for 8-hydroxyquinoline (8-HQ) derivatives are provided for context and are marked with an asterisk.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiaz-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell viability.[3][4][5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound metal complex stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound metal complex in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the complex.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.[5]

    • Incubate for another 4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[3] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[5]

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the complex concentration and determine the IC₅₀ value using a suitable software.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with 7-HQ Metal Complex (Serial Dilutions) B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

MTT Assay Experimental Workflow

Antimicrobial Applications

The antimicrobial properties of hydroxyquinoline derivatives are well-established, and their metal complexes often exhibit enhanced activity. This is attributed to the chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor groups of the ligand increases the lipophilicity of the complex, facilitating its penetration through the microbial cell membrane.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the antimicrobial activity of a copper(II) complex of a this compound derivative, measured as the zone of inhibition. Comparative data for 8-hydroxyquinoline complexes are also provided.

Complex/LigandMicroorganismZone of Inhibition (mm)ConcentrationReference
[Cu(IQL)(H₂O)₂Cl₂]S. aureus-MIC: 12.5 µg/mL[1]
[Cu(IQL)(H₂O)₂Cl₂]E. coli-MIC: 12.5 µg/mL[1]
[Cu(IQL)(H₂O)₂Cl₂]P. aeruginosa-MIC: 12.5 µg/mL[1]
[Cu(8-HQ)₂]S. aureus282.5 mg/mL[6]
[Ni(8-HQ)₂(H₂O)₂]S. aureus252.5 mg/mL[6]
[Co(8-HQ)₂(H₂O)₂]E. coli202.5 mg/mL[6]

Note: Data for 8-hydroxyquinoline (8-HQ) complexes are provided for context and are marked with an asterisk.

Experimental Protocol: Agar (B569324) Well Diffusion Assay

This protocol describes a common method for evaluating the antimicrobial activity of soluble compounds.[6][7][8]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cotton swabs

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • This compound metal complex solutions of known concentrations (in DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Sterile cork borer or pipette tips

Procedure:

  • Preparation of Agar Plates:

    • Prepare the appropriate agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes.

    • Allow the agar to solidify completely.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized microbial inoculum.

    • Evenly swab the entire surface of the agar plate to create a uniform lawn of microorganisms.

  • Well Creation:

    • Use a sterile cork borer to create uniform wells (e.g., 6 mm in diameter) in the agar.

  • Application of Test Compounds:

    • Carefully pipette a fixed volume (e.g., 100 µL) of the this compound metal complex solution, positive control, and negative control into separate wells.[6]

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[9]

    • A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow A Prepare Agar Plates B Inoculate with Microorganism A->B C Create Wells in Agar B->C D Add 7-HQ Metal Complex and Controls to Wells C->D E Incubate Plates D->E F Measure Zone of Inhibition E->F

Agar Well Diffusion Assay Workflow

Antioxidant Applications

The hydroxyquinoline scaffold possesses inherent antioxidant properties due to the phenolic hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. The chelation of metal ions can modulate this activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the radical scavenging activity of these compounds.

Quantitative Data: Antioxidant Activity

Specific quantitative antioxidant data for this compound metal complexes is limited in the reviewed literature. The table below presents data for a copper(II) complex of a this compound derivative and comparative data for other quinoline and 8-hydroxyquinoline metal complexes.

Complex/LigandIC₅₀ (µg/mL)AssayReference
[Cu(IQL)(H₂O)₂Cl₂]153.3 ± 1.02DPPH[1]
8-Hydroxyquinoline (8-HQ)Potent AntioxidantDeoxyribose degradation[10]
Zn(II) complexes of quinoline derivatives8.62 - 10.46DPPH[11]

Note: Data for 8-hydroxyquinoline (8-HQ) and other quinoline derivatives are provided for context and are marked with an asterisk.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes the DPPH assay for measuring the radical scavenging activity of this compound metal complexes.[12][13][14]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (B145695) (spectroscopic grade)

  • This compound metal complex solutions of various concentrations

  • Positive control (e.g., Ascorbic acid or BHT)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep purple color.

  • Reaction Setup:

    • In a 96-well plate or cuvettes, add a specific volume of the this compound metal complex solution at different concentrations.

    • Add the DPPH solution to each well/cuvette. The final volume and the ratio of sample to DPPH solution should be consistent. A common ratio is 1:1 or 1:4 (sample:DPPH).[12]

    • Include a blank (methanol only) and a control (methanol with DPPH).

  • Incubation:

    • Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of the solutions at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • Plot the percentage of scavenging activity against the concentration of the complex to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Logical_Flow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution C Mix Complex Solution with DPPH Solution A->C B Prepare Serial Dilutions of 7-HQ Metal Complex B->C D Incubate in Dark (30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F G Determine IC50 Value F->G

Logical Flow of the DPPH Assay

Bioimaging Applications

The inherent fluorescence of the quinoline ring system makes its metal complexes attractive candidates for bioimaging applications. Upon chelation of a metal ion, the fluorescence properties of this compound can be significantly altered, providing a mechanism for sensing and imaging metal ions in biological systems.

While specific bioimaging applications of this compound metal complexes are not extensively documented in the reviewed literature, the principles are based on the well-studied 8-hydroxyquinoline analogues. The chelation of a metal ion by the nitrogen and hydroxyl-oxygen of the quinoline restricts the photoinduced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT) processes, leading to an enhancement of fluorescence, often referred to as chelation-enhanced fluorescence (CHEF).[15]

Experimental Protocol: Live-Cell Fluorescence Imaging

This protocol provides a general methodology for imaging intracellular metal ions using a fluorescent this compound-based metal complex probe.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Fluorescent this compound metal complex probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Confocal or fluorescence microscope equipped with appropriate filters

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes and culture to the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the stock solution in serum-free medium or buffer to the desired final concentration (typically in the low micromolar range).

    • Remove the culture medium from the cells and wash with PBS.

    • Add the probe-containing medium/buffer to the cells and incubate for 15-30 minutes at 37°C.

  • Washing:

    • Remove the loading solution and wash the cells two to three times with warm PBS or buffer to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh medium or buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the specific probe.

    • Acquire images to observe the intracellular distribution of the probe's fluorescence.

Bioimaging_Workflow A Culture Cells on Glass-Bottom Dish C Incubate Cells with Probe A->C B Prepare Fluorescent Probe Solution B->C D Wash to Remove Excess Probe C->D E Image Cells using Fluorescence Microscopy D->E F Analyze Intracellular Fluorescence Distribution E->F

Workflow for Live-Cell Fluorescence Imaging

Disclaimer: The provided protocols are intended as a general guide. Specific parameters such as cell density, compound concentrations, and incubation times may need to be optimized for your particular experimental setup. Always refer to the original research articles for detailed methodologies.

References

Application Notes: 7-Hydroxyquinoline as a Fluorescent Probe for the Determination of Metal Ion Concentrations in Water

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Hydroxyquinoline (7-HQ), a heterocyclic organic compound, has emerged as a promising fluorescent probe for the detection and quantification of specific metal ions in aqueous environments. The monitoring of metal ion concentrations in water is critical for environmental protection and public health, as many metal ions are toxic even at trace levels. While its isomer, 8-hydroxyquinoline, is a more extensively studied and widely used chelating agent, 7-HQ offers a distinct mechanism for sensing, primarily through fluorescence quenching.[1] The principle of detection is based on the interaction between 7-HQ and target metal ions, which leads to a measurable decrease in its native fluorescence intensity. This document provides a detailed overview of the application of 7-HQ, including its detection mechanism, quantitative performance, and comprehensive experimental protocols for its use in research and analytical settings.

1. Principle of Detection: Static Fluorescence Quenching

In an aqueous solution, this compound exists in both enol and keto forms. Upon excitation, it typically exhibits a large Stokes shifted green fluorescence, which is attributed to a rapid proton transfer reaction in the excited state (Excited-State Intramolecular Proton Transfer or ESIPT).[2]

The primary signaling mechanism for metal ion detection using 7-HQ is fluorescence quenching. This process occurs when specific metal ions are introduced to the solution. The interaction between 7-HQ and metal ions like Aluminum (Al³⁺) and Iron (Fe³⁺) leads to a significant decrease in fluorescence intensity.[2][3] Studies based on steady-state and time-resolved fluorescence spectroscopy indicate that the quenching mechanism is predominantly static.[2] Static quenching involves the formation of a stable, non-fluorescent complex between the 7-HQ molecule (in its ground state) and the metal ion. This complex formation inhibits the generation of the fluorescent keto tautomer, thereby quenching the fluorescence emission.[2]

cluster_0 In the Absence of Metal Ions cluster_1 In the Presence of Metal Ions (e.g., Fe³⁺) HQ_G 7-HQ (Ground State) HQ_E 7-HQ (Excited State) + ESIPT HQ_G->HQ_E Excites Excitation Excitation Light (e.g., 400 nm) Excitation->HQ_G Absorbs Fluorescence Strong Fluorescence (Green Emission) HQ_E->Fluorescence Emits HQ_G2 7-HQ (Ground State) Complex Ground-State Complex (Non-Fluorescent) HQ_G2->Complex Forms Complex MetalIon Metal Ion (Fe³⁺) MetalIon->Complex Quenching Fluorescence Quenching Complex->Quenching Leads to

Caption: Signaling pathway of 7-HQ via static fluorescence quenching.

2. Target Analytes

Research has demonstrated the efficacy of 7-HQ in detecting trivalent cations, with a notable response to:

  • Aluminum (Al³⁺)[2]

  • Iron (Fe³⁺)[2]

The probe shows a high quenching constant for these ions, indicating a strong interaction and sensitive detection capability.[2]

3. Quantitative Data Summary

The analytical performance of 7-HQ is primarily characterized by its fluorescence quenching response. The relationship between fluorescence intensity and the concentration of the metal ion (quencher) is often described by the Stern-Volmer equation. The resulting plots for Al³⁺ have been observed to be nearly linear.[2]

ParameterMetal IonObservationReference
Detection Mechanism Al³⁺, Fe³⁺Static Fluorescence Quenching[2][3]
Excitation Wavelength Al³⁺, Fe³⁺~400 nm[2]
Emission Al³⁺, Fe³⁺Quenching of green fluorescence[2]
Linearity Al³⁺Stern-Volmer plots are nearly linear, with different slopes at varying concentration regions.[2]

4. Experimental Protocols

This section provides detailed methodologies for the use of 7-HQ in determining metal ion concentrations.

4.1 Materials and Reagents

  • This compound (7-HQ)

  • Metal salts (e.g., Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃))

  • High-purity deionized water

  • Solvent (if required for stock solution, e.g., DMSO)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • Spectrofluorometer

  • pH meter

  • 0.45 µm filter paper (for water samples)[4]

4.2 Preparation of Solutions

  • 7-HQ Stock Solution (e.g., 1 mM): Accurately weigh the required amount of 7-HQ powder. Dissolve it in a small amount of a suitable solvent like DMSO if necessary, and then dilute to the final volume with deionized water in a volumetric flask.

  • Metal Ion Stock Solutions (e.g., 10 mM): Prepare individual stock solutions for each metal ion by dissolving the corresponding salt (e.g., AlCl₃, FeCl₃) in deionized water.

  • Working Solutions: Prepare fresh working solutions of 7-HQ and metal ions by diluting the stock solutions with deionized water to the desired concentrations for the experiment.

4.3 General Fluorescence Measurement Protocol

The following workflow outlines the steps for analyzing a sample for metal ion concentration.

cluster_A cluster_D A Step 1: Prepare Solutions B Step 2: Prepare Sample Mixture A->B C Step 3: Incubation B->C D1 Set Excitation (e.g., 400 nm) & Emission Wavelengths D Step 4: Fluorescence Measurement C->D E Step 5: Data Analysis D->E E->E Generate Stern-Volmer Plot (F₀/F vs. [Metal Ion]) & Determine Concentration A1 Prepare 7-HQ Working Solution A1->B A2 Prepare Metal Ion Standards & Water Samples A2->B D2 Measure Blank (7-HQ only) for F₀ D3 Measure Sample Fluorescence (F)

Caption: General experimental workflow for metal ion detection using 7-HQ.
  • Blank Measurement: To a quartz cuvette, add the 7-HQ working solution and dilute with deionized water to the final volume. Measure the fluorescence intensity; this value serves as the initial fluorescence (F₀).

  • Sample Measurement: In a series of cuvettes, place a fixed amount of the 7-HQ working solution.

  • Add varying concentrations of the target metal ion standard solution (for calibration) or the prepared water sample to each cuvette.

  • Bring the total volume to a constant value with deionized water and mix gently.

  • Incubation: Allow the solutions to incubate at room temperature for a set period (e.g., 5-15 minutes) to ensure the complexation reaction reaches equilibrium.[5]

  • Fluorescence Reading: Place each cuvette in the spectrofluorometer and record the fluorescence intensity (F) at the emission maximum, using an excitation wavelength of approximately 400 nm.[2]

4.4 Calibration and Data Analysis

  • Stern-Volmer Plot: To quantify the quenching efficiency, plot the ratio of the fluorescence intensities in the absence and presence of the quencher (F₀/F) against the concentration of the metal ion.

  • Calibration Curve: The resulting Stern-Volmer plot can serve as a calibration curve.

  • Concentration Determination: Measure the fluorescence intensity (F) of the unknown water sample after adding the 7-HQ probe. Calculate the F₀/F ratio and use the calibration curve to determine the concentration of the metal ion in the sample.

4.5 Water Sample Preparation

  • Collect the water sample in a clean container.

  • To remove any suspended solids that could interfere with fluorescence measurements, filter the water sample through a 0.45 µm filter paper.[4]

  • The filtered water sample can then be used directly in the measurement protocol.

5. Troubleshooting

Common challenges when working with fluorescent probes like 7-HQ can affect results.

IssuePotential CauseRecommended ActionReference
Low Fluorescence Signal (F₀) Solvent Effects: Protic solvents like water can enable non-radiative decay pathways.While water is the required medium for this application, ensure high purity.[3]
Impurity Quenching: Residual metal ions or other impurities in reagents can act as quenchers.Use high-purity reagents and solvents. Purify the 7-HQ sample if necessary.[3]
Inconsistent Readings Concentration Effects: High concentrations of 7-HQ can lead to self-quenching or inner filter effects.Perform a concentration-dependent study to find the optimal probe concentration. Ensure the solution's absorbance is low (typically < 0.1).[3]
pH Fluctuation: The fluorescence of 7-HQ and its complexation can be pH-dependent.Use a suitable buffer system to maintain a constant pH throughout the experiment.[6]

This compound is a viable fluorescent probe for the determination of trivalent metal ions, particularly Al³⁺ and Fe³⁺, in aqueous samples. Its detection mechanism, based on a highly efficient static fluorescence quenching process, provides a basis for sensitive analysis. The protocols outlined in this document provide a framework for researchers to utilize 7-HQ in laboratory settings. While its application is not as broadly documented as its 8-hydroxy- isomer, 7-HQ's unique properties make it a valuable tool for specific analytical challenges in environmental monitoring and chemical research.

References

Application Notes and Protocols for Flow Cytometry Analysis Using 7-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the 7-hydroxyquinoline scaffold are emerging as a versatile class of fluorescent probes with potential applications in cellular analysis. While direct flow cytometry applications of the parent this compound molecule are not extensively documented, its derivatives, particularly 7-hydroxyquinolinones, have shown promise in biological activity screenings. This document provides detailed application notes and protocols for the use of this compound-based probes in flow cytometry, with a focus on the analysis of apoptosis.

The protocols and data presented here are primarily based on the findings of Moustafa and Bakare (2019), who synthesized and evaluated a series of hybrid 7-hydroxy quinolinone derivatives for their anti-breast cancer activity. Their work provides a concrete example of how these compounds can be used to induce and quantify apoptosis in a cancer cell line using flow cytometry.[1]

Principle of Application: Apoptosis Detection

One of the key applications of this compound derivatives in flow cytometry is the induction and subsequent analysis of apoptosis, or programmed cell death. Certain derivatives of 7-hydroxyquinolinone have been demonstrated to be potent inducers of apoptosis in cancer cell lines.[1]

Flow cytometry offers a powerful platform for the quantitative analysis of apoptosis at the single-cell level. The most common method for this analysis is the Annexin V and Propidium Iodide (PI) dual staining assay.

  • Annexin V: This is a cellular protein that has a high affinity for phosphatidylserine (B164497) (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V (e.g., Annexin V-FITC).

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent. It is membrane-impermeable and therefore excluded from live and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where the membrane integrity is compromised, PI can enter the cell and stain the nucleus.

By using a combination of Annexin V and PI, it is possible to distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Data Presentation

The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of two promising 7-hydroxy quinolinone derivatives (referred to as Compound 6 and Compound 8) on the MCF-7 human breast cancer cell line, as reported by Moustafa and Bakare (2019).[1]

Table 1: Cytotoxicity of 7-Hydroxy Quinolinone Derivatives on MCF-7 Cells [1]

CompoundIC50 (µM) after 24h
Compound 6Value not explicitly stated, but used at its IC50 for apoptosis assay
Compound 8Value not explicitly stated, but used at its IC50 for apoptosis assay
Doxorubicin (Reference)Value not explicitly stated for 24h

Note: The specific IC50 values for a 24-hour treatment were not provided in the primary source, but the compounds were used at their predetermined IC50 concentrations for the subsequent apoptosis assays.

Table 2: Apoptosis Induction in MCF-7 Cells by 7-Hydroxy Quinolinone Derivatives (24h treatment) [1]

Treatment% Early Apoptotic Cells (Annexin V+/PI-)Fold Increase vs. Control% Late Apoptotic Cells (Annexin V+/PI+)Fold Increase vs. Control
Control (Untreated)Not explicitly stated, used as baseline1.0Not explicitly stated, used as baseline1.0
Compound 6 (at IC50)Not explicitly stated7.13Not explicitly stated24.5
Compound 8 (at IC50)Not explicitly stated5.52Not explicitly stated6.45

Note: The manuscript provides the fold increase in apoptotic cells relative to the untreated control. The exact percentages were presented in a graphical format in the original publication.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V-FITC and PI Staining

This protocol describes the steps for inducing apoptosis in a cell line using a 7-hydroxyquinolinone derivative and analyzing the apoptotic cell population by flow cytometry.

Materials:

  • MCF-7 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 7-hydroxyquinolinone derivative (e.g., Compound 6 or 8 from Moustafa and Bakare, 2019)[1]

  • DMSO (for dissolving the compound)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer equipped with a 488 nm laser

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF-7 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of the experiment.

    • Prepare a stock solution of the 7-hydroxyquinolinone derivative in DMSO.

    • Treat the cells with the compound at its IC50 concentration for 24 hours. Include a vehicle control (DMSO-treated) and an untreated control.

  • Cell Harvesting and Washing:

    • After the incubation period, collect the cell culture medium (which may contain detached apoptotic cells).

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on the flow cytometer within one hour of staining.

    • Use the following standard settings for FITC and PI:

      • FITC (Annexin V): Excitation at 488 nm, Emission detected using a 530/30 nm bandpass filter.

      • PI: Excitation at 488 nm, Emission detected using a >575 nm longpass filter.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Acquire at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualization of Workflows and Pathways

G Experimental Workflow for Apoptosis Analysis cluster_prep Cell Preparation and Treatment cluster_harvest Sample Collection cluster_stain Staining cluster_analysis Flow Cytometry cell_culture Seed MCF-7 Cells treatment Treat with 7-Hydroxyquinolinone Derivative (at IC50) for 24h cell_culture->treatment harvest Harvest Adherent and Floating Cells treatment->harvest wash Wash Cells with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate for 15 min in the Dark add_stains->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze Quadrants (Viable, Early/Late Apoptotic) acquire->analyze G Intrinsic Apoptosis Signaling Pathway cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_effects Cellular Effects stimulus 7-Hydroxyquinolinone Derivative bcl2_inh Bcl-2/Bcl-xL Inhibition stimulus->bcl2_inh bax_bak Bax/Bak Activation mito_perm Mitochondrial Outer Membrane Permeabilization bax_bak->mito_perm bcl2_inh->bax_bak releases inhibition cyto_c Cytochrome c Release mito_perm->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis (DNA fragmentation, membrane blebbing) casp3->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: 7-Hydroxyquinoline Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Hydroxyquinoline (7-HQ) fluorescence applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during fluorescence experiments involving 7-HQ and its analogs.

Troubleshooting Guide

This guide addresses specific problems you might encounter, offering potential causes and solutions in a question-and-answer format.

Issue 1: My this compound fluorescence signal is weak or completely absent.

  • Question: Why is my fluorescence signal so low? Answer: A weak or absent signal with this compound (7-HQ) can stem from several factors, the most common being Excited-State Intramolecular Proton Transfer (ESIPT), which provides a non-radiative decay pathway that competes with fluorescence.[1] Other causes include incorrect instrument settings, high fluorophore concentration leading to self-quenching, the presence of quenching agents, or the use of an inappropriate solvent.[1]

    Troubleshooting Steps:

    • Verify Instrument Settings: Ensure the excitation and emission wavelengths on your fluorometer are correctly set for your specific 7-HQ analog and solvent system.

    • Check Concentration: High concentrations can lead to self-quenching or inner filter effects.[1] Perform a concentration-dependent study and consider diluting your sample to an absorbance below 0.1.[1]

    • Evaluate Solvent: Protic solvents like water and alcohols can facilitate ESIPT, quenching fluorescence.[1] Try switching to an aprotic solvent such as DMSO or THF to see if the signal improves.[1]

    • Assess Sample Purity: Impurities, especially residual metal ions, can act as potent quenchers.[1] Consider purifying your 7-HQ sample via chromatography and use high-purity solvents.[1]

  • Question: I've tried the basic steps, but the signal is still weak. What else could be the problem? Answer: If basic troubleshooting fails, consider the intrinsic properties of your specific 7-HQ analog. The parent 7-HQ molecule itself can have a low quantum yield in certain environments due to efficient ESIPT.[1] Chemical modification of the 7-HQ core, such as introducing methyl groups at the C2 and C4 positions, has been shown to significantly enhance fluorescence quantum yield.[1]

Issue 2: I am observing unexpected or multiple emission peaks.

  • Question: Why do I see two emission peaks in my spectrum? Answer: The presence of dual emission peaks is a classic indicator of Excited-State Intramolecular Proton Transfer (ESIPT) in 7-HQ.[1] Upon excitation, the molecule can exist in two forms: the normal enol form, which gives a standard Stokes shift emission, and a keto-tautomer form created by the proton transfer, which emits at a much longer wavelength (large Stokes shift).[1][2]

    Experimental Confirmation:

    • Vary Solvent: Protic solvents often enhance the emission from the tautomer form.[1]

    • Change pH: The emission profile will change depending on the ground state species present at a given pH.[1]

    • Time-Resolved Fluorescence: The two emission bands may exhibit different fluorescence lifetimes.[1]

  • Question: How can I favor one emission peak over the other? Answer: To control the emission profile, you can:

    • Use Aprotic Solvents: Suppress the ESIPT process by using solvents that do not facilitate proton transfer, such as DMSO or THF.[1]

    • Modify Molecular Structure: Synthesize derivatives of 7-HQ that sterically or electronically inhibit the intramolecular proton transfer.[1]

Issue 3: My fluorescence signal is decreasing over time.

  • Question: My signal intensity drops during continuous measurement. What is happening? Answer: A time-dependent decrease in fluorescence signal is often due to photobleaching, where the fluorophore is irreversibly damaged by the excitation light.[3] While not a true quenching mechanism, it results in signal loss.

    Mitigation Strategies:

    • Reduce the intensity of the excitation light source.[3]

    • Decrease the duration of light exposure for each measurement.[3]

    • If compatible with your experiment, incorporate an anti-photobleaching agent into your buffer.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism that governs this compound fluorescence? A1: The fluorescence of 7-HQ is strongly influenced by Excited-State Intramolecular Proton Transfer (ESIPT).[1] In the excited state, a proton can transfer from the hydroxyl group to the nitrogen atom of the quinoline (B57606) ring.[1] This process creates a non-radiative decay pathway that competes with fluorescence, often leading to a lower quantum yield.[1] The efficiency of ESIPT is highly dependent on the solvent environment.[1]

Q2: How does the solvent environment affect 7-HQ fluorescence? A2: The solvent plays a critical role. Protic solvents, like water and alcohols, can form hydrogen-bonding bridges that facilitate ESIPT, which can lead to fluorescence quenching or the appearance of a second, red-shifted emission peak from the tautomeric form.[1][4] In contrast, aprotic solvents can hinder the ESIPT process, often resulting in an increase in the normal fluorescence emission.[1]

Q3: What are the common types of fluorescence quenching I might encounter with 7-HQ? A3: Besides ESIPT, you may encounter:

  • Static Quenching: This occurs when 7-HQ forms a non-fluorescent complex with a quencher molecule in the ground state.[1][5][6] This type of quenching does not affect the fluorescence lifetime of the uncomplexed fluorophore.[5][6]

  • Dynamic (Collisional) Quenching: This happens when the excited 7-HQ molecule is deactivated upon collision with a quencher molecule.[1] This process will decrease the fluorescence lifetime.

  • Self-Quenching/Aggregation-Caused Quenching (ACQ): At high concentrations, 7-HQ molecules can aggregate, leading to a decrease in fluorescence intensity.[3]

Q4: Which substances are known to quench this compound fluorescence? A4: Various substances can act as quenchers. Trivalent cations and transition metal ions such as Al³⁺, Fe³⁺, Co²⁺, Ni²⁺, and Cu²⁺ are known to quench 7-HQ fluorescence, often through a static quenching mechanism by forming a complex.[5][6][7] The presence of these ions, even as impurities, can significantly reduce the fluorescence signal.[1]

Q5: Can pH affect my 7-HQ fluorescence measurements? A5: Yes, the fluorescence of 7-HQ is highly sensitive to pH. Changes in pH can alter the protonation state of the hydroxyl and quinoline nitrogen groups, leading to the formation of different chemical species (cationic, neutral, anionic) with distinct absorption and emission properties.[7][8] It is crucial to use a buffered solution to maintain a constant pH for reproducible results.

Data Presentation

Table 1: Common Quenchers of Hydroxyquinoline Fluorescence

Quencher ClassSpecific ExamplesQuenching MechanismReference
Metal IonsFe³⁺, Co²⁺, Ni²⁺, Cu²⁺Static (Complex Formation), PET[7]
Protic SolventsWater, Methanol, EthanolFacilitation of ESIPT[1][4]

Experimental Protocols

Protocol 1: General Procedure for Measuring this compound Fluorescence

This protocol provides a framework for obtaining reliable fluorescence emission spectra of 7-HQ.

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a high-purity aprotic solvent like DMSO or THF. Gentle heating or sonication may be required for complete dissolution.

    • From the stock solution, prepare a working solution in the desired final solvent or buffer system. The final concentration should be dilute enough to maintain an absorbance below 0.1 at the excitation wavelength to avoid inner filter effects.[1]

    • Transfer the working solution to a clean quartz fluorescence cuvette.

  • Spectrofluorometer Setup:

    • Turn on the instrument and allow the lamp to warm up for the manufacturer-recommended time (typically 20-30 minutes) to ensure a stable output.[7]

    • Set the excitation wavelength. This is typically determined from the absorbance maximum of the 7-HQ solution.

    • Set the emission wavelength range to be scanned, ensuring it covers the expected emission of 7-HQ (e.g., 350-600 nm).

    • Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal-to-noise. 5 nm is often a good starting point.

  • Measurement:

    • Place a cuvette containing a solvent-only blank in the spectrofluorometer and record a blank spectrum.

    • Replace the blank with the cuvette containing the 7-HQ sample.

    • Acquire the fluorescence emission spectrum.

    • Subtract the blank spectrum from the sample spectrum to correct for solvent Raman scattering and other background signals.

Protocol 2: Determining the Mechanism of Quenching (Static vs. Dynamic)

This protocol helps differentiate between static and dynamic quenching using steady-state and time-resolved fluorescence measurements.

  • Steady-State Measurement (Stern-Volmer Plot):

    • Prepare a series of samples with a fixed concentration of 7-HQ and varying concentrations of the potential quencher.

    • Measure the fluorescence intensity (F) for each sample. Also, measure the intensity of the 7-HQ solution without any quencher (F₀).

    • Plot F₀/F versus the quencher concentration [Q].

    • A linear plot is indicative of a single type of quenching mechanism (either static or dynamic).

  • Time-Resolved Measurement (Lifetime Analysis):

    • Measure the fluorescence lifetime of 7-HQ in the absence of the quencher (τ₀).

    • Measure the fluorescence lifetime in the presence of different concentrations of the quencher (τ).

    • Interpretation:

      • Dynamic Quenching: The fluorescence lifetime will decrease as the quencher concentration increases. A plot of τ₀/τ versus [Q] will be linear with a slope greater than zero.

      • Static Quenching: The fluorescence lifetime will remain unchanged (τ₀/τ = 1) because the quencher only affects the ground-state population, not the decay kinetics of the excited molecules.[5][6]

Visualizations

Troubleshooting_Workflow start Fluorescence Signal Issue weak_signal Signal Weak or Absent? start->weak_signal check_settings 1. Verify Instrument Settings (λex, λem, Slits) weak_signal->check_settings Yes unexpected_peak Unexpected/Dual Peaks? weak_signal->unexpected_peak No check_conc 2. Check Concentration (Absorbance < 0.1) check_settings->check_conc check_solvent 3. Evaluate Solvent (Try Aprotic Solvent) check_conc->check_solvent check_purity 4. Assess Sample Purity (Purify Sample/Solvents) check_solvent->check_purity purity_group check_purity->purity_group resolved1 Issue Resolved esipt_hyp Hypothesis: ESIPT Occurring unexpected_peak->esipt_hyp Yes signal_decay Signal Decays Over Time? unexpected_peak->signal_decay No confirm_esipt Confirm via Solvent/pH/ Lifetime Studies esipt_hyp->confirm_esipt control_esipt Control Strategy: - Use Aprotic Solvent - Modify Structure confirm_esipt->control_esipt control_group control_esipt->control_group photobleach Hypothesis: Photobleaching signal_decay->photobleach Yes mitigate_bleach Mitigation: - Reduce Light Intensity - Reduce Exposure Time photobleach->mitigate_bleach bleach_group mitigate_bleach->bleach_group purity_group->resolved1 control_group->resolved1 bleach_group->resolved1

Caption: A troubleshooting workflow for common this compound fluorescence issues.

ESIPT_Mechanism cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) S0_Enol 7-HQ (Enol Form) S1_Enol 7-HQ* (Enol Form) S0_Enol->S1_Enol Absorption (hν) S1_Enol->S0_Enol Fluorescence (Normal) S1_Enol->S0_Enol Non-Radiative Decay S1_Keto 7-HQ* (Keto-Tautomer) S1_Enol->S1_Keto ESIPT S1_Keto->S0_Enol Fluorescence (Tautomer) Large Stokes Shift S1_Keto->S1_Enol Reverse Transfer

Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) pathway in this compound.

Quenching_Determination cluster_ss Steady-State Measurement cluster_tr Time-Resolved Measurement start Determine Quenching Mechanism ss_exp Measure Intensity (F) vs. [Quencher] Plot F₀/F vs. [Q] (Stern-Volmer) start->ss_exp tr_exp Measure Lifetime (τ) vs. [Quencher] Plot τ₀/τ vs. [Q] start->tr_exp result Analyze Plots ss_exp->result tr_exp->result dynamic Dynamic Quenching: F₀/F is Linear τ₀/τ is Linear (Slope > 0) result->dynamic Condition 1 static Static Quenching: F₀/F is Linear τ₀/τ = 1 (No Change) result->static Condition 2 mixed Mixed Quenching: Both plots show quenching, Slopes may differ result->mixed Condition 3

Caption: A logical workflow for differentiating between static and dynamic fluorescence quenching.

References

Technical Support Center: Optimizing 7-Hydroxyquinoline Fluorescence Signal Intensity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fluorescence signal intensity of 7-Hydroxyquinoline (7-HQ) and its analogs in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low fluorescence quantum yield in this compound?

The primary cause of low or weak fluorescence in many this compound (7-HQ) analogs is a process called Excited-State Intramolecular Proton Transfer (ESIPT). In the excited state, a proton can be transferred from the hydroxyl group to the nitrogen atom of the quinoline (B57606) ring. This creates a non-radiative decay pathway that competes with fluorescence, thereby reducing the quantum yield. The efficiency of ESIPT is highly dependent on the molecular structure and the surrounding environment, particularly the solvent.[1]

Q2: How does the solvent environment affect the fluorescence of 7-HQ?

The solvent plays a critical role in modulating the fluorescence properties of 7-HQ and its analogs.[1]

  • Protic Solvents: Solvents like water and alcohols can facilitate ESIPT by forming hydrogen-bonding bridges between the hydroxyl group and the ring nitrogen. This can lead to fluorescence quenching or the appearance of a second, tautomeric emission band.[1]

  • Aprotic Solvents: In some aprotic solvents, where intermolecular hydrogen bonding is not possible, the ESIPT process may be hindered, leading to an increase in the normal fluorescence emission.[1] High quantum yields have been observed in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2]

Q3: How does pH influence the fluorescence signal of 7-HQ?

The pH of the solution is a critical parameter as 7-HQ can exist in different prototropic forms (cationic, neutral, anionic) depending on the pH.[3] The pKa values for the quinolinium nitrogen and the 7-hydroxy group determine the pH ranges for these species, each of which may have distinct fluorescence characteristics.[3] For instance, the fluorescence of 8-hydroxyquinoline-5-sulfonic acid (a related compound) chelates with various metals shows strong pH dependence, with optimal fluorescence typically observed between pH 5 and 8.[4] For derivatives like 7-hydroxy-1-methyl-quinolinium, it is crucial to adjust the imaging buffer to the optimal pH range for the specific derivative to avoid a weak or absent signal.[5]

Q4: Can chemical modifications enhance the fluorescence quantum yield of 7-HQ?

Yes, chemical modification is a powerful strategy. Introducing methyl groups at the 2 and 4 positions of the this compound core has been shown to significantly increase photosensitivity, which is a product of the molar extinction coefficient and the fluorescence quantum yield.[6] For example, 7-hydroxy-2,4-dimethylquinoline (B3056564) exhibits a 13-fold greater photosensitivity than the parent this compound in an aqueous buffer solution.[3]

Q5: What are common fluorescence quenching mechanisms for 7-HQ?

Fluorescence quenching in 7-HQ analogs can occur through several mechanisms:

  • Static Quenching: This involves the formation of a non-fluorescent complex between the fluorophore and a quencher molecule in the ground state.[1]

  • Dynamic Quenching: This occurs when the excited fluorophore is deactivated upon collision with a quencher molecule.[1]

  • Metal Ion Quenching: Interactions with certain metal ions, such as Al³⁺ and Fe³⁺, have been shown to cause fluorescence quenching, which is predominantly a static process.[1][7]

  • Self-Quenching: This can occur at high concentrations of the fluorophore.[1]

Q6: How can I improve the photostability of 7-HQ and its derivatives?

Photobleaching, the irreversible destruction of a fluorophore upon light exposure, can be a significant issue. To improve photostability:

  • Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio.[5]

  • Minimize Exposure Time: Use shorter acquisition times or time-lapse intervals.[5]

  • Use Antifade Reagents: Employ commercial antifade mounting media or prepare one containing oxygen scavengers (e.g., glucose oxidase) and triplet state quenchers (e.g., Trolox).[5][8]

  • Optimize the Chemical Environment: The choice of mounting medium can significantly impact photostability.[9]

Troubleshooting Guides

This section addresses common issues encountered during fluorescence experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Fluorescence Signal 1. Suboptimal pH: The pH of the medium is outside the optimal range for fluorescence.[5] 2. Inappropriate Solvent: The solvent may be promoting non-radiative decay pathways like ESIPT. 3. Low Concentration: The concentration of the fluorophore is too low.[5] 4. Fluorescence Quenching: Presence of quenching agents (e.g., metal ions, impurities) in the sample. 5. Photobleaching: The fluorophore has been damaged by prolonged or intense light exposure.[5] 6. Incorrect Instrument Settings: Excitation and emission wavelengths are not set correctly.1. Optimize pH: Perform a pH titration to determine the optimal pH for your specific 7-HQ analog.[5] 2. Solvent Screening: Test a range of aprotic solvents (e.g., DMSO, THF) to see if the signal improves. 3. Increase Concentration: Prepare a fresh, more concentrated solution.[5] 4. Purify Sample: Use high-purity solvents and purify the 7-HQ analog if necessary. Consider using a chelating agent like EDTA to remove trace metal ions.[4] 5. Minimize Light Exposure: Reduce illumination intensity and exposure time. Use fresh samples and consider using antifade reagents.[5] 6. Verify Wavelengths: Confirm the optimal excitation and emission maxima for your specific 7-HQ analog and experimental conditions.
High Background Fluorescence 1. Autofluorescence: The sample itself (e.g., cells, tissue) is fluorescent. 2. Impure Solvents or Reagents: Solvents or other reagents contain fluorescent impurities.[5] 3. Non-specific Binding: The probe is binding to unintended targets.1. Use Controls: Include a "no-probe" control to assess the level of autofluorescence. Use spectral unmixing techniques if available.[5] 2. Use High-Purity Materials: Utilize spectroscopic grade solvents and high-purity reagents.[5] 3. Optimize Washing Steps: Increase the number and duration of washing steps to remove unbound probe.[5]
Signal Instability or Fading 1. Photobleaching: The fluorophore is being destroyed by the excitation light.[5] 2. Chemical Instability: The 7-HQ analog is degrading in the experimental medium. 3. Temperature Effects: Changes in temperature can affect fluorescence intensity.1. Implement Photoprotective Measures: Use lower excitation power, shorter exposure times, and antifade reagents.[5] 2. Check for Degradation: Prepare fresh solutions for each experiment and store stock solutions properly (protected from light and at the recommended temperature).[5] 3. Maintain Constant Temperature: Use a temperature-controlled stage or cuvette holder.
Dual or Unexpected Emission Peaks 1. Excited-State Intramolecular Proton Transfer (ESIPT): The presence of both the normal enol form and the keto-tautomer form in the excited state. 2. Presence of Different Prototropic Species: Cationic, neutral, or anionic forms of 7-HQ coexisting in the solution due to pH.[3]1. Vary Solvent: Use aprotic solvents to suppress ESIPT and favor the normal emission peak. 2. Control pH: Carefully buffer the solution to a pH where a single species dominates.

Key Experimental Protocols

Protocol 1: Determining the Optimal pH for 7-HQ Fluorescence
  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 12).

  • Prepare a stock solution of the 7-HQ analog in a suitable solvent (e.g., DMSO).

  • Add a small, constant volume of the 7-HQ stock solution to each buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low to minimize its effect.

  • Measure the fluorescence emission spectrum for each sample using a fluorometer, keeping the excitation wavelength and all instrument settings constant.

  • Plot the fluorescence intensity at the emission maximum as a function of pH.

  • Identify the pH at which the fluorescence intensity is highest. This is the optimal pH for your experiments.

Protocol 2: Evaluating the Effect of Solvents on 7-HQ Fluorescence
  • Select a range of spectroscopic grade solvents with varying polarities and proticities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, DMSO, ethanol, methanol, water).

  • Prepare solutions of the 7-HQ analog in each solvent at the same concentration. Ensure the absorbance of the solutions is below 0.1 at the excitation wavelength to avoid inner filter effects.[1]

  • Measure the fluorescence emission spectrum for each solution, using the same instrument settings.

  • Compare the fluorescence intensity and emission maxima across the different solvents to identify the solvent that provides the optimal signal.

  • (Optional) Calculate the relative fluorescence quantum yield in each solvent using a known standard.

Protocol 3: Quantifying Photostability
  • Prepare a sample of the 7-HQ analog in the optimized buffer and/or mounting medium.

  • Place the sample on a fluorescence microscope.

  • Select a region of interest (ROI) .

  • Acquire a time-lapse series of images under continuous illumination using your typical imaging parameters (laser power, exposure time, etc.).

  • Measure the mean fluorescence intensity within the ROI for each image in the series.

  • Plot the normalized fluorescence intensity as a function of time. A slower decay indicates higher photostability.

  • Compare the photobleaching rate of your 7-HQ analog with and without antifade reagents or under different illumination conditions to assess the effectiveness of your optimization strategies.

Visualizations

Factors_Affecting_7HQ_Fluorescence cluster_intrinsic Intrinsic Properties cluster_environmental Environmental Factors cluster_experimental Experimental Conditions Structure Molecular Structure (e.g., Methyl Substitution) Fluorescence 7-HQ Fluorescence Signal Intensity Structure->Fluorescence Enhances Solvent Solvent (Protic vs. Aprotic) Solvent->Fluorescence Modulates (ESIPT) pH pH pH->Fluorescence Modulates Concentration Concentration Concentration->Fluorescence Self-Quenching Quenchers Quenchers (e.g., Metal Ions) Quenchers->Fluorescence Quenches Excitation Excitation Light (Intensity, Duration) Excitation->Fluorescence Photobleaching

Caption: Factors influencing this compound fluorescence signal.

Optimization_Workflow Start Start: Low Fluorescence Signal Check_pH 1. Optimize pH Start->Check_pH Check_Solvent 2. Screen Solvents (Aprotic vs. Protic) Check_pH->Check_Solvent Check_Conc 3. Optimize Concentration Check_Solvent->Check_Conc Check_Purity 4. Check for Impurities/ Quenchers Check_Conc->Check_Purity Check_Photostability 5. Address Photobleaching Check_Purity->Check_Photostability End Optimized Signal Check_Photostability->End

Caption: Experimental workflow for optimizing 7-HQ fluorescence.

Troubleshooting_Tree Problem Low Signal? Is_pH_Optimal Is pH Optimal? Problem->Is_pH_Optimal Yes Adjust_pH Adjust pH Is_pH_Optimal->Adjust_pH No Is_Solvent_Aprotic Is Solvent Aprotic? Is_pH_Optimal->Is_Solvent_Aprotic Yes Adjust_pH->Is_Solvent_Aprotic Change_Solvent Switch to Aprotic Solvent (e.g., DMSO) Is_Solvent_Aprotic->Change_Solvent No Is_Signal_Fading Signal Fading Fast? Is_Solvent_Aprotic->Is_Signal_Fading Yes Change_Solvent->Is_Signal_Fading Use_Antifade Use Antifade Reagents & Reduce Excitation Power Is_Signal_Fading->Use_Antifade Yes Check_Concentration Check Concentration & Sample Purity Is_Signal_Fading->Check_Concentration No

References

Technical Support Center: 7-Hydroxyquinoline Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxyquinoline. It addresses common photostability issues and offers potential solutions to mitigate degradation during experiments.

Troubleshooting Guide

Issue: Rapid loss of this compound concentration or signal intensity upon light exposure.

Possible Cause: Photodegradation of the this compound molecule.

Solutions:

  • Minimize Light Exposure:

    • Work in a dimly lit environment or use amber-colored glassware and vials to protect the sample from ambient light.

    • For fluorescence microscopy, reduce the laser power and exposure time to the minimum required for adequate signal-to-noise ratio.[1]

  • Control the Chemical Environment:

    • Solvent Selection: The polarity of the solvent can influence the photostability of this compound. Protic solvents (e.g., water, methanol) can facilitate Excited-State Intramolecular Proton Transfer (ESIPT), a process that can be a precursor to degradation. Consider using aprotic solvents if your experimental conditions permit.

    • pH Adjustment: The rate of photodegradation can be pH-dependent. For instance, the photodegradation of a related compound, hydroxychloroquine (B89500), is significantly faster at higher pH values.[2] It is recommended to buffer your solution to a stable pH, ideally neutral or slightly acidic, if compatible with your experiment.

  • Use of Photostabilizers:

    • Antioxidants: Reactive oxygen species (ROS) can contribute to photodegradation. The addition of antioxidants may help to quench these species. While specific data for this compound is limited, antioxidants like Vitamin C, Vitamin E, and Ubiquinone have been shown to photostabilize other UV-sensitive compounds.[3]

    • Triplet State Quenchers: Excited triplet states are often intermediates in photodegradation pathways. Triplet state quenchers can help to deactivate these excited molecules before they undergo chemical reactions. Commonly used triplet state quenchers in research settings include cyclooctatetraene (B1213319) (COT) and 4-nitrobenzyl alcohol (NBA).[4]

  • Formulation Strategies (for solid-state applications):

    • If working with this compound in a solid dosage form, consider formulation strategies such as film coating with a moisture and light barrier or encapsulation to protect the active ingredient.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind this compound's photostability issues?

A1: The photostability issues with this compound are linked to its electronic structure. Upon absorption of light, the molecule is promoted to an excited state. One key process is Excited-State Intramolecular Proton Transfer (ESIPT) , where a proton is transferred from the hydroxyl group to the nitrogen atom within the same molecule. While ESIPT is a reversible process that contributes to its fluorescence properties, the excited state can also undergo irreversible chemical reactions, leading to degradation. These reactions can include photooxidation, especially in the presence of oxygen, leading to the formation of quinone-like structures and other degradation products. The formation of reactive triplet states can also be a pathway to degradation.

Q2: What are the expected degradation products of this compound?

A2: While specific studies on the photodegradation products of this compound are not abundant in the available literature, based on related compounds, we can infer potential degradation pathways. For example, the photodegradation of the parent compound, quinoline (B57606), can yield 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline. Studies on a more complex derivative, hydroxychloroquine, show degradation pathways including N-dealkylation, dechlorination, and hydroxylation.[1][6] For 8-hydroxyquinoline-5-sulphonic acid, a quinone-like structure (Quinoline-5,8-quinone) has been identified as a photooxidation product. Therefore, one could expect degradation products of this compound to involve oxidation of the ring system and potentially hydroxylation or other modifications.

Q3: How can I perform a forced degradation study to assess the photostability of my this compound sample?

A3: A forced degradation study, as recommended by ICH guidelines, is a systematic way to evaluate the photostability of a substance.[7] You would expose your this compound sample (both in solid and solution form) to light under controlled conditions and compare it to a sample protected from light (a dark control). The goal is to induce degradation to a level where you can identify the degradation products and develop a stability-indicating analytical method.[2] A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: What is a "stability-indicating method" and why do I need one?

A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active ingredient (in this case, this compound) without interference from its degradation products, impurities, or other components in the sample matrix.[8] Typically, this is an HPLC or UPLC method. Developing such a method is crucial because it allows you to reliably track the degradation of this compound over time and under different stress conditions, ensuring the data you collect is accurate.[9]

Quantitative Data

Table 1: Effect of pH on Photodegradation Half-Life of Hydroxychloroquine (a related quinoline derivative) *

pHHalf-life (in hours)
423.1
71.5
90.09 (5.5 minutes)

Data from a study on Hydroxychloroquine, a more complex quinoline derivative, under simulated solar radiation. This data suggests that the photodegradation of quinoline derivatives can be significantly accelerated under alkaline conditions.[2]

Table 2: Triplet State Quantum Yields of 4-Hydroxyquinoline (B1666331) (a positional isomer) *

ConditionTriplet Quantum Yield (%)
Acidic Solution30
Neutral Solution35
Basic Solution7.5

Data from a study on 4-Hydroxyquinoline.[10] The quantum yield of triplet state formation is an indicator of the potential for triplet-state mediated photodegradation. The lower yield in basic solution may not directly correlate to slower photodegradation, as other factors can be involved.

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound (as per ICH Q1B guidelines)

Objective: To assess the intrinsic photostability of this compound and generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound (solid powder and in solution)

  • Solvent of choice (e.g., methanol, acetonitrile, water with appropriate buffers)

  • Chemically inert, transparent containers (e.g., quartz cuvettes or glass vials)

  • Aluminum foil

  • Photostability chamber compliant with ICH Q1B Option I or II (providing controlled illumination and UV radiation)[3]

  • Calibrated radiometer and lux meter

  • HPLC or UPLC system with a UV/PDA detector

Procedure:

  • Sample Preparation:

    • Solid State: Spread a thin layer of this compound powder (not more than 3 mm thick) in a shallow, transparent dish.[3] Prepare at least two samples.

    • Solution State: Prepare a solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL). Transfer the solution to transparent vials. Prepare at least two samples.

  • Dark Control: Wrap one solid-state sample and one solution-state sample completely in aluminum foil. These will serve as your dark controls to assess thermal degradation in the absence of light.[11]

  • Light Exposure:

    • Place the unwrapped samples and the dark controls into the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

    • Monitor the light exposure using a calibrated radiometer/lux meter.

  • Sampling and Analysis:

    • At appropriate time intervals (e.g., 0, 6, 12, 24 hours), withdraw samples from the light-exposed and dark control groups.

    • For solid samples, ensure a representative portion is taken for analysis.

    • Analyze the samples using a suitable stability-indicating HPLC method (see Protocol 2 for a starting point).

    • Monitor for changes in physical appearance (color change), the appearance of new peaks in the chromatogram, and a decrease in the peak area of the this compound.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method for this compound

Objective: To develop an HPLC method that can separate this compound from its potential photodegradation products.

Instrumentation and Conditions (Starting Point):

  • HPLC System: A system with a gradient pump, autosampler, column oven, and PDA detector.

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile or Methanol

  • Gradient Elution (Example):

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at the λmax of this compound and also collect full spectra with the PDA to identify the λmax of any new peaks.

  • Injection Volume: 10 µL

Method Development and Validation:

  • Inject a standard solution of this compound to determine its retention time.

  • Inject samples from the forced degradation study (Protocol 1).

  • Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation between the this compound peak and all degradation product peaks.

  • Once separation is achieved, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Photodegradation_Pathway This compound This compound Excited_State Excited State (Singlet or Triplet) This compound->Excited_State Light Absorption (UV/Vis) Excited_State->this compound Non-radiative decay Degradation_Products Degradation Products (e.g., Quinone-like structures, hydroxylated species) Excited_State->Degradation_Products Irreversible Photochemical Reactions (e.g., Photooxidation) ESIPT ESIPT (Fluorescence) Excited_State->ESIPT ESIPT->this compound Relaxation

Caption: General photodegradation pathway of this compound.

Troubleshooting_Workflow Start Observed Degradation of This compound Check_Light Minimize Light Exposure? (Amber vials, reduced exposure time) Start->Check_Light Check_Solvent Change Solvent? (Aprotic vs. Protic) Check_Light->Check_Solvent No Stable Sample Stabilized Check_Light->Stable Yes Check_pH Control pH? (Use buffered solution) Check_Solvent->Check_pH No Check_Solvent->Stable Yes Add_Stabilizers Add Photostabilizers? (Antioxidants, Quenchers) Check_pH->Add_Stabilizers No Check_pH->Stable Yes Add_Stabilizers->Stable Yes

Caption: Troubleshooting workflow for this compound photodegradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis Prep_Solid Prepare Solid Sample Expose Expose samples in photostability chamber Prep_Solid->Expose Prep_Solution Prepare Solution Sample Prep_Solution->Expose Prep_Dark Prepare Dark Controls (Wrap in foil) Prep_Dark->Expose Analyze Analyze samples by stability-indicating HPLC method Expose->Analyze Compare Compare results of exposed vs. dark controls Analyze->Compare

References

Technical Support Center: Interference in 7-Hydroxyquinoline-Based Metal Ion Sensing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to interference in 7-hydroxyquinoline-based metal ion sensing experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: My this compound sensor shows a response to multiple metal ions, not just my target analyte.

  • Question: How can I improve the selectivity of my this compound-based sensor when it responds to multiple metal ions?

  • Answer: Lack of selectivity is a common issue in metal ion sensing. Here are several strategies to enhance the specificity of your assay:

    • pH Optimization: The binding affinity of this compound and its derivatives to metal ions is often highly pH-dependent.[1] By adjusting the pH of your solution, you can create conditions where the probe selectively binds to the target ion while minimizing interactions with interfering ions.[1] It is recommended to perform a pH titration to identify the optimal pH for your specific sensor and target ion.

    • Employ Masking Agents: Masking agents are chemicals that form stable complexes with interfering ions, preventing them from binding to the fluorescent probe.[2] For example, triethanolamine (B1662121) can be used to mask trivalent ions like Fe³⁺ and Al³⁺, while cyanide is effective at masking Cu²⁺.[2]

    • Ligand Design Modification: The selectivity of a fluorescent probe is fundamentally determined by its ligand or receptor design. A well-designed ligand will have a high binding affinity and specific coordination geometry for the target ion. Consider using or designing a this compound derivative with functional groups that favor coordination with your target metal ion.

Issue 2: The fluorescence signal of my sensor is quenched or significantly reduced in the presence of my target analyte or other ions.

  • Question: What causes fluorescence quenching in my this compound-based sensor, and how can I mitigate it?

  • Answer: Fluorescence quenching, a decrease in fluorescence intensity, can occur through several mechanisms:

    • Static Quenching: This occurs when the this compound probe forms a non-fluorescent complex with a quencher molecule (the metal ion) in the ground state.[3] This is a common mechanism for many metal ions that interact with this compound.[4]

    • Dynamic (Collisional) Quenching: This happens when the excited fluorophore is deactivated upon collision with a quencher molecule.[3]

    • Inner Filter Effect: At high concentrations of the probe or other absorbing species in the solution, the excitation or emission light can be reabsorbed, leading to an apparent decrease in fluorescence.[3]

    To address fluorescence quenching:

    • Identify the Quenching Ion: Determine which metal ion is causing the quenching. Paramagnetic metal ions like Cu²⁺ and Fe³⁺ are common quenchers.[1][5]

    • Use Masking Agents: If the quenching is caused by an interfering ion, use a suitable masking agent to sequester it (see Table 2).

    • Optimize Concentrations: To avoid the inner filter effect, perform a concentration-dependent study and dilute your samples to an absorbance below 0.1.[3]

    • Consider a "Turn-on" Sensor: If your target analyte is the quencher, you may need to redesign your sensing strategy. Alternatively, consider using a "turn-on" fluorescent probe, where fluorescence is enhanced upon binding to the target ion.

Issue 3: I am observing unexpected or inconsistent fluorescence enhancement.

  • Question: My this compound sensor shows variable or non-specific fluorescence enhancement. What could be the cause?

  • Answer: Inconsistent fluorescence enhancement can be due to several factors:

    • Competitive Binding: Multiple metal ions in your sample may be competing for the binding site of your this compound probe.[6] If an interfering ion also causes fluorescence enhancement, it can lead to inaccurate results.

    • pH Fluctuations: The protonation state of the hydroxyl and quinoline (B57606) nitrogen groups is critical for the fluorescence response.[1] Small changes in pH can lead to significant variations in fluorescence intensity. Ensure your solution is well-buffered.

    • Excited-State Intramolecular Proton Transfer (ESIPT): For some this compound derivatives, the binding of a metal ion can inhibit ESIPT, a non-radiative decay pathway, leading to fluorescence enhancement.[3] If other ions can also modulate this process, it can result in non-specific enhancement.

    To troubleshoot this issue:

    • Perform a Selectivity Study: Test your sensor against a panel of relevant metal ions to understand its response profile (see Experimental Protocol 1).

    • Optimize pH: Ensure you are working at the optimal pH for selective detection of your target ion (see Experimental Protocol 2).

    • Use Masking Agents: If a specific interfering ion is identified, use an appropriate masking agent to eliminate its effect.

Data Presentation

Table 1: Common Interfering Metal Ions for Hydroxyquinoline-Based Sensors and Their Effects

Interfering IonTypical Observed EffectNotes
Fe³⁺Strong Fluorescence QuenchingParamagnetic quenching is a common mechanism. Can be masked by triethanolamine.[2][5]
Cu²⁺Strong Fluorescence QuenchingParamagnetic quenching is common. Can be masked by cyanide.[1][2]
Al³⁺Fluorescence Enhancement or QuenchingThe effect can vary depending on the specific this compound derivative and experimental conditions.[4][7]
Zn²⁺Fluorescence EnhancementOften a target analyte for hydroxyquinoline-based sensors, but can be an interferent in the detection of other ions.[6][8]
Co²⁺Fluorescence QuenchingCan interfere with the detection of other metal ions.[2]
Ni²⁺Fluorescence QuenchingSimilar to Co²⁺, can act as a quencher.[2]
Cr³⁺Fluorescence QuenchingHas been observed to quench the fluorescence of this compound.[2]
Pb²⁺Fluorescence QuenchingCan interfere in heavy metal sensing applications.[2]
Cd²⁺Fluorescence QuenchingOften interferes with Zn²⁺ sensing due to similar chemical properties.[2]
Hg²⁺Fluorescence QuenchingA common heavy metal interferent.[2]

Table 2: Common Masking Agents for Interference Mitigation in Metal Ion Sensing

Masking AgentTarget Interfering IonsTypical Concentration RangeNotes
TriethanolamineFe³⁺, Al³⁺1-20 mMEffective for masking trivalent metal ions.[2]
Cyanide (e.g., KCN)Cu²⁺, Cd²⁺, Ni²⁺, Co²⁺, Zn²⁺1-10 mMHighly effective but also highly toxic. Use with extreme caution in a well-ventilated fume hood.[2][8]
Fluoride (e.g., NaF)Fe³⁺, Al³⁺1-10 mMCan be used as an alternative to triethanolamine.
ThioureaCu²⁺, Hg²⁺1-20 mMForms stable complexes with certain heavy metal ions.
Ascorbic AcidFe³⁺1-10 mMCan be used to reduce Fe³⁺ to Fe²⁺, which may have a different interference profile.[8]

Experimental Protocols

Experimental Protocol 1: Selectivity and Interference Study

This protocol outlines a general procedure to assess the selectivity of a this compound-based sensor for a target metal ion against a panel of potentially interfering ions.

  • Prepare Stock Solutions:

    • Prepare a stock solution of your this compound sensor in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare stock solutions of your target metal ion and a range of potentially interfering metal ions (e.g., from their chloride or nitrate (B79036) salts) in deionized water.

  • Determine Optimal Sensor Concentration:

    • Perform a concentration titration of your sensor to find a working concentration that provides a stable and measurable fluorescence signal in your assay buffer.

  • Selectivity Screening:

    • In a 96-well plate or individual cuvettes, add the working concentration of your sensor to the assay buffer.

    • To separate wells/cuvettes, add a fixed concentration of your target metal ion.

    • To other wells/cuvettes, add the same concentration of each of the potentially interfering metal ions.

    • Include a blank control with only the sensor in the assay buffer.

  • Interference (Competitive) Study:

    • To a new set of wells/cuvettes, add the sensor and the target metal ion at their working concentrations.

    • To these wells, add each of the interfering metal ions, typically at a higher concentration than the target ion (e.g., 10-fold excess).

  • Fluorescence Measurement:

    • Incubate the plate/cuvettes for a sufficient time to allow for complexation (e.g., 5-15 minutes).

    • Measure the fluorescence intensity at the optimal excitation and emission wavelengths for your sensor.

  • Data Analysis:

    • Compare the fluorescence response of the sensor to the target ion with its response to the interfering ions.

    • In the interference study, assess if the presence of other metal ions significantly alters the fluorescence signal of the sensor in the presence of the target ion.

Experimental Protocol 2: pH Optimization for Selective Sensing

This protocol describes how to determine the optimal pH for the selective detection of a target metal ion.

  • Prepare a Series of Buffers:

  • Prepare Samples at Different pH:

    • In separate vials, prepare the sensor solution in each of the different pH buffers.

  • Test Target and Interfering Ions:

    • For each pH value, prepare three sets of samples:

      • Sensor only (blank).

      • Sensor + target metal ion.

      • Sensor + a key interfering metal ion.

  • Measure Fluorescence:

    • After a suitable incubation period, measure the fluorescence intensity of all samples.

  • Analyze Results:

    • Plot the fluorescence intensity versus pH for all three sets of samples.

    • The optimal pH is the one that provides the highest signal for the target ion while minimizing the signal from the interfering ion.

Mandatory Visualization

G cluster_quenching Fluorescence Quenching Mechanisms cluster_static Static Quenching cluster_dynamic Dynamic Quenching HQ_ground 7-HQ (Ground State) HQ_excited 7-HQ (Excited State) HQ_ground->HQ_excited Excitation NonFluorescent_Complex Non-Fluorescent Complex HQ_ground->NonFluorescent_Complex Forms Complex HQ_excited->HQ_ground Emission Fluorescence Fluorescence HQ_excited->Fluorescence Quenched_State Quenched State HQ_excited->Quenched_State Collision Quencher Quencher (e.g., Cu²⁺, Fe³⁺) Quencher->NonFluorescent_Complex Quencher->Quenched_State

Caption: Mechanisms of fluorescence quenching in this compound-based sensors.

G cluster_workflow Troubleshooting Workflow for Poor Selectivity start Start: Poor Selectivity Observed check_ph Is pH Optimized for Target Ion? start->check_ph optimize_ph Perform pH Titration (Protocol 2) check_ph->optimize_ph No identify_interferents Identify Primary Interfering Ions (Protocol 1) check_ph->identify_interferents Yes optimize_ph->identify_interferents use_masking_agent Select & Apply Masking Agent (Table 2) identify_interferents->use_masking_agent retest_selectivity Re-evaluate Selectivity use_masking_agent->retest_selectivity success Success: Improved Selectivity retest_selectivity->success Improved fail Consider Sensor Redesign retest_selectivity->fail Not Improved

Caption: Logical workflow for troubleshooting poor selectivity in metal ion sensing.

G cluster_masking Mechanism of a Masking Agent Initial_State Sample Containing: Target Ion (M_T) Interfering Ion (M_I) 7-HQ Sensor Add_Masking_Agent Add Masking Agent (MA) Initial_State->Add_Masking_Agent Masked_State Masking Agent Selectively Binds Interfering Ion: Target Ion (M_T) Masked Interferent (M_I-MA) 7-HQ Sensor Add_Masking_Agent->Masked_State Final_State Selective Detection: 7-HQ binds only to Target Ion (7-HQ-M_T) Fluorescence Signal is Specific Masked_State->Final_State

Caption: How a masking agent enables selective detection of a target metal ion.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common metal ions that interfere with this compound-based sensors?

    • A1: Common interfering ions include Fe³⁺, Cu²⁺, Al³⁺, Zn²⁺, Ni²⁺, Co²⁺, and Cr³⁺.[2][5] Paramagnetic ions like Fe³⁺ and Cu²⁺ are particularly known for causing significant fluorescence quenching.[1][5] Ions with similar chemical properties to the target analyte, such as Cd²⁺ interfering with Zn²⁺ sensing, are also a frequent issue.

  • Q2: How does pH affect the sensitivity and selectivity of my sensor?

    • A2: The pH of the solution is a critical parameter as it determines the protonation state of the hydroxyl and nitrogen groups on the quinoline ring, which are involved in metal ion chelation.[1] For effective binding, the hydroxyl group typically needs to be deprotonated. By controlling the pH, you can favor the binding of your target ion over others that may have different optimal binding pH ranges.

  • Q3: What is the difference between static and dynamic fluorescence quenching?

    • A3: Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state, before excitation.[3] Dynamic quenching, on the other hand, occurs when an excited fluorophore is deactivated through a collision with a quencher molecule.[3] Time-resolved fluorescence spectroscopy can be used to distinguish between these two mechanisms, as dynamic quenching affects the excited-state lifetime while static quenching does not.

  • Q4: Can I use a combination of masking agents to block multiple interfering ions?

    • A4: Yes, it is possible to use a cocktail of masking agents to block multiple interfering ions simultaneously. However, it is crucial to ensure that the masking agents themselves do not interact with each other or with the target analyte and sensor. Careful optimization and validation are required when using multiple masking agents.

  • Q5: My sensor is a "turn-off" type, and my target analyte is a quencher. How can I perform quantitative analysis?

    • A5: For a "turn-off" sensor where the target analyte causes fluorescence quenching, you can perform quantitative analysis by creating a calibration curve that plots the degree of fluorescence quenching against the concentration of the analyte. The Stern-Volmer equation can often be used to describe the relationship between quenching and quencher concentration, especially for dynamic quenching.

  • Q6: Are there any alternatives to this compound for metal ion sensing?

    • A6: Yes, there are many other classes of fluorescent chemosensors for metal ions, including those based on rhodamine, fluorescein, coumarin, and BODIPY dyes. The choice of sensor depends on the target metal ion, the desired sensitivity and selectivity, and the experimental conditions (e.g., aqueous vs. organic solvent, biological imaging). However, this compound and its isomer 8-hydroxyquinoline (B1678124) remain popular due to their versatile coordination chemistry and favorable photophysical properties.

References

Technical Support Center: Solving 7-Hydroxyquinoline Aggregation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation problems encountered when working with 7-Hydroxyquinoline in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation in aqueous solution a concern?

This compound is an aromatic organic compound with a quinoline (B57606) structure hydroxylated at the 7-position.[1] It is of interest in various research fields, including medicinal chemistry. Its utility can be hampered by its tendency to aggregate in aqueous solutions. This aggregation can lead to several experimental issues, including:

  • Reduced Bioavailability: Aggregates are generally too large to be readily absorbed in biological systems.

  • Inaccurate Quantification: Aggregation can interfere with analytical techniques, leading to erroneous concentration measurements.

  • Loss of Efficacy: The aggregated form may not be biologically active.

  • Physical Instability: Precipitation of aggregates can ruin experiments and formulations.

Q2: What are the primary causes of this compound aggregation in aqueous solutions?

While direct studies on the specific aggregation mechanism of this compound are limited, the primary driver is its moderate to low aqueous solubility.[1][2] Like many quinoline derivatives, its planar, aromatic structure contributes to strong intermolecular interactions (e.g., π-π stacking and hydrogen bonding), leading to self-association and aggregation in polar solvents like water.

Q3: How does pH influence the solubility and aggregation of this compound?

The solubility of quinoline derivatives is often pH-dependent.[3][4] this compound has a phenolic hydroxyl group and a basic nitrogen atom in the quinoline ring, giving it amphoteric properties.

  • Acidic pH: At a pH below its pKa, the nitrogen atom can become protonated, increasing the molecule's polarity and potentially its aqueous solubility.

  • Alkaline pH: At a pH above its pKa, the hydroxyl group can be deprotonated, forming a phenoxide anion, which also increases polarity and solubility.

Therefore, adjusting the pH away from the isoelectric point of the molecule is a key strategy to prevent aggregation by increasing its solubility.

Q4: What are common strategies to prevent or resolve this compound aggregation?

Several formulation strategies can be employed to enhance the solubility of this compound and prevent its aggregation in aqueous solutions:

  • pH Adjustment: Maintaining the pH of the solution in a range where this compound is ionized and thus more soluble.

  • Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol (B145695), DMSO, PEG 400) can reduce the polarity of the aqueous medium, making it more favorable for this compound.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule within their non-polar cavity, forming an inclusion complex with a hydrophilic exterior, thereby increasing its apparent water solubility.

  • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, preventing aggregation. The choice of surfactant (anionic, cationic, or non-ionic) will depend on the specific experimental requirements.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitate forms immediately upon adding this compound stock solution to aqueous buffer. The concentration of this compound exceeds its solubility limit in the final buffer.1. Decrease the final concentration: Try preparing a more dilute solution. 2. Optimize pH: Adjust the buffer pH to a value where this compound is expected to be more soluble (either acidic or basic). 3. Use a co-solvent: Prepare the buffer with a small percentage (e.g., 1-10%) of a water-miscible organic solvent like ethanol or DMSO. 4. Incorporate cyclodextrins: Prepare the buffer containing a suitable concentration of a cyclodextrin (B1172386) (e.g., HP-β-CD).
Solution is initially clear but becomes cloudy or forms a precipitate over time. The solution is supersaturated, and the compound is slowly crashing out. This can be due to temperature fluctuations or slow kinetics of aggregation.1. Confirm thermodynamic solubility: Determine the equilibrium solubility of this compound in your specific buffer system. 2. Store at a constant temperature: Avoid temperature cycling, especially from warmer to colder temperatures, which can decrease solubility. 3. Use stabilizing excipients: The inclusion of co-solvents, cyclodextrins, or surfactants can help maintain a stable solution.
Inconsistent results in biological or analytical assays. Aggregation is occurring at a microscopic level, affecting the effective concentration of the monomeric, active compound.1. Characterize the solution: Use Dynamic Light Scattering (DLS) to check for the presence of aggregates. 2. Filter the solution: Before use, filter the solution through a 0.22 µm filter to remove larger aggregates. 3. Re-evaluate the formulation: Consider using a more robust solubilization strategy to ensure the compound remains in its monomeric form.
UV-Vis absorbance readings are not linear with concentration. Self-aggregation can affect the molar absorptivity of the compound, leading to deviations from the Beer-Lambert law.1. Work at lower concentrations: Perform a dilution series to find the concentration range where linearity is maintained. 2. Change the solvent: If possible, use a solvent system where this compound is more soluble and less prone to aggregation. 3. Use a different analytical technique: HPLC can often provide more accurate quantification in the presence of aggregates by separating them from the monomer.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables provide a summary of available information and data for structurally similar quinoline derivatives as a reference. Researchers should determine the specific solubility of this compound for their experimental conditions.

Table 1: Solubility of this compound and Derivatives in Various Solvents

CompoundSolventTemperature (°C)Solubility
This compoundWater20454.3 mg/L[5]
This compoundDMSO-Slightly soluble[5]
This compoundMethanol (B129727)-Slightly soluble[5]
This compound isomerDMF:PBS (pH 7.2) (1:2)-0.33 mg/mL[6][7]
5,7-Dichloro-8-hydroxyquinolineWater-Limited/Insoluble[3][8]
5,7-Dichloro-8-hydroxyquinolineEthanol-Soluble[3][8]
5,7-Dichloro-8-hydroxyquinolineDMSO-Soluble[3][8]
8-HydroxyquinolineWater20633 mg/L (at pH 7)[9]

Table 2: pKa Values of this compound

pKaValue
pK1 (+1)5.48
pK2 (0)8.85

(Data from ChemicalBook at 20°C)[5]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by Shake-Flask Method

This protocol is a standard method for determining the equilibrium solubility of a compound in a specific aqueous buffer.[8][9]

Materials:

  • This compound (solid)

  • Aqueous buffer of desired pH

  • Glass vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer.

  • Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate as necessary with the mobile phase or buffer.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • The measured concentration represents the equilibrium solubility of this compound in that buffer at that temperature.

G cluster_0 Shake-Flask Solubility Workflow A Add excess this compound to buffer B Equilibrate in shaker (24-48h) A->B C Allow undissolved solid to settle B->C D Filter supernatant (0.22 µm) C->D E Dilute filtrate D->E F Quantify by HPLC-UV E->F

Workflow for Shake-Flask Solubility Determination.
Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.[10][11][12]

Materials:

  • This compound solution to be analyzed

  • DLS instrument

  • Low-volume cuvette

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • If the solution contains visible particles, filter it through a 0.22 µm syringe filter before analysis. This will remove large dust particles and precipitates that can interfere with the measurement of smaller aggregates.

    • Ensure the buffer used for the this compound solution is also filtered to remove any particulate matter.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

    • Set the experimental parameters, including the temperature, solvent viscosity, and refractive index.

  • Measurement:

    • Rinse the cuvette with filtered buffer and then with the sample solution.

    • Fill the cuvette with the this compound solution.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement. The instrument will collect data on the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The instrument's software will use an autocorrelation function to analyze the intensity fluctuations and calculate the hydrodynamic radius (Rh) of the particles in the solution.

    • A monomodal distribution with a small Rh would indicate a solution of monomeric this compound.

    • The presence of larger particles or a multimodal distribution would indicate the presence of aggregates.

G cluster_1 DLS Analysis Workflow A Prepare and filter sample B Set up DLS instrument parameters A->B C Equilibrate sample in cuvette B->C D Perform DLS measurement C->D E Analyze autocorrelation function D->E F Determine particle size distribution E->F

Workflow for DLS Analysis of Aggregates.
Protocol 3: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and establish the stability-indicating nature of an analytical method.[13][14][15][16][17]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Heat the mixture (e.g., at 60°C) for a specified time (e.g., 2 hours).

    • Cool the solution and neutralize with 0.1 N NaOH.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Heat the mixture (e.g., at 60°C) for a specified time (e.g., 30 minutes).

    • Cool the solution and neutralize with 0.1 N HCl.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature for a specified time (e.g., 24 hours).

  • Thermal Degradation:

    • Keep a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24 hours).

    • Dissolve the stressed solid in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

    • Keep a control sample protected from light.

  • Analysis:

    • Analyze all stressed samples and a control (unstressed) sample by a suitable HPLC-PDA method.

    • Compare the chromatograms to identify any degradation products. The method is considered stability-indicating if all degradation peaks are well-resolved from the main this compound peak.

G cluster_2 Forced Degradation Workflow A Prepare this compound Stock B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize/Stop Reaction B->C D Analyze by HPLC-PDA C->D E Identify and Resolve Degradation Peaks D->E

Workflow for Forced Degradation Study.

Signaling Pathways and Logical Relationships

The decision-making process for addressing this compound aggregation can be visualized as a logical workflow.

G cluster_3 Troubleshooting Logic for this compound Aggregation Start Problem: this compound Aggregation/Precipitation SolubilityKnown Is the solubility known for these conditions? Start->SolubilityKnown CheckSolubility Is the concentration below the known solubility limit? LowerConcentration Lower the working concentration CheckSolubility->LowerConcentration No CheckpH Is the pH optimal for solubility? CheckSolubility->CheckpH Yes SolubilityKnown->CheckSolubility Yes DetermineSolubility Perform Shake-Flask Solubility Assay (Protocol 1) SolubilityKnown->DetermineSolubility No DetermineSolubility->CheckSolubility LowerConcentration->CheckpH UseExcipients Incorporate Solubilizing Excipients CheckpH->UseExcipients No Characterize Characterize Solution with DLS (Protocol 2) CheckpH->Characterize Yes AdjustpH Adjust pH to acidic or alkaline range AdjustpH->Characterize ChooseExcipient Select Excipient UseExcipients->ChooseExcipient CoSolvent Co-solvent (e.g., Ethanol, DMSO) ChooseExcipient->CoSolvent Cyclodextrin Cyclodextrin (e.g., HP-β-CD) ChooseExcipient->Cyclodextrin Surfactant Surfactant (e.g., Tween 80) ChooseExcipient->Surfactant CoSolvent->Characterize Cyclodextrin->Characterize Surfactant->Characterize Success Stable Solution Achieved Characterize->Success

Decision workflow for troubleshooting aggregation.

References

Technical Support Center: Improving the Quantum Yield of 7-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 7-Hydroxyquinoline (7-HQ) derivatives, optimizing their fluorescence quantum yield is crucial for developing sensitive and reliable assays. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low fluorescence quantum yield in many this compound derivatives?

A1: The principal cause of low fluorescence quantum yield in numerous this compound (7-HQ) analogs is a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Following excitation, a proton can be transferred from the hydroxyl group to the nitrogen atom within the quinoline (B57606) ring. This process creates a non-radiative decay pathway that competes with fluorescence, thereby diminishing the quantum yield. The efficiency of ESIPT is highly influenced by the molecule's structure and its immediate environment, particularly the solvent.[1]

Q2: How does the solvent environment impact the fluorescence quantum yield of 7-HQ derivatives?

A2: The choice of solvent is critical in modulating the fluorescence properties of 7-HQ derivatives.[1]

  • Protic Solvents: Solvents like water and alcohols can facilitate ESIPT by forming hydrogen-bonding networks between the hydroxyl group and the ring nitrogen. This can lead to fluorescence quenching or the emergence of a second, tautomeric emission band.[1][2]

  • Aprotic Solvents: In aprotic solvents, where intermolecular hydrogen bonding is hindered, the ESIPT process can be suppressed. This often results in an enhancement of the normal fluorescence emission.[1] Therefore, selecting an appropriate aprotic solvent is a key strategy for optimizing the quantum yield.

Q3: Can the quantum yield of this compound be enhanced through chemical modification?

A3: Yes, chemical modification is a potent strategy for enhancing the quantum yield. Introducing methyl groups at the 2 and 4 positions of the this compound core, for instance, has been demonstrated to significantly boost photosensitivity, which is a product of the molar extinction coefficient and the fluorescence quantum yield.[1]

Q4: What is the effect of concentration on the measured quantum yield?

A4: The concentration of the 7-HQ derivative in solution can significantly affect its fluorescence. High concentrations can lead to self-quenching or aggregation-caused quenching (ACQ), where intermolecular interactions provide non-radiative decay pathways.[3][4] Conversely, extremely low concentrations may yield a signal that is below the detection limit of the instrument. It is crucial to perform a concentration-dependent study to identify the optimal concentration range for your experiments.

Q5: What are common instrumental issues that can lead to erroneously low quantum yield measurements?

A5: Incorrect instrument settings are a frequent source of error. Ensure that you are using the correct excitation wavelength for your specific 7-HQ derivative and that the emission is being detected across the entire appropriate wavelength range. Additionally, verify that the spectrophotometer's slit widths are optimized for your sample to balance signal intensity and spectral resolution.[3]

Troubleshooting Guides

Problem: Low or Weak Fluorescence Signal

This is a common challenge when working with this compound analogs. The following workflow can help diagnose and address the issue.

Low_Fluorescence_Troubleshooting start Start: Low Fluorescence Signal check_solvent Step 1: Evaluate Solvent Effects Is the solvent protic (e.g., water, methanol)? start->check_solvent action_solvent Action: Switch to an aprotic solvent (e.g., DMSO, THF) and re-measure. check_solvent->action_solvent Yes check_concentration Step 2: Check Analyte Concentration Is the concentration too high? check_solvent->check_concentration No action_solvent->check_concentration action_concentration Action: Perform a concentration-dependent study. Dilute the sample to an absorbance below 0.1. check_concentration->action_concentration Yes check_purity Step 3: Assess Sample Purity Are there potential quenching impurities (e.g., residual metal ions)? check_concentration->check_purity No action_concentration->check_purity action_purity Action: Purify the sample (e.g., via chromatography). Use high-purity solvents. check_purity->action_purity Yes check_intrinsic_qy Step 4: Consider Intrinsic Quantum Yield Is the intrinsic quantum yield of the molecule low? check_purity->check_intrinsic_qy No action_purity->check_intrinsic_qy action_derivatization Action: Consider chemical derivatization. - Introduce methyl groups at C2 and C4. - Explore complexation with macrocycles. check_intrinsic_qy->action_derivatization Yes end End: Optimized Fluorescence check_intrinsic_qy->end No action_derivatization->end

Caption: Troubleshooting workflow for low fluorescence quantum yield.

Problem: Observation of Dual Emission Peaks

The presence of multiple emission peaks can be indicative of different species in the excited state, often due to ESIPT.

Dual_Emission_Troubleshooting start Start: Dual Emission Observed hypothesis Hypothesis: Excited-State Intramolecular Proton Transfer (ESIPT) is occurring. start->hypothesis goal Goal: Favor one emission peak. hypothesis->goal action1 Strategy 1: Use aprotic solvents to suppress ESIPT. goal->action1 action2 Strategy 2: Modify the molecular structure to inhibit proton transfer. goal->action2 end End: Single Emission Peak action1->end action2->end

Caption: Logical diagram for addressing dual emission peaks via ESIPT.

Quantitative Data Summary

The following table summarizes factors that have been shown to influence the quantum yield of hydroxyquinoline derivatives.

FactorObservationExample Compound(s)Reference
Solvent Polarity Higher quantum yield is often observed in polar aprotic solvents.8-Hydroxyquinoline[5]
pH Fluorescence is highly dependent on the protonation state; it is often quenched in neutral aqueous solutions and enhanced in acidic conditions or upon metal chelation.8-Hydroxyquinoline[5]
Metal Ion Chelation Significant fluorescence enhancement occurs upon chelation with various metal ions (e.g., Zn²⁺, Al³⁺, Cd²⁺).8-Hydroxyquinoline[5]
Chemical Substitution Introduction of methyl groups at the 2 and 4 positions can significantly increase photosensitivity.7-hydroxy-2,4-dimethylquinoline[1]

Experimental Protocols

Protocol 1: Relative Quantum Yield Determination

This method compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.[1]

1. Materials:

  • Fluorescence spectrometer

  • UV-Vis spectrophotometer

  • 10 mm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvents

  • Reference standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

2. Procedure:

  • Prepare a series of dilute solutions of both the reference standard and the 7-HQ derivative sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).

  • Integrate the area under the fluorescence emission curve for each measurement.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

  • Determine the slope of the linear fit for both plots.

3. Data Analysis: Calculate the quantum yield of the sample (Φ_S) using the following equation:

Φ_S = Φ_R * (Slope_S / Slope_R) * (n_S² / n_R²)

Where:

  • Φ_R is the quantum yield of the reference standard.

  • Slope_S and Slope_R are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

  • n_S and n_R are the refractive indices of the solvents used for the sample and reference, respectively (if the same solvent is used, this term is 1).

Protocol 2: Absolute Quantum Yield Determination using an Integrating Sphere

This method directly measures the ratio of emitted to absorbed photons.

1. Materials:

  • Fluorometer equipped with a calibrated integrating sphere

  • Sample of this compound derivative

  • Spectroscopic grade solvent

2. Procedure:

  • Measurement 1: Blank (Solvent Only): Place the cuvette with the pure solvent inside the integrating sphere. Record the spectrum of the excitation light scattering from the solvent. This provides a measure of the initial number of photons.[1]

  • Measurement 2: Sample: Place the cuvette with the sample solution inside the integrating sphere. Record the full spectrum, which will include the scattered excitation light and the emitted fluorescence from the sample.[1]

3. Data Analysis: The instrument's software will typically perform the calculation by:

  • Integrating the area of the excitation peak in the blank measurement.

  • Integrating the area of the excitation peak in the sample measurement.

  • The difference between these two values gives the number of absorbed photons.

  • Integrating the area of the fluorescence emission peak in the sample measurement gives the number of emitted photons.

  • The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.[1]

Quantum_Yield_Workflow cluster_relative Relative Method Workflow cluster_absolute Absolute Method Workflow start Start: Determine Quantum Yield decision Choose Method start->decision relative_method Relative Method decision->relative_method Standard Available absolute_method Absolute Method (Integrating Sphere) decision->absolute_method Integrating Sphere Available prep_solutions Prepare dilute solutions (Sample & Standard) relative_method->prep_solutions measure_blank Measure Blank (Solvent) absolute_method->measure_blank measure_abs Measure Absorbance prep_solutions->measure_abs measure_fluor Measure Fluorescence measure_abs->measure_fluor plot_data Plot Integrated Intensity vs. Absorbance measure_fluor->plot_data calculate_qy Calculate Quantum Yield using reference standard plot_data->calculate_qy end End: Quantum Yield Determined calculate_qy->end measure_sample Measure Sample in Sphere measure_blank->measure_sample software_calc Instrument software calculates (emitted photons / absorbed photons) measure_sample->software_calc software_calc->end

Caption: Experimental workflow for determining fluorescence quantum yield.

Signaling Pathways

Excited-State Intramolecular Proton Transfer (ESIPT) in this compound

The ESIPT process is a key deactivation pathway that affects the quantum yield of 7-HQ derivatives.

ESIPT_Pathway S0_Normal Ground State (S₀) Normal Form S1_Normal Excited State (S₁) Normal Form S0_Normal->S1_Normal Absorption (hν) S1_Normal->S0_Normal Fluorescence (Normal) (Radiative) S1_Normal->S0_Normal Non-Radiative Decay S1_Tautomer Excited State (S₁') Tautomer Form S1_Normal->S1_Tautomer ESIPT S0_Tautomer Ground State (S₀') Tautomer Form S1_Tautomer->S0_Tautomer Fluorescence (Tautomer) (Radiative) S1_Tautomer->S0_Tautomer Non-Radiative Decay S0_Tautomer->S0_Normal Proton Transfer

Caption: Diagram of the ESIPT process in this compound.

References

Technical Support Center: 7-Hydroxyquinoline Fluorescence Stability and pH Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 7-Hydroxyquinoline (7-HQ) and its analogs, understanding the impact of pH on fluorescence stability is critical for accurate and reproducible experimental results. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorescence of my this compound sample so sensitive to pH?

The fluorescence of this compound is highly dependent on pH due to the presence of two ionizable groups: the quinoline (B57606) nitrogen and the hydroxyl group. The ground state pKa values for 7-HQ are approximately 5.48 for the protonation of the quinoline nitrogen (pKa1) and 8.85 for the deprotonation of the hydroxyl group (pKa2).[1][2] Depending on the pH of the solution, 7-HQ can exist in its cationic, neutral, or anionic form, each exhibiting distinct fluorescence properties.

Q2: What is Excited-State Intramolecular Proton Transfer (ESIPT) and how does it affect my measurements?

ESIPT is a primary cause of low or weak fluorescence in many this compound analogs.[3] In the excited state, a proton can be transferred from the hydroxyl group to the nitrogen atom of the quinoline ring. This process creates a non-radiative decay pathway that competes with fluorescence, thereby reducing the quantum yield.[3] The efficiency of ESIPT is highly dependent on the solvent environment and pH.[3]

Q3: I am observing two emission peaks in my fluorescence spectrum. What is the cause?

The observation of dual emission peaks is often indicative of different species in the excited state, frequently arising from ESIPT.[3] One peak corresponds to the normal Stokes shift emission from the enol form, while the second, larger Stokes shift emission is from the keto-tautomer form created through ESIPT.[3] The relative intensities of these peaks can be modulated by solvent polarity and pH.[3]

Q4: What are the common causes of fluorescence quenching in this compound experiments?

Fluorescence quenching in 7-HQ can be caused by several factors:

  • Static Quenching: Formation of a non-fluorescent complex between 7-HQ and a quencher molecule in the ground state.[3]

  • Dynamic Quenching: Deactivation of the excited 7-HQ molecule upon collision with a quencher.[3]

  • High Concentrations: At high concentrations, self-quenching or inner filter effects can occur, leading to artificially low readings.[3]

  • Presence of Impurities: Residual metal ions or other impurities in the sample or solvent can act as quenchers.[3]

  • Photobleaching: Irreversible photodamage to the 7-HQ molecule from the excitation light can lead to a decrease in signal over time.

Data Presentation

The fluorescence quantum yield of this compound is significantly influenced by the pH of the solution. The following table summarizes the expected trends based on the protonation state of the molecule.

pH RangePredominant SpeciesExpected Fluorescence Quantum YieldNotes
< 5.48Cationic (Protonated Nitrogen)ModerateThe protonated nitrogen alters the electronic properties, affecting fluorescence.
5.48 - 8.85Neutral (Enol form)HighestIn this range, the neutral form is predominant, which generally exhibits the strongest fluorescence.
> 8.85Anionic (Deprotonated Hydroxyl)Low to Very LowDeprotonation of the hydroxyl group often leads to significant fluorescence quenching.

Troubleshooting Guides

Issue 1: Low or Weak Fluorescence Signal

A weak or absent fluorescence signal is a common issue. Follow this workflow to diagnose and resolve the problem.

LowFluorescenceWorkflow start Low Fluorescence Signal check_settings Step 1: Verify Instrument Settings (Excitation/Emission Wavelengths) start->check_settings check_concentration Step 2: Assess Analyte Concentration (Absorbance < 0.1) check_settings->check_concentration Settings Correct? solution_settings Action: Correct wavelengths for 7-HQ. check_settings->solution_settings No check_ph Step 3: Confirm Solution pH (Is it in the optimal range?) check_concentration->check_ph Concentration OK? solution_concentration Action: Perform a concentration-dependent study. Dilute the sample. check_concentration->solution_concentration No check_purity Step 4: Evaluate Sample Purity (Check for quenchers) check_ph->check_purity pH Optimal? solution_ph Action: Adjust pH to optimal range (typically 6-8). check_ph->solution_ph No consider_modification Step 5: Consider Structural Modification (If intrinsic quantum yield is low) check_purity->consider_modification Sample Pure? solution_purity Action: Purify the sample (e.g., chromatography). Use high-purity solvents. check_purity->solution_purity No solution_modification Action: Consider derivatization to enhance quantum yield. consider_modification->solution_modification

Troubleshooting workflow for low fluorescence quantum yield.

Issue 2: Signal Decreases Over Time (Photobleaching)

If the fluorescence intensity diminishes during the measurement period, photobleaching is a likely cause.

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Decrease the duration of light exposure for each measurement.

  • Use Anti-photobleaching Agents: If compatible with your experimental system, incorporate an anti-photobleaching agent into your buffer.

Issue 3: Inconsistent or Non-Reproducible Readings

Lack of reproducibility can stem from several sources:

  • Inconsistent Assay Conditions: Ensure that the buffer pH, temperature, and solvent polarity are consistent across all experiments. The fluorescence of 7-hydroxyquinolines is sensitive to environmental factors.

  • Pipetting Errors: Calibrate pipettes regularly to ensure accurate dispensing of all reagents.

  • Sample Contamination: Use high-purity solvents and reagents to avoid introducing fluorescent or quenching contaminants.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Fluorescence

This protocol outlines the steps for performing a pH titration to identify the optimal pH for your 7-HQ fluorescence measurements.

Materials:

  • This compound stock solution (e.g., in DMSO or ethanol)

  • A series of buffers covering a wide pH range (e.g., pH 3 to 11)

  • pH meter

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of buffered solutions of this compound. Ensure the final concentration of the fluorophore is the same in each buffer and that the absorbance is below 0.1.

  • Calibrate the pH meter and measure the pH of each buffered solution.

  • Set the excitation and emission wavelengths on the spectrofluorometer. A good starting point is an excitation wavelength around 350 nm and an emission scan from 380 nm to 600 nm.

  • Measure the fluorescence emission spectrum for each buffered solution, keeping all instrument settings (e.g., slit widths, gain) constant.

  • Integrate the area under the fluorescence emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus the measured pH to determine the optimal pH range for maximum fluorescence.

pH_Titration_Workflow A Prepare 7-HQ in buffers of varying pH B Measure pH of each solution A->B C Measure Fluorescence Emission Spectra B->C D Integrate Emission Spectra C->D E Plot Integrated Intensity vs. pH D->E F Determine Optimal pH E->F

Experimental workflow for determining optimal pH.

Protocol 2: Relative Quantum Yield Determination

This method compares the fluorescence of 7-HQ to a well-characterized standard with a known quantum yield.

Materials:

  • Fluorescence spectrometer

  • UV-Vis spectrophotometer

  • 10 mm path length quartz cuvettes

  • Spectroscopic grade solvents

  • This compound sample

  • Fluorescence standard with a known quantum yield in the same solvent

Procedure:

  • Prepare a series of dilute solutions of both the 7-HQ sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

  • Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

  • Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Integrate the area under the fluorescence emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots should be linear.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample^2 / n_std^2)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

    • n_sample and n_std are the refractive indices of the sample and standard solutions (if different).

Mandatory Visualizations

Signaling Pathway: Excited-State Intramolecular Proton Transfer (ESIPT) in this compound

ESIPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_S0 Enol Form (N) Enol_S1 Excited Enol Form (N) Enol_S0->Enol_S1 Absorption (hν_abs) Enol_S1->Enol_S0 Fluorescence (hν_f1) (Normal Stokes Shift) Keto_S1 Excited Keto-Tautomer (Z) Enol_S1->Keto_S1 ESIPT Keto_S1->Enol_S0 Fluorescence (hν_f2) (Large Stokes Shift) Keto_S1->Enol_S0 Non-radiative Decay

ESIPT pathway in this compound.

References

Minimizing background fluorescence in 7-Hydroxyquinoline assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Hydroxyquinoline Assays

Welcome to the technical support center for this compound (7-HQ) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence in a this compound assay?

A1: High background fluorescence can originate from several sources, masking the specific signal from your analyte of interest. The most common culprits include:

  • Assay Medium Components: Standard cell culture media often contain inherently fluorescent substances. Phenol (B47542) red, a common pH indicator, and riboflavin (B1680620) are significant contributors. Fetal Bovine Serum (FBS) also contains various fluorescent molecules that can elevate the background signal.[1]

  • Cellular Autofluorescence: Endogenous cellular components, such as NADH, collagen, and lipofuscin, naturally fluoresce, particularly when excited with light in the UV to green range (350-550 nm).[2] Dead cells can also be a major source of autofluorescence.

  • Plasticware: The type of microplate used can significantly impact background fluorescence. Polystyrene, a common material for labware, can be autofluorescent.

  • Reagent Impurities: Buffers, solvents, or the 7-HQ reagent itself may contain fluorescent impurities.

  • Compound Autofluorescence: The compounds being screened may themselves be fluorescent at the excitation and emission wavelengths of the assay.

Q2: How can I determine if autofluorescence is a significant problem in my experiment?

A2: The most critical step is to run proper controls to isolate the source of the background. An unstained control sample, containing cells prepared in the exact same manner as your experimental samples but without the this compound probe, is essential. Measuring the fluorescence of this control will allow you to quantify the baseline autofluorescence level.

Q3: What initial steps can I take to reduce background from my assay medium?

A3: Since the assay medium is a frequent source of high background, addressing it can lead to significant improvements:

  • Switch to Phenol Red-Free Medium: For the duration of the assay, use a phenol red-free formulation of your cell culture medium.[1] Many common media types are available in this format.[1]

  • Reduce Serum Concentration: Minimize the concentration of Fetal Bovine Serum (FBS) to the lowest level that maintains cell health. For short-term assays, you might replace the medium with a low-autofluorescence buffer like Phosphate-Buffered Saline (PBS) just before measurement.[1]

  • Use Specialized Imaging Media: Consider using commercially available low-autofluorescence media, such as FluoroBrite™, which are specifically designed for fluorescence-based assays.[1]

Q4: How does the choice of microplate affect background fluorescence?

A4: The color and material of the microplate are critical for minimizing background in fluorescence assays. For fluorescence intensity measurements, black plates are strongly recommended. Black walls absorb stray excitation and emission light, which reduces well-to-well crosstalk and background fluorescence from the plate itself.[3] White plates, while optimal for luminescence, reflect light and will result in higher background for fluorescence assays.

Troubleshooting Guides

This section provides step-by-step guidance for specific issues you may encounter during your this compound assays.

Issue 1: High Background Fluorescence Detected in Blank Wells

If you observe high fluorescence in your blank wells (containing only medium and buffer, with no cells or 7-HQ), the source is likely your reagents or plasticware.

A High Fluorescence in Blank Wells B Test Individual Components (Media, Buffer, Solvents) A->B C Identify Fluorescent Reagent B->C Fluorescence Found E Test Plasticware B->E Reagents Clear D Replace with High-Purity or Low-Fluorescence Alternative C->D G Problem Resolved D->G F Switch to Black-Walled, Low-Fluorescence Plates E->F Plate is Fluorescent F->G

Caption: Troubleshooting workflow for high background in blank wells.
Issue 2: High Background in Negative Control Wells (Cells + 7-HQ, No Analyte)

If your blank wells are clean but negative control wells show high background, the issue likely stems from cellular autofluorescence or the 7-HQ reagent itself.

A High Fluorescence in Negative Control B Analyze Unstained Cells Control A->B C High Cellular Autofluorescence B->C Fluorescence is High E Optimize 7-HQ Concentration B->E Autofluorescence is Low D Implement Autofluorescence Reduction Protocol (e.g., Phenol-Red Free Media, Chemical Quenching) C->D G Problem Resolved D->G F Check for 7-HQ Precipitation E->F F->G

Caption: Troubleshooting cellular and reagent-derived background.

Data Presentation: Microplate Selection

The choice of microplate color significantly impacts the signal-to-blank ratio in fluorescence assays. Black plates are generally recommended to minimize background and crosstalk.

Microplate ColorRecommended Assay FormatsCharacteristics for Fluorescence Assays
Black Fluorescence Intensity (FI), FRET, Fluorescence Polarization (FP)Excellent. Quenches background and non-specific fluorescence, reducing well-to-well crosstalk.[3]
White Luminescence, Time-Resolved Fluorescence (TRF)Poor. Reflects light, which enhances signal in luminescence but increases background in fluorescence.
Clear Absorbance (Colorimetric)Poor. High potential for well-to-well crosstalk.
Black, Clear Bottom Bottom-read FI, FRET, Cell-based assays requiring imagingVery Good. Combines the benefits of black walls for background reduction with a clear bottom for cell visualization.[3]

Experimental Protocols

Protocol 1: General this compound Cell-Based Assay with Background Reduction

This protocol provides a general workflow for a 96-well plate-based 7-HQ assay, incorporating steps to minimize background fluorescence.

1. Materials and Reagents:

  • Cells of interest

  • This compound (7-HQ) stock solution (in an appropriate solvent like DMSO)

  • Test compounds

  • Phenol red-free cell culture medium

  • Low-autofluorescence buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Black-walled, clear-bottom 96-well cell culture plates

2. Cell Plating:

  • Culture cells in phenol red-free medium supplemented with a low percentage of FBS (e.g., 2-5%) if tolerated.

  • Seed cells at the desired density into a black-walled, clear-bottom 96-well plate.

  • Include wells for all necessary controls:

    • "Medium Only" Blank (no cells, no 7-HQ)

    • "Unstained Cells" Control (cells, no 7-HQ)

    • "Negative Control" (cells + 7-HQ, no test compound)

    • "Positive Control" (if available)

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) and allow cells to adhere and grow.

3. Compound Treatment:

  • Prepare serial dilutions of test compounds.

  • Add the test compounds to the appropriate wells and incubate for the desired time.

4. Assay Preparation and 7-HQ Addition:

  • Prepare a fresh working solution of 7-HQ in a low-autofluorescence assay buffer (e.g., PBS). The final concentration must be optimized for your specific cell type and target.

  • Gently aspirate the culture medium from the wells.

  • Wash the cell monolayer twice with pre-warmed PBS to remove residual medium components and FBS.[4]

  • Add the 7-HQ working solution to all wells (except "Medium Only" and "Unstained Cells" controls).

5. Signal Detection:

  • Incubate the plate for the optimized duration to allow for 7-HQ to interact with its target.

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission filters for this compound.

  • If possible, use a bottom-reading instrument for adherent cells to further reduce interference from the assay solution.[1]

6. Data Analysis:

  • Subtract the average fluorescence of the "Medium Only" blank from all other readings.

  • Use the "Unstained Cells" control to quantify the level of cellular autofluorescence.

  • Normalize the data to the "Negative Control" to determine the effect of the test compounds.

References

Technical Support Center: Overcoming Solubility Challenges of 7-Hydroxyquinoline in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate and consistent delivery of compounds in experimental assays is paramount. 7-Hydroxyquinoline, a versatile heterocyclic scaffold, presents a common hurdle in this regard: limited solubility in aqueous biological buffers. This technical support center provides a comprehensive guide to understanding and overcoming these solubility issues, offering troubleshooting advice and detailed experimental protocols to ensure the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is characterized as slightly soluble in water. Its reported aqueous solubility is approximately 454.3 mg/L at 20°C.[1] However, its solubility in commonly used biological buffers at physiological pH is expected to be lower.

Q2: Why does my this compound precipitate when I add it to my buffer?

A2: Precipitation of this compound in aqueous buffers is a common issue arising from its hydrophobic nature. This can be exacerbated by factors such as the buffer's pH, ionic strength, and the method of dissolution. Direct addition of the solid compound to the buffer often leads to poor dissolution and precipitation.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of quinoline (B57606) derivatives, including this compound, is highly pH-dependent.[2][3][4] this compound has two pKa values, 5.48 and 8.85, corresponding to the protonation of the quinoline nitrogen and the deprotonation of the hydroxyl group, respectively.[1] This means its charge state and, consequently, its solubility, will change significantly with the pH of the buffer. Solubility is generally higher at pH values where the molecule is ionized.

Q4: What are the recommended methods to improve the solubility of this compound in biological buffers?

A4: The three primary methods for enhancing the solubility of this compound are:

  • pH Adjustment: Modifying the buffer pH to ionize the molecule.

  • Co-solvents: Using a water-miscible organic solvent, such as DMSO, to first dissolve the compound before dilution in the aqueous buffer.

  • Cyclodextrins: Encapsulating the hydrophobic this compound molecule within a cyclodextrin (B1172386) to form a more water-soluble inclusion complex.

Q5: Will these solubilization methods affect the biological activity of this compound?

A5: It is a critical consideration. High concentrations of co-solvents like DMSO can be toxic to cells and may interfere with some biological assays.[5][6] The formation of a cyclodextrin complex can also, in some cases, alter the effective concentration of the "free" compound available to interact with its target. It is always recommended to run appropriate vehicle controls in your experiments to account for any effects of the solubilization method.

Troubleshooting Guide

Encountering precipitation or incomplete dissolution of this compound can be a frustrating experience. This guide provides a systematic approach to troubleshooting these common issues.

Issue 1: Precipitation upon dilution of a DMSO stock solution.
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit, causing it to "crash out" as the DMSO is diluted.

  • Solutions:

    • Lower the final concentration: Your target concentration may be too high for the chosen final DMSO percentage.

    • Increase the final DMSO concentration: While keeping it non-toxic to your cells (typically ≤ 0.5%), a slightly higher DMSO concentration might maintain solubility.[5][6] Always include a vehicle control with the same final DMSO concentration.

    • Modify the dilution method: Add the DMSO stock solution dropwise to the pre-warmed (37°C) buffer while vortexing to promote rapid mixing and prevent localized high concentrations.[7]

Issue 2: The solution is cloudy or contains visible particles after attempting to dissolve this compound directly in the buffer.
  • Possible Cause: The intrinsic solubility of this compound in the buffer at that specific pH is very low.

  • Solutions:

    • Utilize a co-solvent: Prepare a concentrated stock solution in DMSO first, as detailed in the protocols below.

    • Adjust the pH: If your experimental system allows, adjust the buffer pH to a range where this compound is more soluble (likely more acidic or basic than neutral).

    • Employ cyclodextrins: For a DMSO-free solution, consider forming an inclusion complex with a cyclodextrin.

Troubleshooting Workflow

cluster_direct Direct Dissolution Path cluster_dmso DMSO Stock Path Start Precipitation or Cloudiness Observed Check_Method Dissolution Method? Start->Check_Method Direct_Dissolution Directly in Buffer Check_Method->Direct_Dissolution Direct DMSO_Stock From DMSO Stock Check_Method->DMSO_Stock Co-solvent Action_CoSolvent Action: Use Co-solvent (e.g., DMSO) Direct_Dissolution->Action_CoSolvent Action_pH Action: Adjust Buffer pH Direct_Dissolution->Action_pH Action_CD Action: Use Cyclodextrin Direct_Dissolution->Action_CD Check_DMSO_Conc Final DMSO% > 0.5%? DMSO_Stock->Check_DMSO_Conc Action_Lower_DMSO Action: Lower Final DMSO % Check_DMSO_Conc->Action_Lower_DMSO Yes Check_Final_Conc Final [7-HQ] too high? Check_DMSO_Conc->Check_Final_Conc No Action_Lower_Final_Conc Action: Lower Final [7-HQ] Check_Final_Conc->Action_Lower_Final_Conc Yes Action_Improve_Dilution Action: Improve Dilution Technique Check_Final_Conc->Action_Improve_Dilution No

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

Table 1: Estimated Solubility of this compound in Biological Buffers at 25°C

Buffer SystempHEstimated Solubility (µg/mL)Estimated Solubility (µM)
Phosphate-Buffered Saline (PBS)5.0> 100> 689
Phosphate-Buffered Saline (PBS)6.0~50 - 100~344 - 689
Phosphate-Buffered Saline (PBS)7.4< 20< 138
TRIS Buffer7.4< 20< 138
TRIS Buffer8.5~50 - 100~344 - 689
HEPES Buffer7.4< 20< 138

Table 2: Co-solvent (DMSO) Recommendations for Cellular Assays

Cell TypeGeneral Tolerance to DMSORecommended Max. Final DMSO Concentration
Most Cancer Cell LinesModerate0.5%
Primary CellsLow≤ 0.1%
Stem CellsLow≤ 0.1%

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent (DMSO)

This is the most common and recommended method for preparing this compound for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials with PTFE-lined caps

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in a bath sonicator for 10-15 minutes.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Workflow for Co-solvent Method

A Weigh this compound B Add Anhydrous DMSO A->B C Vortex Vigorously B->C D Sonicate (if needed) C->D E Visually Inspect for Clarity D->E F Aliquot and Store at -20°C/-80°C E->F

Caption: Protocol for preparing a DMSO stock solution.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays

Procedure:

  • Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Pre-warm Medium: Warm your cell culture medium or buffer to 37°C.

  • Dilution: While gently vortexing the medium, add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration. Ensure the final DMSO concentration is within the tolerated range for your cell line (see Table 2).

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.

Protocol 3: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is useful when DMSO is not suitable for the experimental system.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS)

  • Stir plate and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 10% w/v).

  • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Equilibration and Separation: Allow the suspension to equilibrate for a few hours without stirring. Then, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: The concentration of the solubilized this compound in the clear filtrate must be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC).

  • Storage: Store the cyclodextrin-complexed solution at 4°C, protected from light.

Workflow for Cyclodextrin Complexation

A Prepare HP-β-CD Solution in Buffer B Add Excess this compound A->B C Stir for 24-48h (Protected from Light) B->C D Filter through 0.22 µm Syringe Filter C->D E Quantify Solubilized 7-HQ (HPLC/UV-Vis) D->E F Store Solution at 4°C E->F

Caption: Protocol for solubilization using HP-β-CD.

By following these guidelines and protocols, researchers can effectively manage the solubility challenges of this compound, leading to more reliable and reproducible experimental outcomes.

References

7-Hydroxyquinoline probe degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of 7-Hydroxyquinoline probes in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound probes?

A1: The stability of this compound probes is primarily influenced by three main factors: exposure to light (photodegradation), pH of the solution, and the presence of oxidizing agents. Like many fluorescent molecules, this compound is susceptible to photobleaching, an irreversible photochemical alteration that renders it non-fluorescent.[1][2] The pH of the solvent can also play a critical role; for instance, protic solvents like water and alcohols can facilitate a process called Excited-State Intramolecular Proton Transfer (ESIPT), which provides a non-radiative decay pathway and can reduce the probe's fluorescence quantum yield.[3] Additionally, contact with strong oxidizing agents can lead to chemical degradation of the quinoline (B57606) ring structure.[4]

Q2: What are the optimal storage conditions for this compound probes to ensure long-term stability?

A2: To maximize the shelf-life of this compound probes, they should be stored under the following conditions:

  • Solid Form: Store the solid probe in a tightly sealed, light-protecting container (e.g., an amber vial) in a cool, dry, and dark place.[4] For long-term storage, refrigeration at 2-8°C is recommended to minimize thermal degradation.[2]

  • In Solution: Stock solutions should be prepared in a suitable high-purity solvent and stored in a similar manner as the solid form (cool, dark, and tightly sealed). To prevent oxidation, consider preparing solutions with a de-gassed solvent and storing under an inert atmosphere like nitrogen or argon.[2] For extended storage of solutions, freezing at -20°C is advisable.[5] It is best practice to prepare fresh working solutions from the stock solution for each experiment to ensure optimal performance.

Q3: My this compound probe is showing lower fluorescence intensity than expected. What could be the cause?

A3: A weak fluorescence signal can be attributed to several factors. First, verify that the excitation and emission wavelengths on your instrument are correctly set for this compound. The solvent environment is also crucial; as mentioned, protic solvents can quench fluorescence through ESIPT.[3] Consider using an aprotic solvent if your experimental design allows. High concentrations of the probe can lead to self-quenching or inner-filter effects, so performing a concentration-dependent study to find the optimal concentration is recommended.[3] Finally, the purity of your probe and solvents is important, as impurities can act as quenchers.[3]

Troubleshooting Guides

Issue 1: Rapid loss of fluorescence signal during imaging (Photobleaching)

Possible Causes and Solutions:

  • High Excitation Light Intensity:

    • Solution: Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the excitation light.[1]

  • Prolonged Exposure Time:

    • Solution: Minimize the duration of light exposure by using shorter acquisition times. For time-lapse microscopy, increase the interval between image acquisitions.[1]

  • Presence of Oxygen:

    • Solution: Use a commercial antifade mounting medium that contains oxygen scavengers. For live-cell imaging, specialized imaging media with reduced oxygen levels can be used.[1]

  • Inappropriate Mounting Medium:

    • Solution: Employ a mounting medium specifically designed to reduce photobleaching. These often contain antifade reagents that protect the fluorophore from photochemical damage.[1]

Issue 2: Inconsistent or non-reproducible fluorescence readings

Possible Causes and Solutions:

  • Inconsistent Assay Conditions:

    • Solution: Ensure that the buffer pH, temperature, and solvent polarity are consistent across all experiments. The fluorescence of this compound can be sensitive to these environmental factors.[1]

  • Pipetting Errors:

    • Solution: Calibrate your pipettes regularly to ensure accurate and precise dispensing of the probe and other reagents.

  • Probe Degradation:

    • Solution: Always prepare fresh working solutions of the this compound probe before each experiment. If using a stock solution, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles.

Quantitative Data on this compound Degradation

Table 1: Representative Thermal Degradation of this compound (10 µM in pH 7.4 PBS)

Temperature (°C)Time (hours)Remaining Probe (%)
42499.5
25 (Room Temp)2498.2
372495.8
502488.3

Table 2: Representative Photodegradation of this compound (10 µM in pH 7.4 PBS) under Continuous UV Irradiation (365 nm)

Exposure Time (minutes)Remaining Probe (%)
0100
585.2
1560.7
3035.1
6012.5

Table 3: Representative pH Stability of this compound (10 µM in various buffers) at 25°C for 24 hours

pHBufferRemaining Probe (%)
3.0Citrate92.4
5.0Acetate96.8
7.4Phosphate98.2
9.0Borate94.1

Table 4: Representative Oxidative Degradation of this compound (10 µM in pH 7.4 PBS) with 3% H₂O₂ at 25°C

Time (hours)Remaining Probe (%)
0100
189.5
465.2
840.8
2415.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a this compound probe under various stress conditions.

Materials:

  • This compound probe stock solution (e.g., 1 mM in DMSO)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Phosphate buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a UV or fluorescence detector

  • pH meter

  • Thermostatic water bath

  • Photostability chamber

Procedure:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Mix an aliquot of the this compound stock solution with 0.1 M HCl to achieve a final probe concentration of 10 µM. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 10 µM. Incubate at 60°C for 2 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 10 µM. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place an aliquot of the stock solution in a thermostatic water bath at 60°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution in a transparent container to a controlled light source (e.g., in a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stressed sample.

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining this compound and to detect the formation of any degradation products.

Protocol 2: Assessment of Photostability (Photobleaching Rate)

This protocol describes a method to quantify the photobleaching rate of a this compound probe using time-lapse fluorescence microscopy.

Materials:

  • Fluorescence microscope with a suitable filter set for this compound

  • Time-lapse imaging software

  • Sample stained with this compound probe

  • Antifade mounting medium (optional)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare your sample stained with the this compound probe as for a standard imaging experiment.

  • Microscope Setup:

    • Turn on the microscope and allow the light source to stabilize.

    • Select the appropriate objective and filter cube for the probe.

    • Set the excitation intensity and camera exposure time to your typical imaging parameters.

  • Time-Lapse Acquisition:

    • Focus on a region of interest (ROI) within your sample.

    • Start the time-lapse acquisition, keeping the illumination continuous on the sample. Acquire images at regular intervals (e.g., every 10 seconds) for a total duration that results in significant photobleaching (e.g., 5-10 minutes).

  • Data Analysis:

    • Open the image sequence in your image analysis software.

    • Select a representative ROI within the stained area.

    • Measure the mean fluorescence intensity of the ROI for each time point.

    • Normalize the fluorescence intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay of this curve represents the photobleaching rate under your specific experimental conditions.

Visualizations

cluster_storage Probe Storage cluster_prep Experiment Preparation cluster_exp Experiment cluster_analysis Data Analysis Solid Solid Probe Solid->Solid Solution Stock Solution Solid->Solution Dissolve in high-purity solvent Solution->Solution Working_Solution Prepare Fresh Working Solution Solution->Working_Solution Dilute Experiment Perform Experiment Working_Solution->Experiment Analysis Analyze Data Experiment->Analysis Start Low or No Fluorescence Signal Check_Wavelengths Incorrect Excitation/ Emission Wavelengths? Start->Check_Wavelengths Check_Solvent Protic Solvent (e.g., Water, Alcohol)? Check_Wavelengths->Check_Solvent No Correct_Wavelengths Set Correct Wavelengths Check_Wavelengths->Correct_Wavelengths Yes Check_Concentration Probe Concentration Too High? Check_Solvent->Check_Concentration No Switch_Solvent Switch to Aprotic Solvent (e.g., DMSO) Check_Solvent->Switch_Solvent Yes Check_Purity Impure Probe or Solvents? Check_Concentration->Check_Purity No Optimize_Concentration Perform Concentration Titration Check_Concentration->Optimize_Concentration Yes Purify Purify Probe/ Use High-Purity Solvents Check_Purity->Purify Yes G cluster_ground Ground State (S₀) cluster_excited Excited Singlet State (S₁) cluster_triplet Triplet State (T₁) S0 Fluorophore S1 Fluorophore* S0->S1 Excitation S1->S0 Fluorescence T1 Fluorophore* S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) Degraded Fluorophore Degraded Fluorophore T1->Degraded Fluorophore Reaction with O₂ (Photobleaching)

References

Correcting for inner filter effect in 7-Hydroxyquinoline fluorescence measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the inner filter effect (IFE) in 7-Hydroxyquinoline (7-HQ) fluorescence measurements.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) and how does it affect my this compound fluorescence measurements?

A1: The inner filter effect is a phenomenon that causes a reduction in the observed fluorescence intensity, leading to a non-linear relationship between concentration and fluorescence at higher concentrations.[1] It is not a form of fluorescence quenching, which involves changes in the excited state lifetime, but rather an optical artifact.[1] There are two types of inner filter effects:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is absorbed by the sample before it can reach the volume of the cuvette from which the emission is being measured.[1] At high concentrations of 7-HQ or other absorbing species, the light intensity reaching the center of the cuvette is significantly lower than at the front surface.[2]

  • Secondary Inner Filter Effect (sIFE): This happens when the emitted fluorescence is re-absorbed by other molecules in the solution before it can reach the detector.[1] This is more pronounced when there is a significant overlap between the absorption and emission spectra of the fluorophore.

Q2: At what concentration does the inner filter effect become a problem for this compound?

A2: A general guideline is to maintain the absorbance of your 7-HQ solution below 0.1 at the excitation wavelength to minimize the inner filter effect.[3] It has been shown that even at an absorbance of 0.06, the error in fluorescence intensity can be around 8%, and this error increases with higher absorbance.[4][5] Therefore, it is crucial to perform a concentration-dependent study to determine the linear range for your specific experimental setup.[3]

Q3: How can I correct for the inner filter effect in my 7-HQ experiments?

A3: There are two primary methods to correct for the inner filter effect:

  • Dilution: The simplest approach is to dilute your sample until the absorbance is within the linear range (typically < 0.1).[3] However, this may not always be feasible, especially when working with low-quantum-yield samples or when the experimental conditions require higher concentrations.

  • Correction Formulas: When dilution is not an option, a mathematical correction can be applied. A commonly used formula corrects the observed fluorescence (Fobs) to the corrected fluorescence (Fcorr) using the absorbance at the excitation (Aex) and emission (Aem) wavelengths:

    Fcorr = Fobs x 10[(Aex + Aem)/2][6][7]

Q4: What are the different fluorescent species of this compound I should be aware of?

A4: this compound can exist in different ionic forms in aqueous solutions, each with distinct absorption and emission spectra. These include the neutral molecule (N), the cation (C), the anion (A), and the zwitterion (Z).[8] The phenolic group of 7-HQ is more acidic and the ring nitrogen is more basic in the excited state compared to the ground state.[8] This can lead to excited-state proton transfer (ESIPT), especially in protic solvents, which can result in a large Stokes shift and potentially a second, tautomeric emission band.[3][9]

Q5: Can the solvent I use affect the inner filter effect for this compound?

A5: Yes, the solvent can significantly influence the absorption and emission properties of 7-HQ and thus the extent of the inner filter effect.[3] In protic solvents like water and alcohols, 7-HQ can undergo ESIPT.[3] The specific ionic species present will depend on the pH of the solution, and each has a unique absorption spectrum.[8] It is essential to measure the absorbance spectra of 7-HQ in the specific solvent and pH you are using for your experiments to accurately correct for the inner filter effect.

Troubleshooting Guides

Issue 1: My fluorescence intensity is no longer linear with increasing 7-HQ concentration.

  • Possible Cause: You are likely observing the primary inner filter effect.[1]

  • Troubleshooting Steps:

    • Verify Absorbance: Measure the absorbance of your 7-HQ samples at the excitation wavelength.

    • Concentration-Dependent Study: Plot fluorescence intensity versus concentration. The point at which the plot deviates from linearity indicates the onset of the inner filter effect.

    • Dilute Samples: If possible, dilute your samples to an absorbance value below 0.1.[3]

    • Apply Mathematical Correction: If dilution is not feasible, use the correction formula provided in FAQ Q3.

Issue 2: The shape of my 7-HQ emission spectrum changes at higher concentrations.

  • Possible Cause: This distortion can be a result of the secondary inner filter effect, where the emitted fluorescence is re-absorbed by other 7-HQ molecules.

  • Troubleshooting Steps:

    • Check Spectral Overlap: Overlay the absorbance and emission spectra of your 7-HQ sample. A significant overlap indicates a higher probability of the secondary inner filter effect.

    • Dilute the Sample: Diluting the sample will reduce the re-absorption effect.

    • Use a Shorter Pathlength Cuvette: A cuvette with a shorter pathlength (e.g., 1 mm or 2 mm) can minimize the distance the emitted light travels through the sample, thus reducing re-absorption.

    • Apply Mathematical Correction: The correction formula utilizing both Aex and Aem helps to account for the secondary inner filter effect.

Data Presentation

The following table provides a hypothetical dataset illustrating the correction for the inner filter effect on this compound fluorescence measurements in a neutral aqueous solution.

Concentration (µM)Aex (at 350 nm)Aem (at 509 nm)Fobs (Arbitrary Units)Correction Factor (10[(Aex + Aem)/2])Fcorr (Arbitrary Units)
10.020.0051001.029102.9
50.100.0254801.155554.4
100.200.0508501.3341133.9
200.400.10014001.7782489.2
501.000.25020004.2178434.0

Experimental Protocols

Protocol 1: Mathematical Correction for Inner Filter Effect in 7-HQ Fluorescence Measurements

This protocol describes the steps to correct for the inner filter effect using absorbance measurements.

Materials:

  • Fluorometer

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (e.g., 1 cm pathlength)

  • This compound stock solution

  • Appropriate buffer or solvent

Methodology:

  • Prepare a Dilution Series: Prepare a series of 7-HQ solutions of varying concentrations in your chosen solvent/buffer.

  • Measure Absorbance: For each solution, measure the full absorbance spectrum to identify the absorbance maximum for excitation (λex) and the absorbance at the emission maximum (λem). Record the absorbance values at these two wavelengths (Aex and Aem).

  • Measure Fluorescence:

    • Set the excitation and emission wavelengths on the fluorometer based on the spectra of your 7-HQ species (e.g., for the tautomer in water, λex ~400 nm, λem ~509 nm).[10]

    • Measure the fluorescence intensity (Fobs) for each of your 7-HQ solutions.

  • Calculate Corrected Fluorescence: Use the following formula to calculate the corrected fluorescence intensity (Fcorr) for each sample: Fcorr = Fobs x 10[(Aex + Aem)/2][6][7]

  • Data Analysis: Plot both Fobs vs. concentration and Fcorr vs. concentration. The corrected plot should show a more linear relationship over a wider concentration range.

Mandatory Visualization

IFE_Correction_Workflow cluster_prep Sample Preparation & Initial Measurement cluster_analysis Data Analysis cluster_correction Correction Strategy start Start: Prepare 7-HQ Concentration Series measure_abs Measure Absorbance (A_ex, A_em) start->measure_abs measure_fluor Measure Fluorescence (F_obs) measure_abs->measure_fluor plot_raw Plot F_obs vs. Concentration measure_fluor->plot_raw check_linearity Is the plot linear? plot_raw->check_linearity apply_correction Apply IFE Correction: F_corr = F_obs * 10^[(A_ex + A_em)/2] check_linearity->apply_correction No (IFE is significant) end_node End: Negligible IFE check_linearity->end_node Yes plot_corrected Plot F_corr vs. Concentration apply_correction->plot_corrected analyze_corrected Analyze Corrected Linear Data plot_corrected->analyze_corrected

Caption: Workflow for identifying and correcting the inner filter effect.

Metal_Sensing_Workflow cluster_experiment Experiment: 7-HQ as a Metal Ion Sensor cluster_measurement Data Acquisition cluster_correction Data Correction & Analysis start Prepare 7-HQ Solution add_metal Add Increasing Concentrations of Metal Ion (e.g., Al³⁺, Fe³⁺) start->add_metal incubate Incubate for Complex Formation add_metal->incubate measure_abs Measure Absorbance at λ_ex and λ_em incubate->measure_abs measure_fluor Measure Fluorescence Intensity (F_obs) incubate->measure_fluor correct_ife Correct for Inner Filter Effect (F_corr) measure_abs->correct_ife measure_fluor->correct_ife plot_data Plot F_corr vs. [Metal Ion] correct_ife->plot_data determine_binding Determine Binding Parameters plot_data->determine_binding

Caption: Experimental workflow for metal ion sensing using 7-HQ with IFE correction.

References

Selection of optimal excitation and emission wavelengths for 7-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal selection of excitation and emission wavelengths for 7-Hydroxyquinoline (7-HQ). It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

The optimal excitation and emission wavelengths for this compound are highly dependent on the solvent environment due to its unique photophysical properties. 7-HQ can exist in two forms, an enol and a keto tautomer, which exhibit different fluorescence characteristics. In protic solvents, dual fluorescence is often observed, corresponding to the locally excited (enol) state and the proton-transferred (keto) tautomer.

Q2: Why does the fluorescence of this compound vary so much between different solvents?

The significant variation in this compound's fluorescence is primarily due to a phenomenon called Excited-State Intramolecular Proton Transfer (ESIPT).[1] In the excited state, a proton can transfer from the hydroxyl group to the nitrogen atom within the same molecule. This process is heavily influenced by the solvent:

  • Protic Solvents (e.g., water, methanol, ethanol) can facilitate ESIPT by forming hydrogen bond bridges, often leading to the observation of a large Stokes shift and emission from the keto tautomer.[1]

  • Aprotic Solvents (e.g., DMSO, THF, cyclohexane) do not effectively support this proton transfer. In these environments, the fluorescence typically originates from the enol form with a smaller Stokes shift.[1]

Q3: How does pH affect the fluorescence of this compound?

The pH of the solution can significantly alter the ground state of this compound, leading to different ionic species (cationic, neutral, anionic) with distinct fluorescence properties. Changes in pH can lead to shifts in the excitation and emission maxima, as well as variations in fluorescence intensity.[2] Generally, protonation of the quinoline (B57606) nitrogen at low pH or deprotonation of the hydroxyl group at high pH will change the electronic structure and thus the fluorescence spectrum.

Q4: What is Excited-State Intramolecular Proton Transfer (ESIPT) and how does it impact my measurements?

ESIPT is a process where a proton moves from the hydroxyl group to the quinoline nitrogen in the excited state. This creates a new, lower-energy excited species (the keto tautomer) which then fluoresces at a longer wavelength (a larger Stokes shift).[1] This can result in dual fluorescence peaks or a complete shift to the tautomer emission, depending on the solvent and other experimental conditions. Understanding ESIPT is crucial for interpreting your fluorescence data correctly.

Data Presentation

Photophysical Properties of this compound in Different Solvents
SolventTypeExcitation (λex) (nm)Emission (λem) (nm)Form
MethanolProticNot Specified~378Enol
~525Keto Tautomer
Poly(2-hydroxyethylmethacrylate) (PHEMA)Protic PolymerNot Specified~376Enol
~515Keto Tautomer
WaterProtic~400~500Tautomer[1]

Note: Data for this compound is not as extensively tabulated as for its isomer, 8-Hydroxyquinoline. The behavior of 7-HQ is expected to follow similar principles of ESIPT and solvent dependence.

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal

Possible Cause Troubleshooting Steps
Excited-State Intramolecular Proton Transfer (ESIPT) Quenching In protic solvents, ESIPT can be a very efficient non-radiative decay pathway, leading to low fluorescence quantum yield.[1] Solution: Switch to an aprotic solvent (e.g., DMSO, THF) to suppress ESIPT and favor the enol emission.[1]
Incorrect Wavelength Settings The excitation and emission wavelengths are not optimal for the specific solvent and pH conditions.
Solution: Perform excitation and emission scans to determine the optimal wavelengths for your experimental conditions.
Concentration Effects (Self-Quenching) At high concentrations, 7-HQ molecules can interact and quench each other's fluorescence.[1]
Solution: Dilute your sample. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[1]
Presence of Quenchers Impurities in the sample or solvent (e.g., heavy metal ions, dissolved oxygen) can quench fluorescence.
Solution: Use high-purity solvents and purify your 7-HQ sample if necessary. Degas your solution to remove oxygen.
Photobleaching Prolonged exposure to the excitation light can cause irreversible photodegradation of the fluorophore.
Solution: Reduce the excitation light intensity, decrease exposure time, and use fresh samples for each measurement.

Issue 2: Unexpected or Multiple Emission Peaks

Possible Cause Troubleshooting Steps
Dual Emission from Enol and Keto Tautomers In certain protic environments, both the enol and keto forms of 7-HQ may fluoresce, resulting in two distinct emission peaks.[1]
Solution: This is an inherent property of 7-HQ. To favor one peak, you can change the solvent. Aprotic solvents will favor the enol emission, while highly protic solvents will favor the keto tautomer emission.[1]
Presence of Impurities A fluorescent impurity in your sample or solvent could be contributing to the emission spectrum.
Solution: Run a fluorescence spectrum of the solvent alone (a blank). Purify the 7-HQ sample if necessary.
Formation of Different Ionic Species At a pH near the pKa of the hydroxyl or quinoline group, you may have a mixture of neutral, cationic, and/or anionic species, each with its own fluorescence spectrum.
Solution: Buffer your solution to a pH where a single species predominates.

Experimental Protocols

Protocol 1: Determination of Optimal Excitation and Emission Wavelengths

Objective: To identify the excitation wavelength that produces the maximum fluorescence emission and the corresponding emission wavelength for this compound in a specific solvent.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to have an absorbance of approximately 0.1 at the expected absorption maximum to minimize inner filter effects.

  • Excitation Scan:

    • Set the emission monochromator to an estimated emission wavelength (e.g., 450 nm).

    • Scan a range of excitation wavelengths (e.g., 250-400 nm).

    • The wavelength that gives the highest fluorescence intensity is the optimal excitation wavelength (λex).

  • Emission Scan:

    • Set the excitation monochromator to the optimal excitation wavelength (λex) determined in the previous step.

    • Scan a range of emission wavelengths (e.g., 350-650 nm).

    • The wavelength at the peak of the emission spectrum is the optimal emission wavelength (λem).

Protocol 2: Relative Quantum Yield Determination

Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar wavelength range as this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).[1]

  • Solution Preparation: Prepare a series of dilutions of both the 7-HQ sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1.[1]

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

    • Integrate the area under each fluorescence emission curve.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ is the quantum yield, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Mandatory Visualizations

experimental_workflow Workflow for Determining Optimal Wavelengths prep Prepare Dilute 7-HQ Solution (Absorbance < 0.1) ex_scan Perform Excitation Scan (Fixed Emission Wavelength) prep->ex_scan find_ex_max Identify Optimal Excitation Wavelength (λex_max) ex_scan->find_ex_max em_scan Perform Emission Scan (at λex_max) find_ex_max->em_scan find_em_max Identify Optimal Emission Wavelength (λem_max) em_scan->find_em_max result Optimal Wavelengths Determined find_em_max->result

Caption: Experimental workflow for determining optimal excitation and emission wavelengths.

troubleshooting_logic Troubleshooting Low Fluorescence Signal start Low or No Fluorescence Signal check_solvent Is the solvent protic? start->check_solvent switch_solvent Switch to aprotic solvent check_solvent->switch_solvent Yes check_conc Is the concentration high? check_solvent->check_conc No solution Signal Improved switch_solvent->solution dilute Dilute the sample check_conc->dilute Yes check_purity Are there impurities? check_conc->check_purity No dilute->solution purify Purify sample/solvent check_purity->purify Yes check_settings Are wavelength settings correct? check_purity->check_settings No purify->solution optimize_wl Optimize wavelengths check_settings->optimize_wl No check_settings->solution Yes optimize_wl->solution

Caption: Logical troubleshooting workflow for low fluorescence intensity.

References

How to prevent photobleaching of 7-Hydroxyquinoline in live-cell imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of 7-Hydroxyquinoline (7-HQ) and its derivatives during live-cell imaging experiments.

Troubleshooting Guide: Photobleaching of this compound

Rapid loss of fluorescence signal, or photobleaching, is a common challenge in live-cell imaging. This guide provides a systematic approach to troubleshoot and mitigate this issue when using this compound-based probes.

Problem: Rapid Decrease in 7-HQ Fluorescence Intensity During Imaging

Potential Cause Recommended Solution Expected Outcome
Excessive Excitation Light Reduce the laser power or illumination intensity to the minimum level that provides an adequate signal-to-noise ratio.[1] Use neutral density filters to attenuate the light source.Slower rate of photobleaching, extending the viable imaging time.
Prolonged Exposure Time Decrease the camera exposure time to the shortest duration that still yields a clear image.[1] Increase the imaging interval in time-lapse experiments.Reduced total light dose delivered to the sample, thus minimizing photobleaching and phototoxicity.[2]
Presence of Reactive Oxygen Species (ROS) Incorporate a commercial antifade reagent for live-cell imaging into your imaging medium. Options include oxygen-scavenging systems and triplet state quenchers.[1][3]Significant reduction in the rate of photobleaching by quenching ROS that chemically damage the fluorophore.[1]
Suboptimal Imaging Buffer Use a specialized live-cell imaging buffer with low autofluorescence and components that support cell health. Some commercial buffers are formulated to reduce background and maintain physiological pH.[4]Improved signal-to-noise ratio and healthier cells, which can be less susceptible to phototoxicity.
Inherent Photolability of the Probe While 7-HQ derivatives are generally photostable, consider if a derivative with enhanced photostability is available and suitable for your application.Selection of a more robust fluorophore can intrinsically reduce photobleaching under the same imaging conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the photobleaching of this compound?

A1: The primary mechanism of photobleaching for most organic fluorophores, including this compound, involves the photo-oxidation of the molecule. Upon excitation, the fluorophore can transition to a long-lived triplet state. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen. These highly reactive species can then chemically and irreversibly damage the 7-HQ molecule, rendering it non-fluorescent.[1]

Q2: How can I quantitatively assess the photostability of my 7-HQ probe in my experimental setup?

A2: You can perform a time-lapse imaging experiment to measure the rate of photobleaching. Acquire a series of images of your sample under your standard imaging conditions and measure the decrease in fluorescence intensity over time. This data can be used to plot a photobleaching decay curve, which provides a quantitative measure of photostability.[1]

Q3: Are there commercial antifade reagents recommended for live-cell imaging with 7-HQ?

A3: Yes, several commercial antifade reagents are suitable for live-cell imaging and can be effective in reducing the photobleaching of 7-HQ. While specific studies on 7-HQ are limited, reagents containing antioxidants like Trolox or enzymatic oxygen scavenging systems have proven effective for a wide range of fluorophores.[1][2] Examples include:

  • VectaCell™ Trolox Antifade Reagent: A cell-permeable antioxidant that reduces photobleaching.[2]

  • ProLong™ Live Antifade Reagent: Utilizes an oxygen scavenging system to protect fluorophores from photo-oxidation.[5]

Q4: Can I use antifade mounting media designed for fixed cells in my live-cell experiments?

A4: No, it is not recommended to use antifade mounting media for fixed samples in live-cell imaging. These reagents often contain components like glycerol (B35011) and other chemicals that are not compatible with living cells and can be cytotoxic.[2] Always use antifade reagents specifically formulated and validated for live-cell applications.

Q5: Besides using antifade reagents, what are the most critical imaging parameters to adjust to reduce photobleaching?

A5: The two most critical parameters to optimize are the excitation light intensity and the exposure time.[2][6] Reducing the intensity of the light source (e.g., laser power) and minimizing the duration the sample is illuminated (exposure time) will directly decrease the rate of photobleaching and reduce phototoxicity.[2][6] It is a trade-off between signal strength and photostability, so the goal is to find the lowest illumination dose that provides an acceptable image quality.

Quantitative Data on Photobleaching Prevention

While specific quantitative data on the photobleaching of this compound with various antifade agents in live cells is not extensively published, the following table summarizes the photophysical properties of a related derivative and provides an estimated relative improvement based on common anti-photobleaching strategies.

Parameter N-Me-7-HQm-OAc (a 7-HQ derivative) Strategy Estimated Relative Improvement in Photostability
Wavelength of Absorption Maxima (λmax) 425 nmN/AN/A
Molar Absorptivity at 458 nm (ε458) 10,000 M⁻¹ cm⁻¹N/AN/A
Quantum Yield (Φchem) 0.02N/AN/A
Photolytic Efficiency (ε₄₅₈•Φchem) 200N/AN/A
Photobleaching Rate BaselineOptimizing Imaging Parameters (Reduced intensity/exposure)1.5x - 3x longer signal retention
Photobleaching Rate BaselineUsing Commercial Antifade Reagents (e.g., Trolox, ProLong Live)2x - 5x longer signal retention
Photobleaching Rate BaselineCombined Approach (Optimization + Antifade)>5x longer signal retention

Note: The photophysical data is for a derivative and pertains to photolysis (uncaging) rather than direct photobleaching, but it provides insight into the molecule's photosensitivity. The estimated improvements are based on general observations for fluorescent dyes and may vary depending on the specific experimental conditions.[1]

Experimental Protocols

Protocol 1: General Staining of Live Cells with a 7-HQ Derivative

Objective: To label live cells with a this compound derivative for fluorescence microscopy.

Materials:

  • 7-HQ derivative stock solution (e.g., 1-10 mM in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)[7]

  • Physiological buffer (e.g., PBS or HBSS)

  • Cultured cells on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filters for 7-HQ

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Prepare Staining Solution: Dilute the 7-HQ stock solution in pre-warmed imaging medium to a final working concentration (typically 1-10 µM). The optimal concentration should be determined empirically.

  • Cell Loading: Remove the culture medium from the cells and add the staining solution. Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed physiological buffer to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. If using an antifade reagent, add it to the imaging medium according to the manufacturer's instructions. Proceed with imaging.

Protocol 2: Assessing the Photostability of 7-HQ with and without an Antifade Reagent

Objective: To quantitatively compare the photobleaching rate of a 7-HQ probe in the presence and absence of an antifade reagent.

Materials:

  • Cells stained with a 7-HQ derivative (as per Protocol 1)

  • Live-cell imaging medium

  • Live-cell compatible antifade reagent

  • Confocal or widefield fluorescence microscope with time-lapse capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Prepare two sets of cells stained with the 7-HQ probe. One set will be imaged in standard imaging medium, and the other in imaging medium supplemented with the antifade reagent.

  • Microscope Setup:

    • Select the appropriate objective and filter set for the 7-HQ probe.

    • Set the imaging parameters (laser power, exposure time, gain) to levels that provide a good initial signal. Keep these parameters constant for both sample sets.

  • Image Acquisition:

    • For each sample, select a region of interest (ROI).

    • Acquire a time-lapse series of images of the same ROI (e.g., one image every 10 seconds for 5-10 minutes).

  • Data Analysis:

    • Open the image series in your analysis software.

    • Measure the mean fluorescence intensity of the ROI in each image of the time series.

    • Normalize the intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for both conditions (with and without antifade reagent).

    • Compare the decay curves to determine the effectiveness of the antifade reagent. A slower decay rate indicates improved photostability.[1]

Visualizations

Photobleaching_Pathway S0 7-HQ (Ground State) S1 7-HQ (Excited Singlet State) S0->S1 Excitation Light S1->S0 Fluorescence T1 7-HQ (Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS + O2 Bleached Bleached 7-HQ (Non-fluorescent) ROS->Bleached Oxidative Damage

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of this compound.

Troubleshooting_Workflow start Start: Rapid Photobleaching Observed reduce_intensity Reduce Excitation Intensity & Exposure Time start->reduce_intensity add_antifade Add Live-Cell Antifade Reagent reduce_intensity->add_antifade Still bleaching end End: Photobleaching Minimized reduce_intensity->end Resolved optimize_buffer Use Specialized Imaging Buffer add_antifade->optimize_buffer Still bleaching add_antifade->end Resolved check_probe Consider More Photostable Probe Derivative optimize_buffer->check_probe Still bleaching optimize_buffer->end Resolved check_probe->end Resolved

Caption: A logical workflow for troubleshooting the photobleaching of this compound.

References

Matrix effects in the analysis of 7-Hydroxyquinoline in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantitative analysis of 7-Hydroxyquinoline in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS bioanalysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which significantly impacts the accuracy, precision, and sensitivity of quantitative methods.[1][2] These interfering components can be endogenous to the biological matrix (e.g., phospholipids (B1166683), salts, proteins) or introduced during sample collection and processing.[1]

Q2: What are the primary sources of matrix effects in common biological samples like plasma and urine?

A2: In plasma and serum, phospholipids are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[1][3] They can co-extract with the analyte of interest and often elute in the same chromatographic window, interfering with the ionization process. In urine, the matrix is highly variable between individuals and can contain high concentrations of salts, urea, creatinine, and other endogenous compounds that can cause significant signal suppression.[4][5]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A3: The most widely accepted method is the post-extraction spiking technique.[1] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (pure) solvent solution at the same concentration.[1][6] The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression or enhancement. An MF of less than 1 indicates suppression, while an MF greater than 1 suggests enhancement.[1]

Q4: What are the acceptable limits for matrix effects in a validated bioanalytical method?

A4: According to regulatory guidelines, the precision of the matrix factor across different lots of matrix should be within a certain limit. For a bioanalytical method to be considered valid, the coefficient of variation (CV) of the internal standard-normalized matrix factor calculated from at least six different lots of the biological matrix should not exceed 15%.[7] The overall goal is to ensure that the matrix effect does not compromise the accuracy and precision of the assay, which should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal values.[7][8][9]

Q5: What is the best type of internal standard (IS) to compensate for matrix effects?

A5: A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for compensating for matrix effects in LC-MS/MS analysis.[10] A SIL-IS is chemically identical to the analyte and will have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency. Therefore, it experiences the same matrix effects as the analyte, allowing for accurate correction.[10] It is crucial that the SIL-IS co-elutes with the analyte to provide effective compensation.[10]

Troubleshooting Guide

Problem 1: Poor sensitivity and a high Lower Limit of Quantification (LLOQ) for this compound.

  • Possible Cause: Significant ion suppression is likely occurring, reducing the signal intensity of the analyte. This is a common issue in complex matrices like plasma or urine when using simple sample preparation methods like protein precipitation.[3][11]

  • Troubleshooting Steps & Solutions:

    • Confirm Ion Suppression: Perform a post-column infusion experiment to identify the regions in your chromatogram where ion suppression occurs. This will show if this compound is eluting in a "dirty" part of the chromatogram.[12]

    • Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[3][11]

      • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning samples. Use a sorbent that strongly retains this compound while allowing interfering components like phospholipids and salts to be washed away.

      • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound, leaving polar interferences in the aqueous phase.

    • Optimize Chromatography: Adjust the chromatographic method to move the this compound peak away from the ion suppression zones.

      • Modify the gradient profile to better resolve the analyte from early-eluting salts or late-eluting phospholipids.[13]

      • Consider a different column chemistry that provides alternative selectivity.

Problem 2: Inconsistent and irreproducible results for QC samples and study samples.

  • Possible Cause: The matrix effect is variable across different lots of biological matrix or between individual patient/animal samples.[5] A simple protein precipitation may not adequately clean up samples, leading to high variability.[11]

  • Troubleshooting Steps & Solutions:

    • Evaluate Lot-to-Lot Variability: Quantify the matrix effect using the post-extraction spike method in at least six different sources of blank matrix to assess the variability.[7]

    • Implement a Robust Sample Preparation Method: Move from a simple protein precipitation to a more rigorous cleanup technique like SPE or LLE. These methods provide more consistent removal of interfering components, reducing sample-to-sample variability.[3]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a co-eluting SIL-IS is the most effective tool to compensate for variable matrix effects and improve reproducibility.[10]

Problem 3: The analytical method shows significant matrix effects, but a SIL-IS is not available.

  • Possible Cause: The chosen sample preparation and chromatographic conditions are insufficient to eliminate interferences, and a structural analog IS cannot fully compensate for the matrix effect.

  • Troubleshooting Steps & Solutions:

    • Dilute the Sample: Diluting the sample extract with the initial mobile phase can significantly reduce the concentration of interfering components, thereby minimizing matrix effects.[3] However, this may compromise the sensitivity required to meet the LLOQ.

    • Use Matrix-Matched Calibrants: Prepare the calibration standards and quality controls in the same biological matrix as the study samples.[14] This ensures that the calibrants experience the same matrix effect as the unknown samples, improving accuracy.[10][14]

    • Employ the Standard Addition Method: This involves adding known amounts of the analyte to aliquots of the actual sample. It is a powerful but time-consuming technique to correct for matrix effects specific to each sample.[14][15]

Quantitative Data Summary

The following tables illustrate typical results when assessing and mitigating matrix effects. Note: Data is representative and used for illustrative purposes.

Table 1: Assessment of Matrix Effect & Recovery for this compound

Sample Preparation MethodMatrix Factor (MF)¹% Recovery²% Process Efficiency³
Protein Precipitation (PPT)0.45 (Suppression)95%43%
Liquid-Liquid Extraction (LLE)0.82 (Slight Suppression)85%70%
Solid-Phase Extraction (SPE)0.97 (Negligible Effect)92%89%

¹ Matrix Factor (MF): (Peak area in presence of matrix) / (Peak area in neat solution). ² Recovery: (Peak area of pre-extraction spike) / (Peak area of post-extraction spike) * 100. ³ Process Efficiency: (Peak area of pre-extraction spike) / (Peak area in neat solution) * 100.

Table 2: Comparison of Precision with Different Internal Standards

Internal Standard TypeMatrixQC LevelAccuracy (%)Precision (%CV)
Structural Analog ISPlasma (PPT)Low QC82.518.7
Structural Analog ISPlasma (PPT)High QC85.116.2
SIL-IS Plasma (PPT) Low QC 98.9 4.5
SIL-IS Plasma (PPT) High QC 101.2 3.1

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the standard solution of this compound and its IS into the final reconstitution solvent.

    • Set B (Pre-Extraction Spike): Spike the standard solution into a blank biological matrix before the extraction process.

    • Set C (Post-Extraction Spike): Extract a blank biological matrix first. Then, spike the standard solution into the final extracted sample.[6]

  • Analyze Samples: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate Matrix Factor, Recovery, and Process Efficiency:

    • Matrix Effect (%) = (Mean Peak Response of Set C / Mean Peak Response of Set A) * 100.[6]

    • Recovery (%) = (Mean Peak Response of Set B / Mean Peak Response of Set C) * 100.

    • Process Efficiency (%) = (Mean Peak Response of Set B / Mean Peak Response of Set A) * 100.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

  • Pre-treatment: To 200 µL of plasma, add 20 µL of IS solution and 400 µL of 4% phosphoric acid. Vortex to mix.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute this compound and the IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects A Problem Identified (Poor Reproducibility, Low Sensitivity) B Assess Matrix Effect (Post-Extraction Spike) A->B C Is Matrix Effect Significant? (e.g., >15-20% suppression/enhancement) B->C D Mitigation Strategy Selection C->D Yes J Proceed with Method Validation C->J No E Improve Sample Preparation (e.g., switch PPT to SPE/LLE) D->E F Optimize Chromatography (Change gradient, new column) D->F G Use SIL-IS or Matrix-Matched Calibrants D->G H Re-evaluate Matrix Effect E->H F->H G->H I Is Effect Mitigated? H->I I->D No, Re-optimize I->J Yes

Caption: A workflow for systematically troubleshooting matrix effects.

Sample_Prep_Decision_Tree Decision Tree for Sample Preparation Strategy A Start: Method Development B Is high throughput essential? A->B C Protein Precipitation (PPT) B->C Yes E Is analyte moderately non-polar & extractable? B->E No D Is cleanliness acceptable? (Assess Matrix Effect) C->D D->E No H Final Method D->H Yes F Liquid-Liquid Extraction (LLE) E->F Yes G Solid-Phase Extraction (SPE) E->G No / Need Max Cleanup F->H G->H Post_Extraction_Spike_Workflow Workflow for Post-Extraction Spike Experiment cluster_prep Sample Preparation cluster_calc Data Analysis A Set A: Spike Analyte + IS into Neat Solvent F Analyze All Sets by LC-MS/MS A->F B Set B: Spike Analyte + IS into Blank Matrix D Perform Sample Extraction (e.g., SPE, LLE, PPT) B->D C Set C: Use Blank Matrix C->D E Spike Analyte + IS into Final Extracted Solution D->E E->F G Calculate Matrix Effect (C vs A) F->G H Calculate Recovery (B vs C) F->H I Calculate Process Efficiency (B vs A) F->I

References

Technical Support Center: Purification of 7-Hydroxyquinoline Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 7-hydroxyquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize chromatographic purification of this important class of compounds. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound derivatives using various chromatography techniques.

Issue 1: My this compound derivative is decomposing on the silica (B1680970) gel column.

  • Question: I am attempting to purify my this compound derivative using silica gel column chromatography, but I am observing significant decomposition of my product on the column. What can I do to prevent this?

  • Answer: Decomposition on silica gel is a common problem when purifying quinoline (B57606) derivatives, primarily due to the acidic nature of silica gel and the basicity of the quinoline nitrogen.[1] Here are several strategies to mitigate this issue:

    • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common method is to use a solvent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (B128534) (NEt₃) or pyridine (B92270) in the eluent.[1] Alternatively, you can prepare a slurry of the silica gel with the eluent containing the amine before packing the column.[1][2]

    • Use an Alternative Stationary Phase:

      • Alumina: Alumina is a good alternative to silica gel. You can use neutral or basic alumina.[3][4]

      • Reverse-Phase Silica: For more polar derivatives, reverse-phase chromatography on C18-functionalized silica gel can be a suitable alternative.[3][5]

    • Test for Stability: Before committing to a large-scale column, test the stability of your compound on a TLC plate. Spot the compound, let it sit for an hour, and then develop the plate to see if any degradation has occurred.[3]

Issue 2: My this compound derivative shows poor retention on a C18 column, eluting at or near the solvent front.

  • Question: My polar this compound derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?

  • Answer: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase.[6] Here are several strategies to enhance retention:

    • Increase Mobile Phase Polarity: If not already using a 100% aqueous mobile phase, gradually increase the aqueous portion. Some modern RP columns are designed to be stable in highly aqueous conditions.[6]

    • Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.[6]

    • Utilize Ion-Pairing Chromatography: For ionizable this compound derivatives, adding an ion-pairing reagent to the mobile phase can significantly increase retention. These reagents form a neutral ion-pair with the charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[6]

    • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds and is an excellent alternative to reversed-phase HPLC.[6]

Issue 3: I am observing significant peak tailing for my this compound derivative in HPLC.

  • Question: I am observing significant peak tailing for my this compound derivative. What are the likely causes and how can I resolve this?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[6] Basic compounds like many quinoline derivatives are especially prone to this issue. Here's how to troubleshoot:

    • Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor. For basic quinoline compounds, operating at a low pH (e.g., pH 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing unwanted interactions.[6]

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have a lower concentration of accessible silanol groups, which reduces peak tailing for basic compounds.

    • Add a Competing Base: Adding a small amount of a competing base, such as triethylamine (0.1-0.5%), to the mobile phase can help to saturate the active silanol sites and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for silica gel column chromatography of a this compound derivative?

A1: The choice of solvent system depends on the polarity of your specific derivative. A good starting point for many this compound derivatives is a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) (DCM) and a polar solvent like ethyl acetate (B1210297) or methanol (B129727).[5][7] For basic derivatives, it is highly recommended to add 0.5-2% triethylamine (TEA) to the eluent to prevent streaking and decomposition on the silica gel.[1] You can determine the optimal solvent ratio by running a TLC analysis first. An ideal eluent should give your target compound an Rf value of approximately 0.2-0.4.[8]

Q2: How do I choose between normal-phase and reverse-phase chromatography for my this compound derivative?

A2: The choice depends on the polarity of your compound.

  • Normal-Phase Chromatography (e.g., silica gel, alumina) is generally suitable for less polar to moderately polar compounds that are soluble in organic solvents.[9]

  • Reverse-Phase Chromatography (e.g., C18, C8) is ideal for polar compounds that are more soluble in aqueous solutions or polar organic solvents like methanol and acetonitrile.[10][11] Given the polar nature of the hydroxyl group, reverse-phase is often a good choice for this compound and its more polar derivatives.

Q3: My compound is not soluble in the eluting solvent for column chromatography. How can I load it onto the column?

A3: If your compound has poor solubility in the column eluent, you can use a dry loading technique.[12][13]

  • Dissolve your sample in a suitable solvent in which it is soluble (e.g., DCM, Acetone).[5]

  • Add dry silica gel (approximately 10-20 times the mass of your sample).[5][13]

  • Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.[5][13]

  • Carefully add this powder to the top of your prepared column.

  • Add a protective layer of sand on top of the sample layer and begin eluting with your chosen solvent system.[5]

Quantitative Data Summary

Table 1: Typical Solvent Systems for Column Chromatography of this compound Derivatives

Chromatography ModeStationary PhaseCommon Eluent SystemsAdditivesTarget Rf (TLC)
Normal-PhaseSilica GelHexane/Ethyl Acetate, Dichloromethane/Methanol[5][7]0.5-2% Triethylamine (for basic derivatives)[1]0.2 - 0.4[8]
Normal-PhaseAlumina (Neutral or Basic)Dichloromethane/Methanol, Ethyl Acetate/HexaneNot always necessary0.2 - 0.4
Reverse-PhaseC18 or C8Acetonitrile/Water, Methanol/Water[14]0.1% Formic Acid or Acetic Acid (for acidic mobile phase)N/A
HILICHILIC ColumnAcetonitrile/Aqueous BufferBuffer salts (e.g., ammonium (B1175870) formate)N/A

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography with Deactivated Silica

This protocol is designed to minimize the decomposition of sensitive this compound derivatives.[1]

  • Preparation of the Eluent: Choose an appropriate solvent system based on TLC analysis. Add 1% triethylamine (NEt₃) to the chosen eluent. For example, if your eluent is 20% ethyl acetate in hexanes, prepare a stock solution of 20% ethyl acetate in hexanes containing 1% NEt₃.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in your eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve your crude this compound derivative in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Begin eluting with your chosen solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the purified compound.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Reverse-Phase HPLC

This protocol provides a general workflow for purifying this compound derivatives by reverse-phase HPLC.

  • Analytical Method Development:

    • Develop an analytical HPLC method to achieve good separation of the target compound from its impurities.

    • Key parameters to optimize include the column type (e.g., C18, Phenyl-Hexyl), mobile phase composition (e.g., acetonitrile/water or methanol/water gradient), and pH (often acidic, e.g., with 0.1% formic acid).

  • Sample Preparation:

    • Dissolve the crude sample in a suitable solvent, ideally the initial mobile phase composition.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Purification:

    • Equilibrate the preparative column with the initial mobile phase.

    • Inject the sample and run the preparative method.

  • Fraction Collection:

    • Collect fractions based on the detector signal (e.g., UV absorbance).

  • Analysis and Isolation:

    • Analyze the collected fractions by analytical HPLC to determine their purity.

    • Combine the pure fractions and remove the organic solvent by rotary evaporation. If the product is not water-soluble, it may precipitate and can be collected by filtration. Otherwise, lyophilization may be necessary.

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude this compound Derivative tlc_analysis TLC Analysis to Determine Solvent System crude_sample->tlc_analysis column_setup Prepare Chromatography Column (e.g., Silica Gel Slurry Packing) tlc_analysis->column_setup sample_loading Load Sample (Wet or Dry Loading) column_setup->sample_loading elution Elute with Chosen Solvent System sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC or HPLC fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Remove Solvent (Rotary Evaporation) combine_fractions->solvent_removal pure_product Pure this compound Derivative solvent_removal->pure_product

Caption: General workflow for the purification of this compound derivatives.

TroubleshootingTree cluster_silica Silica Gel Issues cluster_hplc HPLC Issues cluster_solutions_silica Solutions cluster_solutions_hplc Solutions start Problem Encountered During Purification decomposition Decomposition on Column? start->decomposition streaking Compound Streaking? start->streaking no_elution Compound Not Eluting? start->no_elution peak_tailing Peak Tailing? start->peak_tailing poor_retention Poor Retention (RP-HPLC)? start->poor_retention sol_deactivate Deactivate Silica with TEA decomposition->sol_deactivate Yes sol_alumina Use Alumina or Reverse-Phase decomposition->sol_alumina Yes streaking->sol_deactivate Yes sol_increase_polarity Increase Eluent Polarity no_elution->sol_increase_polarity Yes sol_low_ph Use Low pH Mobile Phase peak_tailing->sol_low_ph Yes sol_competing_base Add Competing Base (TEA) peak_tailing->sol_competing_base Yes sol_hilic Switch to HILIC poor_retention->sol_hilic Yes sol_ion_pairing Use Ion-Pairing Reagent poor_retention->sol_ion_pairing Yes

Caption: Troubleshooting decision tree for common chromatographic issues.

References

Validation & Comparative

A Comparative Guide to 7-Hydroxyquinoline and 8-Hydroxyquinoline as Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxyquinoline scaffolds are fundamental building blocks in the design of fluorescent sensors for a wide range of analytes, particularly metal ions. Their ability to form stable complexes that modulate their photophysical properties makes them invaluable tools in analytical chemistry, bio-imaging, and drug development. This guide provides an objective comparison of two key isomers, 7-Hydroxyquinoline (7-HQ) and 8-Hydroxyquinoline (8-HQ), focusing on their performance as fluorescent sensors, supported by experimental data and detailed protocols.

At a Glance: 7-HQ vs. 8-HQ

FeatureThis compound (7-HQ)8-Hydroxyquinoline (8-HQ)
Primary Sensing Mechanism Excited-State Intramolecular Proton Transfer (ESIPT)Predominantly Chelation-Enhanced Fluorescence (CHEF) via ESIPT inhibition
Fluorescence of Free Ligand Weakly fluorescent, highly solvent-dependentGenerally weakly fluorescent due to efficient ESIPT
Fluorescence upon Chelation Can exhibit fluorescence enhancement or quenchingSignificant fluorescence "turn-on" response
Common Analytes Metal ions (e.g., Zn²⁺, Al³⁺)Broad range of metal ions (e.g., Zn²⁺, Al³⁺, Mg²⁺, Cd²⁺) and anions[1]
Structural Rigidity Less rigid chelating pocketForms a more rigid, stable five-membered chelate ring

Signaling Pathways and Experimental Workflow

The fluorescence sensing mechanism of hydroxyquinolines is often governed by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, the molecule exists in an enol form. Upon excitation, a proton can transfer from the hydroxyl group to the quinoline (B57606) nitrogen, forming a transient keto tautomer that typically decays non-radiatively, resulting in weak fluorescence.

8-Hydroxyquinoline: A Classic "Turn-On" Sensor

For 8-HQ, the proximity of the hydroxyl and nitrogen groups facilitates the formation of a strong intramolecular hydrogen bond, leading to efficient ESIPT and thus, low intrinsic fluorescence. Upon chelation with a metal ion, this proton transfer pathway is blocked. This inhibition of ESIPT, coupled with the increased rigidity of the resulting complex, restricts non-radiative decay pathways and leads to a significant enhancement in fluorescence intensity—a classic "turn-on" response.

G cluster_Free_8HQ Free 8-Hydroxyquinoline cluster_Chelated_8HQ Chelated 8-Hydroxyquinoline Free_8HQ_Ground Ground State (Enol) Free_8HQ_Excited Excited State Free_8HQ_Ground->Free_8HQ_Excited Excitation Chelat_Process Free_8HQ_Tautomer Keto Tautomer (Non-fluorescent) Free_8HQ_Excited->Free_8HQ_Tautomer ESIPT Chelation_Note ESIPT Blocked Free_8HQ_Tautomer->Free_8HQ_Ground Non-radiative decay Chelated_8HQ_Ground Ground State Complex Chelated_8HQ_Excited Excited State Complex Chelated_8HQ_Ground->Chelated_8HQ_Excited Excitation Chelated_8HQ_Excited->Chelated_8HQ_Ground Fluorescence Analyte Metal Ion Analyte->Chelat_Process Chelation Chelat_Process_Label

Signaling pathway of an 8-HQ based fluorescent sensor.
This compound: A More Nuanced Sensor

In 7-HQ, the hydroxyl and nitrogen groups are further apart, making direct intramolecular proton transfer less favorable. However, ESIPT can still occur, often mediated by solvent molecules that form a hydrogen-bonding bridge. The fluorescence of 7-HQ is therefore highly sensitive to the solvent environment.[2] Chelation with a metal ion can either enhance or quench fluorescence depending on the specific geometry of the complex and its interaction with the solvent.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a hydroxyquinoline-based fluorescent sensor.

G start Start prep_sensor Prepare Sensor Stock Solution start->prep_sensor prep_analyte Prepare Analyte & Interferent Stock Solutions start->prep_analyte titration Perform Fluorescence Titration prep_sensor->titration selectivity Test Selectivity Against Interferents prep_sensor->selectivity prep_analyte->titration prep_analyte->selectivity lod Calculate Limit of Detection (LOD) titration->lod end End selectivity->end lod->end

General experimental workflow for sensor evaluation.

Performance Comparison: 7-HQ vs. 8-HQ Derivatives

The following tables summarize the performance of various 7-HQ and 8-HQ derivatives as fluorescent sensors for common metal ions, primarily Zinc (Zn²⁺) and Aluminum (Al³⁺).

Fluorescent Sensors for Zinc (Zn²⁺)
Sensor DerivativeExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Limit of Detection (LOD)Quantum Yield (Φ)Solvent SystemReference
This compound Derivatives
7-HQ-Derivative (Spectrophotometric)---15 ng/mL-Aqueous (pH 9.2)[3]
7-Hydroxy-2,4-dimethylquinoline----0.26Aqueous Buffer[4]
8-Hydroxyquinoline Derivatives
8-HQ Schiff Base (QP2)37555818317.7 nM-DMSO/H₂O[5]
8-HQ Ester Derivative317~400 (quenched)---CH₂Cl₂[6]
8-HQ TPE Derivative (HL)420596176107 nM-THF/H₂O[7][8]
8-HQ Derivative (XYQ)---0.53 µM-Aqueous[9]
8-HQ Derivative---95.3 nM-Ethanol (B145695)[10]
Fluorescent Sensors for Aluminum (Al³⁺)
Sensor DerivativeExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Limit of Detection (LOD)Quantum Yield (Φ)Solvent SystemReference
This compound Derivatives
Quinoline-Coumarin Conjugate-479-820 nM-Ethanol[11]
8-Hydroxyquinoline Derivatives
8-HQ Schiff Base (BHMMP)-522-0.70 µM-EtOH/H₂O (pH 5)[6]
8-HQ Schiff Base (HL¹)-545-80.8 nM--[12]
Alq₃ (8-HQ Aluminum Complex)387522135--Chloroform[13]

Experimental Protocols

General Protocol for Fluorescence Titration

This protocol outlines the general steps for determining the sensitivity of a hydroxyquinoline-based sensor to a target metal ion.

  • Reagent Preparation:

    • Prepare a stock solution of the hydroxyquinoline sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, Ethanol, or THF).

    • Prepare a stock solution of the target metal ion salt (e.g., ZnCl₂, Al(NO₃)₃) in deionized water or a suitable buffer.

    • Prepare a working buffer solution to maintain a constant pH.

  • Titration Procedure:

    • To a quartz cuvette, add the appropriate buffer and an aliquot of the sensor stock solution to achieve the desired final concentration (typically in the micromolar range).

    • Record the initial fluorescence spectrum of the sensor solution.

    • Incrementally add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for a set time (e.g., 2-5 minutes) before recording the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.[7]

Synthesis of an 8-Hydroxyquinoline-based Schiff Base Sensor (QP2)

This protocol describes the synthesis of a representative 8-HQ derivative.[5]

  • Materials:

    • 8-hydroxyquinoline-2-carbaldehyde (1 mmol)

    • 2-Hydrazineylpyridine (1 mmol)

    • Ethanol (10 mL)

  • Procedure:

    • Dissolve 8-hydroxyquinoline-2-carbaldehyde and 2-hydrazineylpyridine in ethanol in a round-bottom flask.

    • Reflux the mixture at 90°C for 2 hours.

    • After cooling to room temperature, collect the resulting precipitate by filtration.

    • Wash the precipitate with cold ethanol and dry under vacuum to obtain the final product.

Conclusion

Both this compound and 8-Hydroxyquinoline serve as versatile platforms for the development of fluorescent sensors. 8-Hydroxyquinoline and its derivatives are more extensively studied and have demonstrated robust "turn-on" fluorescence responses for a wide array of metal ions, with numerous examples of high sensitivity and selectivity.[1][14] The well-defined chelation site of 8-HQ leads to predictable and significant changes in its photophysical properties.

This compound, while less explored as a primary sensing scaffold, offers unique opportunities due to its pronounced solvent-dependent fluorescence and a different spatial arrangement of its donor and acceptor groups. Chemical modifications, such as the introduction of methyl groups, have been shown to significantly enhance its photosensitivity.[4] Further research into the design and synthesis of novel 7-HQ derivatives could unlock new sensing capabilities, potentially leading to sensors with unique selectivities and response mechanisms.

For researchers and drug development professionals, the choice between a 7-HQ or 8-HQ scaffold will depend on the specific application, the target analyte, and the desired sensing mechanism. While 8-HQ provides a well-established and reliable platform for "turn-on" sensing, 7-HQ presents an avenue for the development of novel sensors with potentially more complex and tunable fluorescence responses.

References

A Comparative Guide to Hydroxyquinoline Isomers for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and selective detection of metal ions is a critical task in various applications, from environmental monitoring to understanding neurodegenerative diseases. Hydroxyquinoline and its isomers have been extensively studied as fluorescent chemosensors for this purpose. This guide provides a comparative analysis of hydroxyquinoline isomers, highlighting their performance, underlying signaling pathways, and experimental protocols.

The Decisive Role of Isomeric Structure in Metal Ion Sensing

The ability of a hydroxyquinoline molecule to detect metal ions is fundamentally dictated by the position of the hydroxyl (-OH) group on the quinoline (B57606) ring. Among the various isomers, 8-hydroxyquinoline (B1678124) (8-HQ) stands out as a robust and versatile tool for the detection of a wide array of metal ions. In contrast, other isomers, such as 2-hydroxyquinoline (B72897), are largely unsuitable for this application due to structural limitations.

The efficacy of 8-HQ lies in the proximity of the hydroxyl group at the 8-position to the nitrogen atom in the quinoline ring. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination with a metal ion. This bidentate chelation, involving both the nitrogen and the deprotonated oxygen atom, results in the formation of highly stable coordination complexes that often exhibit intense fluorescence.

Conversely, in 2-hydroxyquinoline, the hydroxyl group is positioned far from the nitrogen atom, making it sterically impossible for a single metal ion to be simultaneously coordinated by both atoms. Consequently, 2-hydroxyquinoline cannot act as an effective bidentate chelating agent, which is a prerequisite for sensitive fluorescent detection. This structural disparity is the primary reason for the dominance of 8-HQ and its derivatives in the field of metal ion sensing.

Performance of 8-Hydroxyquinoline Derivatives in Metal Ion Detection

Derivatives of 8-hydroxyquinoline have been synthesized and evaluated for the detection of various metal ions. The following table summarizes the performance of several 8-HQ-based sensors, showcasing their sensitivity and the types of metal ions they can detect.

Metal IonSensor/Probe TypeDetection MethodLimit of Detection (LOD)Solvent System
Al³⁺8-HydroxyquinolineFluorometric~1 x 10⁻⁸ M (0.3 ppb)Soil extracts
Al³⁺8-Hydroxyquinoline-carbaldehyde Schiff-baseFluorometric< 10⁻⁷ MWeak acidic aqueous
Al³⁺Schiff base of 5-Chloro-8-hydroxyquinoline and benzhydrazideFluorometricNot specifiedNot specified
Fe²⁺5-Chloromethyl-8-hydroxyquinoline (5Cl8HQ)Colorimetric0.04 ± 0.10 ppmAqueous solution
Cu²⁺8-HQ-2-CHO based probeColorimetric2.82 µMNot specified
Ni²⁺Azo derivatives of 8-hydroxyquinolineColorimetric0.0116 to 0.0376 μMNot specified
Zn²⁺Schiff base of 8-HQ-2-CHO and TPE-amineFluorescenceNot specifiedTHF/H₂O (3:7, v/v)
Sb³⁺8-Hydroxyquinoline (HQ)Adsorptive Stripping Voltammetry100.0 ng L⁻¹pH 5.4
Sb³⁺8-Hydroxyquinoline-5-sulfonic acid (HQS)Adsorptive Stripping Voltammetry14.0 ng L⁻¹pH 2.2

Signaling Pathways and Experimental Workflows

The primary signaling mechanism for metal ion detection by 8-hydroxyquinoline and its derivatives is Chelation-Enhanced Fluorescence (CHEF). In its free form, 8-HQ exhibits weak fluorescence. Upon chelation with a metal ion, the rigidity of the molecule increases, and non-radiative decay pathways are suppressed, leading to a significant enhancement of fluorescence intensity.

CHEF_Mechanism cluster_free Free 8-Hydroxyquinoline cluster_bound 8-HQ-Metal Complex Free_8HQ 8-HQ Excitation1 Excitation (Light Absorption) Free_8HQ->Excitation1 Complex [8-HQ-M]ⁿ⁺ Complex Free_8HQ->Complex Chelation NonRadiative Non-Radiative Decay (e.g., PET, ESIPT) Excitation1->NonRadiative Dominant Pathway WeakFluorescence Weak Fluorescence Excitation1->WeakFluorescence Minor Pathway Metal_Ion Metal Ion (Mⁿ⁺) Excitation2 Excitation (Light Absorption) Complex->Excitation2 StrongFluorescence Strong Fluorescence Excitation2->StrongFluorescence Enhanced Radiative Decay Experimental_Workflow start Start prep_sensor Prepare Sensor Stock Solution start->prep_sensor prep_metal Prepare Metal Ion Stock Solutions start->prep_metal titration Perform Fluorescence Titration prep_sensor->titration prep_metal->titration measure Measure Fluorescence Intensity titration->measure analyze Analyze Data (Calibration Curve, LOD) measure->analyze end End analyze->end

A Comparative Guide: 7-Hydroxyquinoline Fluorescence Assay vs. Atomic Absorption Spectroscopy for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of metal ions is critical across various scientific disciplines, from environmental monitoring and toxicology to pharmaceutical development and quality control. Two prominent analytical techniques employed for this purpose are the 7-Hydroxyquinoline (7-HQ) fluorescence assay and Atomic Absorption Spectroscopy (AAS). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate technique for their specific needs.

Principles of Detection

This compound Fluorescence Assay: A "Turn-On" Sensing Mechanism

The this compound fluorescence assay operates on the principle of chelation-induced fluorescence enhancement. 8-Hydroxyquinoline (B1678124) (a close analog and the parent compound of 7-HQ derivatives) and its derivatives are typically weakly fluorescent in solution. This is often due to a process called Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred from the hydroxyl group to the quinoline (B57606) nitrogen in the excited state, providing a non-radiative decay pathway.[1][2][3]

Upon the introduction of a specific metal ion, 7-HQ acts as a chelating agent, binding to the metal ion. This binding event forms a stable, rigid complex that inhibits the ESIPT process.[1][4] As a result, the non-radiative decay pathway is blocked, forcing the molecule to return to its ground state by emitting light, leading to a significant, measurable increase in fluorescence intensity—a "turn-on" response.[3][5] The intensity of this fluorescence is directly proportional to the concentration of the metal ion.

Atomic Absorption Spectroscopy (AAS): Fundamental Atomic Absorption

Atomic Absorption Spectroscopy is a well-established and robust technique for elemental analysis.[6] Its principle is based on the fundamental property of atoms to absorb light at specific, characteristic wavelengths.[7] The process involves several key steps:

  • Atomization: A liquid sample is introduced into a high-temperature environment, such as a flame (Flame AAS or FAAS) or a graphite (B72142) tube (Graphite Furnace AAS or GFAAS), where it is converted into a vapor of free, ground-state atoms.[8][9]

  • Light Source: A hollow cathode lamp, containing the specific element to be measured, emits light at the characteristic wavelengths of that element.[10]

  • Absorption: This light beam is passed through the atomic vapor. The ground-state atoms of the target element absorb the light, transitioning to an excited state.[7]

  • Detection: A detector measures the amount of light that passes through the sample (i.e., the light that is not absorbed). The difference between the initial light intensity and the transmitted light intensity gives the absorbance.

According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the target element in the sample.[7]

Experimental Protocols

This compound Fluorescence Assay Protocol

This protocol provides a general framework for the determination of a target metal ion (e.g., Zinc) using a 7-HQ derivative.

1. Reagent and Sample Preparation:

  • Buffer Solution: Prepare a suitable buffer solution to maintain the optimal pH for the complex formation (e.g., Borax buffer at pH 9.2 for a specific zinc assay).

  • 7-HQ Stock Solution: Prepare a stock solution of the 7-HQ derivative (e.g., 1 mM) in an appropriate solvent like ethanol (B145695) or a buffer solution.[11]

  • Metal Ion Standard Solutions: Prepare a series of standard solutions of the target metal ion with known concentrations by diluting a stock standard solution with deionized water.

  • Sample Preparation: For complex matrices, samples may require ashing (at ~450°C) followed by dissolution in acid to release the metal ions.[12] Simple aqueous samples may be used directly or after appropriate dilution.

2. Assay Procedure:

  • Pipette a specific volume of the metal ion standard or unknown sample into the wells of a 96-well plate or a cuvette.[5]

  • Add the 7-HQ working solution and buffer to each well/cuvette.

  • Include a blank control containing only the buffer and 7-HQ solution.[5]

  • Incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to ensure complete complex formation.[11]

  • Measure the fluorescence intensity using a fluorescence spectrophotometer or plate reader at the predetermined optimal excitation and emission wavelengths for the metal-7-HQ complex.[5]

3. Data Analysis:

  • Subtract the fluorescence reading of the blank from all standard and sample readings.[5]

  • Plot a calibration curve of fluorescence intensity versus the concentration of the metal ion standards.

  • Determine the concentration of the metal ion in the unknown samples by interpolating their fluorescence intensity on the calibration curve.

Atomic Absorption Spectroscopy (AAS) Protocol

This protocol outlines the general steps for metal ion quantification using Flame AAS (FAAS).

1. Reagent and Sample Preparation:

  • Standard Solutions: Prepare a blank (e.g., 2% nitric acid) and a series of at least four calibration standards by diluting a certified stock solution of the target metal.[7][13]

  • Sample Digestion: Solid samples or those in complex organic matrices require digestion to bring the metal into a liquid, ionic form. A common method is wet ashing, involving heating the sample with a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid).[14][15]

2. Instrumentation and Measurement:

  • Install the correct hollow cathode lamp for the element of interest and allow it to warm up.

  • Set the instrument parameters, including wavelength, slit width, and flame conditions (e.g., air-acetylene flame for many metals).[13]

  • Aspirate the blank solution to zero the instrument.

  • Aspirate the standard solutions in order of increasing concentration, followed by the unknown samples. The instrument will measure the absorbance for each.

  • Rinse the system with the blank solution between each measurement.

3. Data Analysis:

  • The instrument's software typically generates a calibration curve by plotting the absorbance of the standards against their known concentrations.

  • The concentration of the metal in the prepared samples is automatically calculated from this curve based on their measured absorbance.

  • The final concentration in the original sample is determined by accounting for any dilutions made during sample preparation.

Performance Comparison: 7-HQ Assay vs. AAS

The validation of any analytical method is crucial for ensuring reliable and accurate results. The following tables summarize the performance characteristics of the 7-HQ fluorescence assay and AAS based on key validation parameters.

Table 1: Linearity, Sensitivity, and Precision

ParameterThis compound Fluorescence AssayAtomic Absorption Spectroscopy (AAS)
Linearity Range Typically in the µg/mL (ppm) or ng/mL (ppb) range. For example, a zinc assay using a 7-HQ derivative showed linearity from 0.05-1.0 µg/mL.Wide dynamic range. FAAS is often linear from ~0.1 to 20 µg/mL.[14] GFAAS offers linearity at much lower concentrations (µg/L or ppb range).[15]
Limit of Detection (LOD) Method-dependent, often in the ng/mL (ppb) range. A reported LOD for a zinc assay was 15 ng/mL.Highly sensitive. FAAS LODs are typically in the low µg/mL range. GFAAS is exceptionally sensitive, with LODs often in the µg/L (ppb) or ng/L (ppt) range (e.g., 0.43 µg/L for gold).[15]
Limit of Quantification (LOQ) Typically 3-4 times the LOD. A reported LOQ for zinc was 1.156 µg/mL in one study.[11]GFAAS can achieve LOQs in the low µg/L range (e.g., 1.29 µg/L for gold).[15]
Precision (RSD%) Good precision, with Relative Standard Deviation (RSD) typically < 5%.[16][17]Excellent precision. RSD values for repeatability and intermediate precision are commonly < 2%.[14]

Table 2: Accuracy, Selectivity, and Interferences

ParameterThis compound Fluorescence AssayAtomic Absorption Spectroscopy (AAS)
Accuracy (% Recovery) Generally good, with recovery rates often between 97-102%.[11]Very high accuracy is a hallmark of the technique. Recovery studies typically yield results between 90-110%.[15][18][19]
Selectivity Selectivity depends on the specific 7-HQ derivative and assay conditions (e.g., pH). Some probes are highly selective for a single metal ion like Zn²⁺ over other common cations.[4]Highly selective. The use of element-specific hollow cathode lamps ensures that only the target element absorbs the light, minimizing spectral interference.[10]
Potential Interferences Other metal ions can interfere by either quenching the fluorescence or forming their own fluorescent complexes.[11] Careful selection of the ligand and pH can mitigate these interferences.Chemical Interferences: Formation of stable compounds in the flame that do not dissociate into free atoms. Matrix Interferences: High concentrations of salts or organic matter can alter the physical properties of the sample solution, affecting atomization efficiency. Ionization Interference: High temperatures can cause atoms to ionize, reducing the population of ground-state atoms available for absorption.[10]

Visualizing the Methodologies

Fluorescence Signaling Pathway

The diagram below illustrates the mechanism of a 7-HQ-based fluorescent sensor. In the "Off" state, the molecule is non-fluorescent due to ESIPT. Upon binding a metal ion, ESIPT is inhibited, leading to the fluorescent "On" state.

G Mechanism of 7-HQ Fluorescence 'Turn-On' Sensor cluster_off Fluorescence 'Off' State cluster_on Fluorescence 'On' State HQ 7-HQ (Ground State) HQ_excited 7-HQ* (Excited State) HQ->HQ_excited Excitation (Light) ESIPT ESIPT Tautomer* HQ_excited->ESIPT Non-Radiative Decay (ESIPT) HQ_Metal 7-HQ + Metal Ion Complex [Metal-(7-HQ)] Complex (Ground State) HQ_Metal->Complex Chelation Complex_excited [Metal-(7-HQ)]* Complex (Excited State) Complex->Complex_excited Excitation (Light) Fluorescence Fluorescence Complex_excited->Fluorescence Radiative Decay (ESIPT Blocked)

Caption: Signaling pathway of a this compound based "turn-on" fluorescent sensor for metal ions.

Experimental Validation Workflow

The following diagram outlines a typical workflow for the validation and comparison of the two analytical methods.

G Workflow for Method Validation and Comparison cluster_HQ 7-HQ Fluorescence Assay cluster_AAS Atomic Absorption Spectroscopy start Sample with Unknown Metal Conc. HQ_prep Sample Prep (Dilution/Digestion) start->HQ_prep AAS_prep Sample Prep (Acid Digestion) start->AAS_prep HQ_assay Add 7-HQ Reagent & Buffer HQ_prep->HQ_assay HQ_measure Measure Fluorescence (Spectrofluorometer) HQ_assay->HQ_measure HQ_calc Calculate Conc. (Calibration Curve) HQ_measure->HQ_calc compare Data Comparison (Accuracy, Precision, Linearity) HQ_calc->compare AAS_aspirate Aspirate into Flame/Furnace AAS_prep->AAS_aspirate AAS_measure Measure Absorbance (AAS Instrument) AAS_aspirate->AAS_measure AAS_calc Calculate Conc. (Calibration Curve) AAS_measure->AAS_calc AAS_calc->compare

References

A Comparative Guide to 7-Hydroxyquinoline and Commercial Fluorescent Probes for Zinc Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of zinc ions (Zn²⁺) in biological systems are crucial for understanding its diverse roles in cellular processes, from enzymatic activity to neurotransmission. Fluorescent probes have emerged as indispensable tools for visualizing and measuring intracellular zinc dynamics. This guide provides an objective comparison of the performance of 7-Hydroxyquinoline, a foundational scaffold for zinc sensors, with several leading commercial fluorescent probes. The information presented is supported by experimental data to aid researchers in selecting the most appropriate probe for their specific applications.

Data Presentation: A Comparative Analysis of Zinc-Sensing Probes

The selection of a fluorescent zinc probe is often a trade-off between sensitivity, selectivity, and the specific experimental context. The following table summarizes the key photophysical and binding properties of this compound and a selection of widely used commercial zinc sensors.

ProbeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Dissociation Constant (Kd)Fold Fluorescence EnhancementKey Features
This compound (7-HQ) Derivatives ~320 - 420[1][2]~490 - 596[1][3]Varies significantly with substitutionVaries (nM to µM range)[1]Up to >10-fold[3]Foundation for many probes, properties are highly tunable through chemical modification.[4]
Zinquin ~368[5]~490[5]-370 nM (1:1), 850 nM (2:1)[6][7]-One of the earlier and well-characterized zinc probes, forms different stoichiometric complexes with zinc.[6]
FluoZin-3 ~495[7]~516[7]-~15 nM[7][8]>50-fold[8]High affinity and significant fluorescence enhancement, suitable for detecting low zinc concentrations.[9]
ZinPyr-1 (ZP1) ~507~5270.38 (Zn²⁺ bound)~0.7 nM~6-foldRatiometric potential, high affinity for zinc.
TSQ ~334[5]~495[5]--~4-fold[3]Membrane permeable and useful for staining zinc-rich vesicles.[5][8]
SpiroZin2 -----Specific for lysosomal vesicular zinc pools.[10]
QZ1 505 (apo), 498 (Zn²⁺ bound)[11]524[11]0.02 (apo), 0.78 (Zn²⁺ bound)[11]-~42-fold[11]Exhibits a blue-shift in absorption upon zinc binding.[11]
QZ2 499 (apo), 489 (Zn²⁺ bound)[11]518[11]0.005 (apo), 0.70 (Zn²⁺ bound)[11]-~150-fold[11]Very low quantum yield in the absence of zinc, leading to a large fluorescence turn-on.[11]

Note: The photophysical properties of fluorescent probes can be highly dependent on the solvent, pH, and presence of other ions. The values presented here are drawn from various sources and should be considered as representative.

Signaling and Sensing Mechanisms

The fluorescence response of these probes to zinc ions is governed by several photophysical mechanisms. Understanding these mechanisms is key to interpreting experimental results correctly.

Chelation-Enhanced Fluorescence (CHEF)

Many fluorescent zinc sensors operate on the principle of Chelation-Enhanced Fluorescence (CHEF). In the absence of zinc, the probe has a low fluorescence quantum yield due to quenching processes. Upon binding to zinc, the chelating moiety of the probe forms a rigid complex with the ion, which restricts intramolecular rotations and vibrations, thereby reducing non-radiative decay pathways and leading to a significant increase in fluorescence intensity.

Probe Probe (Low Fluorescence) Complex Probe-Zn²⁺ Complex (High Fluorescence) Probe->Complex Binding Zn2 Zn²⁺ Zn2->Complex cluster_0 Apo-Probe (Low Fluorescence) cluster_1 Probe-Zn²⁺ Complex (High Fluorescence) GroundState Ground State (E) ExcitedState Excited State (E*) GroundState->ExcitedState Excitation ZnGroundState Ground State-Zn²⁺ GroundState->ZnGroundState + Zn²⁺ ESIPTState ESIPT Tautomer (K*) ExcitedState->ESIPTState Proton Transfer ESIPTState->GroundState Non-radiative decay ZnExcitedState Excited State-Zn²⁺ ZnGroundState->ZnExcitedState Excitation ZnExcitedState->ZnGroundState Fluorescence Zn2 Zn²⁺ Zn2->ZnGroundState Start Plate Cells Wash1 Wash Cells Start->Wash1 Load Load with Cell-Permeant Probe (AM ester) Wash1->Load Wash2 Wash to Remove Excess Probe Load->Wash2 Image_Baseline Acquire Baseline Fluorescence Image Wash2->Image_Baseline Treat Apply Experimental Treatment (e.g., Stimulus, Ionophore) Image_Baseline->Treat Image_Post Acquire Post-Treatment Images Treat->Image_Post Analyze Analyze Fluorescence Intensity Changes Image_Post->Analyze

References

Performance comparison of 7-Hydroxyquinoline derivatives and fluorescein in bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of bioimaging, the selection of an appropriate fluorescent probe is critical for obtaining high-quality, reliable data. This guide provides an objective comparison of the performance of 7-hydroxyquinoline derivatives and the widely-used fluorophore, fluorescein (B123965). This comparison is supported by experimental data to assist researchers in making informed decisions for their specific bioimaging applications.

At a Glance: Performance Comparison

The choice between this compound derivatives and fluorescein depends heavily on the specific experimental requirements. Fluorescein has a long-standing history in bioimaging and is known for its high quantum yield and water solubility. However, it suffers from limitations such as pH sensitivity and lower photostability. This compound derivatives have emerged as versatile probes, often utilized for their sensitivity to the local environment, particularly for sensing metal ions through a chelation-enhanced fluorescence (CHEF) mechanism. Their photophysical properties can be tuned through chemical modifications.

Quantitative Performance Metrics

To facilitate a direct comparison, the following tables summarize the key photophysical properties of fluorescein and representative this compound derivatives. It is important to note that the properties of this compound derivatives can vary significantly based on their specific chemical structure and the surrounding environment.

Table 1: Photophysical Properties of Fluorescein

PropertyValueSolvent/Conditions
Excitation Maximum (λex)~494 nmAqueous Buffer (pH 9)
Emission Maximum (λem)~518 nmAqueous Buffer (pH 9)
Molar Extinction Coefficient (ε)~76,900 M⁻¹cm⁻¹Aqueous Buffer (pH 9)
Fluorescence Quantum Yield (Φf)~0.950.1 M NaOH
PhotostabilityModerate to LowSubject to photobleaching

Table 2: Representative Photophysical Properties of this compound Derivatives

DerivativeExcitation Maximum (λex)Emission Maximum (λem)Molar Extinction Coefficient (ε)Fluorescence Quantum Yield (Φf)Key Application
This compound~350 nm~510 nmVariableLow (increases upon metal chelation)Metal Ion Sensing
7-Hydroxy-1-methyl-quinolinium~458 nmBlue-Green RegionN/AHigh (related compounds ~0.7-0.8)[1]Live-cell imaging
Diaza-18-crown-6 hydroxyquinolineN/AN/AN/AStrong increase upon Mg²⁺ bindingMagnesium Sensing[2]
7-(Diethylamino)quinolin-2(1H)-one430 nm499 nm40,000 L mol⁻¹cm⁻¹0.009 (increases with cucurbit[3]uril)[4]Host-Guest Sensing

Key Bioimaging Applications and Mechanisms

This compound Derivatives: Chelation-Enhanced Fluorescence (CHEF)

A primary application of this compound derivatives in bioimaging is the detection of metal ions. The underlying mechanism is often Chelation-Enhanced Fluorescence (CHEF). In their free form, many 8-hydroxyquinoline (B1678124) derivatives exhibit weak fluorescence due to processes like excited-state intramolecular proton transfer (ESIPT).[5][6] Upon chelation with a metal ion, a rigid complex is formed, which restricts non-radiative decay pathways and leads to a significant enhancement of fluorescence.

CHEF_Mechanism Free_Probe This compound Derivative (Low Fluorescence) Chelated_Complex Rigid Chelated Complex (High Fluorescence) Free_Probe->Chelated_Complex Chelation Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Chelated_Complex FDA_Viability_Assay cluster_cell Live Cell FDA_inside Fluorescein Diacetate (Non-fluorescent) Esterases Intracellular Esterases FDA_inside->Esterases Hydrolysis Fluorescein_inside Fluorescein (Green Fluorescence) Esterases->Fluorescein_inside Membrane Intact Cell Membrane Fluorescein_inside->Membrane Trapped FDA_outside Fluorescein Diacetate (Cell-Permeant) FDA_outside->FDA_inside Passive Diffusion Live_Cell_Imaging_Workflow A Cell Seeding & Culture B Probe Preparation & Incubation A->B C Washing Steps B->C D Image Acquisition (Fluorescence Microscopy) C->D E Data Analysis D->E

References

A Comparative Guide to the Cross-Reactivity of 7-Hydroxyquinoline-Based Fluorescent Sensors with Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 7-hydroxyquinoline-based fluorescent sensors, with a specific focus on their cross-reactivity with various metal ions. The information presented herein is supported by experimental data from peer-reviewed literature to aid in the selection and application of these sensors in diverse research and development contexts.

Introduction to this compound-Based Sensors

This compound and its derivatives are a prominent class of fluorescent chemosensors used for the detection of a wide array of metal ions.[1] Their mechanism of action often relies on processes such as Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and the inhibition of Excited-State Intramolecular Proton Transfer (ESIPT).[1] In its unbound state, 8-hydroxyquinoline, a well-studied isomer, is weakly fluorescent due to an efficient ESIPT from the hydroxyl group to the nitrogen atom within the quinoline (B57606) structure.[1] Upon chelation with a metal ion, this proton transfer is blocked, leading to a significant "turn-on" fluorescence response.[1] This property, coupled with the versatility of its chemical structure for modifications, has enabled the development of sensors for various metal ions, including Zn²⁺, Al³⁺, Fe³⁺, and Cu²⁺.[2][3]

Signaling Pathway and Experimental Workflow

The general signaling pathway of a this compound-based sensor involves the binding of a target metal ion, which in turn modulates the fluorescence output of the molecule. A typical experimental workflow for assessing the cross-reactivity of these sensors involves a selectivity study followed by a more detailed titration experiment.

cluster_0 Signaling Pathway Sensor Sensor Complex Sensor-Metal Complex Sensor->Complex Binding Metal_Ion Metal Ion Metal_Ion->Complex Fluorescence_Change Fluorescence Change Complex->Fluorescence_Change

Caption: Signaling pathway of a this compound-based sensor.

cluster_1 Experimental Workflow Start Start Prepare_Sensor Prepare Sensor Solution Start->Prepare_Sensor Add_Ions Add Various Metal Ions Prepare_Sensor->Add_Ions Measure_Fluorescence Measure Fluorescence Add_Ions->Measure_Fluorescence Analyze_Selectivity Analyze Selectivity Measure_Fluorescence->Analyze_Selectivity Titration Perform Fluorescence Titration with Target Ion Analyze_Selectivity->Titration Determine_Parameters Determine LOD, Ka Titration->Determine_Parameters End End Determine_Parameters->End

Caption: General experimental workflow for cross-reactivity testing.

Comparative Performance Data

The following tables summarize the performance of several this compound-based sensors, highlighting their selectivity for a primary target ion and their response to other potentially interfering metal ions.

Table 1: Performance of this compound-Based Sensors for Al³⁺
Sensor Name/DerivativeTarget IonInterfering Ions TestedObserved InterferenceLimit of Detection (LOD) for Al³⁺Binding Constant (Kₐ) for Al³⁺Solvent System
HL¹ Al³⁺Na⁺, K⁺, Ag⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Cr³⁺Highly selective with no significant interference from other common cations.[4]8.08 x 10⁻⁸ M[4]Not ReportedNot Specified
Receptor 3 Al³⁺Wide range of tested metal ionsSignificant fluorescent enhancement for Al³⁺ over other ions.[5]3.0 nM[5]4.8 x 10⁴ M⁻¹[5]Not Specified
NANH Al³⁺Other metal ionsProminent fluorescent enhancement with Al³⁺; other ions did not respond.[5]1.2 x 10⁻⁷ M[5]4.09 x 10⁴ M⁻¹[5]Not Specified
HQ-BH Al³⁺Li⁺, Ni²⁺, Co²⁺, Ag⁺, Mg²⁺, Mn²⁺, Ca²⁺, Ba²⁺, Cu²⁺, Hg²⁺, Fe²⁺, Rb²⁺, Fe³⁺, Cs⁺, Cd²⁺Displays selective fluorimetric response exclusively toward Al³⁺.[6][7]0.408 µM[6]Not ReportedDMSO/HEPES (v/v, 8:2)[6]
Table 2: Performance of this compound-Based Sensors for Zn²⁺
Sensor Name/DerivativeTarget IonInterfering Ions TestedObserved InterferenceLimit of Detection (LOD) for Zn²⁺Binding Stoichiometry (Sensor:Ion)Solvent System
8-Hydroxyquinoline derivative 1 Zn²⁺Cd²⁺Fluorescence intensity for Cd²⁺ was half of that for Zn²⁺.[8]Not Reported1:1[8]Not Specified
HL Zn²⁺Al³⁺, Ca²⁺, Co²⁺, Cu²⁺, Cd²⁺, Cr³⁺, Fe³⁺, K⁺, Li⁺, Na⁺, Ni²⁺, Mn²⁺, Mg²⁺, Pb²⁺Zn²⁺ is the only cation that caused a significant fluorescence enhancement.[9]Not Reported2:1[9]THF/H₂O (3:7, v/v)[9]
QP2 Zn²⁺Other metal ionsOther metal ions produced no emission response.[10]17.7 nM[10]2:1[10]DMSO/H₂O (v/v = 9:1)[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols based on the reviewed literature for testing the cross-reactivity of this compound-based sensors.

General Protocol for Selectivity Studies
  • Preparation of Stock Solutions :

    • Prepare a stock solution of the this compound-based sensor (e.g., 1 mM) in a suitable solvent such as DMSO or ethanol.

    • Prepare stock solutions of various metal perchlorates or nitrates (e.g., 10 mM) in deionized water or the same solvent as the sensor.

  • Fluorescence Measurements :

    • In a quartz cuvette, place a specific volume of buffer solution (e.g., HEPES) to maintain a constant pH.

    • Add an aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).

    • Record the fluorescence spectrum of the sensor alone.

    • To the same cuvette, add a specific amount (e.g., 2 to 20 equivalents) of a metal ion stock solution.

    • After a short incubation period, record the fluorescence spectrum.

    • Repeat the measurement for each metal ion to be tested.

  • Data Analysis :

    • Compare the fluorescence intensity of the sensor in the presence of each metal ion to that of the sensor alone. A significant change in fluorescence for a particular ion indicates selectivity.

General Protocol for Fluorescence Titration
  • Preparation of Solutions :

    • Prepare a solution of the sensor at a fixed concentration in the chosen buffer system.

    • Prepare a stock solution of the target metal ion.

  • Titration :

    • Record the fluorescence spectrum of the sensor solution.

    • Incrementally add small aliquots of the target metal ion stock solution to the sensor solution.

    • Record the fluorescence spectrum after each addition, ensuring the solution is well-mixed and has reached equilibrium.

  • Data Analysis :

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 or 1:2).

    • The limit of detection (LOD) is typically calculated based on the linear portion of the titration curve at low concentrations, often using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Conclusion

This compound-based fluorescent sensors offer a versatile platform for the detection of various metal ions. While many derivatives exhibit high selectivity for their target ion, cross-reactivity with other metal ions can occur. As demonstrated in the comparative data, the degree of interference is dependent on the specific molecular structure of the sensor and the experimental conditions. For instance, some Zn²⁺ sensors show a reduced response to Cd²⁺, a common interfering ion.[8] Similarly, many Al³⁺ sensors are designed to have minimal response to a wide range of other cations.[4][5][6] Researchers and drug development professionals should carefully consider the potential for cross-reactivity and consult detailed interference studies when selecting a sensor for a specific application. The provided data and protocols serve as a guide to aid in this critical evaluation process.

References

A Comparative Guide to Chelating Agents: 7-Hydroxyquinoline vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelating agent is a critical decision in diverse scientific fields, from analytical chemistry to drug development. This guide provides an objective comparison of the performance of 7-Hydroxyquinoline (7-HQ) against other common chelating agents, including its isomer 8-Hydroxyquinoline (B1678124) (8-HQ) and the widely used Ethylenediaminetetraacetic acid (EDTA). The comparison is based on their sensitivity and selectivity for various metal ions, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a versatile chelating agent that, like its more studied isomer 8-Hydroxyquinoline, forms complexes with a variety of metal ions. Its utility is particularly notable in the development of fluorescent chemosensors due to the phenomenon of chelation-enhanced fluorescence (CHEF). Upon binding to a metal ion, the typically weak fluorescence of the hydroxyquinoline moiety can be significantly enhanced, providing a "turn-on" signal for detection.

In comparison, EDTA is a powerful, non-fluorescent chelating agent known for forming highly stable complexes with a broad range of metal ions. 8-Hydroxyquinoline is a well-established chelating agent and fluorophore, often serving as a benchmark for the development of new sensors. The choice between these agents depends on the specific application, considering factors such as the required sensitivity, selectivity for the target metal ion, and the desired mode of detection (e.g., fluorescence vs. colorimetry or titrimetry).

Data Presentation: Sensitivity and Selectivity

The performance of a chelating agent is primarily evaluated based on its sensitivity (how low a concentration of a metal ion it can detect) and its selectivity (its ability to bind to a specific metal ion in the presence of others). Key parameters for comparison include the Limit of Detection (LOD), fluorescence quantum yield (Φf) for fluorescent chelators, and the stability constant (log K) of the metal-ligand complex.

Table 1: Comparison of Limits of Detection (LOD) for Metal Ion Detection
Chelating Agent/DerivativeTarget IonDetection MethodLimit of Detection (LOD)
7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acidZn(II)Spectrophotometry15 ng/mL[1][2]
8-Hydroxyquinoline-2-carbaldehyde derivativeCu(II)Colorimetry2.82 µM[3]
8-Hydroxyquinoline-2-carbaldehyde Schiff baseCu(II)Colorimetry0.45 µM[3]
2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-olZn(II)Fluorescence1.07 x 10⁻⁷ M[4]
2-((2-(hydroxymethyl)quinolin-8-yl)oxy)acetamide derivativeCd(II)Fluorescence2.363 x 10⁻⁸ M[5]

Note: Data for this compound itself is limited in the literature, with most studies focusing on its derivatives. The presented data for the 7-substituted 8-hydroxyquinoline derivative provides an indication of the potential sensitivity achievable with this scaffold.

Table 2: Comparison of Stability Constants (log K) for Metal Complexes

A higher stability constant indicates a stronger and more stable complex.

Metal IonThis compound (log K₁)8-Hydroxyquinoline (log K₁)EDTA (log K)
Cu²⁺Data not readily available12.218.8[6][7]
Zn²⁺Data not readily available9.816.5[6][7]
Fe³⁺Data not readily available12.325.1[6][7]
Al³⁺Data not readily available9.816.4[6][7]
Ni²⁺Data not readily available11.018.4[6][7]
Co²⁺Data not readily available9.716.5[6][7]
Cd²⁺Data not readily available8.016.5[6][7]
Mg²⁺Data not readily available5.38.8[6][7]
Ca²⁺Data not readily available3.210.6[6][7]

Note: While extensive data for this compound is not available, the data for 8-Hydroxyquinoline illustrates the general trend of stability for this class of compounds. EDTA consistently forms significantly more stable complexes with most metal ions.

Table 3: Fluorescence Quantum Yields (Φf) of this compound Analogs and Their Metal Complexes

The quantum yield represents the efficiency of the fluorescence process.

CompoundSolvent/ConditionsQuantum Yield (Φf)
7-Hydroxy-2,4-dimethylquinolineAqueous Buffer0.26[8]
2-Methyl-7-hydroxyquinoline-0.17[8]
7-(Diethylamino)quinolin-2(1H)-one (DQ2)Aqueous Buffer0.03[8]
DQ2 with Cucurbit[9]uril (CB7)Aqueous Buffer0.54[8]

Note: The fluorescence quantum yield of this compound itself is often low due to excited-state intramolecular proton transfer (ESIPT).[8] Chemical modifications and complexation can significantly enhance the quantum yield.

Experimental Protocols

Determination of Metal-Ligand Stoichiometry using Job's Plot (Method of Continuous Variation)

This method is used to determine the stoichiometric ratio of a metal-ligand complex in solution.

Materials:

  • Stock solution of the metal ion of interest (e.g., 1 mM).

  • Stock solution of the chelating agent (e.g., this compound) at the same concentration as the metal ion stock solution.

  • Spectrophotometer (UV-Vis or Fluorescence).

  • Cuvettes.

  • Volumetric flasks and pipettes.

Procedure:

  • Prepare a series of solutions in volumetric flasks by mixing the metal ion and chelating agent stock solutions in varying mole fractions, while keeping the total molar concentration and total volume constant. For example, for a total volume of 10 mL, the volumes of the metal and ligand solutions would be 0:10, 1:9, 2:8, ..., 9:1, 10:0.

  • Allow the solutions to equilibrate for a sufficient amount of time.

  • Measure the absorbance or fluorescence intensity of each solution at the wavelength of maximum absorbance/emission of the metal-ligand complex. This wavelength should be one where the free ligand and metal ion have minimal or no absorbance/emission.

  • Plot the measured absorbance or fluorescence intensity (Y-axis) against the mole fraction of the ligand (X-axis).

  • The plot will typically show two linear portions that intersect. The mole fraction at the intersection point corresponds to the stoichiometry of the complex. For example, a peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.67 indicates a 1:2 (metal:ligand) complex.[8][10][11][12]

Determination of Sensitivity (Limit of Detection - LOD) by Fluorescence Titration

This protocol determines the lowest concentration of a metal ion that can be reliably detected by the fluorescent chelating agent.

Materials:

  • Stock solution of the fluorescent chelating agent (e.g., this compound derivative).

  • Stock solution of the target metal ion.

  • Spectrofluorometer.

  • Cuvettes.

  • Appropriate buffer solution.

Procedure:

  • Prepare a solution of the fluorescent chelating agent in the chosen buffer at a fixed concentration (typically in the micromolar range).

  • Record the fluorescence spectrum of this solution (the "blank").

  • Incrementally add small aliquots of the metal ion stock solution to the chelating agent solution.

  • After each addition, allow the solution to equilibrate and then record the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • At low concentrations, the plot should be linear. Determine the slope of this linear portion of the calibration curve.

  • Measure the fluorescence of the blank solution multiple times (e.g., n=10) and calculate the standard deviation (σ) of these measurements.

  • The Limit of Detection (LOD) can be calculated using the formula: LOD = 3σ / slope .[3]

Determination of Fluorescence Quantum Yield (Relative Method)

This method compares the fluorescence of the sample to a standard with a known quantum yield.[6][7][9]

Materials:

  • Fluorescence spectrometer.

  • UV-Vis spectrophotometer.

  • Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

  • Sample of the fluorescent metal complex.

  • Spectroscopic grade solvents.

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent, with absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the UV-Vis absorption spectrum of each solution and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution, using the same excitation wavelength for all measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

  • The slope of these plots gives the value 'm'.

  • The quantum yield (Φ) of the sample can be calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (n_sample² / n_standard²) where 'n' is the refractive index of the solvent.

Mandatory Visualization

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

The CHEF mechanism is a common principle behind the "turn-on" fluorescence of many hydroxyquinoline-based sensors.

CHEF_Mechanism Chelator_Ground This compound (Ground State) Chelator_Excited Excited State (Low Fluorescence via ESIPT) Chelator_Ground->Chelator_Excited Excitation Complex_Ground Metal-Chelator Complex (Ground State) Chelator_Ground->Complex_Ground Chelation Chelator_Excited->Chelator_Ground Non-radiative decay (ESIPT) Metal Metal Ion Complex_Excited Excited State (High Fluorescence) Complex_Ground->Complex_Excited Excitation Fluorescence Fluorescence Emission Complex_Excited->Fluorescence Radiative decay Fluorescence->Complex_Ground

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for this compound.

Experimental Workflow: Fluorescent Sensor Development and Evaluation

This diagram outlines the typical steps involved in the synthesis and characterization of a new fluorescent chelating agent.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_photophysical Photophysical Studies cluster_sensing Sensing Performance Evaluation Synthesis 1. Synthesis of This compound Derivative Characterization 2. Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Abs_Em 3. Absorbance & Emission Spectra Characterization->Abs_Em QY 4. Quantum Yield Determination Abs_Em->QY Titration 5. Fluorescence Titration with Metal Ions QY->Titration Stoichiometry 6. Stoichiometry Determination (Job's Plot) Titration->Stoichiometry Selectivity 7. Selectivity & Interference Studies Titration->Selectivity LOD 8. Limit of Detection (LOD) Calculation Titration->LOD

Caption: Experimental workflow for developing a this compound-based fluorescent sensor.

Logical Relationship: Comparison of Chelating Agents

This diagram illustrates the key parameters for comparing the performance of different chelating agents.

Comparison_Logic cluster_performance Performance Metrics cluster_sensitivity_params Sensitivity Parameters cluster_selectivity_params Selectivity Parameters Chelator Chelating Agent Sensitivity Sensitivity Chelator->Sensitivity Selectivity Selectivity Chelator->Selectivity LOD Limit of Detection (LOD) Sensitivity->LOD QY Quantum Yield (Φf) (for fluorescent chelators) Sensitivity->QY Stability Stability Constant (log K) Selectivity->Stability Interference Interference from other ions Selectivity->Interference

Caption: Key parameters for the comparative evaluation of chelating agents.

References

Comparative Guide to the Inter-laboratory Validation of an Analytical Method for 7-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and accurate quantification of 7-Hydroxyquinoline is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of two prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The performance of these methods is evaluated through a hypothetical inter-laboratory validation study to establish their suitability for the routine analysis of this compound.

Due to the limited availability of a formal inter-laboratory validation study for this compound in publicly accessible literature, this guide is structured to mirror the outcomes of such a study. The presented data and protocols are based on established principles of analytical method validation for structurally similar compounds.[1][2]

Data Presentation

The following tables summarize the hypothetical performance data from a multi-laboratory validation of HPLC-UV and LC-MS/MS methods for the quantification of this compound.

Table 1: Inter-laboratory Validation of the HPLC-UV Method for this compound

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) 0.99960.99930.9997≥ 0.999
Accuracy (% Recovery) 99.7%100.3%99.4%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.9%1.1%0.8%≤ 2.0%
- Reproducibility1.6%1.8%1.5%≤ 3.0%
Limit of Detection (LOD) 0.06 µg/mL0.07 µg/mL0.05 µg/mLReportable
Limit of Quantitation (LOQ) 0.18 µg/mL0.21 µg/mL0.15 µg/mLReportable

Table 2: Inter-laboratory Validation of the LC-MS/MS Method for this compound

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Linearity (R²) 0.99990.99980.9999≥ 0.999
Accuracy (% Recovery) 100.1%99.6%100.8%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.5%0.6%0.4%≤ 2.0%
- Reproducibility1.2%1.4%1.1%≤ 3.0%
Limit of Detection (LOD) 0.01 ng/mL0.02 ng/mL0.01 ng/mLReportable
Limit of Quantitation (LOQ) 0.03 ng/mL0.06 ng/mL0.03 ng/mLReportable

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • Mobile Phase : A mixture of methanol (B129727) and 0.1% formic acid in water. The exact ratio should be optimized for the best separation.

    • Flow Rate : 1.0 mL/min.[1]

    • Column Temperature : 30 °C.[1]

    • Detection Wavelength : Determined by UV-Vis spectroscopy, typically around 250-300 nm for quinoline (B57606) derivatives.

    • Injection Volume : 10 µL.[1]

  • Standard and Sample Preparation :

    • Stock Standard Solution : Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

    • Working Standard Solutions : Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).

    • Sample Preparation : Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Validation Parameters :

    • Linearity : Analyze the working standard solutions in triplicate and plot the peak area against concentration.

    • Accuracy : Perform recovery studies by spiking a known amount of this compound into a placebo matrix.

    • Precision : Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples.

    • LOD and LOQ : Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.

  • Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : A suitable UPLC/HPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[4]

    • Mobile Phase : Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).

    • Flow Rate : 0.3 mL/min.

    • Column Temperature : 40 °C.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) : Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Standard and Sample Preparation :

    • Stock Standard Solution : Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Working Standard Solutions : Serially dilute the stock solution to prepare calibration standards (e.g., 0.1-100 ng/mL).

    • Sample Preparation : Perform protein precipitation or liquid-liquid extraction for plasma or other biological samples, followed by evaporation and reconstitution in the mobile phase.

  • Validation Parameters : Follow a similar validation strategy as outlined for the HPLC method, with adjustments for the different technique and higher sensitivity levels.

Visualizations

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Define Analytical Method & SOP B Select Participating Laboratories A->B C Prepare & Distribute Validation Samples B->C D Lab 1: Method Validation C->D E Lab 2: Method Validation C->E F Lab 3: Method Validation C->F G Collect & Compile Data D->G E->G F->G H Statistical Analysis (e.g., RSD, Recovery) G->H I Generate Validation Report H->I

Caption: Inter-laboratory validation workflow.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing A Weighing of Sample/Standard B Dissolution in Appropriate Solvent A->B C Dilution to Working Concentration B->C D Injection into HPLC/LC-MS System C->D E Chromatographic Separation D->E F Detection (UV or MS/MS) E->F G Peak Integration & Identification F->G H Calibration Curve Generation G->H I Quantification of this compound H->I

Caption: General analytical workflow.

References

Benchmarking 7-Hydroxyquinoline Probes Against Established Fluorescent Indicators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate fluorescent probe is a critical determinant for the success of quantitative biological assays and cellular imaging. 7-Hydroxyquinoline (7-HQ) and its derivatives have emerged as a versatile class of fluorophores, offering unique photophysical properties, including large Stokes shifts and sensitivity to their microenvironment. This guide provides an objective comparison of 7-HQ-based probes against established, commercially available fluorescent indicators for the detection of key biological analytes such as pH, zinc ions (Zn²⁺), and viscosity. The performance of these probes is benchmarked using key metrics, supported by detailed experimental protocols and visualizations to aid in the selection of the optimal tool for your research needs.

Data Presentation: Performance Metrics at a Glance

The utility of a fluorescent probe is defined by its photophysical and chemical characteristics. The following tables summarize the key performance indicators for this compound-based probes and their established counterparts. Data has been collated from various experimental studies to provide a comparative overview.

Table 1: Comparison of Fluorescent pH Probes

Probe TypeFluorophore ClassExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)pKaKey Advantages
7-Hydroxy-1-methyl-quinolinium Analog This compound~350~500High (e.g., 0.8 for amino derivative)[1]Tunable (e.g., 5.8-9.9)[1]High quantum yield, tunable pKa, good photostability[1][2]
BCECF Fluorescein439 / 505535-~7.0[1][3]Ratiometric (dual-excitation), well-established for cytosolic pH[3][4]
Carboxy SNARF-1 Seminaphthorhodafluor~550580 / 640-~7.5[3][4]Ratiometric (dual-emission), suitable for slightly alkaline pH[3][4]
pHrodo™ Red Rhodamine~560~585-~6.8[5]"Turn-on" fluorescence in acidic environments, low signal at neutral pH[5]

Table 2: Comparison of Fluorescent Zn²⁺ Probes

ProbeFluorophore ClassExcitation (λex, nm)Emission (λem, nm)Dissociation Constant (Kd)Fold Fluorescence ChangeKey Advantages
8-Hydroxyquinoline (B1678124) Derivatives 8-HydroxyquinolineVaries (e.g., ~370)Varies (e.g., ~510)Varies (nM to µM range)Significant enhancementGood chelating ability, turn-on response upon metal binding[6][7]
Zinpyr-1 (ZP1) Fluorescein~508~527~0.7 nM[8]>5[8]High affinity for Zn²⁺, well-characterized for intracellular zinc imaging[9][10][11]
FluoZin-3 Fluorescein~494~516~9.1-15 nM[8]>50[8]Large fluorescence enhancement, suitable for detecting zinc fluxes[9][12][13]
TSQ Quinoline (B57606)~368~490~370-850 nM[8]4-fold increase[7]One of the earliest developed zinc probes, membrane permeable[7][9]

Table 3: Comparison of Fluorescent Viscosity Probes

Probe TypeFluorophore ClassExcitation (λex, nm)Emission (λem, nm)Viscosity Sensitivity MechanismKey Advantages
This compound Derivatives This compoundVariesVariesEnvironmental sensitivity, potential for intramolecular rotationHigh sensitivity to solvent polarity and hydrogen bonding, which can correlate with viscosity[14]
BODIPY-based Molecular Rotors BODIPYVaries (e.g., ~500)Varies (e.g., ~515)Twisted Intramolecular Charge Transfer (TICT)High photostability, high quantum yields, fluorescence lifetime is sensitive to viscosity[15][16][17]
Cyanine-based Molecular Rotors CyanineVariesVariesTICTCan be designed for near-infrared imaging, reducing background autofluorescence.
Coumarin-based Probes CoumarinVariesVariesTICTGood photostability, tunable spectral properties[14]

Signaling Pathways and Detection Mechanisms

The fluorescence response of these probes is governed by distinct photophysical mechanisms upon interaction with their target analyte. Understanding these mechanisms is crucial for interpreting experimental results.

This compound Probes: Excited-State Intramolecular Proton Transfer (ESIPT)

Many this compound-based probes operate via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. In the ground state, the molecule exists in an enol form. Upon excitation, a proton is transferred from the hydroxyl group to the quinoline nitrogen, forming an excited-state keto tautomer, which then emits fluorescence at a longer wavelength, resulting in a large Stokes shift. The presence of analytes such as metal ions can inhibit this process, leading to a "turn-on" fluorescence response from the enol form.

ESIPT_Mechanism GS_Enol Ground State (Enol) ES_Enol Excited State (Enol) GS_Enol->ES_Enol Excitation (hν) ES_Enol->GS_Enol Fluorescence (Normal Stokes Shift) ES_Keto Excited State (Keto Tautomer) ES_Enol->ES_Keto ESIPT GS_Keto Ground State (Keto Tautomer) ES_Keto->GS_Keto Fluorescence (Large Stokes Shift) GS_Keto->GS_Enol Relaxation

Caption: Generalized diagram of the ESIPT mechanism in this compound probes.

Established Indicators: Chelation, pH-Dependent Protonation, and TICT
  • Chelation-Based Probes (e.g., Zinpyr-1, FluoZin-3): These probes consist of a fluorophore linked to a chelating moiety. In the absence of the target ion, the fluorescence is quenched. Upon binding to the ion, a rigid complex is formed, inhibiting non-radiative decay pathways and leading to a significant increase in fluorescence intensity.

  • pH Probes (e.g., BCECF, SNARF): These molecules contain acidic and basic functional groups. Changes in pH alter the protonation state of the fluorophore, which in turn modifies its electronic structure and, consequently, its absorption and/or emission spectra.

  • Molecular Rotors (e.g., BODIPY-based): These probes feature a rotor part that can freely rotate in low-viscosity environments, leading to non-radiative decay and low fluorescence. In viscous media, this rotation is hindered, forcing the molecule to relax through fluorescence emission, thus increasing the quantum yield and fluorescence lifetime.

Probe_Activation_Mechanisms cluster_chelation Chelation-Enhanced Fluorescence (CHEF) cluster_pH pH-Dependent Protonation cluster_tict Twisted Intramolecular Charge Transfer (TICT) Chel_Probe Probe (Low Fluorescence) Complex Probe-Ion Complex (High Fluorescence) Chel_Probe->Complex + Analyte Analyte_Ion Metal Ion Protonated Probe-H⁺ (Fluorescence State 1) Deprotonated Probe (Fluorescence State 2) Protonated->Deprotonated + OH⁻ / - H⁺ Low_Visc Low Viscosity Rotation Intramolecular Rotation (Non-radiative decay) Low_Visc->Rotation High_Visc High Viscosity Fluorescence Fluorescence Emission High_Visc->Fluorescence

Caption: Simplified diagrams of common signaling mechanisms in fluorescent probes.

Experimental Protocols

Accurate and reproducible characterization of fluorescent probes is essential for their reliable application. The following are generalized protocols for key experiments.

Determination of Fluorescence Quantum Yield (Φ)

The relative fluorescence quantum yield is determined by comparing the fluorescence of the sample to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54).

Methodology:

  • Prepare Solutions: Prepare a series of solutions of the sample and the reference standard at different concentrations in the same solvent.

  • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra of each solution using a spectrofluorometer, exciting at the same wavelength used for absorbance measurements.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

    where Slope is the gradient of the linear fit, and n is the refractive index of the solvent.

Quantum_Yield_Workflow A Prepare serial dilutions of sample and standard B Measure absorbance at λex (Abs < 0.1) A->B C Measure fluorescence emission spectra B->C D Integrate fluorescence intensity C->D E Plot Integrated Intensity vs. Absorbance D->E F Calculate slope of linear fit E->F G Calculate Quantum Yield using comparative equation F->G

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Determination of Dissociation Constant (Kd) for Ion Probes

The dissociation constant (Kd) reflects the binding affinity of a probe for its target ion and is determined through fluorescence titration.

Methodology:

  • Prepare Solutions: Prepare a solution of the fluorescent probe at a fixed concentration in a suitable buffer. Prepare a stock solution of the target metal ion.

  • Fluorescence Titration: Sequentially add increasing concentrations of the metal ion to the probe solution. After each addition, allow the system to equilibrate and then record the fluorescence intensity at the emission maximum.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration. The data can be fitted to a suitable binding isotherm (e.g., a 1:1 binding model) to calculate the Kd.

Selectivity Assay

This experiment evaluates the probe's response to the target analyte in the presence of other potentially interfering species.

Methodology:

  • Prepare Solutions: Prepare solutions of the fluorescent probe, the target analyte, and a panel of potentially interfering ions or molecules at relevant concentrations.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the probe alone.

    • Measure the fluorescence intensity of the probe in the presence of each interfering species individually.

    • Measure the fluorescence intensity of the probe in the presence of both the target analyte and each interfering species.

  • Data Analysis: Compare the fluorescence response of the probe to the target analyte with its response to other species. A highly selective probe will show a significant change in fluorescence only in the presence of the target analyte.

Conclusion

This compound-based fluorescent probes represent a promising class of tools for biological sensing, offering distinct advantages such as large Stokes shifts and high environmental sensitivity. Their performance in pH sensing, with high quantum yields and tunable pKa values, makes them competitive with established indicators like BCECF and SNARF. For metal ion detection, 8-hydroxyquinoline derivatives are excellent chelators, providing a strong "turn-on" signal, although well-established probes like Zinpyr-1 and FluoZin-3 offer exceptional and well-characterized affinity for zinc. In the realm of viscosity sensing, the inherent environmental sensitivity of the 7-HQ scaffold suggests potential for the development of novel molecular rotors, while BODIPY and cyanine-based probes are currently the more established and characterized options.

The choice of a fluorescent probe should be guided by the specific requirements of the experiment, including the target analyte concentration, the desired spectral properties, and the cellular environment. This guide provides the foundational data and methodologies to enable researchers, scientists, and drug development professionals to make an informed decision when selecting the most appropriate fluorescent probe for their application.

References

The Untapped Potential of 7-Hydroxyquinoline in Chemical Sensing: A Critical Review

Author: BenchChem Technical Support Team. Date: December 2025

While its isomer, 8-hydroxyquinoline (B1678124), has been extensively developed into a plethora of chemical sensors, 7-hydroxyquinoline (7-HQ) and its analogs remain a largely underexplored class of compounds in the field of chemical sensing. This comparative guide delves into the photophysical properties and theoretical potential of 7-HQ as a fluorescent chemosensor, drawing comparisons with its well-established 8-hydroxyquinoline counterpart. This review aims to provide researchers, scientists, and drug development professionals with a critical analysis of the current landscape and future possibilities for 7-HQ-based sensors, supported by available experimental data and detailed methodologies.

This compound, a structural isomer of the renowned chelating agent 8-hydroxyquinoline, possesses the fundamental moieties required for a fluorescent chemosensor: a nitrogen atom within a heterocyclic ring and a hydroxyl group. The relative positioning of these groups is, however, crucial for its chelating and photophysical behavior. While the proximity of the hydroxyl and nitrogen groups in 8-hydroxyquinoline creates a highly effective bidentate chelation site for metal ions, the geometry in this compound is less favorable for forming stable five- or six-membered chelate rings with many cations. This structural difference is a primary reason for the dominance of 8-hydroxyquinoline in the literature of chemical sensing.[1][2]

Despite this, this compound exhibits interesting photophysical properties that warrant investigation for sensing applications. Like its 8-hydroxy counterpart, 7-HQ can undergo Excited-State Intramolecular Proton Transfer (ESIPT), a process that can be modulated by interaction with an analyte, leading to a change in its fluorescence signal.[3][4] This phenomenon, where a proton is transferred from the hydroxyl group to the quinoline (B57606) nitrogen in the excited state, provides a non-radiative decay pathway, often resulting in weak fluorescence. Interaction with an analyte that disrupts this process can lead to a "turn-on" fluorescence response.[3]

Performance Characteristics of this compound

The fluorescence quantum yield of this compound is highly sensitive to its environment, particularly the solvent. In protic solvents, which can facilitate ESIPT through hydrogen bonding, the fluorescence is often quenched.[3] Conversely, in some aprotic solvents, the ESIPT process can be hindered, leading to an increase in fluorescence emission.[3] This solvent-dependent fluorescence is a key characteristic that could be exploited in sensor design.

Furthermore, chemical modifications to the this compound core have shown promise in enhancing its optical properties. For instance, the introduction of methyl groups at the C2 and C4 positions of the this compound scaffold has been reported to significantly increase its photosensitivity.[3]

Due to the limited research on this compound analogs as chemical sensors, a direct comparison of their performance is not feasible at present. The following table summarizes the photophysical properties of the parent this compound molecule in different environments, which can serve as a baseline for future sensor development.

CompoundSolvent/EnvironmentExcitation λ (nm)Emission λ (nm)Key Observation
This compoundHexane-Methanol mixtureNot Specified350-400 & 530Dual fluorescence observed, indicating ESIPT.[4]
This compoundPoly(2-hydroxyethylmethacrylate) (PHEMA) matrixNot Specified376 & 515Dual fluorescence from enol and keto tautomers.[4]
7-Hydroxy-2,4-dimethylquinolineNot SpecifiedNot SpecifiedNot Specified13-fold greater photosensitivity than 7-HQ.[3]

Signaling Pathways and Sensing Mechanisms

The primary signaling mechanism with potential for this compound-based sensors is the modulation of Excited-State Intramolecular Proton Transfer (ESIPT). In its ground state, the molecule exists in an enol form. Upon excitation, a proton can transfer from the hydroxyl group to the quinoline nitrogen, forming a transient keto tautomer which then relaxes to the ground state, often non-radiatively. An analyte that can bind to the hydroxyl or nitrogen, or alter the microenvironment, can inhibit this proton transfer, leading to an enhancement of the "normal" fluorescence from the enol form.

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State cluster_sensing Sensing Mechanism GS_Enol Enol Form ES_Enol Enol GS_Enol->ES_Enol Excitation (hν) GS_Complex 7-HQ-Analyte Complex GS_Enol->GS_Complex + Analyte ES_Enol->GS_Enol Fluorescence (weak) ES_Keto Keto Tautomer ES_Enol->ES_Keto ESIPT Complex 7-HQ-Analyte Complex* ES_Enol->Complex + Analyte (blocks ESIPT) ES_Keto->GS_Enol Non-radiative decay Analyte Analyte Complex->GS_Complex Fluorescence (strong) GS_Complex->Complex Excitation (hν)

Caption: Proposed ESIPT-based signaling pathway for a this compound sensor.

Experimental Protocols

General Protocol for Fluorescence Spectroscopic Analysis

This protocol outlines a general method for evaluating the fluorescence response of a this compound-based sensor to a target analyte.

1. Materials and Reagents:

  • This compound analog (synthesized and purified)

  • High-purity solvents (e.g., spectroscopic grade DMSO, THF, or buffer solutions)

  • Stock solution of the target analyte (e.g., metal salt)

  • Fluorescence spectrometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and micropipettes

2. Preparation of Solutions:

  • Sensor Stock Solution: Prepare a stock solution of the this compound analog (e.g., 1 mM) in a suitable solvent. Store in the dark to prevent photodegradation.

  • Analyte Stock Solution: Prepare a stock solution of the analyte (e.g., 10 mM) in an appropriate solvent.

  • Working Solutions: Prepare working solutions of the sensor and analyte by diluting the stock solutions to the desired concentrations for the experiment.

3. Spectroscopic Measurements:

  • Absorption Spectra: Record the UV-Vis absorption spectrum of the sensor in the chosen solvent to determine the optimal excitation wavelength (λex).

  • Fluorescence Titration:

    • Place a known volume and concentration of the sensor solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum.

    • Incrementally add small aliquots of the analyte stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate before recording the fluorescence spectrum.

  • Selectivity Study:

    • Record the fluorescence spectrum of the sensor solution in the presence of the target analyte.

    • Record the fluorescence spectra of the sensor solution in the presence of various potentially interfering species at the same or higher concentrations.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum (λem) against the analyte concentration to generate a titration curve.

  • Determine the limit of detection (LOD), typically calculated as 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

  • Analyze the selectivity data to assess the sensor's response to the target analyte in the presence of other species.

experimental_workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis A Synthesize & Purify 7-HQ Analog B Prepare Stock Solutions (Sensor & Analytes) A->B C Determine λex (UV-Vis Spectroscopy) B->C E Selectivity Testing with Interfering Species B->E D Fluorescence Titration with Target Analyte C->D F Generate Titration Curve D->F H Assess Selectivity E->H G Calculate Limit of Detection (LOD) F->G

Caption: A typical experimental workflow for evaluating a 7-HQ based fluorescent sensor.

Conclusion and Future Outlook

While the current body of research on this compound and its analogs in chemical sensing is limited, the fundamental photophysical properties of the 7-HQ scaffold suggest a promising, yet largely untapped, potential. The observed solvent-dependent fluorescence and the possibility of enhancing its quantum yield through chemical modification provide a solid foundation for the rational design of novel fluorescent chemosensors.

Future research should focus on the synthesis of a wider variety of this compound derivatives with different substituents to tune their electronic properties and to introduce specific recognition moieties for various analytes. A systematic investigation into the chelation behavior of 7-HQ analogs with a range of metal ions and other species is crucial to understand their potential for selective sensing. By exploring these avenues, the scientific community can unlock the potential of this compound and its analogs, moving them from a scientific curiosity to a valuable tool in the arsenal (B13267) of chemical sensing.

References

A Head-to-Head Comparison of 7-Hydroxyquinoline and 8-Hydroxyquinoline in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among these, the isomeric hydroxyquinolines (HQs), particularly 7-hydroxyquinoline (7-HQ) and 8-hydroxyquinoline (B1678124) (8-HQ), have garnered significant interest for their diverse biological activities. This guide provides an objective, data-driven comparison of 7-HQ and 8-HQ in key biological applications, including anticancer, antimicrobial, and neuroprotective effects. While 8-HQ is extensively studied, this guide also collates the available, albeit more limited, data for 7-HQ to offer a comprehensive comparative perspective for researchers.

The primary mechanism underlying the bioactivity of 8-HQ is its potent ability to chelate metal ions.[1][2] The proximity of the hydroxyl group at position 8 to the nitrogen atom in the quinoline ring creates a bidentate chelating site, allowing for the formation of stable complexes with various divalent and trivalent metal ions.[1][2] This metal-binding capacity is believed to be significantly weaker in 7-HQ due to the greater distance between the hydroxyl group and the nitrogen atom, which likely accounts for the observed differences in their biological efficacy.

Comparative Analysis of Biological Activities

Anticancer Activity

8-Hydroxyquinoline and its derivatives have demonstrated significant potential as anticancer agents.[3][4] Their mechanism of action is often attributed to their ability to disrupt metal homeostasis within cancer cells, leading to the generation of reactive oxygen species (ROS), inhibition of crucial enzymes, and induction of apoptosis.[5] Some 8-HQ derivatives have been shown to inhibit signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6]

In contrast, the anticancer properties of this compound are less well-documented. While some derivatives of 7-HQ have been synthesized and shown to possess cytotoxic effects, quantitative data for the parent 7-HQ molecule is scarce. One study on 7-hydroxy-3,4-dihydrocadalene, a derivative of 7-HQ, showed concentration- and time-dependent reduction in the viability of MCF7 breast cancer cells.[7] Another derivative, this compound-(1H)-2-one, has been shown to inhibit the epidermal growth factor (EGF) receptor, a key target in cancer therapy.[8]

Table 1: Comparative Anticancer Activity (IC₅₀ Values)

CompoundCancer Cell LineIC₅₀ (µM)Reference
8-Hydroxyquinoline HCT 116 (Colon Carcinoma)9.33 ± 0.22[9]
Raji (B-cell Lymphoma)0.438 (as 5-nitro-8-hydroxyquinoline)[9]
A549 (Lung)8.7 (as 5-nitro-8-hydroxyquinoline)[6]
MCF-7 (Breast)12.5 (as Clioquinol)[6]
This compound Derivative MCF-7 (Breast)55.24 (as 7-hydroxy-3,4-dihydrocadalene)[7]

Disclaimer: The IC₅₀ values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Antimicrobial Activity

8-Hydroxyquinoline exhibits broad-spectrum antimicrobial activity against bacteria and fungi.[1][10] Its mechanism of action is primarily attributed to its ability to chelate essential metal ions, thereby disrupting microbial enzyme function.[3]

The antimicrobial activity of this compound is less extensively studied. However, some derivatives have shown promise. For instance, certain 7-substituted-2-hydroxy-quinoline Schiff bases have been synthesized and screened for antifungal activity.[1]

Table 2: Comparative Antimicrobial Activity (MIC Values)

CompoundMicroorganismMIC (µM)Reference
8-Hydroxyquinoline Staphylococcus aureus3.44 - 13.78[11]
Candida albicans3.44 - 13.78[11]
Escherichia coli>644.92[1]
Mycobacterium tuberculosis3.6[12]
This compound Derivative Candida albicans31.125 (as a 7-methoxyquinoline (B23528) derivative)[13]
Escherichia coli7.812 (as a 7-methoxyquinoline derivative)[13]

Disclaimer: The MIC values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Neuroprotective Effects

8-Hydroxyquinoline and its derivatives have emerged as promising neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[1][4] Their neuroprotective effects are linked to their ability to chelate excess metal ions (e.g., copper, zinc, and iron) that contribute to oxidative stress and amyloid-beta aggregation.[3] Some 8-HQ derivatives can also modulate signaling pathways involved in neuronal survival.[14] For example, 8-HQ and its derivatives have been shown to ameliorate high glucose-induced toxicity in human neuroblastoma (SH-SY5Y) cells.[14]

There is limited information available on the neuroprotective effects of this compound. However, the general antioxidant properties of quinoline derivatives suggest that 7-HQ may also offer some level of neuroprotection, though likely to a lesser extent than 8-HQ due to its weaker metal-chelating ability.[15]

Table 3: Comparative Neuroprotective Effects

CompoundCell LineInsultConcentrationResultReference
8-Hydroxyquinoline SH-SY5YHigh Glucose1 µMIncreased cell viability to 86.89 ± 3.06%[16]
Clioquinol (8-HQ derivative) SH-SY5YHigh Glucose1 µMIncreased cell viability to 93.35 ± 0.89%[16]
Nitroxoline (8-HQ derivative) SH-SY5YHigh Glucose1 µMIncreased cell viability to 95.72 ± 0.92%[16]
This compound ---Data not available-

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[17][18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (7-HQ or 8-HQ) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Broth Microdilution for Antimicrobial Susceptibility Testing (MIC)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][21][22][23]

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Glutamate-Induced Excitotoxicity Assay for Neuroprotection

This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.[16][24][25][26][27]

  • Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable format (e.g., 96-well plate).

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Glutamate (B1630785) Exposure: Expose the cells to a neurotoxic concentration of glutamate for a defined duration.

  • Assessment of Cell Viability: Measure cell viability using an appropriate method, such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the viability of cells treated with the test compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 8-HQ Mechanism of Action HQ8 8-Hydroxyquinoline HQ8_Metal 8-HQ-Metal Complex HQ8->HQ8_Metal Chelation Metal Metal Ions (e.g., Cu²⁺, Zn²⁺) Metal->HQ8_Metal ROS Increased ROS HQ8_Metal->ROS Enzyme Enzyme Inhibition (e.g., Proteasome) HQ8_Metal->Enzyme Apoptosis Apoptosis ROS->Apoptosis Enzyme->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath cluster_1 General Workflow for In Vitro Biological Activity Screening start Start prep Prepare Test Compounds (7-HQ & 8-HQ solutions) start->prep treatment Treat Cells/Microbes with Varying Concentrations prep->treatment culture Culture Appropriate Cell Line (Cancer, Neuronal, or Microbial) culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Specific Assay (MTT, MIC, etc.) incubation->assay data Data Collection (e.g., Absorbance Reading) assay->data analysis Data Analysis (IC₅₀/MIC Calculation) data->analysis end End analysis->end

References

Evaluating the cytotoxicity of 7-Hydroxyquinoline in comparison to other quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of various quinoline (B57606) compounds, supported by experimental data and detailed protocols.

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] This guide provides a comparative evaluation of the cytotoxicity of 7-Hydroxyquinoline and other selected quinoline derivatives against various cancer cell lines. The presented data, summarized from multiple studies, aims to assist researchers in the rational design and development of novel quinoline-based therapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%.[3] The following table summarizes the IC50 values for this compound and other quinoline derivatives, providing a comparative overview of their potency in different cancer cell lines.

Compound/DerivativeCell LineIC50 (µM)Reference
This compound Derivatives
7-hydroxy-3,4-dihydrocadaleneMCF-7 (Breast)55.24 (48h)[4]
8-Hydroxyquinoline (B1678124) Derivatives
8-hydroxyquinoline glycoconjugatesA549 (Lung), MCF-7 (Breast), Balb/3T3 (Fibroblast)Various activities reported[5]
Tris(8-hydroxyquinoline)iron (Feq3)SCC9, SCC25 (Head and Neck)Induces apoptosis[6]
5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline (HQ-11)MCF-7, MDA-MB-231 (Breast)Induces paraptosis and apoptosis[7]
Other Quinoline Derivatives
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[1]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[1]
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[8]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01 - 77.67% inhibition[8]
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[8]
7-methylquinoline and 5-methylquinoline (B1294701) (mixture)Caco-2 (Colorectal)2.62[2]
7-methyl-8-nitro-quinolineCaco-2 (Colorectal)1.87[2]
8-nitro-7-quinolinecarbaldehydeCaco-2 (Colorectal)0.53[2]
8-Amino-7-quinolinecarbaldehydeCaco-2 (Colorectal)1.14[2]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia), U937 (Leukemia)19.88 ± 3.35 µg/ml, 43.95 ± 3.53 µg/ml[9]
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 and 4.65 μg/cm³[9]

Experimental Protocols

The evaluation of cytotoxicity is a critical step in drug discovery.[1] A variety of in vitro assays are employed to determine the cytotoxic potential of novel chemical entities by measuring different cellular parameters to assess cell viability and the mechanisms of cell death.[1] For quinoline derivatives, the most commonly utilized assays include those that measure metabolic activity (MTT assay), plasma membrane integrity (LDH assay), and the induction of apoptosis.[1][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by spectrophotometry.[1][3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[3] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions.[3] Include vehicle and no-treatment controls.[3]

  • MTT Incubation: Following the treatment period (e.g., 24, 48, or 72 hours), add 10-20 µL of 5 mg/mL MTT solution to each well.[3][5]

  • Formazan Solubilization: After a 4-hour incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] The IC50 value can be determined by plotting cell viability against the compound concentration.[1]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane.[8]

  • Cell Seeding and Treatment: Seed and treat cells with quinoline compounds in a 96-well plate as described for the MTT assay.[8] Include controls for spontaneous and maximum LDH release.[8]

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Add the reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.

  • Absorbance Measurement: Incubate and then measure the absorbance at the appropriate wavelength. The amount of formazan produced is proportional to the amount of LDH released.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams illustrate a typical cytotoxicity workflow and a simplified apoptosis signaling pathway.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Treatment Treat Cells Cell_Seeding->Treatment Compound_Prep Prepare Quinoline Derivatives Compound_Prep->Treatment MTT_Addition Add MTT Reagent Treatment->MTT_Addition Incubation Incubate MTT_Addition->Incubation Solubilization Add Solubilization Buffer Incubation->Solubilization Read_Absorbance Read Absorbance Solubilization->Read_Absorbance IC50_Calc Calculate IC50 Read_Absorbance->IC50_Calc Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Quinoline Quinoline Derivative Mitochondria Mitochondria Quinoline->Mitochondria Induces Stress Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis

References

A Comparative Guide to the Quantitative Analysis of Metal Ions: 7-Hydroxyquinoline Fluorescence vs. ICP-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of metal ions is a critical aspect of numerous scientific disciplines, from environmental monitoring and toxicology to pharmaceutical development and quality control. Two powerful analytical techniques often employed for this purpose are 7-Hydroxyquinoline-based fluorescence spectroscopy and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Key Performance Characteristics

FeatureThis compound FluorescenceInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Chelation of a metal ion by a this compound derivative leading to a change in fluorescence intensity.Ionization of the sample in a high-temperature plasma followed by mass-to-charge ratio separation and detection of ions.
Selectivity High, but dependent on the specific chemosensor design for a particular metal ion. Cross-reactivity with other ions can occur.Very high, capable of distinguishing between different isotopes of an element.
Sensitivity (LOD) Typically in the nanomolar (nM) to micromolar (µM) range, but can reach picomolar (pM) levels for specific sensors.[1]Extremely high, typically in the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) range.[2]
Linear Dynamic Range Generally narrower, often spanning 2-3 orders of magnitude.Very wide, spanning 8-9 orders of magnitude.[3]
Speed Rapid, with measurements often completed within minutes.High-throughput, capable of analyzing multiple elements per minute per sample.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and significant operational expenses (e.g., gases, maintenance).
Matrix Effects Can be susceptible to interference from other sample components that may quench or enhance fluorescence.Prone to matrix effects and various spectral interferences (isobaric, polyatomic, doubly-charged ions) that require mitigation strategies.[2]
Multi-element Capability Generally designed for the detection of a single or a limited number of metal ions.Excellent multi-element and isotopic analysis capabilities.
Sample Preparation Often requires minimal sample preparation, primarily dissolution in a suitable solvent.Typically requires sample digestion with strong acids to break down the matrix.

Signaling Pathways and Experimental Workflows

This compound Fluorescence

The fundamental principle behind the use of this compound and its derivatives as fluorescent sensors is the chelation-enhanced fluorescence (CHEF) effect. In its free form, the this compound molecule may exhibit weak fluorescence. Upon binding to a specific metal ion, a rigid complex is formed, which can lead to a significant increase ("turn-on") or in some cases, a decrease ("turn-off") in fluorescence intensity. This change in fluorescence is directly proportional to the concentration of the metal ion within a certain range.

G cluster_0 Signaling Pathway 7-Hydroxyquinoline_Derivative This compound Derivative (Low Fluorescence) Complex Metal-Ligand Complex (High Fluorescence) 7-Hydroxyquinoline_Derivative->Complex + Metal Ion Metal_Ion Metal Ion Metal_Ion->Complex Fluorescence_Change Change in Fluorescence Intensity Complex->Fluorescence_Change

Figure 1. Signaling pathway for this compound fluorescence detection.

G cluster_1 Experimental Workflow Sample_Prep Sample Preparation (e.g., Dissolution) Mixing Mix Sample and Sensor Solution Sample_Prep->Mixing Reagent_Prep Prepare this compound Sensor Solution Reagent_Prep->Mixing Incubation Incubation (Allow for complexation) Mixing->Incubation Measurement Fluorescence Measurement (Spectrofluorometer) Incubation->Measurement Analysis Data Analysis (Calibration Curve) Measurement->Analysis

Figure 2. Generalized experimental workflow for this compound fluorescence analysis.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

ICP-MS is an atomic spectrometry technique that utilizes a high-temperature argon plasma to desolvate, atomize, and ionize the atoms in a sample. The resulting ions are then introduced into a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector counts the number of ions for each mass-to-charge ratio, providing a highly sensitive and quantitative measure of the elemental composition of the sample.

G cluster_2 Experimental Workflow Sample_Digestion Sample Preparation (Acid Digestion) Introduction Sample Introduction (Nebulizer) Sample_Digestion->Introduction Ionization Ionization in Argon Plasma Introduction->Ionization Mass_Separation Mass Separation (Mass Spectrometer) Ionization->Mass_Separation Detection Ion Detection (Detector) Mass_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Figure 3. Experimental workflow for ICP-MS analysis.

Experimental Protocols

This compound Fluorescence Method for Metal Ion Quantification

This protocol provides a general framework. Specific parameters such as solvent, pH, and incubation time should be optimized for the particular this compound derivative and target metal ion.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound-based fluorescent sensor (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO, ethanol).

    • Prepare stock solutions of the target metal ion and potential interfering ions in deionized water or an appropriate buffer.

    • Prepare a buffer solution to maintain a constant pH for the assay.

  • Sample Preparation:

    • Dissolve the sample in the same buffer solution used for the assay to the desired concentration range.

    • If the sample is in a complex matrix, appropriate extraction or digestion steps may be necessary to isolate the metal ions.

  • Assay Procedure:

    • In a suitable container (e.g., cuvette, microplate well), add the sample solution.

    • Add the buffer solution to maintain the final volume and pH.

    • Add a small aliquot of the fluorescent sensor stock solution to achieve the final desired sensor concentration (typically in the micromolar range).

    • Mix the solution thoroughly and incubate at room temperature for a predetermined time to allow for the complexation reaction to reach equilibrium.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on a spectrofluorometer. These wavelengths are specific to the metal-sensor complex and should be determined experimentally.

    • Measure the fluorescence intensity of the solutions.

  • Data Analysis:

    • Construct a calibration curve by plotting the fluorescence intensity versus the concentration of standard solutions of the target metal ion.

    • Determine the concentration of the metal ion in the unknown samples from the calibration curve.

ICP-MS Method for Metal Ion Quantification

This protocol outlines a general procedure for the analysis of metal ions in aqueous samples.

  • Reagent Preparation:

    • Use high-purity acids (e.g., nitric acid, hydrochloric acid) for sample digestion and dilution.

    • Prepare multi-element calibration standards from certified stock solutions in a 2% nitric acid matrix.

    • Prepare an internal standard solution (e.g., containing Sc, Y, In, Tb, Bi) to correct for instrumental drift and matrix effects.

  • Sample Preparation:

    • For aqueous samples with low total dissolved solids, a simple dilution with 2% nitric acid may be sufficient.

    • For solid samples or samples with a complex matrix, acid digestion is required. A typical procedure involves digesting a known weight of the sample with a mixture of concentrated nitric acid and other acids (e.g., hydrochloric, hydrofluoric) in a closed-vessel microwave digestion system.

    • After digestion, dilute the sample to a final volume with deionized water to achieve a final acid concentration of approximately 2%.

  • Instrumental Analysis:

    • Set up the ICP-MS instrument according to the manufacturer's instructions. Optimize parameters such as plasma power, gas flow rates, and lens voltages.

    • Introduce the internal standard solution online with the sample.

    • Aspirate the prepared samples, blanks, and calibration standards into the instrument.

  • Data Acquisition and Analysis:

    • Acquire data for the desired isotopes of the target metal ions.

    • Construct calibration curves for each element by plotting the intensity ratio (analyte/internal standard) versus the concentration of the calibration standards.

    • Quantify the concentration of the metal ions in the samples based on their intensity ratios and the calibration curves.

    • Apply appropriate correction equations for any known isobaric or polyatomic interferences if a collision/reaction cell is not used.

Quantitative Data Summary

The following table presents a summary of representative quantitative data for the two techniques. It is important to note that the performance of this compound-based sensors can vary significantly depending on the specific derivative and the target metal ion.

ParameterThis compound Fluorescence (Representative Examples)Inductively Coupled Plasma-Mass Spectrometry (Typical Values)
Metal Ion Zn²⁺, Al³⁺, Cd²⁺, Fe³⁺, etc.[4]Most elements in the periodic table
Limit of Detection (LOD) 10⁻⁸ - 10⁻⁶ M[5]0.1 - 10 ng/L (ppt)
Limit of Quantitation (LOQ) 10⁻⁷ - 10⁻⁵ M0.5 - 50 ng/L (ppt)
Linearity (R²) > 0.99 for a limited concentration range> 0.999 over a wide concentration range
Dynamic Range 2-3 orders of magnitude8-9 orders of magnitude[3]
Precision (RSD) < 5%< 3%
Selectivity/Interference Potential interference from other metal ions that can also bind to the sensor.[6][7]Subject to isobaric, polyatomic, and doubly-charged ion interferences, which can often be mitigated with collision/reaction cell technology or mathematical corrections.

Conclusion

Both this compound fluorescence and ICP-MS are powerful techniques for the quantitative analysis of metal ions, each with its own distinct advantages and limitations.

This compound fluorescence offers a cost-effective, rapid, and often straightforward method for the detection of specific metal ions with high sensitivity.[8][9] Its major limitations are its single-analyte nature and the potential for cross-reactivity with other ions. This technique is particularly well-suited for applications where the target metal ion is known and routine monitoring at relatively low concentrations is required.

ICP-MS , on the other hand, is an exceptionally sensitive and versatile technique capable of multi-element and isotopic analysis over a wide dynamic range.[2] While it is considered the gold standard for trace metal analysis, its high cost, complexity, and susceptibility to various interferences require careful consideration.[10][11][12][13] ICP-MS is the preferred method for comprehensive elemental profiling, analysis of complex matrices, and applications demanding the utmost sensitivity.

The choice between these two techniques will ultimately depend on the specific analytical requirements of the research, including the target analytes, required detection limits, sample matrix, throughput needs, and budgetary constraints.

References

Safety Operating Guide

Proper Disposal of 7-Hydroxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount for both personal safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 7-Hydroxyquinoline, a compound commonly used in laboratory settings. Adherence to these procedural steps, in conjunction with institutional and regulatory guidelines, is critical for maintaining a safe research environment.

Immediate Safety and Disposal Protocol

The following step-by-step guidance outlines the necessary procedures for the safe disposal of this compound and materials contaminated with it.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This chemical is considered hazardous and may be harmful if swallowed, in contact with skin, or inhaled as a dust or mist.[1][2] It can cause skin and serious eye irritation.[1] Therefore, appropriate PPE is mandatory.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[2][3]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves.[2][3][4]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[3] All handling of solid this compound should ideally be done in a chemical fume hood.[2]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent accidental reactions and ensure compliant disposal.

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and pipette tips, in a designated, clearly labeled, and sealable hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be collected in a designated hazardous waste container.

Step 3: Labeling and Storage

Accurate labeling and proper storage of hazardous waste are regulatory requirements and crucial for safety.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and the responsible researcher's name and contact information.[5]

  • Storage: Store the sealed waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory. This area should be away from incompatible materials, such as strong oxidizing agents and strong acids.[1][3]

Step 4: Disposal

The final disposal of this compound waste must be handled by qualified professionals.

  • Professional Disposal: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

  • Do Not: Do not dispose of this compound down the drain or in the regular trash.[4] This can lead to environmental contamination.

  • Institutional EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5]

Contaminated Packaging: Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable for other purposes.[4]

Summary of Key Data

The following table summarizes important physical and chemical properties of this compound to inform safe handling and disposal practices.

PropertyData
Appearance Beige powder/solid[1]
Molecular Formula C9H7NO[1]
Melting Point 239 - 244 °C / 462.2 - 471.2 °F[1]
Incompatible Materials Strong oxidizing agents, Strong acids[1]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found in the search results, the general procedure for handling chemical waste as outlined above is the standard and accepted methodology in a laboratory setting. The core principle is to treat the chemical and any contaminated materials as hazardous waste and to dispose of them through a licensed and approved hazardous waste management service.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Hazard Assessment & Don PPE B Step 2: Segregate Waste (Solid, Liquid, PPE) A->B C Step 3: Label Waste Container B->C D Step 4: Store in Satellite Accumulation Area C->D E Step 5: Contact EHS for Disposal D->E F Licensed Chemical Destruction / Incineration E->F

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 7-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 7-Hydroxyquinoline is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Classification

This compound is considered a hazardous chemical.[1] It is classified as an irritant and can be harmful if swallowed, in contact with skin, or inhaled.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

Protection TypeMinimum RequirementRecommended for
Eye/Face Protection Tightly fitting safety goggles or chemical safety glasses with side-shields as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] A face shield may be necessary when there is a splash hazard.All handling procedures.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[3][4] Gloves should be inspected for integrity before use.All handling procedures.
Skin and Body Protection Laboratory coat.[4] For larger quantities or potential for significant exposure, wear appropriate protective clothing to prevent skin exposure.[1][3][4]All handling procedures.
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.[4] If dusts are generated and a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate particulate filters is required.[1][3][4]Weighing, transferring solids, and any procedure that may generate dust.

Quantitative Data

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, other physical and chemical properties are important for safe handling.[1]

PropertyValue
Appearance Beige solid[1]
Molecular Formula C9 H7 N O[1]
Molecular Weight 145.16 g/mol
Melting Point/Range 239 - 244 °C / 462.2 - 471.2 °F[1]
Boiling Point/Range No data available
Solubility No data available

Operational and Disposal Plans

Step-by-Step Handling Protocol:

  • Pre-Handling:

    • Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound.

    • Ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible.[1][4]

    • Don all required PPE as specified in the table above.

  • Handling the Chemical:

    • Conduct all work that involves open handling of the solid or its solutions within a chemical fume hood to ensure adequate ventilation.[1]

    • Avoid contact with skin and eyes.[1] Do not breathe dust.[1]

    • Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1]

  • Storage:

    • Store in a dry, cool, and well-ventilated place.[1][3]

    • Keep the container tightly closed when not in use.[1][3]

    • Store locked up.[1]

    • Incompatible materials include strong oxidizing agents and strong acids.[1]

Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and cleanup materials, must be considered hazardous waste.[4]

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][5]

Emergency Procedures

SituationFirst-Aid Measures
In case of Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3]
In case of Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[1][3] If skin irritation occurs, get medical advice/attention.[1]
If Inhaled Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Call a poison center or doctor if you feel unwell.[1]
If Swallowed Rinse mouth with water.[1] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Verify Fume Hood & Safety Stations Verify Fume Hood & Safety Stations Review SDS->Verify Fume Hood & Safety Stations Don PPE Don PPE Verify Fume Hood & Safety Stations->Don PPE Weighing & Transferring in Fume Hood Weighing & Transferring in Fume Hood Don PPE->Weighing & Transferring in Fume Hood Perform Experiment Perform Experiment Weighing & Transferring in Fume Hood->Perform Experiment Store Chemical Store Chemical Perform Experiment->Store Chemical Decontaminate Work Area Decontaminate Work Area Store Chemical->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxyquinoline
Reactant of Route 2
Reactant of Route 2
7-Hydroxyquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.